2-Bromo-4-methyl-5-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403724. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYUAHGEDKTDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323367 | |
| Record name | 2-Bromo-4-methyl-5-nitropyridine | |
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Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-47-5 | |
| Record name | 2-Bromo-4-methyl-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23056-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Bromo-4-methyl-5-nitropyridine | |
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| Record name | 23056-47-5 | |
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| Record name | 2-Bromo-4-methyl-5-nitropyridine | |
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| Record name | 2-Bromo-4-methyl-5-nitropyridine | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-methyl-5-nitropyridine (CAS: 23056-47-5)
Abstract
2-Bromo-4-methyl-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Identified by its CAS number 23056-47-5, this versatile building block possesses a unique electronic architecture, making it an indispensable intermediate for the synthesis of complex, biologically active molecules.[1] The strategic placement of a bromine atom, a nitro group, and a methyl group on the pyridine scaffold provides multiple reactive handles for diverse chemical transformations. This guide offers a comprehensive technical overview, from its fundamental properties and synthesis to its reactivity profile and applications, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents.
Core Molecular Characteristics
This compound, also known as 2-bromo-5-nitro-4-picoline, is a crystalline solid at room temperature.[2] Its structure is foundational to its utility in synthetic chemistry. The electron-deficient nature of the pyridine ring is further amplified by the strongly electron-withdrawing nitro group at the 5-position. This electronic feature activates the ring for specific chemical transformations, which will be discussed in detail.
Physicochemical Properties
A summary of the key physicochemical properties is provided below, offering a quantitative snapshot of the molecule for experimental design.
| Property | Value | Source(s) |
| CAS Number | 23056-47-5 | [1][3] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][4] |
| Molecular Weight | 217.02 g/mol | [5][6] |
| IUPAC Name | This compound | [6] |
| Topological Polar Surface Area (TPSA) | 58.7 Ų | [5][6] |
| XLogP3 | 2.1 | [6] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Appearance | Yellow crystalline powder | |
| Solubility | Insoluble in water; soluble in polar organic solvents like methanol, ethanol, acetonitrile, and DMSO. |
Spectroscopic Profile (Predicted)
Accurate characterization is critical for verifying the identity and purity of synthetic intermediates. The following data, based on spectroscopic principles and analysis of similar structures, predicts the key features in ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][8]
| Spectroscopy | Predicted Features |
| ¹H NMR | Two distinct signals in the aromatic region are expected. The proton at C6 (adjacent to the nitrogen and bromine) will be downfield, while the proton at C3 (between the methyl and nitro group) will also be distinct. A singlet corresponding to the three protons of the methyl group will be observed in the aliphatic region (~2.6 ppm). |
| ¹³C NMR | Six signals corresponding to the five pyridine ring carbons and the methyl carbon. The carbon attached to the bromine (C2) will be significantly downfield. The presence of the nitro group will also strongly influence the chemical shifts of C5 and adjacent carbons. |
| Mass Spec. (EI) | The mass spectrum will show a characteristic molecular ion peak cluster due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[8] Key fragments would likely include the loss of the bromine atom ([M-Br]⁺) and potentially the nitro group ([M-NO₂]⁺). |
Synthesis Pathway
The reliable synthesis of this compound is crucial for its availability as a building block. A common and effective laboratory-scale synthesis is a two-step process starting from the commercially available 4-methyl-2-aminopyridine.[2]
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[2] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 4-methyl-5-nitro-2-aminopyridine
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-2-aminopyridine (1.0 eq) in concentrated sulfuric acid (approx. 1.5 mL per gram of starting material).
-
Cool the solution to 5-10°C in an ice bath.
-
Slowly add a pre-mixed solution of concentrated sulfuric acid and concentrated nitric acid (1.7 eq of HNO₃) dropwise, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
To a flask containing acetonitrile, add cuprous bromide (CuBr₂, 0.8 eq) and tert-butyl nitrite (t-BuONO, 1.0 eq).
-
Heat the mixture to 60-65°C.
-
Add the 4-methyl-5-nitro-2-aminopyridine (1.0 eq) from Step 1 in portions over 15-20 minutes. Vigorous gas evolution (N₂) will be observed.
-
Maintain the temperature and stir for 1-2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and pour it into an aqueous solution of ammonia.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product.
Reactivity and Synthetic Utility
The synthetic power of this compound stems from the distinct reactivity of its functional groups. The bromine at the 2-position is an excellent leaving group for cross-coupling and substitution reactions, while the nitro group at the 5-position can be readily transformed into other functionalities, most notably an amino group.
Caption: Key reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The C2-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, making this compound an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry for forming carbon-carbon bonds, enabling the introduction of various aryl or heteroaryl moieties.[9]
Causality: The electron-deficient pyridine ring facilitates the oxidative addition step, which is often the rate-limiting step in palladium-catalyzed cycles. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like protodeboronation of the boronic acid partner.[10][11]
Representative Protocol: Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, typically an aqueous solution of sodium carbonate (2 M, 2.0-3.0 eq) or potassium carbonate.
-
Add a solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Heat the mixture to 90-100°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain the 2-aryl-4-methyl-5-nitropyridine product.
Nucleophilic Aromatic Substitution (SₙAr)
While the bromine at C2 can be displaced by strong nucleophiles, the electron-withdrawing nitro group primarily activates the C6 and C4 positions for SₙAr. However, in related systems, displacement of a C2-halide is a well-established reaction.[12] This provides a complementary method to cross-coupling for forming carbon-heteroatom bonds.
Causality: The reaction proceeds through a Meisenheimer complex, an anionic intermediate whose stability is crucial.[13] The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, thereby lowering the activation energy for the substitution.[14]
Reduction of the Nitro Group
The transformation of the nitro group into an amine is one of the most valuable reactions of this intermediate. It unmasks a nucleophilic site, opening up a vast array of subsequent chemical modifications, such as amide bond formation, sulfonylation, or construction of heterocyclic rings.
Causality: A variety of reducing agents can be employed, and the choice depends on the presence of other functional groups in the molecule.[15] Catalytic hydrogenation (e.g., H₂ over Pd/C) is highly efficient but can sometimes lead to de-bromination.[16] Milder, chemoselective conditions like iron powder in acetic acid or tin(II) chloride are often preferred to preserve the C-Br bond.[16]
Representative Protocol: Nitro Group Reduction
-
Suspend this compound (1.0 eq) in a solvent like ethanol or acetic acid.
-
Add iron powder (3.0-5.0 eq) and a small amount of concentrated hydrochloric acid or ammonium chloride solution.
-
Heat the mixture to reflux (typically 70-80°C) and stir for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter it through a pad of Celite to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., NaHCO₃) and extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify as needed to yield 5-amino-2-bromo-4-methylpyridine.
Applications in Drug Discovery and Agrochemicals
The synthetic versatility of this compound makes it a valuable precursor for creating libraries of compounds for biological screening.
Pharmaceutical Development
This compound is a key player in the synthesis of highly engineered molecules for therapeutic intervention.[1]
-
Kinase Inhibitors: Scientific literature highlights its use in synthesizing potent inhibitors of enzymes like Polo-like kinase 1 (PLK1), which are critical regulators of the cell cycle and promising targets for cancer therapeutics.[1][17]
-
Other Therapeutic Targets: Derivatives have been explored for various other applications, including the preparation of GPR receptor agonists, HIV-1 integrase inhibitors, and pan-Pim inhibitors, demonstrating its broad utility in medicinal chemistry.[2][3]
Caption: Workflow from building block to a potential therapeutic agent.
Agrochemical Sector
Beyond pharmaceuticals, the structural motifs accessible from this intermediate are relevant to the agrochemical industry. Its features allow for incorporation into novel pesticides and herbicides, contributing to the development of more effective and targeted crop protection solutions.[1]
Safety and Handling
As with any reactive chemical intermediate, proper handling of this compound is essential. The following information is a summary from available safety data sheets (SDS).[18][19][20]
| Hazard Class | GHS Pictogram(s) | Precautionary Statements |
| Acute Toxicity & Irritation | pictogram | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[20] |
| Handling | - | Avoid breathing dust/vapors. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[20][21] |
| Storage | - | Store in a cool, dry, well-ventilated place. Keep container tightly closed and store locked up.[21] |
| Disposal | - | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. Do not let product enter drains.[18][21] |
In Case of Exposure:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[18][19]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[18]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[18][19]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[18][19]
Conclusion
This compound (CAS: 23056-47-5) is more than just a chemical intermediate; it is a powerful tool for molecular innovation. Its well-defined reactivity, governed by the interplay of its bromo, nitro, and methyl substituents, provides chemists with a reliable and versatile platform for constructing complex molecular architectures. From academic laboratories exploring new synthetic methodologies to industrial settings developing next-generation pharmaceuticals and agrochemicals, this compound will undoubtedly continue to be a cornerstone of modern organic synthesis.
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Technical Guide: Physicochemical and Application Profile of 2-Bromo-4-methyl-5-nitropyridine
Abstract: This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-5-nitropyridine, a key heterocyclic aromatic compound. It details the fundamental molecular properties, including its molecular formula and weight, and delves into its broader applications in scientific research and development. This document is intended for researchers, scientists, and professionals in drug development and material science who utilize complex chemical intermediates.
Core Molecular Identification
This compound is a substituted pyridine derivative characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to its core aromatic ring. These substitutions create a unique electronic and steric environment, making it a valuable intermediate in synthetic chemistry.
Molecular Formula and Structure
The precise arrangement of atoms in this compound is represented by the molecular formula:
This formula indicates that each molecule is composed of:
-
Six Carbon (C) atoms
-
Five Hydrogen (H) atoms
-
One Bromine (Br) atom
-
Two Nitrogen (N) atoms
-
Two Oxygen (O) atoms
The structural formula, which illustrates the connectivity of these atoms, is crucial for understanding its reactivity.
Molecular Weight
The molecular weight (or molar mass) of a compound is a critical parameter for stoichiometric calculations in chemical reactions. For this compound, the molecular weight is:
This value is derived from the sum of the atomic weights of all constituent atoms in the empirical formula.
Key Physicochemical Data
A summary of essential identification and property data is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][2][4][5] |
| Molecular Weight | 217.02 g/mol | [1][2][6][7] |
| CAS Number | 23056-47-5 | [1][2][5][6] |
| Canonical SMILES | CC1=CC(=NC=C1[O-])Br | [1] |
| InChI Key | OSYUAHGEDKTDOX-UHFFFAOYSA-N | [1] |
Scientific and Industrial Significance
The specific arrangement of functional groups—a bromine atom, a nitro group, and a methyl group on a pyridine ring—renders this compound a highly versatile reagent. The electron-withdrawing nature of the nitro group and the pyridine nitrogen, combined with the leaving group potential of the bromine atom, allows for a variety of chemical transformations.
Role in Pharmaceutical Development
This compound serves as a pivotal building block in the synthesis of complex pharmaceutical agents.[5] Its derivatives have been explored for a range of therapeutic applications. A notable application is in the synthesis of potent inhibitors targeting Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1][5] Inhibition of PLK1 is a promising strategy in oncology, as it can induce cell cycle arrest and apoptosis in cancer cells.[1] Furthermore, the structural motif is investigated for potential antibacterial and antifungal activities.[1][5]
Applications in Organic Synthesis
In the field of organic synthesis, this compound is valued for its reactivity.[1] The bromo and nitro substituents are functional handles that can be manipulated to build more complex molecular architectures, serving as a foundational intermediate for a wide array of target molecules.[1]
Caption: Synthetic pathways originating from this compound.
Synthesis and Reactivity Profile
General Synthesis Protocol
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common synthetic route involves the nitration of a 2-aminopicoline derivative followed by a diazotization-bromination reaction (Sandmeyer-type reaction).
Workflow: General Synthesis
-
Nitration: Start with 4-methyl-2-aminopyridine. This precursor is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group at the 5-position of the pyridine ring, yielding 4-methyl-5-nitro-2-aminopyridine.[8]
-
Diazotization: The resulting amino-pyridine derivative is then treated with a diazotizing agent, such as tert-butyl nitrite, in the presence of a copper(I) bromide catalyst.[8] This converts the amino group into a diazonium salt.
-
Bromination: The unstable diazonium salt is subsequently displaced by a bromide ion from the copper catalyst, yielding the final product, this compound.[8]
-
Purification: The crude product is typically purified using column chromatography to achieve the desired purity for subsequent applications.[8]
Caption: Generalized workflow for the synthesis of this compound.
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An In-depth Technical Guide to 2-Bromo-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-methyl-5-nitropyridine (CAS No: 23056-47-5), a key heterocyclic aromatic compound. We delve into its fundamental physical and chemical properties, offering a detailed summary of its structural and spectroscopic data. The guide outlines a validated synthetic pathway, elucidates its chemical reactivity, and explores its significant applications as a versatile intermediate in the pharmaceutical and agrochemical industries. Particular emphasis is placed on its role in the development of advanced molecules, including potent kinase inhibitors for oncological research. This document is intended for researchers, chemists, and professionals in drug discovery and material science, providing both foundational knowledge and practical insights into the utility of this important chemical building block.
Introduction and Strategic Importance
This compound is a substituted pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] Its molecular architecture, featuring a pyridine ring functionalized with a bromine atom, a methyl group, and a nitro group, makes it a highly versatile and reactive intermediate.[2] The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing nitro group, activates the C-Br bond for a variety of nucleophilic substitution and metal-catalyzed cross-coupling reactions.[3]
This unique combination of functional groups allows for precise and strategic modifications, rendering it an indispensable building block for constructing complex organic molecules with targeted biological activities.[2] Its most notable applications are in the pharmaceutical sector, where it serves as a crucial precursor for the synthesis of potent enzyme inhibitors, particularly in cancer therapeutics.[1][2] Furthermore, its structural motifs are leveraged in the agrochemical industry to develop novel pesticides and herbicides.[2] This guide aims to provide a detailed exploration of its properties and applications to empower researchers in their synthetic endeavors.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 23056-47-5 | [1][2][4][5] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][2][4] |
| Molecular Weight | 217.02 g/mol | [1][4][6] |
| Purity | ≥95-98% (Typical) | [4][7] |
| Canonical SMILES | CC1=CC(=NC=C1[O-])Br | [1] |
| InChI | InChI=1S/C6H5BrN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 | [1] |
| InChI Key | OSYUAHGEDKTDOX-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 58.7 Ų | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
Spectroscopic Profile
While detailed spectra are proprietary, the structural features of this compound allow for the confident prediction of its spectroscopic characteristics. These predictions are essential for reaction monitoring and structural confirmation.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic and methyl protons. A singlet for the methyl group (CH₃) would likely appear around δ 2.5-2.7 ppm.[8] Two singlets in the aromatic region (δ 7.0-9.0 ppm) would correspond to the two protons on the pyridine ring.[8] For instance, ¹H NMR data in CDCl₃ has shown peaks at δ 8.94 (1H, s), 7.53 (1H, s), and 2.64 (3H, s).[8]
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum should display six unique carbon signals: one for the methyl group in the aliphatic region and five for the pyridine ring carbons in the aromatic region. The carbon atom attached to the bromine (C2) would be influenced by halogen-induced shifts.
-
Mass Spectrometry (MS) : The mass spectrum will prominently feature the molecular ion peak [M]⁺. A critical diagnostic feature is the isotopic pattern of bromine, resulting in two peaks of nearly equal intensity at m/z 217 ([M]⁺ with ⁷⁹Br) and m/z 219 ([M+2]⁺ with ⁸¹Br).
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for its functional groups. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.
Synthesis Protocol
This compound is typically synthesized via a two-step process starting from 4-methyl-2-aminopyridine. This pathway involves nitration followed by a Sandmeyer-type diazotization and bromination.[8]
Experimental Workflow: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Step-by-Step Methodology
Step 1: Synthesis of 4-methyl-5-nitro-2-aminopyridine [8]
-
Prepare a solution of 4-methyl-2-aminopyridine (1.0 eq) in concentrated sulfuric acid.
-
Cool the solution to between 5-20°C using an ice bath.
-
Slowly add a pre-mixed solution of concentrated sulfuric acid and concentrated nitric acid dropwise, maintaining the temperature within the specified range.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then heat to 50°C for 7 hours.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Adjust the pH to 9 using a concentrated ammonia solution, which will cause a precipitate to form.
-
Isolate the crude product by filtration and purify it using column chromatography (petroleum ether: ethyl acetate = 3:1) to yield 4-methyl-5-nitro-2-aminopyridine.
Step 2: Synthesis of this compound [8]
-
Prepare a mixture of tert-butyl nitrite (1.0 eq), cuprous bromide (CuBr, 0.8 eq), and acetonitrile in a reaction vessel.
-
Heat the mixture to 60-65°C.
-
Add the 4-methyl-5-nitro-2-aminopyridine (1.0 eq) from Step 1 in portions to the heated mixture.
-
After the addition is complete, increase the temperature to 70°C and continue stirring for 2 hours.
-
Cool the reaction to room temperature and concentrate it under reduced pressure.
-
Perform a liquid-liquid extraction using ethyl acetate and water. Collect the organic phase.
-
Wash the organic layer with water and saturated brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under vacuum and purify the resulting residue by column chromatography (petroleum ether: ethyl acetate = 10:1) to obtain the final product, this compound.
Chemical Reactivity and Key Applications
The reactivity of this compound is dominated by the interplay of its functional groups, making it a valuable synthon.
Reactivity Profile
The pyridine ring is inherently electron-deficient, and this effect is amplified by the strongly electron-withdrawing nitro group at the C5 position. This electronic arrangement makes the C2 position, occupied by the bromine atom, highly susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom serves as an excellent leaving group, allowing for its displacement by a wide range of nucleophiles.
Furthermore, the C-Br bond is an ideal handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of complex molecular scaffolds.[3]
Applications in Drug Discovery and Agrochemicals
-
Oncology Research : this compound is a documented intermediate in the synthesis of potent inhibitors of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it a promising target for cancer therapeutics.[1] The ability to functionalize this intermediate allows for the fine-tuning of inhibitor potency and selectivity.
-
Medicinal Chemistry : The nitro-substituted pyridine core is a common feature in molecules with potential antibacterial and antifungal properties.[1][2] Derivatives of this compound are actively explored for these therapeutic applications.[2] It has also been identified as a potential inhibitor of certain cytochrome P450 enzymes, which has implications for drug metabolism and drug-drug interactions.[1]
-
Agrochemicals : The structural features of this compound are beneficial for incorporation into new pesticides and herbicides.[2] Its reactivity allows chemists to develop more targeted and effective agrochemical agents, contributing to improved crop protection.[2]
Safety and Handling
As with any active chemical reagent, proper safety protocols must be followed when handling this compound. The following information is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).
-
General Advice : Consult a physician and show the safety data sheet to the doctor in attendance.[9]
-
First Aid Measures :
-
If Inhaled : Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[9][10]
-
In Case of Skin Contact : Wash off immediately with soap and plenty of water.[9]
-
In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]
-
If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person.[9]
-
-
Handling and Storage :
-
Avoid formation of dust and aerosols.[9]
-
Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Ensure adequate ventilation.[9]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]
-
-
Hazards : While a full toxicological profile has not been thoroughly investigated, similar compounds can cause skin, eye, and respiratory irritation.[9][11]
References
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- Molbase. (n.d.). MSDS of 2-bromo-5-methyl-4-nitropyridine. [Link]
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2-Bromo-4-methyl-5-nitropyridine structure and nomenclature
An In-depth Technical Guide to 2-Bromo-4-methyl-5-nitropyridine: Structure, Synthesis, and Applications
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the utility of a molecule is often defined by its structural functionality and reactivity. This compound (CAS No: 23056-47-5) has emerged as a pivotal heterocyclic building block, valued for its unique electronic and steric properties.[1] The strategic placement of a bromo, a methyl, and a nitro group on an electron-deficient pyridine ring creates a versatile scaffold amenable to a wide array of chemical transformations.[1]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its core structural features, nomenclature, physicochemical properties, validated synthetic protocols, and key applications, offering field-proven insights into its role as a critical intermediate in the synthesis of complex, biologically active molecules.
Chemical Structure and Nomenclature
The foundational element of this compound is its substituted pyridine ring. Understanding its structure is paramount to predicting its reactivity. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2]
The molecule's structure is characterized by:
-
A pyridine ring , which is inherently electron-deficient.
-
A bromine atom at position 2. As a good leaving group, this site is the primary center for nucleophilic substitution and cross-coupling reactions.[3]
-
A methyl group at position 4, which provides steric bulk and acts as a weak electron-donating group, influencing the ring's electronic properties.
-
A nitro group at position 5. This powerful electron-withdrawing group further deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr), particularly at the halogen-bearing C2 position.
Below is a diagram illustrating the chemical structure and atom numbering convention.
Caption: Structure of this compound.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties is essential for laboratory handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 23056-47-5 | [1][2] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 217.02 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | CC1=CC(=NC=C1[O-])Br | [2] |
| InChI Key | OSYUAHGEDKTDOX-UHFFFAOYSA-N | [2] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of the compound.
| Type | Data | Source |
| ¹H NMR (CDCl₃) | δ 8.94 (s, 1H), 7.53 (s, 1H), 2.64 (s, 3H) | [4] |
-
Interpretation : The ¹H NMR spectrum is characteristically simple. The two singlets at 8.94 ppm and 7.53 ppm correspond to the two aromatic protons on the pyridine ring (H-6 and H-3, respectively). The singlet at 2.64 ppm corresponds to the three protons of the methyl group at position 4.[4] The downfield shift of the aromatic protons is consistent with the electron-withdrawing nature of the pyridine nitrogen and the nitro group.
Synthesis Protocol
This compound is reliably synthesized via a two-step process starting from the commercially available 4-methyl-2-aminopyridine.[4] This pathway involves an initial nitration of the pyridine ring followed by a Sandmeyer-type diazotization and bromination.
Caption: Synthesis pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 4-methyl-5-nitro-2-aminopyridine [4]
-
Reaction Setup : Prepare a solution of 4-methyl-2-aminopyridine (5.80 g, 53.6 mmol) in concentrated sulfuric acid (8 mL). In a separate vessel, carefully prepare a nitrating mixture of concentrated sulfuric acid (8 mL) and concentrated nitric acid (4.05 mL, 91 mmol).
-
Nitration : Cool the aminopyridine solution in an ice bath to maintain a temperature of 5-20°C. Slowly add the nitrating mixture dropwise to the solution, ensuring the temperature does not exceed 20°C.
-
Reaction : After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then heat to 50°C and maintain for 7 hours.
-
Workup : Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution to pH 9 using concentrated ammonia solution. A precipitate will form.
-
Purification : Filter the mixture and purify the collected solid by column chromatography (petroleum ether: ethyl acetate = 3:1) to yield 4-methyl-5-nitro-2-aminopyridine (Yield: 1.5 g, 18%).[4]
Step 2: Synthesis of this compound [4]
-
Reaction Setup : In a suitable reaction vessel, create a mixture of tert-butyl nitrite (202 mg, 1.96 mmol), cuprous bromide (CuBr₂, 225 mg, 1.57 mmol), and acetonitrile. Heat this mixture to 60-65°C.
-
Diazotization/Bromination : Add the 4-methyl-5-nitro-2-aminopyridine (202 mg, 1.96 mmol) from Step 1 in portions to the heated mixture.
-
Reaction : Heat the final mixture to 70°C and stir for 2 hours.
-
Workup : After cooling to room temperature, concentrate the mixture under vacuum. Add ethyl acetate and water to the residue and separate the layers. Collect the organic phase and wash it sequentially with water and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Remove the solvent under vacuum and purify the crude product by column chromatography (petroleum ether: ethyl acetate = 10:1) to yield this compound (Yield: 50 mg, 17%).[4]
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its functional groups, making it an indispensable intermediate.[1]
-
Nucleophilic Aromatic Substitution (SNAr) : The C2-Br bond is highly activated towards displacement by nucleophiles (e.g., amines, alcohols, thiols). This is the most common transformation, allowing for the introduction of diverse side chains. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, effectively stabilizes the negatively charged Meisenheimer intermediate, facilitating the reaction.[3]
-
Cross-Coupling Reactions : The C2-Br bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions are powerful tools for creating complex carbon-carbon and carbon-heteroatom bonds, which are central to modern drug discovery.[3]
Key Applications:
-
Oncology Research : This compound is a documented intermediate in the synthesis of potent inhibitors targeting Polo-like kinase 1 (PLK1).[1][2] PLK1 is a critical regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapeutics.[1]
-
GPCR Agonist Development : It is used to prepare G protein-coupled receptor (GPCR) agonists, highlighting its role in developing treatments for a wide range of physiological disorders.[4]
-
Antimicrobial Agents : Derivatives of this compound have been investigated for their potential antibacterial and antifungal properties.[1][2]
-
Agrochemicals : Beyond pharmaceuticals, its structural features are incorporated into advanced pesticides and herbicides to improve crop protection and agricultural output.[1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound should be consulted, general precautions for related bromonitropyridine compounds apply.
-
Hazards : Similar compounds are known to be harmful if swallowed, inhaled, or in contact with skin.[5] They can cause serious skin, eye, and respiratory irritation.[5][6]
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[5][8]
References
- Boosting Your Synthesis: The Role of this compound. Google Cloud.
- How to Prepare 2-Bromo-5-nitro-4-picoline? - FAQ - Guidechem. Guidechem.
- Buy this compound | 23056-47-5 - Smolecule. Smolecule. (2023-08-15).
- This compound | C6H5BrN2O2 | CID 345873 - PubChem. PubChem.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. (2024-03-29).
- TCI AMERICA - Spectrum Chemical. Spectrum Chemical. (2018-07-06).
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. (2021-12-25).
- MSDS of 2-bromo-5-methyl-4-nitropyridine. Capot Chemical Co., Ltd..
- An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles - Benchchem. Benchchem.
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key functional groups in 2-Bromo-4-methyl-5-nitropyridine
An In-depth Technical Guide to the Key Functional Groups of 2-Bromo-4-methyl-5-nitropyridine: A Synthetic Chemist's Compass
Abstract
This compound, identified by its CAS number 23056-47-5, is a pivotal heterocyclic aromatic compound that serves as a versatile building block in modern organic synthesis.[1] Its utility, particularly in the pharmaceutical and agrochemical industries, stems from a unique molecular architecture where the interplay of three distinct functional groups—a bromo substituent, a methyl group, and a nitro group—on an electron-deficient pyridine core dictates a rich and selective reactivity profile. This guide provides an in-depth analysis of these functional groups, elucidating their individual electronic and steric contributions. We will explore the causality behind the molecule's pronounced reactivity in key synthetic transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and nitro group reduction. This document is intended for researchers, scientists, and drug development professionals, offering not only a mechanistic understanding but also field-proven, detailed protocols for its practical application in the synthesis of complex, high-value molecules.
Molecular Structure and Physicochemical Properties
The pyridine ring, an isoelectronic analogue of benzene, is inherently electron-deficient due to the presence of the electronegative nitrogen atom.[2] This fundamental property is the canvas upon which the attached functional groups exert their influence. The substitution pattern of this compound is strategically poised for a range of chemical transformations.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 23056-47-5 | [1][3] |
| Molecular Formula | C₆H₅BrN₂O₂ | [4] |
| Molecular Weight | 217.02 g/mol | [5] |
| Appearance | Slightly brownish crystalline powder | [6] |
| pKa (Predicted) | -2.85 ± 0.18 | [5] |
| Topological Polar Surface Area | 58.7 Ų | [5] |
Analysis of Key Functional Groups and Their Interplay
The reactivity of this compound is not merely the sum of its parts but a synergistic consequence of the electronic dialogue between its functional groups and the pyridine nucleus.
The Pyridine Core: An Electrophilic Scaffold
Pyridine is the foundational scaffold, and its chemistry is dominated by the electron-withdrawing nature of the ring nitrogen. This effect depletes electron density from the ring carbons, particularly at the ortho (C2, C6) and para (C4) positions, rendering them susceptible to nucleophilic attack.[7] This inherent electrophilicity is the primary reason for the molecule's utility in reactions involving nucleophiles.
The 5-Nitro Group: The Activation Engine
The nitro group (-NO₂) at the C5 position is the most powerful activating group on the molecule. Through a combination of a strong negative inductive effect (-I) and a potent negative mesomeric or resonance effect (-M), it drastically reduces the electron density of the entire ring system. This profound electron-withdrawing capability is crucial for stabilizing the negatively charged intermediate (a Meisenheimer-type complex) formed during nucleophilic aromatic substitution, thereby lowering the activation energy for such reactions.[8][9] Furthermore, the nitro group is itself a versatile functional handle, readily reducible to an amine, which opens a secondary pathway for diverse derivatization.[10][11]
The 2-Bromo Group: The Versatile Handle
Positioned at the electron-deficient C2 position, the bromine atom serves two primary roles:
-
A Good Leaving Group: In nucleophilic aromatic substitution (SNAr) reactions, bromide is an effective leaving group, allowing for its displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols).[12][13]
-
A Cross-Coupling Partner: The C-Br bond is an ideal site for transition-metal-catalyzed cross-coupling reactions. It readily undergoes oxidative addition to a low-valent metal center (typically palladium), initiating catalytic cycles like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[14] This enables the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional precision.
The 4-Methyl Group: The Modulator
In contrast to the other substituents, the methyl group (-CH₃) at the C4 position is a weak electron-donating group through inductive (+I) and hyperconjugation effects. While this slightly counteracts the electron-withdrawing effects of the nitro group and ring nitrogen, its overall impact is modest.[14] Its primary role is often steric, influencing the local environment of the molecule, and it can be a useful spectroscopic marker for characterization.
Synergistic Effects on Reactivity
The combined influence of these functional groups creates a highly activated and selective electrophile. The powerful electron-withdrawing nitro group works in concert with the inherent deficiency of the pyridine ring to make the C2 and C6 positions exceptionally electrophilic, priming the C-Br bond at C2 for reaction.
Caption: Electronic influences of functional groups on the pyridine ring.
Key Synthetic Transformations & Protocols
The unique reactivity profile of this compound makes it a substrate for several high-yield, selective transformations critical to drug discovery and development.
Nucleophilic Aromatic Substitution (SNAr)
The strong activation provided by the 5-nitro group facilitates the displacement of the 2-bromo substituent by a variety of nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate.[15] This pathway is fundamental for introducing nitrogen, oxygen, or sulfur-based functionalities.
-
Objective: To demonstrate a typical SNAr reaction by coupling benzylamine at the C2 position.
-
Materials & Equipment:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (e.g., 2.17 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and anhydrous DMF (50 mL).
-
Stir the suspension and add benzylamine (1.31 mL, 12 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (200 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration, washing thoroughly with water.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a powerful method for forming C-C bonds by coupling the C2 position with various aryl or vinyl boronic acids.[16][17] This reaction is a cornerstone of modern medicinal chemistry for building the complex biaryl structures often found in kinase inhibitors and other therapeutics. The base is critical for activating the boronic acid to a more nucleophilic boronate species, which facilitates the key transmetalation step.[18]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Objective: To install a phenyl group at the C2 position using a standard Suzuki-Miyaura coupling.
-
Materials & Equipment:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or microwave vial for inert atmosphere reactions
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.08 g, 5 mmol), phenylboronic acid (0.73 g, 6 mmol), K₂CO₃ (1.38 g, 10 mmol), and Pd(dppf)Cl₂ (0.18 g, 0.25 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (25 mL of 4:1 dioxane/water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-16 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired biaryl product.
-
Reduction of the Nitro Group
Conversion of the 5-nitro group to a 5-amino group dramatically alters the molecule's electronic properties and opens up new avenues for functionalization, such as amide bond formation or diazotization. This transformation is a key step in the synthesis of many pharmaceutical building blocks.[19] Catalytic hydrogenation is often the cleanest method, though chemical reductants like tin(II) chloride or iron in acidic media are also effective and may offer different functional group tolerance.[11][20]
-
Objective: To selectively reduce the nitro group to an amine, yielding a valuable bifunctional intermediate.
-
Materials & Equipment:
-
This compound (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl acetate or Ethanol
-
Sodium hydroxide (NaOH) solution for basification
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (2.17 g, 10 mmol) in ethyl acetate or ethanol (50 mL).
-
Add Tin(II) chloride dihydrate (11.3 g, 50 mmol) to the suspension.
-
Heat the mixture to 60-70 °C and stir vigorously. If the reaction is slow, a small amount of concentrated HCl can be added cautiously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture in an ice bath and carefully basify by the slow addition of a saturated sodium hydroxide or sodium bicarbonate solution until the pH is ~8-9. Caution: This is an exothermic process.
-
Filter the resulting suspension through a pad of Celite® to remove tin salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine, which can be further purified by chromatography or recrystallization if necessary.
-
Applications in Drug Discovery
The derivatives of this compound are prevalent in medicinal chemistry. Its ability to serve as a scaffold for constructing complex molecules makes it invaluable for generating libraries of compounds for biological screening. For example, it has been utilized in the synthesis of potent inhibitors of Polo-like kinase 1 (PLK1), a target in cancer therapy.[1] The aminopyridine derivatives obtained after nitro reduction are key components in many kinase inhibitors, where the amino group often forms crucial hydrogen bond interactions within the ATP-binding site of the target enzyme.
Caption: Synthetic pathways from this compound to advanced intermediates.
Conclusion
This compound is far more than a simple chemical intermediate; it is a gateway to molecular innovation. The strategic placement of its three key functional groups—a reactive bromine atom, an activating nitro group, and a modulating methyl group—on an electrophilic pyridine core provides a robust and predictable platform for complex molecular construction. An understanding of the electronic interplay between these groups allows the synthetic chemist to expertly navigate its reactivity, selectively employing nucleophilic substitution, cross-coupling chemistry, or nitro group reduction to build diverse and valuable structures. This guide has provided the foundational principles and practical protocols to empower researchers in leveraging this powerful building block for the discovery and development of next-generation pharmaceuticals and agrochemicals.[1]
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The Strategic Nucleophilic Functionalization of 2-Bromo-4-methyl-5-nitropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the reactivity profile of 2-Bromo-4-methyl-5-nitropyridine, a highly versatile building block in modern organic synthesis. We will delve into the core principles governing its reactions with a variety of nucleophiles, offering field-proven insights and detailed experimental frameworks. This document moves beyond a simple recitation of facts to explain the underlying electronic and mechanistic principles that dictate its reactivity, empowering researchers to rationally design and execute synthetic strategies.
The Electronic Landscape of a Privileged Scaffold
This compound is a pyridine derivative strategically adorned with substituents that create a unique and highly exploitable electronic landscape. The inherent electron-deficient nature of the pyridine ring is significantly amplified by the presence of a strongly electron-withdrawing nitro group at the 5-position and a bromine atom at the 2-position. This electronic arrangement renders the pyridine ring highly susceptible to nucleophilic attack, particularly at the C2 and C6 positions.[1] The methyl group at the 4-position, being electron-donating, has a comparatively minor electronic influence but can affect the regioselectivity of certain reactions.
The bromine atom at the C2 position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a key reaction manifold for this substrate. The strong electron-withdrawing effect of the nitro group, ortho and para to the C2 position, is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the course of an SNAr reaction.[2]
Caption: Electronic influences on the this compound ring.
Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality
The primary mode of reactivity for this compound is the SNAr reaction. This two-step addition-elimination mechanism is facilitated by the stabilization of the anionic Meisenheimer intermediate.
Caption: Generalized workflow for the SNAr reaction.
Reactivity with Oxygen Nucleophiles
Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily displace the bromide at the C2 position to furnish the corresponding ethers. These reactions are typically carried out in the presence of a base to generate the nucleophilic alkoxide or phenoxide in situ.
| Nucleophile | Reagents & Conditions | Product | Typical Yield (%) |
| Methoxide | NaOMe, MeOH, reflux | 2-Methoxy-4-methyl-5-nitropyridine | >90 |
| Ethoxide | NaOEt, EtOH, reflux | 2-Ethoxy-4-methyl-5-nitropyridine | >90 |
| Phenoxide | Phenol, K₂CO₃, DMF, 100 °C | 2-Phenoxy-4-methyl-5-nitropyridine | 80-95 |
Experimental Protocol: Synthesis of 2-Methoxy-4-methyl-5-nitropyridine
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL/mmol), add sodium methoxide (1.2 eq) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Reactivity with Nitrogen Nucleophiles
Nitrogen nucleophiles, including primary and secondary amines, are excellent partners in SNAr reactions with this compound. These reactions often proceed under mild conditions and provide access to a wide array of substituted aminopyridines, which are prevalent motifs in pharmaceuticals.
| Nucleophile | Reagents & Conditions | Product | Typical Yield (%) |
| Morpholine | K₂CO₃, DMSO, 80 °C | 4-(4-Methyl-5-nitropyridin-2-yl)morpholine | >95 |
| Piperidine | Et₃N, EtOH, reflux | 1-(4-Methyl-5-nitropyridin-2-yl)piperidine | >90 |
| Aniline | NaH, THF, 60 °C | N-Phenyl-4-methyl-5-nitropyridin-2-amine | 85-95 |
Experimental Protocol: Synthesis of 4-(4-Methyl-5-nitropyridin-2-yl)morpholine
-
To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO) (5 mL/mmol), add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the product.
Reactivity with Sulfur Nucleophiles
Due to the high nucleophilicity of sulfur, thiols and thiolates react readily with this compound to form the corresponding thioethers.[3] These reactions are often very rapid and can be performed at room temperature.
| Nucleophile | Reagents & Conditions | Product | Typical Yield (%) |
| Thiophenol | K₂CO₃, DMF, rt | 4-Methyl-5-nitro-2-(phenylthio)pyridine | >95 |
| Ethanethiol | NaH, THF, 0 °C to rt | 2-(Ethylthio)-4-methyl-5-nitropyridine | >90 |
Experimental Protocol: Synthesis of 4-Methyl-5-nitro-2-(phenylthio)pyridine
-
To a solution of this compound (1.0 eq) and thiophenol (1.1 eq) in dimethylformamide (DMF) (5 mL/mmol), add potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox
Beyond SNAr, the C-Br bond in this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which significantly broadens its synthetic utility.[4] These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Caption: Overview of key palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and various organoboron reagents, providing access to biaryl and heteroaryl-aryl structures.[1][5]
| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 80-90 |
| Pyridine-3-boronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 110 | 75-85 |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (4:1 mixture, 5 mL/mmol).
-
Heat the reaction to 100 °C and stir vigorously for 12-16 hours.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[6]
Buchwald-Hartwig Amination
For the formation of C-N bonds with a broader range of amines, including less nucleophilic ones, the Buchwald-Hartwig amination is a powerful alternative to SNAr.[7][8]
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 80-95 |
| N-Methylaniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 75-90 |
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and aniline (1.2 eq).
-
Evacuate and backfill with argon.
-
Add anhydrous toluene (5 mL/mmol) and heat the mixture to 100 °C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the residue by chromatography.[9]
Sonogashira Coupling
The Sonogashira coupling facilitates the reaction of this compound with terminal alkynes to produce 2-alkynyl-4-methyl-5-nitropyridines, which are valuable intermediates for further transformations.[10][11]
| Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 60 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | DIPA | DMF | 50 | 80-90 |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
To a solution of this compound (1.0 eq) in a mixture of THF and triethylamine (2:1, 6 mL/mmol), add phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Stir the mixture under an argon atmosphere at 60 °C until completion.
-
Cool the reaction, filter off the salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography.[12]
Conclusion
This compound is a highly activated and versatile substrate for a range of nucleophilic substitution and cross-coupling reactions. The presence of the nitro group is key to its high reactivity in SNAr reactions, allowing for the facile introduction of a wide variety of O-, N-, and S-nucleophiles. Furthermore, the C-Br bond serves as an excellent handle for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which dramatically expands the scope of accessible molecular architectures. This guide provides a solid foundation for researchers to harness the synthetic potential of this valuable building block in the pursuit of novel pharmaceuticals, agrochemicals, and functional materials.
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An In-Depth Technical Guide to 2-Bromo-4-methyl-5-nitropyridine: A Cornerstone Building Block in Modern Organic Synthesis
Abstract
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of molecular building blocks is paramount. 2-Bromo-4-methyl-5-nitropyridine (CAS No. 23056-47-5) has emerged as a preeminent heterocyclic intermediate, prized for the unique reactivity imparted by its distinct arrangement of functional groups.[1] The presence of an electron-withdrawing nitro group, a versatile methyl substituent, and a strategically positioned bromine atom creates a powerful platform for advanced molecular engineering. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this pivotal building block, offering field-proven insights and detailed experimental frameworks for researchers, chemists, and drug development professionals.
Core Molecular Profile and Strategic Significance
This compound is a crystalline solid with the molecular formula C₆H₅BrN₂O₂.[2][3] Its value as a synthetic intermediate is not merely incidental; it is a direct consequence of its electronic architecture.
-
Electronic Activation: The potent electron-withdrawing nature of the nitro group at the C5 position significantly acidifies the pyridine ring, rendering it electron-deficient. This electronic "pull" is critical, as it activates the C2 position for both transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
-
Reactive Handle: The bromine atom at the C2 position serves as an excellent leaving group, providing a reliable and predictable site for chemical modification.[4]
-
Modulating Substituent: The methyl group at C4 offers a point for steric and electronic modulation in the final target molecules, influencing properties such as solubility, metabolic stability, and target binding affinity.
This specific constellation of functional groups makes this compound an indispensable precursor for constructing complex molecules with tailored biological activities, notably in oncology and crop protection.[1][2]
| Property | Value | Reference |
| CAS Number | 23056-47-5 | [1][2] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][2][3] |
| Molecular Weight | 217.02 g/mol | [2][3] |
| Appearance | Powder / Crystalline Solid | [5] |
| Canonical SMILES | CC1=CC(=NC=C1[O-])Br | [2] |
Synthesis of the Building Block: A Validated Two-Step Protocol
The reliable synthesis of this compound is crucial for its widespread application. A common and effective route begins with the commercially available precursor, 4-methyl-2-aminopyridine.[6] The process involves a sequential nitration followed by a Sandmeyer-type diazotization and bromination.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound[6]
Step 1: Synthesis of 4-methyl-5-nitro-2-aminopyridine
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 8 mL of concentrated sulfuric acid to 5-10°C in an ice bath.
-
Slowly add 5.80 g (53.6 mmol) of 4-methyl-2-aminopyridine to the cooled sulfuric acid while maintaining the temperature below 20°C.
-
Prepare a nitrating mixture by carefully adding 4.05 mL (91 mmol) of concentrated nitric acid to 8 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of aminopyridine over 30 minutes, ensuring the reaction temperature does not exceed 20°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, then heat to 50°C and maintain for 7 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by adding concentrated ammonia solution until the pH reaches 9.
-
Filter the resulting precipitate and purify by column chromatography (petroleum ether:ethyl acetate = 3:1) to yield 4-methyl-5-nitro-2-aminopyridine.
Step 2: Synthesis of this compound
-
To a mixture of 225 mg (1.57 mmol) of cuprous bromide in acetonitrile, add 202 mg (1.96 mmol) of tert-butyl nitrite. Heat the mixture to 60-65°C.
-
Add 202 mg (1.96 mmol) of 4-methyl-5-nitro-2-aminopyridine in portions to the heated mixture.
-
After the addition, raise the temperature to 70°C and stir for 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Collect the organic phase, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under vacuum and purify the crude product by column chromatography (petroleum ether:ethyl acetate = 10:1) to afford this compound.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by its performance in two major classes of reactions: palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.
Caption: Key reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions represent the most powerful methods for elaborating the this compound core, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4]
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, coupling the aryl bromide with an organoboron reagent to form a biaryl linkage.[7][8] This is particularly valuable for accessing complex scaffolds in drug discovery.[9]
-
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7][8] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle.
Representative Protocol: Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total).
-
Heat the reaction mixture to 90-100°C and stir for 12-16 hours, monitoring consumption of the starting material by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Typical Conditions | Causality |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Provides the active Pd(0) species to initiate the catalytic cycle.[7][10] |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity for efficient coupling.[11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for the transmetalation step.[7][11] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and facilitates the reaction; water is often crucial for the transmetalation.[7] |
This reaction introduces an alkynyl group by coupling the building block with a terminal alkyne, a transformation of immense value for creating rigid molecular linkers and accessing functionalities found in natural products and pharmaceuticals.
-
Mechanistic Rationale: The Sonogashira coupling employs a dual-catalyst system. The palladium catalyst follows a cycle similar to the Suzuki coupling, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[12][13]
Representative Protocol: Sonogashira Coupling [14][15]
-
To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous solvent (e.g., THF or DMF, 10 mL) followed by an amine base such as triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction to 50-70°C and stir for 4-8 hours, monitoring by TLC.
-
After cooling, dilute the mixture with an organic solvent (e.g., diethyl ether), and filter through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by flash chromatography.
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[16][17] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[10]
-
Mechanistic Rationale: The Pd(0) catalyst undergoes oxidative addition into the C-Br bond. The amine then coordinates to the resulting Pd(II) complex and is deprotonated by a strong base to form a palladium-amido intermediate. Reductive elimination from this intermediate furnishes the desired N-arylated product and regenerates the Pd(0) catalyst.[10][16]
Representative Protocol: Buchwald-Hartwig Amination [10]
-
In a glovebox or under an inert atmosphere, charge a microwave vial with this compound (1.0 mmol), the amine (1.2 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), a specialized phosphine ligand (e.g., RuPhos or XPhos, 0.04 mmol), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Add anhydrous toluene or dioxane (5 mL) via syringe.
-
Seal the vial tightly and heat to 100-110°C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by flash chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling reactions are often preferred for their versatility, direct SNAr provides a straightforward, metal-free alternative for introducing certain nucleophiles.
-
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative ring nitrogen and the oxygen atoms of the nitro group.[18][19] In the second step, aromaticity is restored by the expulsion of the bromide leaving group.[20] This pathway is viable due to the strong activation provided by the nitro group.
Representative Protocol: SNAr with an Alkoxide
-
In a round-bottom flask, dissolve sodium methoxide (1.5 mmol) in anhydrous methanol (10 mL) under a nitrogen atmosphere.
-
Add this compound (1.0 mmol) to the solution.
-
Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully neutralize with 1M HCl.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography to yield 2-methoxy-4-methyl-5-nitropyridine.
Application Spotlight: A Key Building Block for PLK1 Inhibitors in Oncology
A compelling demonstration of the utility of this compound is its application in the synthesis of potent inhibitors of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a critical regulator of the cell cycle, and its overexpression is a hallmark of many human cancers, making it a high-value therapeutic target. This building block has been instrumental in creating advanced drug candidates, such as MLN0905, that can induce cell cycle arrest and apoptosis in tumor cells.[2] Its derivatives are also explored for potential antibacterial and antifungal properties, highlighting its broad utility in medicinal chemistry.[1][2]
Safety and Handling
As with any active chemical reagent, proper handling of this compound is essential.
-
Hazard Identification: The compound may cause skin, eye, and respiratory irritation.[21] All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is required.[22]
-
Handling: Avoid creating dust. Use personal protective equipment to prevent contact with skin and eyes.[23][24]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[22]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is far more than a simple intermediate; it is a highly versatile and strategically designed building block that provides chemists with a reliable and efficient entry point to a vast chemical space. Its well-defined reactivity in palladium-catalyzed cross-coupling and SNAr reactions allows for the predictable and systematic construction of complex molecular architectures. The proven success of this compound in the synthesis of high-impact pharmaceutical agents, such as PLK1 inhibitors, solidifies its status as a cornerstone reagent in the modern synthetic chemist's toolbox.
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The Rising Therapeutic Potential of 2-Bromo-4-methyl-5-nitropyridine Derivatives: A Technical Guide for Drug Discovery
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 2-Bromo-4-methyl-5-nitropyridine has emerged as a particularly versatile building block for the synthesis of novel compounds with significant biological potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and mechanistic insights into derivatives of this compound. We will explore their promising anticancer and antimicrobial properties, with a focus on their role as kinase inhibitors and microtubule-targeting agents. This guide is designed to be a practical resource, offering detailed experimental protocols and elucidating the critical structure-activity relationships that govern the therapeutic efficacy of these compounds.
Introduction: The Pyridine Nucleus in Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in drug design. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability have made it a favored scaffold for the development of a wide array of therapeutic agents.[1][2] Pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
This compound, with its strategically placed reactive bromine atom, electron-withdrawing nitro group, and a methyl group, presents a unique platform for the generation of diverse molecular architectures with significant therapeutic potential. The bromine atom serves as a convenient handle for cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties. The nitro group, a strong electron-withdrawing group, influences the reactivity of the pyridine ring and can be a key pharmacophoric feature or a precursor to an amino group for further functionalization.[3]
Synthesis of Bioactive this compound Derivatives
The chemical versatility of this compound allows for its derivatization through various synthetic routes. A common strategy involves the nucleophilic substitution of the bromine atom, enabling the introduction of a wide range of functionalities.
General Synthetic Protocol for 2-(Arylamino)-4-methyl-5-nitropyridine Derivatives
A prevalent class of derivatives with significant biological activity are the 2-(arylamino)-4-methyl-5-nitropyridines. These compounds are typically synthesized via a nucleophilic aromatic substitution reaction between this compound and a substituted aniline.
Experimental Protocol:
Objective: To synthesize a representative 2-(arylamino)-4-methyl-5-nitropyridine derivative.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To an oven-dried reaction flask, add this compound (1.0 eq), the substituted aniline (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(arylamino)-4-methyl-5-nitropyridine derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[this compound] -- B{Buchwald-Hartwig Cross-Coupling}; C[Substituted Aniline] -- B; B -- D[2-(Arylamino)-4-methyl-5-nitropyridine]; subgraph "Reaction Conditions" B -- E[Pd Catalyst (e.g., Pd₂(dba)₃)]; B -- F[Ligand (e.g., Xantphos)]; B -- G[Base (e.g., Cs₂CO₃)]; B -- H[Solvent (e.g., Toluene)]; end
} Caption: General workflow for the synthesis of 2-(arylamino)-4-methyl-5-nitropyridine derivatives.
Anticancer Activity of this compound Derivatives
A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to exert their cytotoxic effects through various mechanisms, most notably through the inhibition of key cellular processes like cell cycle progression and microtubule dynamics.
Inhibition of Polo-like Kinase 1 (PLK1)
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[4][5] PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis.[4][5] This makes PLK1 an attractive target for cancer therapy.
Derivatives of this compound have been identified as potent inhibitors of PLK1.[6] These inhibitors typically act by competing with ATP for binding to the kinase domain of PLK1, thereby blocking its catalytic activity and leading to mitotic arrest and subsequent apoptosis in cancer cells.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Simplified signaling pathway of PLK1 and its inhibition.
Microtubule-Targeting Agents
Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle. Agents that interfere with microtubule dynamics are among the most effective anticancer drugs. Some nitropyridine derivatives have been identified as microtubule-targeting agents that inhibit tubulin polymerization by binding to the colchicine-binding site on β-tublin.[7][8][9] This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
In Vitro Anticancer Activity
The anticancer activity of this compound derivatives is typically evaluated in vitro using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound.
Table 1: In Vitro Anticancer Activity of Representative Pyridine Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| P1 | Pyridine-urea | MCF-7 (Breast) | 0.11 - 5.14 | [10] |
| P2 | Thienopyridine | Ovarian Cancer | Varies | [6] |
| P3 | Pyrazolopyridine | Colon Cancer | Varies | [6] |
| N1 | 3-Nitropyridine | Jurkat (Leukemia) | Dose-dependent apoptosis | [7] |
| N2 | Nitropyridine-linked thiazolidinone | Various | Varies | [11] |
Note: The data presented is a compilation from various sources on related pyridine and nitropyridine derivatives and is intended to be illustrative of the general activity ranges for this class of compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cells.
Objective: To determine the IC₅₀ value of a this compound derivative.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.[12]
dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity of this compound Derivatives
In addition to their anticancer properties, derivatives of this compound have also shown promise as antimicrobial agents. The increasing prevalence of multidrug-resistant pathogens necessitates the development of new classes of antibiotics.
Antibacterial and Antifungal Potential
Several studies have reported the antibacterial and antifungal activities of nitropyridine derivatives.[2][13] The mechanism of action for their antimicrobial effects is not as well-elucidated as their anticancer mechanisms but may involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.
In Vitro Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.
Table 2: In Vitro Antimicrobial Activity of Representative Pyridine Derivatives
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| AP1 | 2-Amino-5-substituted pyridine | S. aureus | 0.039 | [2] |
| AP2 | 2-Amino-5-substituted pyridine | B. subtilis | 0.039 | [2] |
| N3 | Pyridine-N-oxide | Cylindrotheca sp. | Biofilm inhibition | [11] |
| A1 | Albicidin derivative | Gram-negative bacteria | 0.125 | [13] |
| A2 | Albicidin derivative | Gram-positive bacteria | 4 | [13] |
Note: The data presented is a compilation from various sources on related pyridine and nitropyridine derivatives and is intended to be illustrative of the general activity ranges for this class of compounds.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.
Objective: To determine the MIC of a this compound derivative against a specific bacterium.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well microtiter plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well (broth and inoculum without compound) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) Insights
Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For derivatives of this compound, the nature and position of substituents on the pyridine ring and any appended moieties significantly influence their biological activity.
-
Substitution at the 2-position: The introduction of various arylamino groups at this position has been a fruitful strategy for developing potent kinase inhibitors. The nature of the substituent on the aryl ring can modulate interactions with the kinase active site, influencing both potency and selectivity.
-
The Nitro Group: The electron-withdrawing nature of the nitro group at the 5-position can be crucial for activity. In some cases, its reduction to an amino group can provide a handle for further derivatization, leading to compounds with altered biological profiles.
-
The Methyl Group: The methyl group at the 4-position can influence the overall conformation of the molecule and contribute to hydrophobic interactions within the target's binding pocket.
A systematic exploration of these structural modifications, guided by computational modeling and empirical testing, is essential for optimizing the therapeutic potential of this promising class of compounds.
Conclusion and Future Directions
Derivatives of this compound represent a promising and versatile scaffold for the development of novel anticancer and antimicrobial agents. Their synthetic accessibility and the potential for diverse functionalization make them an attractive starting point for drug discovery programs. The demonstrated activity of these compounds as PLK1 inhibitors and microtubule-targeting agents highlights their potential to address critical needs in oncology. Furthermore, their emerging antimicrobial properties warrant further investigation in the face of rising antibiotic resistance.
Future research in this area should focus on:
-
Expansion of the chemical space: The synthesis and biological evaluation of a broader range of derivatives to further elucidate the SAR.
-
Mechanism of action studies: In-depth investigations to identify and validate the molecular targets and signaling pathways modulated by these compounds.
-
In vivo efficacy and safety profiling: Preclinical studies in animal models to assess the therapeutic potential and toxicological profile of lead candidates.
-
Development of combination therapies: Exploring the synergistic effects of these derivatives with existing anticancer and antimicrobial drugs.
The continued exploration of this compound derivatives holds significant promise for the discovery of next-generation therapeutics to combat cancer and infectious diseases.
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The Strategic Application of 2-Bromo-4-methyl-5-nitropyridine in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyridine scaffold remains a cornerstone in the design of novel therapeutics, prized for its versatile chemical reactivity and its presence in a multitude of clinically approved drugs. Within this privileged class of heterocycles, 2-Bromo-4-methyl-5-nitropyridine has emerged as a particularly strategic building block. Its unique trifecta of reactive sites—a displaceable bromine atom, an electron-withdrawing nitro group, and a reactive methyl group—offers a rich platform for the synthesis of complex molecular architectures. This guide provides an in-depth technical analysis of the applications of this compound in medicinal chemistry, with a primary focus on its role in the development of potent kinase inhibitors for oncology and its emerging potential in the synthesis of novel neuroprotective agents. We will explore the causality behind its synthetic utility, provide detailed experimental protocols for key transformations, and present a logical framework for its application in contemporary drug discovery programs.
Introduction: The Chemical Versatility of this compound
This compound (CAS No: 23056-47-5) is a highly functionalized pyridine derivative that serves as a gateway to a diverse range of bioactive compounds.[1] The strategic placement of the bromo, methyl, and nitro groups on the pyridine ring dictates its reactivity and, consequently, its utility in medicinal chemistry. The bromine atom at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a robust method for the introduction of aryl and heteroaryl moieties.[1] The nitro group at the 5-position is a strong electron-withdrawing group, which not only activates the ring for certain nucleophilic substitutions but can also be reduced to a versatile amino group, opening up a plethora of further derivatization possibilities. This amino functionality is a key pharmacophoric element in many kinase inhibitors, often forming crucial hydrogen bond interactions within the hinge region of the kinase active site.
The inherent reactivity of this molecule makes it an indispensable intermediate for creating complex organic molecules with targeted biological activities.[1] Its applications are not limited to pharmaceuticals, as it also finds use in the agrochemical sector for the development of pesticides and herbicides.[1]
Application in Oncology: The Synthesis of Potent Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. This compound has proven to be a valuable starting material in the synthesis of several classes of kinase inhibitors, most notably those targeting Polo-like kinase 1 (PLK1).
Targeting Polo-like Kinase 1 (PLK1) in Cancer Therapy
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[1][2] Consequently, the inhibition of PLK1 has emerged as a promising strategy for cancer therapy. Several small-molecule inhibitors of PLK1 have been developed, with some showing promising results in clinical trials.[2]
A plausible synthetic route to potent PLK1 inhibitors, such as analogues of MLN0905, can be envisioned starting from this compound. The core of this strategy involves a nucleophilic aromatic substitution followed by reduction of the nitro group and subsequent elaboration of the resulting aminopyridine.
Plausible Synthetic Pathway to a PLK1 Inhibitor Scaffold
The following workflow outlines a logical, multi-step synthesis of a key intermediate for a PLK1 inhibitor, starting from this compound. The causality behind each step is explained to provide a deeper understanding of the synthetic strategy.
Caption: Plausible synthetic workflow for a PLK1 inhibitor scaffold.
PLK1 Signaling Pathway and Mechanism of Inhibition
PLK1 inhibitors typically function by competing with ATP for binding to the kinase domain of the enzyme. This prevents the phosphorylation of downstream substrates that are essential for mitotic progression, leading to cell cycle arrest and ultimately apoptosis in cancer cells.
Caption: Simplified PLK1 signaling pathway and point of inhibition.
Data on Anticancer Activity of Related Pyridine Derivatives
The following table summarizes the in vitro anticancer activity of various pyridine and pyrimidine derivatives, highlighting the potential of scaffolds accessible from this compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridinyl-Thiazole Derivative | A549 (Lung) | 0.452 | [3] |
| 2,4-Diarylaminopyrimidine | TPC-1 (Thyroid) | 0.113 - 1.460 | [3] |
| Pyrazole-fused Pyridine | HePG2 (Liver) | 6.57 | [4] |
| Pyrazole-fused Pyridine | HCT-116 (Colon) | 9.54 | [4] |
| Pyrazole-fused Pyridine | MCF-7 (Breast) | 7.97 | [4] |
| Bromophenol-Indolinone | A549 (Lung) | Potent Activity | [5] |
Emerging Applications in Neuroprotection
Beyond oncology, substituted pyridines are being explored for their potential as neuroprotective agents for the treatment of neurodegenerative diseases. The core principle involves designing molecules that can mitigate neuronal damage caused by factors like oxidative stress and protein aggregation.
Rationale for Pyridine Scaffolds in Neuroprotection
The pyridine ring can be functionalized to interact with various biological targets implicated in neurodegeneration. For instance, derivatives of 2-aminopyridine have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in neuroinflammation. Furthermore, the ability to introduce diverse substituents via cross-coupling reactions allows for the fine-tuning of properties such as blood-brain barrier permeability and target engagement.
Synthetic Strategy towards Neuroprotective Pyridinyl Derivatives
A key synthetic transformation for elaborating the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 2-position, which is a common strategy for exploring the structure-activity relationship of neuroprotective compounds.
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The Strategic Application of 2-Bromo-4-methyl-5-nitropyridine in the Synthesis of Next-Generation Agrochemicals: A Technical Guide
Introduction: The Pivotal Role of a Versatile Heterocycle
In the landscape of modern agrochemical research and development, the demand for novel, effective, and environmentally conscious crop protection solutions is incessant. The pyridine scaffold is a cornerstone in the design of many successful fungicides and insecticides.[1] Within this chemical class, 2-Bromo-4-methyl-5-nitropyridine (CAS No. 23056-47-5) has emerged as a particularly valuable and versatile intermediate.[2] Its strategic importance lies in its unique molecular architecture: a pyridine ring substituted with a reactive bromine atom and a nitro group. This combination of functional groups renders the molecule highly amenable to a diverse range of chemical transformations, making it an indispensable building block for the synthesis of complex and biologically active agrochemicals.[2]
This technical guide provides an in-depth exploration of the use of this compound in agrochemical development. We will delve into its fundamental chemical properties, detail key synthetic transformations, and present case studies on its application in the synthesis of potent fungicides and insecticides, complete with experimental protocols and an examination of their mechanisms of action. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development fields who are seeking to leverage this powerful synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 23056-47-5 |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.02 g/mol |
| Appearance | Slightly brownish crystalline powder |
| Purity | Typically ≥98.0% |
Chemical Structure
The strategic arrangement of substituents on the pyridine ring is key to the reactivity of this compound.
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An In-depth Technical Guide to the Safety, Hazards, and Toxicity of 2-Bromo-4-methyl-5-nitropyridine
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, potential hazards, and toxicological profile of 2-Bromo-4-methyl-5-nitropyridine (CAS No. 23056-47-5). Given that the toxicological properties of this specific compound have not been exhaustively investigated, this guide synthesizes available data from safety data sheets (SDS), information on structurally similar compounds, and established chemical safety principles to provide a robust framework for risk assessment and mitigation.[1]
Chemical Identification and Physicochemical Properties
This compound is a substituted pyridine derivative, a class of compounds widely utilized as building blocks in medicinal chemistry and organic synthesis.[2] Its utility stems from the reactive sites on the pyridine ring, which are modulated by the bromo, methyl, and nitro functional groups. Understanding its physical and chemical properties is the foundation of safe laboratory practice.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 2-Bromo-5-nitropyridine (Analog) | 2-Bromo-5-methylpyridine (Analog) |
| CAS Number | 23056-47-5[2][3][4] | 4487-59-6[5][6] | 3510-66-5[7] |
| Molecular Formula | C₆H₅BrN₂O₂[2][3][4][8] | C₅H₃BrN₂O₂ | C₆H₆BrN[7] |
| Molecular Weight | 217.02 g/mol [1][2][3][4][8] | 202.99 g/mol | 172.03 g/mol [7] |
| Appearance | White to light yellow crystalline powder[9] | Solid | Not specified |
| Melting Point | Not consistently reported | 139-141 °C | 44 °C[7] |
| Boiling Point | Not consistently reported | 145-147 °C at 10 mmHg | Not available[7] |
Hazard Identification and Classification
A critical finding from the review of available safety literature is that this compound itself has not been thoroughly investigated for its hazardous properties.[1] Therefore, a precautionary approach is mandated, adopting the hazard classifications of more extensively studied, structurally related compounds. The presence of a nitro group and a bromine atom on the pyridine ring suggests potential for significant biological activity and toxicity.
Data from close analogs, such as 2-Bromo-5-nitropyridine, provide the basis for a provisional hazard assessment under the Globally Harmonized System (GHS).
Table 2: GHS Hazard Classifications of Structurally Similar Compounds
| Hazard Class | Hazard Statement | Source Compound(s) |
| Acute Toxicity, Oral (Category 3/4) | H301/H302: Toxic/Harmful if swallowed | 2-Bromo-5-nitropyridine[5][6][10] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | 2-Bromo-5-nitropyridine[5][6] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | 2-Bromo-5-nitropyridine[5][6] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | 2-Bromo-5-nitropyridine, 5-bromo-2-nitropyridine[5][6][11] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | 2-Bromo-5-nitropyridine, 5-bromo-2-nitropyridine[5][6][11] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | 2-Bromo-5-nitropyridine, 5-bromo-2-nitropyridine[5][6][11] |
Based on this analog data, it is prudent to handle this compound as a substance that is potentially toxic if ingested, harmful if it comes into contact with skin or is inhaled, and causes significant irritation to the skin, eyes, and respiratory tract.
Toxicological Profile and Health Hazards
The primary health risks associated with this class of compounds are acute toxicity and irritation. The toxicological properties have not been fully investigated, and no data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[1][5][6]
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.
-
Acute Effects:
-
Inhalation: May cause respiratory tract irritation.[1][11] Symptoms can include coughing, shortness of breath, and sore throat.
-
Skin Contact: Causes skin irritation, characterized by redness, itching, and pain.[5][6][11]
-
Eye Contact: Causes serious eye irritation, which can result in redness, pain, and watering.[5][6][11]
-
Ingestion: Based on analogs, ingestion may be harmful or toxic.[5][6]
-
-
Chronic Effects: The chronic health effects have not been investigated.[11]
The diagram below illustrates the relationship between the routes of exposure and the potential health effects, underscoring the importance of comprehensive personal protective equipment.
Caption: Potential Health Effects by Exposure Route.
Risk Management and Safe Handling Protocols
A proactive risk management strategy is essential. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE). The following workflow provides a logical process for risk assessment before handling the compound.
Caption: Laboratory Risk Assessment Workflow.
Engineering Controls
-
Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[1][11] Provide appropriate exhaust ventilation at places where dust is formed.[1]
-
Containment: For procedures involving larger quantities or with a high potential for aerosolization, use of a glove box is recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the most critical barrier to exposure. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1][7] A face shield may be required for splash hazards. | Prevents eye contact with dust particles, which can cause serious irritation.[11] |
| Hand | Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[1][7] Use proper glove removal technique. | Prevents skin contact, a primary route of exposure leading to irritation and potential systemic toxicity.[5][11] |
| Body | Impervious clothing, such as a lab coat. For larger quantities or spill response, a chemical-resistant suit may be necessary.[1] | Protects underlying skin from contamination. |
| Respiratory | For nuisance exposures, a NIOSH-approved N95 dust mask or equivalent particle respirator. For higher-level protection or in the absence of adequate engineering controls, an air-purifying respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[1] | Prevents inhalation of dust, which can cause respiratory irritation.[11] |
Standard Laboratory Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the work. Ensure all necessary PPE, spill kit materials, and waste containers are readily accessible.
-
Pre-weighing: If possible, weigh the material inside the fume hood. Use a spatula to carefully transfer the solid, avoiding actions that could generate dust.
-
Transfer/Reaction Setup: Keep the container with the solid covered as much as possible during transfer. If dissolving, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling: After the procedure is complete, decontaminate all surfaces and equipment.
-
Hygiene: Wash hands and face thoroughly after handling and before leaving the laboratory.[7][11] Do not eat, drink, or smoke in the work area.[10][12]
-
Storage: Store in a cool, dry, and well-ventilated place.[1][11] Keep the container tightly closed.[1][11] Some sources indicate the compound is hygroscopic and should be stored under an inert gas.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
Always show the Safety Data Sheet to the attending physician.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[1][13]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Consult a physician.[1][7][13]
-
In Case of Eye Contact: Rinse thoroughly and cautiously with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7][11]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.[1][13]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][13]
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide/chloride gas.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1][13]
Accidental Release Measures (Spill Cleanup Protocol)
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Wear the full PPE detailed in Table 3, including respiratory protection.
-
Contain: Prevent further dispersal of the dust. Do not let the product enter drains.[1]
-
Clean-up: Carefully sweep or scoop up the spilled solid. Avoid creating dust.[1] Place the material into a suitable, closed, and labeled container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Disposal: Dispose of the waste material through a licensed professional waste disposal service.[1]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[11]
-
Conditions to Avoid: Avoid formation of dust.[1] Incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[5][11]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[1][6]
Conclusion and Knowledge Gaps
This compound is a valuable research chemical whose safety profile is not yet fully characterized. The available data, primarily from structurally related analogs, indicates a potential for acute toxicity and significant irritant effects on the skin, eyes, and respiratory system. There is a notable absence of data on chronic toxicity, carcinogenicity, and reproductive effects.
Therefore, all work with this compound must be conducted under the assumption that it is hazardous. Strict adherence to engineering controls, diligent use of appropriate personal protective equipment, and well-rehearsed emergency procedures are non-negotiable. Researchers and institutions have a responsibility to treat this compound with a high degree of caution until a more complete toxicological profile can be established.
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A Comprehensive Technical Guide to the Safe Handling and Storage of 2-Bromo-4-methyl-5-nitropyridine
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2-Bromo-4-methyl-5-nitropyridine. As a versatile heterocyclic aromatic compound used in organic synthesis and medicinal chemistry, understanding its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document moves beyond a simple checklist, offering causal explanations for procedural recommendations to foster a foundational culture of safety and proactive risk mitigation.
Compound Identification and Hazard Analysis
This compound is a halogenated pyridine derivative whose reactivity is influenced by its bromine, methyl, and electron-withdrawing nitro group substituents.[2] While comprehensive toxicological properties have not been thoroughly investigated, the available data necessitates handling it with significant caution.[3]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 23056-47-5 | [1] |
| Molecular Formula | C₆H₅BrN₂O₂ | [4][5] |
| Molecular Weight | 217.02 g/mol | [4][5] |
| Boiling Point | 300°C at 760 mmHg | [5] |
| Flash Point | 135.2°C | [5] |
| Density | 1.709 g/cm³ | [5] |
The primary hazards associated with this compound, as identified in safety data sheets, include:
-
Skin Irritation: Causes skin irritation upon contact.[6][7][8]
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[6][7][8]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[3][6][7][8]
Given these hazards, a rigorous approach to exposure control is mandatory.
Exposure Control and Personal Protective Equipment (PPE)
The principle of causality in exposure control dictates that the selection of PPE is directly correlated to the identified risks of inhalation, dermal, and ocular exposure.
Engineering Controls
The first line of defense is to minimize exposure at the source. All handling of this compound, especially when dealing with the solid form, must be conducted in a well-ventilated area.[5]
-
Fume Hood: A properly functioning chemical fume hood is essential to prevent the inhalation of dust or vapors.[9]
-
Ventilation: Ensure appropriate exhaust ventilation is available where dust can be formed.[3][7]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to create a barrier between the researcher and the chemical.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][10] In situations with a higher risk of splashing, a face shield should be used in conjunction with goggles.[7][11][12]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are mandatory.[5][9] Nitrile or butyl rubber gloves should be inspected for integrity before each use.[9][13] Contaminated gloves must be disposed of properly, followed by thorough hand washing.[7]
-
Lab Coat/Protective Clothing: A standard laboratory coat is required to protect clothing and skin.[9] For tasks with a higher potential for contamination, impervious or flame-resistant clothing should be considered.[5][7]
-
-
Respiratory Protection: If engineering controls are insufficient or during an accidental release, respiratory protection is critical. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8] For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be sufficient, while for higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge is recommended.[3]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific risks.
Safe Handling and Emergency Procedures
A proactive approach to safety involves not only preventing exposure but also being prepared for unforeseen incidents.
General Handling Practices
-
Prevent the formation of dust and aerosols.[5]
-
Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][14]
First-Aid Measures
Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.[3][5][8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, consult a physician.[3][5][8]
-
Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5][8]
Accidental Release and Spill Containment
In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.
-
Evacuate: Evacuate non-essential personnel from the area.[3][5]
-
Ventilate: Ensure adequate ventilation.
-
Protect: Wear the appropriate level of PPE, including respiratory protection.[5]
-
Contain: For solid spills, sweep up the material carefully to avoid creating dust.[3] Place the collected material into a suitable, closed, and labeled container for disposal.[3][5]
-
Decontaminate: Clean the spill area thoroughly.
-
Prevent Entry into Drains: Do not allow the product to enter drains or waterways.[3][5]
Storage and Stability
The stability of this compound is contingent upon proper storage conditions. Incorrect storage can lead to degradation and potentially hazardous situations.
Storage Conditions
-
Temperature and Environment: Store in a cool, dry, and well-ventilated place.[5][6][7]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.[3][5][6][7]
-
Incompatible Materials: Segregate from incompatible materials to prevent hazardous reactions. The compound should not be stored with:
The following diagram outlines the logical flow for appropriate storage.
Caption: Logical workflow for ensuring safe and stable storage.
Disposal Considerations
Disposal of this compound and its contaminated packaging must be handled as hazardous waste.
-
Waste Treatment: Do not dispose of the material in regular trash or down the drain.[15] It should be offered to a licensed professional waste disposal company.[3]
-
Method: The recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Containers: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[9][15] Store the sealed container in a designated waste accumulation area away from incompatible materials.[15]
-
Regulations: All disposal activities must be in strict accordance with local, state, and federal environmental regulations.[15]
Conclusion
The responsible use of this compound in a research and development setting is predicated on a thorough understanding of its hazards and the diligent application of safety protocols. By integrating the principles of engineering controls, appropriate PPE, safe handling practices, and correct storage and disposal, professionals can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational document to be integrated into institutional health and safety protocols.
References
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- 2-BROMO-5-METHYL-4-NITROPYRIDINE 66092-62-4 wiki - Guidechem. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-5-METHYL-4-NITROPYRIDINE - ChemicalBook. (2025).
- This compound | C6H5BrN2O2 | CID 345873 - PubChem. (n.d.).
- 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet - ChemicalBook. (2025).
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- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- 5-bromo-2-nitropyridine - Jubilant Ingrevia. (n.d.).
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- 2-Amino-5-bromo-4-methyl-3-nitropyridine | 100367-40-6 - TCI Chemicals. (n.d.).
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The Synthetic Keystone: A Technical Guide to 2-Bromo-4-methyl-5-nitropyridine for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyridine Building Block
In the landscape of modern medicinal and agrochemical research, the strategic selection of starting materials is paramount to the successful synthesis of novel, high-value compounds. 2-Bromo-4-methyl-5-nitropyridine (CAS No. 23056-47-5) has emerged as a critical heterocyclic building block, prized for its unique electronic and steric properties. The presence of a bromine atom at the 2-position, a nitro group at the 5-position, and a methyl group at the 4-position of the pyridine ring creates a versatile scaffold with multiple reactive sites. This strategic arrangement of functional groups allows for a diverse range of chemical transformations, making it an indispensable intermediate in the synthesis of complex molecular architectures with targeted biological activities.[1]
This technical guide serves as an in-depth resource for researchers, providing comprehensive information on the synthesis, chemical properties, reactivity, and sourcing of this compound. Furthermore, it details its application in the synthesis of advanced pharmaceutical agents, particularly in the development of targeted cancer therapeutics.
Core Molecular Data and Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 23056-47-5 | [1][2] |
| Molecular Formula | C₆H₅BrN₂O₂ | [3] |
| Molecular Weight | 217.02 g/mol | [3] |
| Appearance | White to yellow or orange crystalline powder/solid | [3][4] |
| Melting Point | 63 - 68 °C | [3] |
| Purity (Typical) | ≥98.0% | [2][5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-Bromo-5-nitro-4-picoline | [4] |
Spectroscopic Characterization
¹H NMR (CDCl₃):
-
δ 8.94 (1H, s)
-
δ 7.53 (1H, s)
-
δ 2.64 (3H, s)
Note: The provided ¹H NMR data is for the structurally similar 2-Bromo-5-nitro-4-picoline, which is a synonym for the title compound.
Synthesis Protocol: A Validated Laboratory-Scale Approach
The synthesis of this compound is typically achieved through a two-step process starting from the readily available 2-amino-4-methylpyridine. This method involves nitration followed by a Sandmeyer-type diazotization and bromination.
Workflow for the Synthesis of this compound
Caption: A two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Methyl-5-nitro-2-aminopyridine
-
In a suitable reaction vessel, dissolve 5.80 g (53.6 mmol) of 4-methyl-2-aminopyridine in 8 mL of concentrated sulfuric acid.
-
Cool the solution to between 5-20°C using an ice bath.
-
Slowly add a pre-mixed solution of 8 mL of concentrated sulfuric acid and 4.05 mL of concentrated nitric acid, maintaining the temperature between 5-20°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
-
Heat the mixture to 50°C and continue stirring for 7 hours.
-
Cool the reaction to room temperature and carefully pour it into crushed ice.
-
Adjust the pH to 9 using a concentrated ammonia solution, which will cause a precipitate to form.
-
Filter the mixture and purify the crude product by column chromatography (petroleum ether: ethyl acetate = 3:1) to yield 4-methyl-5-nitro-2-aminopyridine (yield: 1.5 g, 18%).
Step 2: Synthesis of this compound
-
In a separate reaction vessel, prepare a mixture of 202 mg (1.96 mmol) of tert-butyl nitrite and 225 mg (1.57 mmol) of cuprous bromide (CuBr) in acetonitrile.
-
Heat this mixture to 60-65°C.
-
Add the 4-methyl-5-nitro-2-aminopyridine (202 mg, 1.96 mmol) from Step 1 in portions to the heated mixture.
-
Increase the temperature to 70°C and stir for 2 hours.
-
After cooling to room temperature, concentrate the mixture under vacuum.
-
Perform a liquid-liquid extraction using ethyl acetate and water. Collect the organic phase.
-
Wash the organic phase with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under vacuum.
-
Purify the resulting product by column chromatography (petroleum ether: ethyl acetate = 10:1) to obtain this compound (yield: 50 mg, 17%).
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group (C2 and C4).
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the C2 position is susceptible to displacement by a variety of nucleophiles. This reaction is a cornerstone for introducing diverse functionalities at this position.
General Protocol for SNAr with an Amine:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.
-
Add the desired amine nucleophile (1.1 - 2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture, typically between 80-120°C, and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Purify the product via column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This is a widely used strategy for synthesizing biaryl compounds.
General Protocol for Suzuki-Miyaura Coupling:
-
To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base (e.g., K₂CO₃, 2.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 3-5 mol%).
-
Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by flash column chromatography.
Reactivity Logic Diagram
Caption: Key reaction pathways for this compound.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, which are a cornerstone of modern oncology. Its derivatives have been explored for the inhibition of various kinases, including Polo-like kinase 1 (PLK1), a key regulator of the cell cycle that is often overexpressed in tumors.
While a direct, publicly available synthesis protocol for a specific, marketed PLK1 inhibitor starting from this compound is proprietary, the general synthetic strategy involves an initial SNAr reaction followed by further functionalization. For instance, a nucleophilic aromatic substitution with a complex amine, followed by reduction of the nitro group and subsequent cyclization or coupling reactions, can lead to the core structures of potent kinase inhibitors.
Suppliers and Manufacturers
Ensuring a reliable supply of high-purity starting material is crucial for reproducible research and development. Several chemical suppliers and manufacturers offer this compound. Researchers should always request a Certificate of Analysis (CoA) to verify the purity and identity of the purchased material.
| Supplier | Stated Purity | Available Quantities |
| TCI America | >98.0% (GC) | 5g, 25g |
| Sigma-Aldrich | 98% | Varies by vendor |
| BLD Pharm | Purity/Specification available | 5g, 25g, 100g |
| Chem-Impex | ≥ 98% (NMR) | Varies |
| Lorven Therapeutics | 98% | Bulk (kg) |
Note: Availability and purity specifications are subject to change and should be confirmed with the supplier at the time of purchase.
Safety and Handling
This compound should be handled by trained personnel in a well-ventilated laboratory, preferably in a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Hazard Statements:
-
May cause respiratory irritation.
-
Causes skin irritation.
-
Causes serious eye irritation.
Precautionary Measures:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
Store in a well-ventilated place. Keep container tightly closed.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of complex organic molecules. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, makes it a powerful tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively leverage this key building block in the pursuit of novel therapeutics and other advanced chemical applications.
References
- Vertex AI Search Grounding API Redirect. (n.d.). Boosting Your Synthesis: The Role of this compound.
- IndiaMART. (n.d.). 2 Bromo 4 Methyl 5 Nitro Pyridine at ₹ 21000/kg.
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Introduction: The Strategic Importance of 2-Bromo-4-methyl-5-nitropyridine
An In-Depth Technical Guide to the Commercial Availability and Purity of 2-Bromo-4-methyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the selection of starting materials and intermediates is a critical determinant of success. This compound (CAS No: 23056-47-5; Molecular Formula: C₆H₅BrN₂O₂) is a heterocyclic aromatic compound of significant strategic value.[1] Its unique molecular architecture, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a nitro group, provides a versatile platform for a wide range of chemical transformations.[1]
The presence of both a reactive bromine atom, amenable to cross-coupling reactions, and an electron-withdrawing nitro group makes this compound an indispensable intermediate for constructing complex molecules with specific biological activities.[1] Notably, it has been identified as a key building block in the synthesis of potent inhibitors for therapeutic targets like Polo-like kinase 1 (PLK1), which plays a crucial role in cell cycle regulation and is a target for cancer therapeutics.[1] Its derivatives are also explored for their potential in developing new antibacterial, antifungal, and herbicidal agents.[1] Given its pivotal role, ensuring access to high-purity this compound is paramount for the integrity and success of research and development programs.
Part 1: Commercial Availability and Supplier Landscape
This compound is commercially available from a variety of chemical suppliers, ranging from large global distributors to specialized synthesis labs. The purity grades offered typically vary, which directly impacts its suitability for different applications, from early-stage discovery to process development.
Sourcing this intermediate requires careful consideration of not just the listed purity but also the supplier's quality control standards and the transparency of their analytical data. Below is a comparative summary of offerings from several recognized suppliers.
Table 1: Comparison of Commercial Suppliers for this compound
| Supplier | CAS Number | Molecular Weight | Stated Purity | Available Pack Sizes | Additional Information |
| Sigma-Aldrich (Merck) | 23056-47-5 | 217.02 | Not specified on main page | Custom inquiry | Provides access to safety data sheets (SDS) and certificates of analysis (COA) upon request. |
| TCI America | 23056-47-5 | 217.02 | ≥98.0% | 5 g | Distributed via Fisher Scientific; analytical reagent grade suitable for most laboratory applications.[2][3] |
| Aldlab Chemicals | 23056-47-5 | 217.02 | 95% | 5 g, 25 g | Provides basic documentation like COA and MSDS; offers bulk ordering quotations.[4] |
| Chem-Impex | 23056-47-5 | 217.02 | ≥98% (NMR) | Custom inquiry | Specifies purity determined by NMR and provides physical properties like melting point (63-68 °C).[5] |
| Smolecule | 23056-47-5 | 217.02 | Not specified | Custom inquiry | Positions the compound for organic synthesis, medicinal chemistry, and material science research.[6] |
Part 2: Synthesis Routes and the Genesis of Impurities
The purity of a commercial chemical is intrinsically linked to its synthetic route. Understanding the manufacturing process provides critical insight into the potential impurity profile, which is essential for designing a robust analytical verification strategy. A common and well-documented method for preparing this compound is a two-step synthesis starting from 4-methyl-2-aminopyridine.[7]
Step 1: Nitration of 4-methyl-2-aminopyridine The starting amine is reacted with a mixture of concentrated sulfuric and nitric acids to introduce the nitro group at the 5-position, yielding 4-methyl-5-nitro-2-aminopyridine.[7]
Step 2: Diazotization and Bromination (Sandmeyer-type reaction) The resulting amino-nitropyridine is then subjected to a diazotization reaction using a nitrite source (e.g., tert-butyl nitrite) in the presence of a bromide source like cuprous bromide (CuBr). This replaces the amino group with a bromine atom to yield the final product.[7]
This synthetic pathway can introduce several types of impurities:
-
Unreacted Starting Materials: Residual 4-methyl-5-nitro-2-aminopyridine from an incomplete Step 2.
-
Isomeric Byproducts: While the directing effects of the substituents guide the regioselectivity, minor isomers can sometimes form.
-
Side-Reaction Products: Diazonium salt intermediates can lead to phenolic byproducts if water is not carefully excluded.
-
Residual Solvents and Reagents: Acetonitrile, ethyl acetate, or other solvents used during reaction and purification may be present.[7]
Caption: General synthetic pathway and potential impurity sources.
Part 3: A Self-Validating System for Purity Assessment
For critical applications, relying solely on the supplier's Certificate of Analysis is insufficient. An independent, multi-technique analytical approach is necessary to establish a self-validating system for purity confirmation. The most powerful and commonly employed methods for pyridine derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8]
Caption: Comprehensive workflow for purity verification.
Table 2: Comparison of Key Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Limitations |
| HPLC (UV) | Chromatographic separation based on polarity. | High resolution, widely available, suitable for non-volatile and thermally labile compounds.[9] | Requires impurities to have a UV chromophore for detection.[9] |
| GC-MS | Chromatographic separation based on boiling point and mass-to-charge ratio. | High sensitivity, provides structural information about impurities, ideal for volatile components.[9][10] | Not suitable for non-volatile or thermally labile compounds.[9] |
| ¹H NMR | Measures the magnetic properties of atomic nuclei. | Provides unambiguous structure confirmation, can identify and quantify impurities without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods for trace impurities. |
Experimental Protocol 1: Purity Determination by HPLC
This method is ideal for the quantitative analysis of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[9]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[9]
-
-
Chromatographic Conditions:
-
Purity Calculation: Purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all detected peaks in the chromatogram.[9]
Experimental Protocol 2: Impurity Profiling by GC-MS
This method excels at identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or low-boiling point byproducts.
-
Instrumentation: A standard GC-MS system.[8]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.[9]
-
Chromatographic Conditions:
-
Data Analysis: Impurities are identified by comparing their mass spectra against a reference library (e.g., NIST). Purity is estimated by comparing the peak area of the main component to the total integrated peak areas.[9]
Part 4: Safe Handling and Storage Protocols
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.[13]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with soap and plenty of water.[13]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[13]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[14]
-
-
Storage Conditions: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[15] Recommended storage temperatures are often between 0-8 °C to ensure long-term stability.[5]
Conclusion
This compound is a high-value intermediate whose quality is fundamental to the success of advanced chemical synthesis. For researchers, scientists, and drug development professionals, a deep understanding of its commercial availability, potential impurity profiles, and the analytical methods for its validation is not merely a matter of good practice—it is a prerequisite for producing reliable, reproducible, and high-impact scientific results. By implementing a multi-faceted analytical workflow, researchers can confidently verify the purity of this critical building block, thereby safeguarding the integrity of their entire research and development pipeline.
References
- Boosting Your Synthesis: The Role of this compound. Google Cloud.
- This compound. Aldlab Chemicals.
- Buy this compound | 23056-47-5. Smolecule.
- How to Prepare 2-Bromo-5-nitro-4-picoline?. Guidechem.
- Assessing the Purity of Synthesized Pyridine Derivatives from Acetohydrazide: A Compar
- 2-BROMO-5-METHYL-4-NITROPYRIDINE 66092-62-4 wiki. Guidechem.
- VP11132 this compound. VSNCHEM.
- This compound. Sigma-Aldrich.
- MSDS of 2-bromo-5-methyl-4-nitropyridine.
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
- Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-5-METHYL-4-NITROPYRIDINE. ChemicalBook.
- This compound 98.0+%, TCI America 5 g. Fisher Scientific.
- A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine. BenchChem.
- This compound. Chem-Impex.
- This compound TCI Analytical reagent. AMI Scientific.
- A Comparative Purity Analysis of Commercially Available 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.
- SAFETY D
- 2-Bromo-4-nitropyridine 1-oxide SDS, 52092-43-0 Safety D
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Methodological & Application
Synthesis Protocol for 2-Bromo-4-methyl-5-nitropyridine: An Application Note for Advanced Research
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2-Bromo-4-methyl-5-nitropyridine (CAS No. 23056-47-5), a critical building block in contemporary pharmaceutical and agrochemical research.[1] Esteemed for its utility in the development of novel therapeutic agents, including inhibitors of Polo-like kinase 1 (PLK1), this guide elucidates the synthetic pathway from readily available precursors.[1][2] The protocol is structured to ensure scientific integrity, reproducibility, and a thorough understanding of the underlying chemical principles for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of this compound
This compound is a versatile heterocyclic aromatic compound whose strategic importance is underscored by the reactive handles it presents for molecular elaboration.[1] The presence of a bromine atom and a nitro group on the pyridine scaffold makes it a highly valuable intermediate for a diverse range of chemical transformations.[1] Specifically, the bromine atom is amenable to a variety of cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening avenues for further functionalization. Its role as a key intermediate in the synthesis of complex organic molecules with targeted biological activities is well-documented in scientific literature.[1] This guide presents a robust and reliable two-step synthesis commencing from 2-Amino-4-methylpyridine.
Reaction Scheme and Mechanism
The synthesis of this compound is efficiently achieved through a two-step process:
-
Electrophilic Nitration: The initial step involves the nitration of 2-Amino-4-methylpyridine to yield the key intermediate, 2-Amino-4-methyl-5-nitropyridine. The amino group at the C2 position of the pyridine ring acts as an activating and ortho-, para-directing group, favoring the introduction of the nitro group at the C5 position.[3] This reaction is typically carried out in a mixture of concentrated sulfuric and nitric acids.
-
Sandmeyer Reaction: The subsequent step is a classic Sandmeyer reaction, which transforms the amino group of 2-Amino-4-methyl-5-nitropyridine into a bromine atom.[4] This is achieved via diazotization of the primary amine with a nitrite source in the presence of a bromide source, followed by the copper(I)-catalyzed displacement of the diazonium group by a bromide ion.[4][5]
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic pathway for this compound.
Detailed Synthesis Protocol
This protocol is designed for execution by trained professionals in a well-equipped chemical laboratory. Adherence to all institutional and governmental safety guidelines is mandatory.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-4-methylpyridine | ≥98% | Standard Commercial | Starting Material |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent Grade | Standard Commercial | Dehydrating and protonating agent |
| Concentrated Nitric Acid (HNO₃) | ACS Reagent Grade | Standard Commercial | Nitrating agent |
| tert-Butyl nitrite (t-BuONO) | ≥90% | Standard Commercial | Diazotizing agent |
| Copper(II) bromide (CuBr₂) | ≥99% | Standard Commercial | Bromide source and catalyst |
| Acetonitrile (ACN) | Anhydrous | Standard Commercial | Solvent |
| Ethyl acetate (EtOAc) | ACS Reagent Grade | Standard Commercial | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | In-house preparation | For neutralization |
| Saturated Sodium Chloride (Brine) | - | In-house preparation | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Standard Commercial | Drying agent |
| Deionized Water | - | In-house | For workup |
| Crushed Ice | - | In-house | For quenching |
Step-by-Step Experimental Procedure
Step 1: Synthesis of 2-Amino-4-methyl-5-nitropyridine [6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid. Cool the flask to 0-5 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 2-Amino-4-methylpyridine in portions to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 20 °C.[6]
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of 2-Amino-4-methylpyridine in sulfuric acid, maintaining the reaction temperature between 5-20 °C.[6]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, then heat to 50 °C and continue stirring for approximately 7 hours.[6]
-
Quenching and Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.[6] Neutralize the acidic solution by the slow addition of a concentrated ammonia solution until the pH reaches 9.[6]
-
Isolation of Intermediate: A precipitate will form upon neutralization. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water. The crude 2-Amino-4-methyl-5-nitropyridine can be purified by column chromatography (eluent: petroleum ether/ethyl acetate) to yield the desired product.[6]
Step 2: Synthesis of this compound [6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetonitrile, copper(II) bromide, and tert-butyl nitrite. Heat the mixture to 60-65 °C.[6]
-
Addition of Intermediate: Add the 2-Amino-4-methyl-5-nitropyridine obtained from Step 1 in portions to the heated reaction mixture.[6]
-
Reaction Progression: After the addition is complete, raise the temperature to 70 °C and continue stirring for 2 hours.[6]
-
Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.[6]
-
Extraction and Workup: To the residue, add ethyl acetate and water. Separate the organic layer, and wash it sequentially with deionized water and saturated brine solution.[6]
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (eluent: petroleum ether/ethyl acetate) to afford pure this compound.[6]
Safety, Handling, and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis must be performed in a well-ventilated fume hood due to the use of corrosive acids, volatile organic solvents, and the potential evolution of nitrogen oxides.
-
Handling of Reagents: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care. tert-Butyl nitrite is flammable and should be handled away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in appropriate, labeled containers.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction or side reactions. | Ensure the reaction temperature is carefully controlled during the addition of the nitrating mixture. Monitor the reaction progress by TLC. |
| Formation of di-nitrated byproducts | Excessive nitrating agent or high reaction temperature. | Use the stoichiometric amount of nitrating agent and maintain the recommended temperature. |
| Low yield in Step 2 | Incomplete diazotization or decomposition of the diazonium salt. | Ensure the tert-butyl nitrite is of good quality. Maintain the reaction temperature as specified. |
| Impure final product | Incomplete reaction or inefficient purification. | Monitor the reaction by TLC to ensure completion. Optimize the mobile phase for column chromatography for better separation. |
Conclusion
The protocol detailed herein provides a reliable and reproducible method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the procedural and safety guidelines, researchers can confidently produce this valuable intermediate for their ongoing research and development endeavors.
References
- Vertex AI Search. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.
- Vertex AI Search. (n.d.). Boosting Your Synthesis: The Role of this compound.
- Guidechem. (n.d.). How to Prepare 2-Bromo-5-nitro-4-picoline? - FAQ.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Smolecule. (2023, August 15). Buy this compound | 23056-47-5.
- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
Sources
Suzuki-Miyaura coupling reaction with 2-Bromo-4-methyl-5-nitropyridine
An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Bromo-4-methyl-5-nitropyridine for Advanced Pharmaceutical Synthesis
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the successful execution of the Suzuki-Miyaura cross-coupling reaction with this compound. This versatile building block is of significant interest for the synthesis of novel chemical entities, as the resulting 2-aryl-4-methyl-5-nitropyridine scaffold is a precursor to a wide range of biologically active molecules.[1][2][3] The strategic importance of nitropyridines lies in their utility as versatile intermediates; the nitro group can be readily reduced to an amine, providing a synthetic handle for further functionalization in drug discovery programs.[1][3][4]
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[5][6][7] However, the application of this reaction to electron-deficient heteroaromatic substrates such as this compound presents unique challenges that require careful consideration of reaction parameters to achieve high efficacy. This guide elucidates the mechanistic nuances, provides a robust experimental protocol, and offers field-proven troubleshooting advice.
Mechanistic Considerations for an Electron-Deficient System
The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][8][9][10] Understanding this cycle is paramount to optimizing the reaction for a challenging substrate.
Key Challenges with this compound:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming an off-cycle, inactive complex. This is a primary cause of low yields in couplings involving 2-halopyridines.[11]
-
Substrate Reactivity: While the electron-withdrawing nitro group makes the C-Br bond more susceptible to oxidative addition, the overall electronic deficiency of the pyridine ring can slow the subsequent transmetalation step.[9][11][12]
-
Protodeboronation: This is a significant side reaction where the boronic acid's C-B bond is cleaved by a proton source (often water or alcohol in the presence of a base) before it can transmetalate to the palladium center.[11][13][14] This is particularly problematic with electron-deficient heteroarylboronic acids but can also affect the coupling partner if conditions are not optimal.
Optimizing Critical Reaction Parameters
Success with this substrate hinges on the judicious selection of the catalyst system, base, and solvent to favor the desired catalytic cycle over deactivation and side reactions.
| Parameter | Recommended Choice & Rationale |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂: These are common, reliable Pd(0) and Pd(II) sources. Pd(II) sources are reduced in situ to the active Pd(0) catalyst.[9][11] Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous to bypass potentially problematic reduction steps.[14] |
| Ligand | Bulky, Electron-Rich Biaryl Phosphines (e.g., SPhos, XPhos, RuPhos): This is the most critical choice. These ligands are essential for several reasons: 1) Their steric bulk promotes the final reductive elimination step, 2) Their electron-donating nature accelerates the initial oxidative addition, and 3) They form stable complexes that sterically shield the palladium center, preventing inhibitory coordination by the pyridine nitrogen.[8][11][13] Standard ligands like PPh₃ are often ineffective.[13] |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃: The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which is necessary for transmetalation.[6][11] While strong bases are required, hydroxide bases should be avoided as they strongly promote protodeboronation.[13] Weaker inorganic bases like potassium phosphate or carbonate provide the necessary activity while minimizing this side reaction.[8] |
| Solvent System | Anhydrous Aprotic Solvents (e.g., 1,4-Dioxane, Toluene, DME): A mixture of an organic solvent, often with a small amount of water, is typical for Suzuki couplings.[8] However, to suppress protodeboronation, starting with rigorously anhydrous solvents is highly recommended. Solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands.[11][14] |
| Boron Reagent | Arylboronic Acids or Arylboronic Esters (Pinacol, MIDA): While arylboronic acids are common, their corresponding pinacol or MIDA esters are more stable and less prone to protodeboronation.[14] They act as a "slow-release" source of the active boronic acid under the reaction conditions.[13] |
| Temperature | 80–110 °C: Elevated temperatures are typically required to drive the reaction to completion, especially for less reactive aryl bromides or challenging substrates.[13][14] The optimal temperature should be determined empirically. |
Detailed Experimental Protocol
This generalized procedure provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization for each specific arylboronic acid substrate may be necessary.
Materials and Reagents:
-
This compound (1.0 eq.)
-
Arylboronic Acid (1.2–1.5 eq.)
-
Palladium Precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 eq.)
-
Anhydrous 1,4-Dioxane (or Toluene), degassed
-
Deionized Water, degassed
-
Standard solvents for workup (e.g., Ethyl Acetate, Brine)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base (e.g., K₃PO₄).[13]
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8][13]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the phosphine ligand. Subsequently, add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.[8]
-
Reaction Execution: Lower the flask into a preheated oil bath and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[13]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if possible), quenching them, and analyzing by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 12-24 hours).[11][14]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-4-methyl-5-nitropyridine product.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst/ligand (oxidation).[14] 2. Insufficiently inert atmosphere.[11] 3. Sub-optimal temperature or base. | 1. Use fresh, properly stored catalyst and ligand.[14] 2. Ensure rigorous degassing of solvents and proper inert gas technique.[11] 3. Screen different bases (K₂CO₃, Cs₂CO₃) and increase temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Presence of excess water.[13] 2. Base is too strong or hydrolytically unstable (e.g., NaOH). | 1. Use anhydrous solvents and reagents. Consider using a more stable boronic ester (pinacol or MIDA) instead of the boronic acid.[13][14] 2. Switch to a non-hydroxide base like K₃PO₄ or CsF.[13] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction vessel.[11] | 1. Improve the degassing procedure for the solvent and the reaction mixture before heating. |
| Dehalogenation of Starting Material | 1. This is a known side reaction for electron-deficient heteroaryl halides.[14] | 1. Re-evaluate the ligand choice; a different bulky ligand may disfavor this pathway. 2. Lowering the reaction temperature slightly may help, but could also reduce the rate of the desired coupling. |
| Formation of Palladium Black | 1. Catalyst decomposition. 2. Ligand is not robust enough for the conditions or has oxidized. | 1. Ensure the temperature is not excessively high. 2. Confirm the purity and integrity of the ligand. Use a sufficient ligand-to-palladium ratio (typically L:Pd = 2:1). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation for the synthesis of pharmaceutical intermediates. Success relies on a clear understanding of the mechanistic hurdles posed by this electron-deficient N-heterocyclic substrate. By employing highly active catalyst systems featuring bulky, electron-rich phosphine ligands, carefully selecting a non-hydroxide base, and maintaining a rigorously inert atmosphere, researchers can effectively mitigate common side reactions like catalyst inhibition and protodeboronation. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource to enable the efficient and reliable synthesis of 2-aryl-4-methyl-5-nitropyridine derivatives, paving the way for the discovery of next-generation therapeutics.
References
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid - Benchchem. (URL Not Available)
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL Not Available)
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem. (URL Not Available)
- Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines - Benchchem. (URL Not Available)
- Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo - Benchchem. (URL Not Available)
- Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides - Benchchem. (URL Not Available)
- A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL Not Available)
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL Not Available)
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (URL Not Available)
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Public
- The Role of Nitropyridine Intermediates in Modern Drug Discovery. (URL Not Available)
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchG
- Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchG
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. [Link]
- The Role of Nitropyridines in Pharmaceutical Development. (URL Not Available)
- The Suzuki Reaction - Andrew G Myers Research Group. [Link]
- Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. [Link]
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem. (URL Not Available)
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine - Benchchem. (URL Not Available)
- 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. (URL Not Available)
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wwjmrd.com [wwjmrd.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
palladium-catalyzed cross-coupling of 2-Bromo-4-methyl-5-nitropyridine
An Application Note and Protocol Guide to Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methyl-5-nitropyridine
Authored by a Senior Application Scientist
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling reactions of this compound. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the nitropyridine scaffold in a range of pharmaceutically active compounds. The protocols and insights provided herein are grounded in established chemical principles and validated experimental practices.
Introduction: The Strategic Importance of this compound
This compound is a key heterocyclic starting material in the synthesis of complex molecules, particularly in the realm of drug discovery. The electron-withdrawing nature of the nitro group and the pyridine ring significantly influences the reactivity of the C-Br bond, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the strategic introduction of diverse functionalities at the 2-position, enabling the construction of extensive compound libraries for screening and lead optimization.
The ability to functionalize the pyridine ring with precision is paramount in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction in many drug-receptor binding events. The substituents on the ring can then be tailored to modulate properties such as solubility, metabolic stability, and target affinity.
The Engine of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, operating under relatively mild conditions.
The general catalytic cycle, illustrated below, is a unifying theme across various types of cross-coupling reactions. It typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives. This reaction is particularly effective for the arylation and vinylation of this compound.
Mechanism and Key Considerations
The reaction proceeds via the general catalytic cycle, where the transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. A base is crucial in this step to activate the boronic acid, forming a more nucleophilic boronate species. The choice of base, solvent, and palladium ligand is critical for achieving high yields and preventing side reactions, such as debromination or protodeboronation.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 2-(aryl)-4-methyl-5-nitropyridine from this compound and an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive flow of the inert gas, add the palladium catalyst followed by the degassed solvent system.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Range/Value | Notes |
| Temperature | 80 - 110 °C | Dependent on the solvent and reactivity of the substrates. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Catalyst Loading | 2 - 5 mol% | Higher loading may be needed for less reactive substrates. |
| Equivalents of Boronic Acid | 1.2 - 1.5 | An excess is used to drive the reaction to completion. |
| Equivalents of Base | 2 - 3 | A strong base is often required. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds. This reaction allows for the direct formation of a C-N bond between this compound and a primary or secondary amine.
Mechanism and Key Considerations
The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions, but the transmetalation step is replaced by the coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating both the oxidative addition and the reductive elimination steps.
Caption: A typical workflow for a Buchwald-Hartwig amination experiment.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize 2-(amino)-4-methyl-5-nitropyridine derivatives.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, the phosphine ligand, and the base to a flame-dried reaction vessel.
-
Reagent Addition: Add this compound and the anhydrous solvent. Stir for a few minutes.
-
Amine Addition: Add the amine to the reaction mixture.
-
Reaction Conditions: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling, quench the reaction with water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
| Parameter | Typical Range/Value | Notes |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive amines. |
| Reaction Time | 4 - 24 hours | Can vary significantly based on the substrates. |
| Catalyst/Ligand Ratio | 1:1 to 1:2 | The optimal ratio should be determined experimentally. |
| Base | NaOt-Bu, K₃PO₄ | The choice of base is critical and substrate-dependent. |
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of alkynylated pyridines. These products are valuable intermediates for further transformations or as final products in their own right.
Mechanism and Key Considerations
This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst. The palladium catalyst activates the aryl halide, while the copper catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. A base, usually an amine, is required to deprotonate the terminal alkyne.
Detailed Experimental Protocol: Sonogashira Coupling
Objective: To synthesize 2-(alkynyl)-4-methyl-5-nitropyridine.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) salt (e.g., CuI, 1-5 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, and the copper(I) salt.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagent Addition: Add the degassed solvent, the base, and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonia solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Troubleshooting Common Issues
-
Low Yield:
-
Cause: Inactive catalyst, insufficient degassing, or inappropriate reaction conditions.
-
Solution: Use a fresh catalyst, ensure a thoroughly inert atmosphere, and optimize temperature, solvent, and base.
-
-
Side Reactions (e.g., Debromination):
-
Cause: Presence of water or protic impurities, or a non-optimal ligand.
-
Solution: Use anhydrous solvents and reagents. Screen different ligands to minimize side reactions.
-
-
Incomplete Reaction:
-
Cause: Poor reactivity of the coupling partner or deactivation of the catalyst.
-
Solution: Increase the reaction temperature, use a more active catalyst system, or increase the equivalents of the coupling partner.
-
References
- The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amin
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Bromo-4-methyl-5-nitropyridine
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The ability to precisely modify this heterocyclic system is therefore of paramount importance. Among the various synthetic strategies, nucleophilic aromatic substitution (SNAr) stands out as a powerful and versatile tool for the functionalization of electron-deficient pyridines.[2][3] This guide provides an in-depth exploration of SNAr reactions on a particularly valuable building block: 2-Bromo-4-methyl-5-nitropyridine. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer practical insights for researchers, scientists, and drug development professionals.
Understanding the Reactivity of this compound
The susceptibility of an aromatic ring to nucleophilic attack is fundamentally governed by its electron density.[4] Pyridine, being an electron-deficient heterocycle due to the electronegative nitrogen atom, is inherently more reactive towards nucleophiles than benzene.[2][5] The reactivity of this compound is further modulated by the electronic effects of its substituents.
-
The Activating Power of the Nitro Group: The nitro (-NO₂) group at the 5-position is a strong electron-withdrawing group. Through both inductive and resonance effects, it significantly reduces the electron density of the pyridine ring, making it highly electrophilic and thus, more susceptible to nucleophilic attack.[5][6] This activation is most pronounced at the positions ortho and para to the nitro group.
-
The Role of the Bromo Leaving Group: The bromine atom at the 2-position serves as a good leaving group in SNAr reactions.[7] While fluorine is often a better leaving group in SNAr due to its high electronegativity which stabilizes the intermediate, bromine's ability to depart is still efficient.[7][8]
-
The Influence of the Methyl Group: The methyl (-CH₃) group at the 4-position is a weak electron-donating group. While it slightly counteracts the electron-withdrawing effects of the nitro group and the pyridine nitrogen, its impact on the overall reactivity is generally modest.
-
Regioselectivity of Nucleophilic Attack: Nucleophilic attack on the pyridine ring is regioselective, favoring the 2- and 4-positions.[9] This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. In the case of this compound, the nucleophile will preferentially attack the carbon atom bearing the bromine atom (C-2), which is activated by both the ring nitrogen (ortho) and the nitro group (para).
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[7][10]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient C-2 position of the pyridine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's feasibility and is significantly enhanced by the delocalization of the negative charge onto the nitro group and the ring nitrogen.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the bromide ion. This step is typically fast.
The overall rate of the reaction is usually determined by the first step, the formation of the Meisenheimer complex.[5]
Caption: General mechanism for the SNAr reaction of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with representative nitrogen and oxygen nucleophiles.
Protocol 1: Synthesis of 2-(Anilino)-4-methyl-5-nitropyridine
This protocol details the reaction with an amine nucleophile.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a sufficient volume of DMF to dissolve the reactants.
-
Equip the flask with a reflux condenser and stir the mixture at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Synthesis of 2-Methoxy-4-methyl-5-nitropyridine
This protocol details the reaction with an alkoxide nucleophile.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium methoxide (1.5 eq) in methanol.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.[10]
-
Extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for SNAr on this compound.
Data Summary and Expected Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the SNAr reaction of this compound with various nucleophiles. Yields are approximate and can vary based on the specific reaction conditions and scale.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Nitrogen | |||||
| Primary Amine | R-NH₂ | K₂CO₃ or Et₃N | DMF or Dioxane | 80 - 120 | 70 - 95 |
| Secondary Amine | R₂NH | K₂CO₃ or Et₃N | DMF or NMP | 80 - 120 | 75 - 98 |
| Aniline | Ph-NH₂ | K₂CO₃ | DMF | 80 - 100 | 70 - 90 |
| Oxygen | |||||
| Alkoxide | RO⁻Na⁺ | (Self-basic) | ROH | 25 - 65 | 80 - 95 |
| Phenoxide | PhO⁻Na⁺ | (Self-basic) | DMF or DMSO | 100 - 140 | 60 - 85 |
| Sulfur | |||||
| Thiol | R-SH | K₂CO₃ or NaH | DMF or THF | 25 - 80 | 85 - 98 |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | - Insufficient temperature- Weak nucleophile- Inactive catalyst (if applicable) | - Increase reaction temperature- Use a stronger nucleophile or a more polar aprotic solvent (e.g., DMSO)- Use a fresh batch of catalyst |
| Formation of Side Products | - Reaction temperature too high- Presence of moisture or other reactive impurities | - Lower the reaction temperature- Use anhydrous solvents and reagents- Purify starting materials |
| Difficulty in Product Isolation | - Product is highly polar or water-soluble- Emulsion formation during work-up | - Use a different extraction solvent (e.g., n-butanol for polar products)- Add brine to break up emulsions |
Conclusion
This compound is a highly valuable and versatile substrate for nucleophilic aromatic substitution reactions. The strong activating effect of the nitro group, combined with the presence of a good leaving group at an activated position, allows for the efficient introduction of a wide range of nucleophiles. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with potential applications in drug discovery and materials science.
References
- Vertex AI Search. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.
- BenchChem. (n.d.). A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.
- National Institutes of Health. (n.d.). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- ResearchGate. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun.
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
- Synfacts. (2018). SNAr Reaction of Pyridinium Salts with N-, O-, or S-Nucleophiles.
- ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis.
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- Wiley Online Library. (2018). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine.
- Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer.
- ResearchGate. (n.d.). ChemInform Abstract: Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications.
- Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- National Institutes of Health. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
- Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
- Vertex AI Search. (n.d.). Unlocking Material Science Potential with 2-Amino-4-methyl-5-nitropyridine.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubChem. (n.d.). 2-Amino-4-methyl-5-nitropyridine.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on the 1,2,4-Triazine Ring.
- YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!.
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Application Notes & Protocols: Leveraging 2-Bromo-4-methyl-5-nitropyridine for the Strategic Synthesis of Polo-like Kinase 1 (PLK1) Inhibitors
Abstract
Polo-like kinase 1 (PLK1) is a cornerstone of mitotic regulation, and its overexpression is a well-documented driver in numerous human cancers, making it a high-priority target for therapeutic intervention.[1][2] The development of small-molecule inhibitors that can selectively target the ATP-binding site of PLK1 is a key strategy in modern oncology research.[3] This guide provides a comprehensive overview and detailed protocols for the utilization of 2-Bromo-4-methyl-5-nitropyridine, a versatile heterocyclic building block, in the synthesis of potent PLK1 inhibitors.[4][5] We delineate a strategic, multi-step synthetic route, explaining the chemical rationale behind the choice of reactions and reagents, and provide step-by-step protocols for researchers in medicinal chemistry and drug development.
Introduction: PLK1 as a Critical Oncogenic Target
PLK1 is a serine/threonine kinase that acts as a master regulator of numerous critical events during cell division, including mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[2][6] In healthy, differentiated cells, PLK1 expression is tightly controlled and minimal.[2] However, in a vast spectrum of malignancies, PLK1 is significantly overexpressed, and this elevated expression often correlates with tumor aggressiveness and poor patient prognosis.[1][2] This differential expression provides a therapeutic window, as inhibiting PLK1 can selectively induce mitotic arrest and apoptosis in rapidly dividing cancer cells while having a lesser effect on normal cells.[2]
The development of PLK1 inhibitors has yielded several promising candidates that have entered clinical trials, such as Volasertib and Onvansertib.[7][8] These molecules typically function as ATP-competitive inhibitors, occupying the kinase domain's ATP-binding pocket to prevent the phosphorylation of downstream substrates.[7][9] The design of such inhibitors requires a modular synthetic approach using versatile chemical scaffolds that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.
Caption: The central role of PLK1 in promoting the G2/M transition and regulating mitosis.
The Strategic Intermediate: this compound
The compound this compound (CAS No. 23056-47-5) is a highly valuable intermediate in medicinal chemistry.[4][10][11] Its utility stems from the specific arrangement of functional groups on the pyridine ring, which allows for sequential and regioselective modifications.
-
The 2-Bromo Group : The bromine atom at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions. Its position, activated by the adjacent ring nitrogen, makes it particularly susceptible to oxidative addition to a Pd(0) catalyst. This enables the facile introduction of a wide array of aryl, heteroaryl, or alkyl groups via reactions like the Suzuki-Miyaura or Stille couplings, allowing for the exploration of the solvent-exposed region of the kinase active site.[12][13]
-
The 5-Nitro Group : The nitro group is a powerful electron-withdrawing group that influences the reactivity of the ring. More importantly, it serves as a synthetic precursor to an amino group. The reduction of the nitro moiety to a primary amine provides a crucial nucleophilic center or a hydrogen bond donor, which is often essential for anchoring the inhibitor within the hinge region of the kinase's ATP-binding pocket.[5]
-
The 4-Methyl Group : This group can provide beneficial hydrophobic interactions within the target binding site and can influence the overall conformation and solubility of the final compound.
This combination of functionalities makes this compound an ideal starting point for building a diverse library of kinase inhibitors.[4][5]
Synthetic Strategy: A Modular Approach to PLK1 Inhibitors
We propose a robust, three-step synthetic sequence to construct a core scaffold for a novel PLK1 inhibitor. This strategy leverages well-established, high-yielding reactions that are foundational in modern drug discovery. The workflow is designed for modularity, allowing researchers to substitute coupling partners at two key positions to generate a library of analogues for structure-activity relationship (SAR) studies.
Caption: A modular three-step workflow for synthesizing PLK1 inhibitors.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. All reactions, especially those involving palladium catalysts and inert atmospheres, should be performed with appropriate safety precautions, including the use of personal protective equipment (PPE) and a fume hood.
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: To install an aryl or heteroaryl moiety at the C2 position of the pyridine ring. This reaction is a cornerstone of C-C bond formation.[14]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio), degassed
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Protocol:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.
-
Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting pyridine.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-aryl-4-methyl-5-nitropyridine product.[12]
Step 2: Reduction of the Nitro Group
Objective: To convert the C5 nitro group to a primary amine, which is a key functional group for subsequent coupling and for interaction with the target kinase.
Materials:
-
2-aryl-4-methyl-5-nitropyridine (from Step 1) (1.0 equiv)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 equiv)
-
Ethanol (EtOH), absolute
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Protocol:
-
Dissolve the 2-aryl-4-methyl-5-nitropyridine in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add SnCl₂·2H₂O to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and carefully concentrate the solvent under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and cool in an ice bath. Slowly and carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until the pH is ~8 (Caution: gas evolution).
-
Filter the resulting suspension through a pad of Celite® to remove tin salts, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to yield the 2-aryl-4-methylpyridin-5-amine product, which can often be used in the next step without further purification.
Step 3: Buchwald-Hartwig Amination
Objective: To couple the newly formed C5 amine with a second (hetero)aryl halide to complete the core inhibitor scaffold. This C-N bond-forming reaction is exceptionally versatile.[15]
Materials:
-
2-aryl-4-methylpyridin-5-amine (from Step 2) (1.0 equiv)
-
Aryl bromide (e.g., 1-bromo-4-(trifluoromethoxy)benzene) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene, degassed
-
Argon or Nitrogen gas supply
Protocol:
-
In a glovebox or under a positive pressure of inert gas, add the 2-aryl-4-methylpyridin-5-amine, aryl bromide, NaOtBu, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add degassed, anhydrous toluene via syringe.
-
Seal the tube tightly and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete in 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.
-
Filter and concentrate the solution. Purify the crude residue via flash column chromatography to afford the final PLK1 inhibitor scaffold.[16][17]
Data Presentation & Characterization
The successful synthesis of the target compounds should be confirmed by a suite of analytical techniques. The following table provides a template for summarizing the results of the proposed synthetic route.
| Step | Reaction Type | Starting Material | Product Structure (Example) | Expected Yield | Analytical Characterization |
| 1 | Suzuki Coupling | This compound | 2-(4-methoxyphenyl)-4-methyl-5-nitropyridine | 75-90% | ¹H NMR, ¹³C NMR, LC-MS |
| 2 | Nitro Reduction | 2-(4-methoxyphenyl)-4-methyl-5-nitropyridine | 6-(4-methoxyphenyl)-4-methylpyridin-3-amine | 80-95% | ¹H NMR, LC-MS (confirm mass shift) |
| 3 | Buchwald-Hartwig | 6-(4-methoxyphenyl)-4-methylpyridin-3-amine | N-(4-(trifluoromethoxy)phenyl)-6-(4-methoxyphenyl)-4-methylpyridin-3-amine | 60-80% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, HPLC (purity) |
Conclusion
The strategic use of this compound provides a highly efficient and modular entry point for the synthesis of novel Polo-like Kinase 1 inhibitors. The distinct reactivity of its functional groups allows for a controlled, sequential introduction of diverse chemical moieties essential for potent and selective kinase inhibition. The protocols detailed herein, based on robust and well-documented palladium-catalyzed cross-coupling reactions, offer a reliable framework for researchers to generate libraries of PLK1-targeted compounds for further biological evaluation and optimization in the ongoing effort to develop next-generation cancer therapeutics.
References
- Journal of Medicinal Chemistry. (2022). Polo-like Kinase 1 Inhibitors in Human Cancer Therapy: Development and Therapeutic Potential.
- MDPI. (n.d.). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. MDPI. [Link][2]
- DC Fine Chemicals. (n.d.). Boosting Your Synthesis: The Role of this compound.
- Garuti, L., Roberti, M., & Bottegoni, G. (2012). Polo-like kinases inhibitors. Current Medicinal Chemistry. [Link][3]
- ResearchGate. (n.d.). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity.
- PubMed. (2016). Inhibitors of the Polo-Box Domain of Polo-Like Kinase 1. [Link][19]
- Wikipedia. (n.d.). Volasertib.
- Taylor & Francis Online. (n.d.).
- Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link][13]
- PubChem. (n.d.). Onvansertib.
- IndiaMART. (n.d.). 2 Bromo 4 Methyl 5 Nitro Pyridine.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2023).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link][14]
Sources
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Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 2-Bromo-4-methyl-5-nitropyridine
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, particularly in the targeted therapy of cancer, the pyridine scaffold remains a cornerstone for the design of potent kinase inhibitors.[1][2] 2-Bromo-4-methyl-5-nitropyridine (CAS No: 23056-47-5) has emerged as a particularly valuable and versatile building block for the synthesis of these complex therapeutic agents.[3][4] Its utility is derived from a unique and strategic arrangement of functional groups on the electron-deficient pyridine core.
The bromine atom at the C2 position serves as a highly effective "handle" for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl and heteroaryl moieties.[5] This is crucial for exploring the structure-activity relationship (SAR) and optimizing interactions within the ATP-binding pocket of target kinases. The electron-withdrawing nitro group at the C5 position serves a dual purpose: it activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions and, critically, acts as a synthetic precursor to a primary amine.[6][7] This amine is often a key pharmacophoric element, forming essential hydrogen bonds with the kinase hinge region. The C4-methyl group can contribute to hydrophobic interactions and influence the overall conformation of the inhibitor, fine-tuning its selectivity and pharmacokinetic profile.
This guide provides a detailed exploration of the core synthetic strategies involving this compound, offering field-proven protocols and explaining the causality behind key experimental choices for researchers engaged in drug discovery. Its application has been noted in the synthesis of inhibitors targeting critical oncological pathways, including those involving Polo-like kinase 1 (PLK1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4][8][9][10]
Core Synthetic Pathways and Methodologies
The journey from this compound to a potent kinase inhibitor typically involves two primary synthetic transformations: palladium-catalyzed cross-coupling to build the core carbon skeleton and/or nucleophilic aromatic substitution, followed by modification of the nitro group to complete the pharmacophore.
Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and highly versatile method for forming carbon-carbon bonds.[11][12] In this context, it is used to couple the C2 position of the pyridine ring with a wide variety of aryl or heteroaryl boronic acids or esters.[13] This reaction is fundamental to creating the biaryl or heteroaryl-aryl structures common in many kinase inhibitors.
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[14][15]
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Objective: To synthesize a 2-aryl-4-methyl-5-nitropyridine derivative.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 2.0-3.0 eq)
-
Anhydrous, degassed solvents (e.g., 1,4-Dioxane and Water, typically in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[16]
-
Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe. The typical reaction concentration is 0.1 M with respect to the starting bromopyridine.[13]
-
Stir the reaction mixture vigorously and heat to 85-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-18 hours.[5][16]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-4-methyl-5-nitropyridine.[17]
-
Strategy 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the strongly withdrawing nitro group, makes the C2 and C6 positions susceptible to nucleophilic attack. In this substrate, the C2-bromo position is activated and can be displaced by a variety of nucleophiles, such as primary or secondary amines, thiols, or alkoxides. This strategy is particularly powerful for installing fragments that will directly interact with the target protein.
The reaction proceeds via a two-step addition-elimination mechanism, forming a transient, negatively charged Meisenheimer complex which is stabilized by the nitro group. The subsequent loss of the bromide leaving group restores aromaticity.[18]
Caption: General scheme for Nucleophilic Aromatic Substitution (SNAr).
Protocol 2: General Procedure for SNAr with an Amine Nucleophile
-
Objective: To synthesize a 2-(amino)-4-methyl-5-nitropyridine derivative.
-
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 2.0 eq)
-
Base (optional, e.g., Diisopropylethylamine [DIPEA] or K₂CO₃, 2.0 eq)
-
Polar aprotic solvent (e.g., Dimethylformamide [DMF], Dimethyl sulfoxide [DMSO], or Acetonitrile)
-
-
Procedure:
-
In a sealable reaction vial, dissolve this compound (1.0 eq) in the chosen solvent (e.g., DMF).
-
Add the amine nucleophile (1.2 eq). If the nucleophile is an amine salt or if scavenging of HBr is desired, add a non-nucleophilic base like DIPEA (2.0 eq).
-
Seal the vial and heat the reaction mixture to a temperature between 60 °C and 120 °C. The optimal temperature is dependent on the nucleophilicity of the amine and must be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Pour the reaction mixture into water, which may precipitate the product. Alternatively, dilute with ethyl acetate and perform an aqueous wash to remove the polar solvent and salts.
-
Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography or recrystallization to obtain the desired product.
-
Downstream Modification: Unmasking the Key Pharmacophore
A frequent and critical step following the initial coupling or substitution is the reduction of the nitro group to a primary amine. This transformation unmasks a key hydrogen-bonding group essential for anchoring the inhibitor to the kinase hinge region.
Protocol 3: Reduction of the Nitro Group to an Amine
-
Objective: To synthesize a 5-amino-2-(substituted)-4-methylpyridine.
-
Materials:
-
Substituted 4-methyl-5-nitropyridine (1.0 eq)
-
Reducing agent (e.g., Tin(II) chloride dihydrate [SnCl₂·2H₂O], Iron powder [Fe], or H₂ gas with a Palladium on carbon [Pd/C] catalyst)
-
Solvent (e.g., Ethanol [EtOH], Ethyl Acetate [EtOAc], or Acetic Acid [AcOH])
-
-
Procedure (using SnCl₂·2H₂O):
-
Dissolve the 4-methyl-5-nitropyridine starting material (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (4.0 - 5.0 eq) portion-wise. The reaction is often exothermic.
-
Heat the mixture to reflux (approx. 70-80 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-4 hours).
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Re-dissolve the residue in ethyl acetate. Carefully basify the mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9. This will precipitate tin salts.
-
Filter the resulting slurry through a pad of celite, washing the pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude amine, which can be used directly or purified further by column chromatography.
-
Integrated Synthetic Workflow
The power of this compound lies in the sequential application of these methodologies to rapidly build molecular complexity.
Caption: Integrated workflow for kinase inhibitor synthesis.
Data and Characterization Summary
Successful synthesis requires rigorous characterization at each step to confirm identity and purity.
| Reaction Type | Key Reagents | Typical Conditions | Expected Product Class | Analytical Characterization |
| Suzuki-Miyaura Coupling | Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O (4:1), 90 °C, 4-18 h | 2-Aryl-4-methyl-5-nitropyridine | ¹H NMR: Appearance of new aromatic signals. |
| MS (ESI+): [M+H]⁺ corresponding to coupled product. | ||||
| SNAr with Amine | Primary/Secondary Amine, DIPEA | DMF, 80-120 °C, 2-12 h | 2-(Amino)-4-methyl-5-nitropyridine | ¹H NMR: Disappearance of C-H signal adjacent to Br. |
| MS (ESI+): [M+H]⁺ corresponding to substituted product. | ||||
| Nitro Reduction | SnCl₂·2H₂O | EtOH, 78 °C, 1-4 h | 5-Amino-2-(substituted)-4-methylpyridine | ¹H NMR: Appearance of broad -NH₂ signal. |
| MS (ESI+): [M+H]⁺ corresponding to a mass loss of 30 amu (NO₂ → NH₂). |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low/No Suzuki Coupling | Inactive catalyst; Insufficiently degassed solvents; Poor quality base or boronic acid. | Use a fresh bottle of catalyst or a pre-catalyst. Thoroughly degas solvents with Ar/N₂ sparging. Use freshly opened or purified boronic acid. |
| SNAr Reaction Stalls | Poor nucleophile; Insufficient temperature; Steric hindrance. | Increase reaction temperature. Switch to a more polar aprotic solvent (e.g., DMSO). If possible, use a less hindered nucleophile. |
| Incomplete Nitro Reduction | Insufficient reducing agent; Deactivated catalyst (for H₂/Pd-C). | Add additional equivalents of the reducing agent (e.g., SnCl₂). For catalytic hydrogenation, ensure the system is leak-free and use fresh catalyst. |
| Protodeboronation (Suzuki) | Presence of excess water or acid; Prolonged reaction time at high temperature. | Use anhydrous solvents where appropriate. Ensure the base is sufficient. Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
This compound stands as a testament to the power of strategic functionalization in chemical synthesis. Its well-defined reactive sites allow for the predictable and efficient execution of powerful bond-forming reactions like the Suzuki-Miyaura coupling and nucleophilic aromatic substitution. The latent amine functionality, revealed upon reduction of the nitro group, provides the final piece of the puzzle for constructing molecules with high affinity for kinase targets. The protocols and insights provided herein offer a robust framework for researchers and drug development professionals to leverage this versatile intermediate in the quest for novel and effective kinase inhibitors.
References
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm (RSC Publishing).
- Boosting Your Synthesis: The Role of this compound. AI Product Assistant.
- Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed.
- Buy this compound | 23056-47-5. Smolecule.
- Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PMC - PubMed Central.
- Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. Benchchem.
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
- The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols. Benchchem.
- An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. Benchchem.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5- bromo-4-methylpyridine Derivatives in Kinase Drug Discovery. Benchchem.
- Suzuki reaction. Wikipedia.
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 2,5-Dibromo-4-methylpyridine. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Comparative study of different purification techniques for substituted bipyridines. Benchchem.
Sources
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- 3. nbinno.com [nbinno.com]
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- 9. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes: Sonogashira Cross-Coupling of Substituted Nitropyridines
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is particularly valuable in the fields of medicinal chemistry and materials science for the construction of complex molecular architectures.[2][3] Substituted nitropyridines are crucial building blocks in drug development, yet their use in palladium-catalyzed reactions presents unique challenges due to the electron-deficient nature of the pyridine ring and the potential for the nitro group to interfere with the catalyst. This document provides a comprehensive guide to the Sonogashira reaction of substituted nitropyridines, detailing the underlying mechanistic principles, critical experimental parameters, a robust step-by-step protocol, and a troubleshooting guide to empower researchers in overcoming common synthetic hurdles.
Introduction: The Challenge and Opportunity of Nitropyridines
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, enynes, and other conjugated systems.[2] The Sonogashira reaction, specifically, offers a mild and efficient route to alkynyl-substituted aromatics and heteroaromatics.[4][5][6] While widely applicable, its success with electron-deficient heterocyclic substrates like nitropyridines is not always straightforward.
The pyridine nitrogen and the nitro group are strongly electron-withdrawing, which can influence the reaction in several ways:
-
Activation of the C-X Bond: The electron-deficient nature of the ring can facilitate the oxidative addition step, which is often rate-limiting.[7][8]
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Substrate Reactivity: The position of the nitro group and the halogen relative to the pyridine nitrogen significantly impacts the substrate's electronic properties and steric accessibility.
Despite these challenges, the successful coupling of nitropyridines is highly desirable, as the resulting alkynyl-nitropyridine scaffolds are precursors to a diverse range of pharmacologically active compounds.[4][9] This guide aims to provide the field-proven insights necessary to navigate these complexities.
Understanding the Mechanism: The Dual Catalytic Cycle
The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10][11] Understanding these cycles is critical for rational optimization and troubleshooting.
// Inputs and Outputs ArylHalide [label="Nitropyridyl-X", shape=invhouse, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Product [label="Product\n(Nitropyridyl-C≡CR')", shape=house, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; BaseHX [label="[Base-H]⁺X⁻", shape=ellipse, fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"];
// Connections ArylHalide -> OA_Complex [style=dashed, color="#EA4335"]; Cu_Acetylide -> TM_Complex [label=" ", style=dashed, color="#34A853"]; TM_Complex -> Product [style=dashed, color="#34A853"]; TM_Complex -> BaseHX [style=invis]; // for layout } dot Caption: A simplified representation of the interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the substituted nitropyridine to form a Pd(II) complex. The reactivity order for the halide is I > Br > Cl >> F.[12]
-
Transmetalation: The acetylide group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.[11]
-
Reductive Elimination: The coupled product, the alkynyl-nitropyridine, is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the cycle.[13]
The Copper Cycle:
-
Coordination and Deprotonation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[14] A base (typically an amine) then deprotonates the alkyne to form a copper(I) acetylide intermediate. This species is the active nucleophile for the transmetalation step.
Critical Parameters and Protocol Optimization
The success of a Sonogashira reaction with nitropyridine substrates hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is paramount.
-
Palladium Precatalyst: Standard precatalysts like PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are often effective.[10] For less reactive halides (e.g., bromides or chlorides), more active catalysts featuring bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) may be necessary to promote the challenging oxidative addition step.[10][12][15]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.[4] It accelerates the reaction by facilitating the formation of the copper acetylide.[1] However, its presence can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[1][7]
The Copper-Free Alternative
To circumvent the issue of Glaser homocoupling, copper-free Sonogashira protocols have been developed.[1][3] These reactions are particularly useful for synthesizing complex molecules where purification from the homocoupled byproduct is difficult.[7]
-
Mechanism: In the absence of copper, the base directly deprotonates the alkyne after it has coordinated to the palladium center.[10][16] This process is generally slower and may require more forcing conditions (higher temperatures, stronger bases).[17] Some studies suggest a more complex mechanism involving a tandem Pd/Pd cycle.[13]
-
When to Use: Consider a copper-free approach when significant alkyne dimerization is observed or when synthesizing products for applications where trace copper contamination is a concern.[3][7]
Choice of Base and Solvent
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[12] The base serves two purposes: it deprotonates the terminal alkyne and neutralizes the hydrogen halide (HX) byproduct generated during the reaction.[1][11] In some cases, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly in copper-free systems.[12]
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile are common choices.[9] Often, the amine base itself can be used as the solvent or co-solvent.[1] It is crucial that the solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[12]
Reaction Temperature
While many Sonogashira couplings proceed at room temperature, electron-deficient or sterically hindered substrates like substituted nitropyridines often require heating.[12] Temperatures between 60-100 °C are common.[9][18] Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time and prevent decomposition at elevated temperatures.
Detailed Experimental Protocol
This section provides a general, robust protocol for the Sonogashira coupling of a halo-nitropyridine.
Materials
-
Substrate: Halo-nitropyridine (e.g., 2-bromo-5-nitropyridine) (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 - 1.5 equiv)
-
Palladium Catalyst: PdCl₂(PPh₃)₂ (1-5 mol%)
-
Copper Co-catalyst: CuI (1-5 mol%)
-
Base: Triethylamine (Et₃N) (can be used as solvent) or another amine base (2-3 equiv)
-
Solvent: Anhydrous, degassed DMF or THF (if Et₃N is not the solvent)
-
Equipment: Schlenk flask or sealed tube, magnetic stirrer, heating mantle/oil bath, inert gas line (Nitrogen or Argon).
Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the halo-nitropyridine (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 2.5 mol%), and CuI (e.g., 5.0 mol%).[9]
-
Establish Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times. Maintaining an inert atmosphere is crucial to prevent oxidation of the Pd(0) species and to suppress Glaser homocoupling.[11][12]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N) via syringe.[9]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 65-100 °C) and stir vigorously.[4][9]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of NH₄Cl to remove the amine salt and excess base.
-
Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired alkynyl-nitropyridine product.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table outlines common problems and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd or phosphine).2. Insufficient temperature for oxidative addition.3. Poor quality reagents (wet solvent/base). | 1. Use fresh catalyst and high-purity, degassed reagents.[7][12] Consider a more active, air-stable precatalyst.2. Gradually increase the reaction temperature in 10-20 °C increments.[18]3. Ensure all solvents and liquid reagents are anhydrous. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.2. High concentration or reactivity of Cu(I) catalyst.3. Slow cross-coupling allows homocoupling to dominate. | 1. Ensure the reaction is thoroughly degassed and maintained under a strictly inert atmosphere.[12]2. Reduce the loading of CuI.[18]3. Switch to a copper-free protocol.[1][7] |
| Decomposition of Starting Material or Product | 1. Reaction temperature is too high.2. Prolonged reaction time. | 1. Reduce the reaction temperature.2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Formation of Black Precipitate (Pd Black) | 1. Catalyst decomposition.2. Impurities in reagents.3. Inappropriate solvent choice. | 1. Ensure a strictly inert atmosphere. Consider a more robust ligand that stabilizes the Pd center.2. Use high-purity reagents.3. Screen alternative solvents; THF has been anecdotally reported to promote Pd black formation in some cases.[19] |
Conclusion
The Sonogashira coupling of substituted nitropyridines is a powerful, albeit challenging, transformation. Success relies on a mechanistic understanding and careful control over experimental variables. By selecting the appropriate catalyst system, rigorously excluding oxygen and water, and methodically optimizing reaction conditions, researchers can effectively synthesize valuable alkynyl-nitropyridine intermediates. This guide provides the foundational knowledge and practical steps to implement this reaction successfully, enabling the rapid construction of diverse molecular libraries for drug discovery and materials science.[4]
References
- Zora, M. et al. (2016). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances.
- Zora, M. et al. (2016). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. OpenMETU, Department of Chemistry, Article.
- Wikipedia. Sonogashira coupling. Wikipedia, The Free Encyclopedia.
- BenchChem Technical Support Center. Sonogashira Coupling with Electron-Deficient Aryl Halides. BenchChem.
- Zhu, Q. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ResearchGate. Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach | Request PDF.
- RSC Publishing. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
- Reddit. Sonogashira troubleshooting help needed. r/Chempros on Reddit.
- BenchChem Technical Support Center.
- BenchChem Application Notes. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-6-nitropyridine. BenchChem.
- Organic Chemistry Portal. Sonogashira Coupling. organic-chemistry.org.
- Chemistry LibreTexts. Sonogashira Coupling. chem.libretexts.org.
- Martek, B. A. et al. (2020).
- Semantic Scholar. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Semantic Scholar.
- ResearchGate. Synthesis of non-symmetrical alkynylpyridines by chemoselective Sonogashira cross-coupling reactions | Request PDF.
- ResearchGate. Supposed mechanism for the copper-free Sonogashira reaction.
- ResearchGate. Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism.
- Plavec, J. et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
- Sharma, G. et al. Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (NIH) PubMed Central.
- The Reaction Monitor. Copper-free Sonogashira coupling. reaction-monitoring.blogspot.com.
- PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. National Institutes of Health (NIH) PubMed Central.
- YouTube. Sonogashira Coupling Reaction Mechanism. YouTube.
- CHEMEUROPE.COM. Sonogashira coupling. chemeurope.com.
- Reddit. Struggling to make a sonogashira coupling reaction happen. r/Chempros on Reddit.
- MDPI.
- YouTube. Sonogashira coupling. YouTube.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromopyridines
Introduction: The Strategic Importance of Aminopyridines
In the landscape of modern medicinal chemistry and materials science, the aminopyridine scaffold is a cornerstone. Its prevalence in pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for efficient and versatile synthetic methodologies for its construction. The Buchwald-Hartwig amination has emerged as a transformative tool for forging carbon-nitrogen (C-N) bonds, offering a powerful alternative to traditional methods that often suffer from harsh reaction conditions and limited substrate scope.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Buchwald-Hartwig amination of bromopyridines, a class of substrates that presents unique challenges due to the coordinating nature of the pyridine nitrogen.
This guide is structured to provide not just a set of protocols, but a deeper understanding of the underlying principles that govern this powerful reaction. By elucidating the "why" behind the "how," we aim to empower researchers to troubleshoot effectively and adapt these methodologies to their specific synthetic challenges.
Understanding the Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle that elegantly orchestrates the formation of the C-N bond.[1][3][4][5] A general understanding of this mechanism is paramount for rational optimization and troubleshooting. The cycle can be broadly divided into three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the bromopyridine to a low-valent palladium(0) complex. This is often the rate-determining step of the reaction.[6] The palladium center inserts itself into the carbon-bromine bond, forming a palladium(II) intermediate. The choice of ligand is crucial at this stage, as electron-rich and sterically bulky phosphine ligands facilitate this process.
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.[4] The selection of the base is critical and must be strong enough to deprotonate the amine without causing undesirable side reactions.[7]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired aminopyridine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][5]
Visualizing the Mechanism
Caption: General Experimental Workflow for Buchwald-Hartwig Amination.
General Procedure for the Amination of a Bromopyridine
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the bromopyridine (1.0 equiv), the amine (1.1-1.5 equiv), the base (1.4-2.0 equiv), the palladium precatalyst (1-5 mol%), and the ligand (1-10 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar. [8]2. Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the bromopyridine.
-
Degassing: Seal the flask and, if not performed in a glovebox, subject the reaction mixture to several cycles of vacuum and backfilling with inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. [8][9]7. Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Example Protocol: Coupling of 2-Bromopyridine with Aniline
This example is based on typical conditions reported in the literature for similar couplings.
| Component | Amount | Molar Equiv. | Mol% |
| 2-Bromopyridine | 158 mg | 1.0 | - |
| Aniline | 102 mg | 1.1 | - |
| Pd(OAc)₂ | 4.5 mg | - | 2 |
| Xantphos | 23.1 mg | - | 4 |
| Cs₂CO₃ | 489 mg | 1.5 | - |
| Toluene | 5 mL | - | - |
Procedure: Following the general procedure outlined above, the reaction would be heated at 110 °C for 12-24 hours. [8]
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below are some common issues and potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst. |
| Insufficiently strong base | Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu). | |
| Poor solvent choice | Screen different anhydrous, degassed solvents. | |
| Reaction temperature too low | Increase the reaction temperature. | |
| Side Product Formation | Hydrodehalogenation of the bromopyridine | Ensure the reaction is performed under strictly anaerobic conditions. |
| Homocoupling of the amine | Use a slight excess of the amine. | |
| Difficulty with Volatile Amines | Loss of the amine during the reaction | Perform the reaction in a sealed tube or pressure vessel. [10][11] |
Conclusion
The Buchwald-Hartwig amination of bromopyridines is a robust and versatile method for the synthesis of valuable aminopyridine derivatives. A thorough understanding of the reaction mechanism and the roles of the various components is essential for successful implementation and optimization. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous experimental techniques, researchers can effectively harness the power of this important transformation in their synthetic endeavors.
References
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. [Link]
- Selected ligands and catalysts for Buchwald-Hartwig amination.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- PdCl2(butylamine)
- Help troubleshooting a Buchwald-Hartwig amin
- Study of scope and limitations of Buchwald–Hartwig Coupling/Pyridine.
- Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
- A practical buchwald-hartwig amination of 2-bromopyridines with vol
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- Role of the base in Buchwald-Hartwig amin
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Application Notes and Protocols for the Synthesis of Novel Antibacterial Agents Utilizing 2-Bromo-4-methyl-5-nitropyridine
Introduction: The Strategic Role of Substituted Pyridines in Antibacterial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. Pyridine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to their ability to engage in a wide range of biological interactions.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy.
2-Bromo-4-methyl-5-nitropyridine has emerged as a highly versatile and reactive building block in synthetic organic chemistry.[2] Its unique arrangement of substituents—a nucleophilic substitution- and cross-coupling-susceptible bromine atom at the 2-position, and an electron-withdrawing nitro group at the 5-position—provides a powerful platform for the construction of complex molecular architectures with potential biological activity.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel antibacterial agents. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the structure-activity relationships (SAR) that underpin the design of these potential therapeutics.
The Synthetic Versatility of this compound
The synthetic utility of this compound is primarily dictated by the distinct reactivity of its functional groups. The bromine atom at the 2-position is activated towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The nitro group at the 5-position serves as a powerful electron-withdrawing group, further activating the ring for nucleophilic attack, and can be readily reduced to an amino group, providing a key handle for further derivatization.
This dual reactivity allows for a modular approach to the synthesis of diverse compound libraries. Two principal synthetic strategies can be envisioned:
-
Strategy A: C-C Bond Formation followed by Nitro Group Reduction and Derivatization. This involves an initial Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl moieties at the 2-position. Subsequent reduction of the nitro group to an amine, followed by acylation or sulfonylation, can lead to a wide array of benzamide and sulfonamide derivatives, classes of compounds known to possess antibacterial properties.[3]
-
Strategy B: Nucleophilic Aromatic Substitution followed by Nitro Group Modification. This strategy leverages the activated nature of the pyridine ring for SNAr, allowing for the introduction of various nucleophiles at the 2-position. The nitro group can then be reduced and further functionalized as in Strategy A.
This application note will focus on Strategy A, providing a detailed protocol for a representative multi-step synthesis.
Experimental Protocols: A Step-by-Step Guide
Herein, we present a detailed, three-step synthetic protocol starting from this compound to generate a novel potential antibacterial agent. This protocol is designed to be a robust starting point, with opportunities for optimization based on specific substrates and desired final products.
Step 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds.[4][5] In this step, we will couple this compound with a commercially available arylboronic acid.
Reaction Scheme:
Sources
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Application Notes: Developing Novel Pesticides with 2-Bromo-4-methyl-5-nitropyridine
Introduction: The Strategic Value of the Nitropyridine Scaffold
The pyridine ring is a "privileged" structure in the design of bioactive molecules, appearing in numerous pharmaceuticals and agrochemicals.[1] Among pyridine derivatives, nitropyridines such as 2-Bromo-4-methyl-5-nitropyridine are particularly valuable starting materials for the synthesis of novel pesticides.[1][2][3] The presence of the electron-withdrawing nitro group and the strategically placed bromine atom makes the molecule highly reactive and amenable to a variety of chemical transformations, serving as a versatile scaffold for building complex and potent active ingredients.[4][5]
The nitro group activates the pyridine ring towards nucleophilic attack, facilitating the introduction of diverse functional groups.[1][3][6] Furthermore, the bromine atom is an excellent handle for modern palladium-catalyzed cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-nitrogen bonds.[7][8] This dual reactivity allows researchers to rapidly generate libraries of novel compounds for screening in insecticidal, fungicidal, and herbicidal assays.[2][4][5] This guide provides detailed protocols and the underlying chemical principles for leveraging this compound in a pesticide discovery workflow.
Physicochemical Properties and Safety Data
Before commencing any experimental work, it is critical to be familiar with the properties and handling requirements of the starting material.
| Property | Value | Source |
| CAS Number | 23056-47-5 | [4] |
| Molecular Formula | C₆H₅BrN₂O₂ | [9][10] |
| Molecular Weight | 217.02 g/mol | [9][10] |
| Appearance | Not specified, likely a solid | |
| pKa (Predicted) | -2.85 ± 0.18 | [9] |
Safety & Handling: this compound should be handled with care in a well-ventilated fume hood.[11] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[12] In case of contact, wash skin thoroughly with soap and water and for eye contact, rinse with plenty of water for at least 15 minutes.[11] Consult the Safety Data Sheet (SDS) for complete hazard information and emergency procedures.[11]
Core Synthetic Strategies & Protocols
The unique electronic nature of this compound allows for two primary, highly effective synthetic routes for diversification: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
Causality: The SNAr reaction is a cornerstone of pyridine chemistry.[6] The strong electron-withdrawing effect of the nitro group at the 5-position, combined with the electronegativity of the ring nitrogen, renders the carbon atoms at the 2- and 6-positions electron-deficient and thus highly susceptible to attack by nucleophiles.[13] The bromine atom at the 2-position is a good leaving group, making this site the primary target for substitution. This reaction is ideal for introducing heteroatom-based functional groups, commonly found in fungicides and herbicides.[1]
Protocol 1: Synthesis of a Thioether Derivative (Fungicide Precursor)
This protocol describes the reaction of this compound with a thiol to form a thioether, a common moiety in antifungal compounds.
Materials:
-
This compound (1.0 eq)
-
4-Chlorothiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.
-
Add potassium carbonate to the mixture.
-
Slowly add a solution of 4-chlorothiophenol in DMF to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(4-chlorophenylthio)-4-methyl-5-nitropyridine.
Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Causality: The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, a key step in building the complex skeletons of many modern insecticides and herbicides.[14][15] The reaction couples an organohalide (in this case, the bromo-position of our pyridine) with a boronic acid or ester in the presence of a palladium catalyst and a base.[14][16] This method is highly reliable and tolerant of a wide range of functional groups, making it ideal for late-stage diversification in a discovery program.[8][17]
Protocol 2: Synthesis of a Phenylpyridine Derivative (Insecticide/Herbicide Precursor)
This protocol outlines a typical Suzuki coupling to link a phenyl group to the pyridine core.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
In a reaction vessel, combine this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
De-gas the vessel by bubbling nitrogen or argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-90°C under an inert atmosphere and stir for 8-12 hours, monitoring by TLC.
-
After cooling, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired 2-(4-methoxyphenyl)-4-methyl-5-nitropyridine.
Workflow & Data Visualization
A typical discovery campaign follows a logical progression from synthesis to biological evaluation.
The core synthetic reactions can also be visualized to better understand the transformation.
Biological Screening Protocols
Once a library of derivatives is synthesized, they must be evaluated for biological activity. Below are starter protocols for primary insecticidal and antifungal screening.
Protocol 3: Insecticidal Activity via Contact Bioassay
This protocol is adapted from standard methods for assessing contact toxicity in insects like mosquitoes or fruit flies.[18][19]
Materials:
-
Synthesized compounds
-
Technical grade acetone
-
20 mL glass scintillation vials[18]
-
Test insects (e.g., Aedes aegypti or Drosophila melanogaster)
-
Micropipettes
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each test compound in technical grade acetone.
-
Vial Coating: For each compound, pipette 0.5 mL of the stock solution into a glass vial. Create a control set of vials using only acetone.[18]
-
Solvent Evaporation: Roll the vials on their side until the acetone has completely evaporated, leaving a uniform film of the compound coating the inner surface. A commercial hot dog roller with the heat off is effective for this.[20]
-
Insect Introduction: Introduce a set number of insects (e.g., 10-20) into each vial and secure the cap.[18] Ensure the cap allows for air exchange.
-
Exposure & Observation: Keep the vials at room temperature. Assess insect mortality at predetermined time points (e.g., 1, 6, 12, and 24 hours) compared to the acetone-only controls.
-
Data Analysis: Calculate the percentage mortality for each compound at each time point. Promising compounds ("hits") can then be advanced to dose-response studies to determine an LC₅₀ (lethal concentration for 50% of the population).
Protocol 4: In Vitro Antifungal Activity by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing and is suitable for screening against plant pathogenic fungi.[21][22][23]
Materials:
-
Synthesized compounds
-
Dimethyl sulfoxide (DMSO)
-
Fungal strains (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Appropriate growth medium (e.g., Potato Dextrose Broth or RPMI-1640)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare 10 mg/mL stock solutions of each test compound in DMSO.[21]
-
Inoculum Preparation: Grow the fungal strain in liquid culture. Adjust the turbidity of the fungal suspension to a standardized concentration (e.g., 0.5 McFarland standard, which is ~1-5 x 10⁶ CFU/mL).[21] Dilute this suspension in the assay medium to the final desired inoculum density (e.g., 1-5 x 10³ CFU/mL).[21]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the assay medium to achieve a range of test concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the test compound. Include a positive control (inoculum with no compound) and a negative control (medium only).[21]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 24-72 hours, depending on the growth rate of the fungus.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the positive control.[23][24]
Conclusion
This compound is a powerful and versatile building block for the discovery of novel pesticides. Its activated pyridine ring system allows for facile diversification through robust and well-established synthetic methodologies like Nucleophilic Aromatic Substitution and Suzuki-Miyaura coupling. By following the detailed protocols for synthesis and biological screening outlined in these notes, researchers can efficiently generate and evaluate new chemical entities, accelerating the discovery pipeline for the next generation of effective and targeted crop protection agents.[4][5]
References
- MSDS of 2-bromo-5-methyl-4-nitropyridine. Google Cloud.
- Bioassays for Monitoring Insecticide Resistance - PMC. National Institutes of Health.
- 2-BROMO-5-METHYL-4-NITROPYRIDINE 66092-62-4 wiki. Guidechem.
- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD..
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- This compound | C6H5BrN2O2. PubChem.
- Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-5-METHYL-4-NITROPYRIDINE. ChemicalBook.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
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- Boosting Your Synthesis: The Role of this compound. NINGBO INNO PHARMCHEM CO.,LTD..
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- Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. World Health Organization (WHO).
- Bioassays For Monitoring Insecticide Resistance l Protocol Preview. YouTube.
- CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES. FAO AGRIS.
- 2-Bromo-4-nitropyridine 1-oxide SDS, 52092-43-0 Safety Data Sheets. ECHEMI.
- 2-Amino-5-bromo-4-methyl-3-nitropyridine | 100367-40-6. TCI Chemicals.
- 2-BROMO-5-METHYL-4-NITROPYRIDINE | 66092-62-4. ChemicalBook.
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- 5 Bromo 2 Chloro 4 Methyl 3 Nitropyridine. IndiaMART.
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- (PDF) In Vitro Antifungal Activity Screening of Crude Extracts of Soil Fungi against Plant Pathogenic Fungi. ResearchGate.
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- Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube.
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Application Notes and Protocols for Aqueous Work-up and Extraction of Pyridine Derivatives
Introduction: The Critical Role of Purification in Pyridine Chemistry
Pyridine and its derivatives are fundamental heterocyclic building blocks in a vast array of chemical industries, most notably in pharmaceuticals and agrochemicals. Their unique electronic and physical properties make them invaluable as catalysts, reagents, and versatile solvents. However, these same properties, particularly their basicity and high boiling point, can present significant challenges during the purification phase of a chemical synthesis. An effective aqueous work-up and extraction strategy is paramount to isolate the desired product in high purity, free from residual pyridine and related impurities.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and practical protocols for the successful aqueous work-up and extraction of reaction mixtures containing pyridine derivatives. We will delve into the underlying chemical principles that govern these separation techniques and offer step-by-step protocols for the most common and effective methods. Furthermore, this guide includes troubleshooting advice for common issues encountered in the laboratory, ensuring a higher success rate in obtaining pure compounds.
Fundamental Principles: Leveraging the Acid-Base Chemistry of Pyridines
The core principle behind the selective removal of pyridine derivatives from a reaction mixture is the manipulation of their acid-base properties. Pyridine is a weak base due to the lone pair of electrons on the nitrogen atom, which is not delocalized into the aromatic π-system.[1][2] This basicity allows for the formation of a pyridinium salt upon reaction with an acid.
The protonation of the pyridine nitrogen leads to the formation of a positively charged pyridinium ion.[3] This transformation is the cornerstone of the acidic wash extraction method. The resulting pyridinium salt is typically highly soluble in water and insoluble in most organic solvents.[4] This differential solubility allows for the selective partitioning of the pyridine derivative into the aqueous phase, leaving the desired neutral organic product in the organic phase.[4][5]
The efficiency of this acid-base extraction is dictated by the pKa of the pyridinium ion and the pH of the aqueous solution. The pKa of the conjugate acid of pyridine is approximately 5.25.[1] To ensure complete protonation and subsequent migration into the aqueous layer, the pH of the acidic wash should be at least two pH units below the pKa of the pyridinium ion.
Method Selection: A Decision-Making Framework
Choosing the appropriate work-up and extraction method is critical and depends on the stability of the target compound. The following decision tree provides a general guideline for selecting the most suitable protocol.
Caption: A decision-making flowchart for selecting the appropriate pyridine removal method.
Detailed Experimental Protocols
Protocol 1: Dilute Acid Wash for Acid-Stable Compounds
This method is the most common and efficient way to remove pyridine when the desired product is stable to acidic conditions.
Experimental Workflow for Acidic Wash
Caption: Step-by-step workflow for the dilute acid wash protocol.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1-5% HCl).
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The lower aqueous layer will contain the pyridinium salt. Drain and collect the aqueous layer.
-
Repeat: Repeat the acid wash one or two more times with fresh acid solution to ensure complete removal of the pyridine.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.[6]
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Copper Sulfate Wash for Acid-Sensitive Compounds
For target compounds that are sensitive to acidic conditions, a wash with an aqueous solution of copper(II) sulfate provides a mild and effective alternative. Pyridine forms a water-soluble coordination complex with copper(II) ions, which can then be extracted into the aqueous phase.[8]
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.
-
Preparation of CuSO₄ Solution: Prepare a 10-15% aqueous solution of copper(II) sulfate.[8][9]
-
Extraction: In a separatory funnel, wash the organic layer with the CuSO₄ solution. The aqueous layer will turn a deep blue or violet color as the copper-pyridine complex forms.[10]
-
Monitoring Completion: Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer no longer intensifies in color and remains a light blue, indicating that all the pyridine has been complexed and removed.[8]
-
Water Wash: Wash the organic layer with water or brine to remove any residual copper sulfate.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
Protocol 3: Azeotropic Removal of Pyridine
When pyridine is used as the solvent, large quantities will need to be removed. The initial bulk removal is typically done by distillation or rotary evaporation.[8] However, due to its high boiling point (115.2 °C), trace amounts can be difficult to remove completely.[11] In such cases, azeotropic removal with a co-solvent like toluene is highly effective.[8][12] Pyridine and toluene form a minimum-boiling azeotrope, which evaporates at a lower temperature than pyridine alone, facilitating its removal.[8]
Methodology:
-
Bulk Removal: After the reaction is complete, remove the majority of the pyridine using a rotary evaporator.[13]
-
Addition of Co-solvent: To the flask containing the crude product, add a volume of toluene roughly equal to the estimated remaining volume of pyridine.[8]
-
Azeotropic Distillation: Concentrate the mixture to dryness on the rotary evaporator. The toluene-pyridine azeotrope will distill off.
-
Repeat: Repeat the addition of toluene and subsequent evaporation two to three more times to ensure the complete removal of trace pyridine.[8][14]
-
High Vacuum: Place the flask under high vacuum for an extended period to remove any remaining volatile residues.
Quantitative Data for Pyridine Derivatives
The basicity and solubility of pyridine derivatives can vary significantly with substitution on the ring. The following tables provide a reference for the pKa values of some common pyridinium ions and the general solubility of pyridine.
Table 1: pKa Values of Selected Substituted Pyridinium Ions
| Substituent | Position | pKa of Conjugate Acid |
| -H | - | 5.17 |
| -CH₃ | 2- | 5.97 |
| -CH₃ | 3- | 5.68 |
| -CH₃ | 4- | 6.02 |
| -Cl | 2- | 0.72 |
| -Cl | 3- | 2.84 |
| -Br | 2- | 0.90 |
| -Br | 3- | 2.84 |
| -I | 2- | 1.82 |
| -I | 3- | 3.25 |
| -OCH₃ | 3- | 4.88 |
| -OCH₃ | 4- | 6.62 |
| -OH | 2- | 0.75 |
| -OH | 3- | 4.86 |
| -OH | 4- | 3.27 |
| -NH₂ | 4- | 9.11 |
| -CHO | 4- | 1.90 |
Source: Compiled from data in[15][16][17]
Table 2: Solubility of Pyridine
| Solvent | Solubility |
| Water | Miscible[1][18] |
| Ethanol | Miscible[11] |
| Diethyl Ether | Miscible[11] |
| Chloroform | Miscible[11] |
| Benzene | Miscible[18] |
| Acetone | Miscible[18] |
| Hexane | Miscible[2] |
Troubleshooting Common Issues
1. Emulsion Formation:
-
Cause: Vigorous shaking of the separatory funnel, especially when the reaction mixture contains high concentrations of surfactants or fatty materials.[19][20]
-
Solution:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without forming a stable emulsion.[19][20]
-
Brine Addition: Add a small amount of saturated aqueous NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.[8][19]
-
Patience: Allow the separatory funnel to stand undisturbed for a period to allow the layers to separate.
-
Filtration: In stubborn cases, filtering the mixture through a pad of Celite or glass wool can help to break the emulsion.[20]
-
2. Incomplete Pyridine Removal:
-
Cause: Insufficient washing with the acidic or copper sulfate solution, or an inappropriate pH for the acidic wash.
-
Solution:
-
Multiple Washes: Perform multiple extractions with fresh aqueous solution.
-
pH Check: When performing an acidic wash, ensure the pH of the aqueous layer is sufficiently acidic (at least 2 pH units below the pKa of the pyridinium ion).
-
TLC Analysis: Monitor the removal of pyridine by thin-layer chromatography (TLC). The presence of pyridine can often be visualized as a "tailing" spot.[21]
-
3. Product is Water-Soluble:
-
Cause: The target molecule has a high polarity or contains functional groups that impart water solubility.
-
Solution:
-
pH Adjustment: If the product is an acid or a base, its solubility in water can be manipulated by adjusting the pH of the aqueous solution to suppress its ionization.
-
Back-Extraction: After removing the pyridine, adjust the pH of the aqueous layer to favor the neutral form of the desired product and then extract it back into an organic solvent.[19]
-
Alternative Solvents: Use a more polar organic solvent for the extraction, such as dichloromethane (DCM), which can sometimes improve the partitioning of polar compounds.[8]
-
Safety, Handling, and Waste Disposal
Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.[22]
-
Handling: Always handle pyridine in a well-ventilated fume hood.[22] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat.[22]
-
Storage: Store pyridine in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[23][24]
-
Spills: In case of a small spill, absorb the liquid with an inert material like vermiculite or sand and place it in a sealed container for disposal.[24] For large spills, evacuate the area and follow institutional emergency procedures.
-
Waste Disposal: Pyridine and its aqueous solutions should be collected in a designated, properly labeled hazardous waste container.[23][25] Do not dispose of pyridine down the drain.[22] Follow all local and institutional regulations for hazardous waste disposal.
References
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Introduction: The Critical Role of Purity in a Versatile Chemical Intermediate
An In-Depth Guide to the Purification of 2-Bromo-4-methyl-5-nitropyridine
This compound is a highly functionalized heterocyclic compound, recognized for its pivotal role as a building block in the synthesis of advanced molecules within the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a nitro group, renders it highly reactive and suitable for a variety of chemical transformations.[2] The successful synthesis of complex active pharmaceutical ingredients (APIs) and other fine chemicals is fundamentally dependent on the purity of this intermediate. The presence of impurities, such as unreacted starting materials, catalysts, or reaction byproducts, can dramatically compromise the safety, efficacy, and stability of the final product.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and validated methods for purifying crude this compound. We will delve into the causality behind experimental choices, offering detailed, step-by-step protocols for post-synthesis work-up, recrystallization, and flash column chromatography, complemented by established methods for purity assessment.
Understanding the Impurity Profile
Effective purification begins with an understanding of potential impurities. The synthesis of this compound, often involving the nitration of 2-amino-4-methylpyridine followed by a Sandmeyer-type reaction, can generate several byproducts. Key impurities may include:
-
Unreacted Starting Materials: Residual 4-methyl-5-nitro-2-aminopyridine or other precursors.
-
Isomeric Byproducts: Positional isomers formed during the nitration or bromination steps.[5]
-
Over-brominated Species: Di-brominated pyridines can form, particularly if reaction temperatures are not strictly controlled.[5][6]
-
Residual Reagents and Solvents: Inorganic salts and high-boiling point solvents (e.g., DMF) used during the synthesis.
Overall Purification and Analysis Workflow
The purification strategy is a multi-step process designed to systematically remove these varied impurities. The optimal path depends on the specific impurity profile of the crude product. The general workflow is outlined below.
Sources
Mastering the Elusive Target: A Definitive Protocol for Flash Column Chromatography of Pyridine Compounds
An Application Guide by Senior Application Scientists
Abstract
Pyridine and its derivatives are foundational scaffolds in pharmaceuticals, agrochemicals, and materials science. However, their purification presents a significant and often frustrating challenge for synthetic chemists. The inherent basicity of the pyridine nitrogen atom leads to strong, non-ideal interactions with standard silica gel, resulting in poor separation, significant peak tailing, and low recovery. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to overcome these challenges. We will dissect the underlying chemical principles, present a logical workflow for method development, and detail robust protocols using both modified mobile phases and alternative stationary phases to ensure high-purity isolation of pyridine-containing molecules.
The Core Challenge: The Pyridine-Silica Interaction
The primary obstacle in the chromatography of pyridine compounds on standard silica gel is an acid-base interaction. The surface of silica gel is populated with silanol groups (Si-OH), which are weakly acidic (Brønsted acids).[1][2] The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a Lewis base. This fundamental incompatibility leads to strong ionic adsorption of the basic pyridine molecule onto the acidic stationary phase.[2][3][4]
This interaction has several detrimental consequences:
-
Severe Peak Tailing: Instead of eluting as a sharp, symmetrical band, the compound "smears" down the column, leading to broad, tailing peaks. This is caused by a mixed-mode retention mechanism where some molecules are retained much longer than others.[4]
-
Irreversible Adsorption & Low Recovery: In some cases, the interaction is so strong that the compound does not elute from the column at all, or only does so with extremely polar solvents, resulting in significant loss of valuable material.[2]
-
Compound Degradation: The acidic nature of the silica surface can catalyze the degradation of sensitive pyridine derivatives, further reducing yield and purity.[4][5]
The following diagram illustrates this problematic interaction and the general principle of mitigation.
Caption: Pyridine interaction with silica and mitigation.
The First Principle: Method Development with Thin-Layer Chromatography (TLC)
Before committing a sample to a column, a robust and reproducible separation must be developed using TLC. This is the most critical, self-validating step in the entire process. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[6][7][8]
Experimental Protocol: TLC Method Development
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Spot the Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing a pre-determined solvent system. A good starting point for many pyridine compounds is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).[9][10]
-
Incorporate a Basic Modifier: If tailing is observed on the TLC plate, add a small amount (0.1-1% by volume) of a basic modifier like triethylamine (TEA) or a 2N solution of ammonia in methanol to the developing solvent.[5][7] This will provide a much more accurate prediction of the column's performance.
-
Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry completely. Visualize the spots using a UV lamp (most pyridines are UV active).[11][12][13]
-
Calculate Rf: Measure the distance traveled by the compound and the solvent front and calculate the Rf value (Rf = distance of spot / distance of solvent front).
-
Optimize: Adjust the ratio of polar to non-polar solvent until the desired Rf value is achieved. Increased polarity will increase the Rf.
Diagnosing On-Column Stability with 2D TLC
If you suspect your compound is degrading on the silica, a 2D TLC experiment is an invaluable diagnostic tool.[4][14]
-
Spot the crude mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate completely and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same solvent system.
-
Interpretation: Stable compounds will appear on a 45-degree diagonal line. Any spots appearing below this diagonal represent degradation products formed upon contact with the silica.[4] If significant degradation is observed, standard silica gel (even with a basic modifier) may not be suitable, and an alternative stationary phase should be considered.
Strategic Approaches & Protocols
Based on the TLC analysis, a purification strategy can be chosen. The following workflow provides a logical decision-making process.
Caption: Logical workflow for pyridine compound purification.
Protocol A: Standard Silica Gel with a Basic Mobile Phase Additive
This is the most common and first-line approach for purifying basic compounds like pyridines. The addition of a competing base, such as triethylamine (TEA), passivates the acidic silanol sites, allowing for a more ideal chromatographic separation.[4][5]
Materials and Equipment:
-
Crude pyridine compound
-
HPLC grade solvents (e.g., Hexane, Ethyl Acetate)
-
Triethylamine (TEA)
-
Glass chromatography column, collection tubes, TLC plates, UV lamp
Step-by-Step Methodology:
-
Solvent System Selection: Based on the TLC protocol (Section 2.1), determine the optimal eluent system containing 0.1-1% TEA that gives the target compound an Rf of ~0.3.
-
Column Packing:
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA).[6]
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring it is uniform and free of air bubbles or cracks. Drain the excess solvent until it is level with the top of the silica bed.[6][7]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer. Add a final thin layer of sand on top to protect the surface.[6]
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Using positive pressure (compressed air or a pump), begin eluting the column. A flow rate of approximately 5 cm per minute is a good target.[8]
-
Collect the eluent in appropriately sized fractions.
-
Gradient Elution (Optional but Recommended): For better separation, you can start with a slightly less polar solvent system than determined by TLC (e.g., if TLC used 20% EtOAc, start the column with 10% EtOAc) and gradually increase the polarity during the run.[6][8]
-
-
Monitoring and Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions that show a single, pure spot corresponding to the target compound.
-
Remove the solvent (and TEA) from the combined fractions using a rotary evaporator to yield the purified pyridine compound.
-
Protocol B: Alternative Stationary Phases
For particularly challenging separations, acid-sensitive compounds, or very polar pyridines, switching the stationary phase is a powerful strategy.
| Stationary Phase | Mobile Phase Strategy | Pros | Cons | Best Use Case |
| Standard Silica | Hexane/EtOAc + 0.1-1% TEA | Ubiquitous, inexpensive, well-understood. | TEA can be difficult to remove, may not work for very sensitive compounds. | First-line approach for most routine pyridine purifications.[5][7] |
| Amine-functionalized Silica (NH2-Silica) | Hexane/EtOAc (often no TEA needed) | Provides a basic surface, excellent peak shape for amines, eliminates need for basic additives.[1][2] | More expensive than standard silica. | Strongly basic or sensitive pyridines that show tailing even with TEA.[2][3][15] |
| Neutral Alumina | Hexane/EtOAc or DCM/MeOH | Inert surface, ideal for acid-sensitive compounds, offers different selectivity than silica.[16][17] | Can have lower resolving power than silica, activity can vary with water content. | Purification of pyridines that degrade on silica (confirmed by 2D TLC).[5][18][19] |
When using an alternative stationary phase, the general protocol for packing, loading, and elution remains the same, but the crucial method development via TLC must be performed on the corresponding TLC plates (e.g., amine-functionalized or alumina plates) to ensure an accurate prediction of the separation.
Conclusion
The successful purification of pyridine compounds via flash column chromatography is not a matter of chance, but of a systematic and informed approach. By understanding the fundamental acid-base interaction with silica gel, leveraging TLC for robust method development, and strategically employing either mobile phase modifiers or alternative stationary phases, researchers can reliably overcome common challenges. The protocols detailed in this note provide a validated framework for achieving high purity and recovery, ensuring the integrity of these vital chemical building blocks for subsequent research and development.
References
- Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of Pyridine Compounds. Benchchem.
- When should I use an amine-bonded silica for flash chrom
- Application Note: High-Purity Isolation of 7-Methoxyfuro[2,3-C]pyridine via Flash Column Chrom
- Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- Amino Silica Gel. Sorbent Technologies, Inc.
- Application Note – Working with Amine (WAX) Silica Phase. SiliCycle.
- UV-Vis Spectrum of Pyridine. SIELC Technologies.
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- How do I purify ionizable organic amine compounds using flash column chrom
- Overcoming challenges in the purific
- RediSep neutral alumina column purification of high pKa compounds. Teledyne ISCO.
- Technical Support Center: Purification of Halogenated Pyridine Intermedi
- HPLC Methods for analysis of Pyridine.
- Aluminium Oxide Neutral.
- FAQ: What are the possible applications for alumina in chrom
- The Choice of Mobile Phase in Reversed-Phase Flash Chrom
- A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry.
- Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry.
- Neutral Alumina Flash Column. Hawach Scientific.
- Chromatography: Media for Separation. University of Rochester, Department of Chemistry.
- Purification of Organic Compounds by Flash Column Chrom
- Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Teledyne ISCO.
- Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
- Troubleshooting Flash Chromatography. University of Rochester, Department of Chemistry.
- Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry.
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. sorbtech.com [sorbtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Chromatography [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
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- 10. Chromatography [chem.rochester.edu]
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- 13. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
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- 15. teledyneisco.com [teledyneisco.com]
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- 17. Tips & Tricks [chem.rochester.edu]
- 18. silicycle.com [silicycle.com]
- 19. hawach.com [hawach.com]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 2-Bromo-4-methyl-5-nitropyridine
**Abstract
This guide provides a comprehensive framework of analytical methodologies for the robust characterization of 2-Bromo-4-methyl-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. We move beyond mere procedural lists to offer a deep dive into the causality behind experimental design, ensuring that each protocol is a self-validating system. This document is intended for researchers, analytical scientists, and quality control professionals who require definitive structural elucidation and purity assessment of this compound. Methodologies covered include chromatographic separation (HPLC, GC-MS) and spectroscopic identification (NMR, FTIR, UV-Vis), presented with detailed protocols, field-proven insights, and integrated data interpretation strategies.
Introduction: The Analytical Imperative
This compound is a substituted pyridine derivative whose utility as a building block is defined by the precise arrangement of its functional groups. The presence of a bromine atom, a nitro group, and a methyl group on the pyridine ring offers multiple sites for synthetic modification.[1] Consequently, verifying the identity, purity, and stability of this compound is a critical prerequisite for its successful application in drug development and materials science. An impurity, such as a positional isomer, could drastically alter reaction pathways and the biological activity of the final product. This guide establishes an integrated analytical workflow to provide an unambiguous profile of the molecule.
Physicochemical Profile
A foundational understanding of the compound's physical properties is essential for selecting appropriate analytical techniques, solvents, and conditions. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 23056-47-5 | [1][2] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][2][3] |
| Molecular Weight | 217.02 g/mol | [1][2][3] |
| Melting Point | 64-66 °C | [4] |
| Boiling Point | 294.2 °C at 760 mmHg | [4] |
| Appearance | Expected to be a solid at room temperature | [5] |
| SMILES | CC1=CC(=NC=C1[O-])Br | [1][2] |
| InChI Key | OSYUAHGEDKTDOX-UHFFFAOYSA-N | [1] |
Chromatographic Techniques for Purity and Quantification
Chromatography is the cornerstone for assessing the purity of chemical intermediates. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability. For this compound, both techniques are highly applicable and provide complementary information.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the preferred method for purity analysis and quantification due to its high resolution, sensitivity, and suitability for non-volatile or thermally sensitive compounds. A reversed-phase (RP) method is the logical starting point, as the compound possesses moderate polarity. A C18 column provides a versatile stationary phase with broad applicability. The mobile phase, a mixture of acetonitrile and water, is chosen for its UV transparency and miscibility. The addition of a small amount of acid (e.g., formic or phosphoric acid) is crucial to suppress the ionization of the pyridine nitrogen, ensuring sharp, symmetrical peaks.[6][7] UV detection is ideal, given the presence of the conjugated nitropyridine chromophore.
Experimental Protocol: HPLC-UV
-
Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is MS-compatible, making this method easily transferable to LC-MS for impurity identification.[6]
-
-
Chromatographic Conditions:
Parameter Recommended Value Rationale Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column, balancing speed and resolution. Column Temp. 30 °C Ensures run-to-run reproducibility by minimizing viscosity fluctuations. Injection Vol. 10 µL A typical volume to avoid column overloading. Detection λ 270 nm Chosen based on expected absorbance of the nitropyridine system.[8] Run Time 15 minutes Sufficient to elute the main peak and any potential impurities. | Gradient | 40% B to 80% B over 10 min, hold for 2 min, return to initial | A gradient ensures elution of compounds with a wider polarity range. |
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 Acetonitrile:Water diluent to prepare a 1 mg/mL stock solution.
-
Dilute further to a working concentration of approximately 0.1 mg/mL.
-
-
System Suitability (Self-Validation): Before sample analysis, inject the working standard solution six times and verify the following:
-
% RSD of Peak Area: ≤ 2.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): > 2000
-
Rationale: These criteria confirm that the system is performing with adequate precision, efficiency, and peak shape for reliable quantification.[8]
-
Workflow Visualization
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Rationale: GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. It also serves as an orthogonal technique for identity confirmation. The compound is sufficiently volatile and thermally stable for GC analysis.[9] Electron Ionization (EI) is the standard ionization technique, providing reproducible fragmentation patterns that act as a chemical fingerprint. The presence of bromine is easily confirmed by its characteristic isotopic pattern ([M]⁺ and [M+2]⁺ peaks with nearly equal intensity).[10]
Experimental Protocol: GC-MS
-
Chromatographic System: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
GC Conditions:
Parameter Recommended Value Rationale Carrier Gas Helium, constant flow at 1.2 mL/min Inert and provides good chromatographic efficiency. Inlet Temp. 250 °C Ensures rapid and complete vaporization without degradation. Injection Mode Split (e.g., 50:1) Prevents column overloading with a concentrated sample. | Oven Program | 100 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | Separates analytes based on boiling point. |
-
MS Conditions:
Parameter Recommended Value Rationale Ionization Mode Electron Ionization (EI) at 70 eV Standard energy for generating reproducible library-matchable spectra.[10] Source Temp. 230 °C Standard operating temperature to prevent condensation. | Mass Range | m/z 40-350 | Covers the molecular ion and expected fragments. |
-
Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Data Interpretation:
-
Identify the peak corresponding to this compound in the Total Ion Chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Confirm the molecular weight and the bromine isotopic pattern.
-
Predicted Mass Spectrum Fragmentation
| Ion | Predicted m/z | Description & Expected Relative Intensity |
|---|---|---|
| [M]⁺ | 216 | Molecular ion containing the ⁷⁹Br isotope. |
| [M+2]⁺ | 218 | Molecular ion containing the ⁸¹Br isotope. Expected intensity is ~98% of the M⁺ peak.[10] |
| [M-NO₂]⁺ | 170/172 | Fragment from the loss of the nitro group, showing Br isotope pattern. |
| [M-Br]⁺ | 137 | Fragment resulting from the loss of the bromine atom. |
| [M-CH₃-NO₂]⁺ | 155/157 | Fragment from the loss of a methyl radical and nitro group. |
Spectroscopic Techniques for Structural Elucidation
While chromatography confirms purity, spectroscopy provides the definitive proof of structure. An integrated spectroscopic approach is essential for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for elucidating the molecular structure of an organic compound. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. For this compound, the substitution pattern on the pyridine ring can be unequivocally determined through chemical shifts and spin-spin coupling. A high-field spectrometer (≥400 MHz) is recommended for better signal dispersion. Deuterated chloroform (CDCl₃) is a good initial solvent choice due to its ability to dissolve a wide range of organic compounds.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing Tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans).
-
-
Data Interpretation: Analyze chemical shifts (δ), integration values, and coupling patterns (J).
Predicted NMR Data (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Proton 1 | ~8.9 | s | 1H | H-6 |
| Proton 2 | ~7.5 | s | 1H | H-3 |
| Proton 3 | ~2.6 | s | 3H | -CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbon 1 | ~150 | C-6 |
| Carbon 2 | ~145 | C-5 (attached to NO₂) |
| Carbon 3 | ~140 | C-4 (attached to CH₃) |
| Carbon 4 | ~130 | C-2 (attached to Br) |
| Carbon 5 | ~125 | C-3 |
| Carbon 6 | ~20 | -CH₃ |
| Note: Predictions are based on additive effects and data from similar structures like 2-bromo-5-nitropyridine and 2-bromo-3-methyl-5-nitropyridine. Actual values may vary.[11][12] |
Structural Visualization for NMR
Caption: Structure and proton assignments.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13] For this compound, the key vibrational bands to confirm are the aromatic C-H, C=C/C=N ring stretches, the strong asymmetric and symmetric stretches of the nitro group (NO₂), and the C-Br stretch. Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.[14]
Experimental Protocol: FTIR-ATR
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure arm.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum should be collected and automatically subtracted.[14]
-
Data Interpretation: Identify characteristic absorption bands.
Key Expected Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the pyridine ring hydrogens. |
| Aliphatic C-H Stretch | 2980 - 2850 | From the methyl group. |
| Aromatic C=C & C=N Stretch | 1600 - 1450 | Multiple bands characteristic of the pyridine ring. |
| NO₂ Asymmetric Stretch | 1550 - 1520 | A very strong and characteristic absorption. |
| NO₂ Symmetric Stretch | 1360 - 1330 | A strong absorption, confirming the nitro group. |
| C-Br Stretch | 650 - 550 | In the fingerprint region, can be difficult to assign definitively. |
UV-Visible (UV-Vis) Spectroscopy
Expertise & Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The nitropyridine core of the molecule is expected to have strong absorbance in the UV region. While not as structurally informative as NMR or MS, it is an excellent technique for quantitative analysis (e.g., via a Beer-Lambert plot) once the wavelength of maximum absorbance (λmax) is determined. It can also serve as a quick identity check.
Experimental Protocol: UV-Vis
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a very dilute solution of the compound (e.g., ~10 µg/mL) in a UV-transparent solvent like ethanol or acetonitrile.
-
Data Acquisition: Scan the solution from 400 nm down to 200 nm using a quartz cuvette. Use the pure solvent as a blank.
-
Data Interpretation: Identify the wavelength(s) of maximum absorbance (λmax). For quantification, a calibration curve should be prepared using standards of known concentrations.
Summary and Integrated Strategy
No single technique provides a complete picture. A robust characterization of this compound relies on the strategic integration of these methods.
| Technique | Primary Application | Key Information Provided |
| HPLC | Purity Assessment & Quantification | Detects and quantifies non-volatile impurities. |
| GC-MS | Impurity ID & Identity Confirmation | Identifies volatile impurities and confirms MW and Br presence. |
| NMR | Unambiguous Structure Elucidation | Determines the precise connectivity of atoms. |
| FTIR | Functional Group Confirmation | Confirms the presence of nitro, methyl, and aromatic groups. |
| UV-Vis | Quantification & Electronic Properties | Provides λmax for quantitative analysis and a characteristic spectrum. |
Integrated Analysis Workflow
Caption: Integrated workflow for complete characterization.
Conclusion
The analytical characterization of this compound requires a multi-technique approach. By combining the separation power of chromatography with the detailed structural insights from spectroscopy, a complete and reliable profile of the molecule can be established. The protocols and rationales provided in this guide serve as a robust foundation for researchers and quality control professionals to ensure the material meets the stringent specifications required for its intended application.
References
- SIELC Technologies. (n.d.). Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column.
- Guidechem. (n.d.). 2-BROMO-5-METHYL-4-NITROPYRIDINE 66092-62-4 wiki.
- Aldlab Chemicals. (n.d.). This compound.
- ChemicalBook. (n.d.). 2-Bromo-5-nitropyridine(4487-59-6) 1H NMR spectrum.
- PubChem. (n.d.). This compound.
- BenchChem. (2025). A Comparative Guide to the Analytical Validation of 2-Bromo-4-methylpyridine.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res, 4(2), 1-5.
- BenchChem. (2025). Spectroscopic Analysis of 2-Bromo-4-methylpyridine: A Technical Guide.
- ChemicalBook. (n.d.). 2-Bromo-3-methyl-5-nitropyridine(23132-21-0) 13C NMR spectrum.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- ResearchGate. (n.d.). FTIR spectrum for Pyridine.
- BenchChem. (2025). Experimental Protocol: FTIR Spectroscopy of Fluorinated Pyridines.
- Smolecule. (2023). Buy this compound | 23056-47-5.
- Sigma-Aldrich. (n.d.). This compound.
- IndiaMART. (n.d.). 2 Bromo 4 Methyl 5 Nitro Pyridine.
Sources
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- 4. This compound | 23056-47-5 [sigmaaldrich.com]
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- 6. Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
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- 11. 2-Bromo-5-nitropyridine(4487-59-6) 1H NMR spectrum [chemicalbook.com]
- 12. 2-Bromo-3-methyl-5-nitropyridine(23132-21-0) 13C NMR spectrum [chemicalbook.com]
- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Bromo-4-methyl-5-nitropyridine
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 2-Bromo-4-methyl-5-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The electron-deficient nature of the nitropyridine ring presents unique challenges, including catalyst inhibition and competing side reactions. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues and systematically optimize your reaction yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures. Each question is framed around a common problem observed in the lab, followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Q1: My reaction shows little to no conversion of the this compound starting material. What are the likely causes?
A1: Low or no conversion in the Suzuki coupling of this substrate is a frequent issue stemming from several factors, primarily related to the challenging nature of the electron-deficient pyridine ring.
Root Cause Analysis:
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen's lone pair of electrons can coordinate strongly with the palladium center.[1][2] This is a common problem with heteroaryl substrates and can lead to the formation of stable, catalytically inactive complexes. The nitro group further exacerbates this by making the pyridine ring highly electron-poor.
-
Inefficient Oxidative Addition: While electron-withdrawing groups generally accelerate the oxidative addition of the aryl halide to the Pd(0) center, the overall electronic environment and potential for catalyst inhibition can still make this step challenging.[3]
-
Poor Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient under your current conditions. This reduction is often accomplished by phosphine ligands or through a competing homocoupling pathway, and if it fails, the catalytic cycle never begins.[4][5]
-
Inactive Reagents: Moisture or impurities in your solvent, base, or boronic acid can halt the reaction.
Actionable Solutions:
-
Choice of Catalyst & Ligand: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a more robust system known for coupling challenging heteroaryl halides.[3][6]
-
Buchwald Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[5][6] These ligands promote both oxidative addition and the final reductive elimination step.[3]
-
N-Heterocyclic Carbene (NHC) Ligands: Consider using pre-catalysts like PEPPSI-IPr. NHC ligands are highly electron-donating and sterically bulky, offering high stability and activity.[4][7]
-
-
Base Selection: A stronger base is often required to facilitate the transmetalation step, especially with an electron-deficient substrate. Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[1][5]
-
Solvent System: Ensure your solvent is anhydrous and thoroughly degassed. Aprotic polar solvents like 1,4-dioxane, toluene, or DME, often with a small amount of degassed water, are standard.[1][8] The water can aid in dissolving the base and facilitating the formation of the active boronate species.
-
Reaction Temperature: Increase the reaction temperature, typically to 80-110 °C, to overcome activation energy barriers for oxidative addition.[1]
Q2: I'm observing significant debromination of my starting material, resulting in 4-methyl-5-nitropyridine. How can I prevent this?
A2: Debromination (or more broadly, dehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen atom.[1][4]
Root Cause Analysis:
-
Source of Hydride: The hydride source is often the solvent (e.g., alcohols), water, or even certain bases. After oxidative addition, the Ar-Pd(II)-Br complex can react with a hydride source, followed by reductive elimination to yield the dehalogenated product.[4]
-
Catalyst Speciation: The formation of palladium nanoparticles (Pd black) can promote hydrodehalogenation over the desired cross-coupling.[9] This is more likely if the ligand dissociates from the palladium center.
-
Pyrrole-like Substrates: While your substrate is a pyridine, related nitrogen heterocycles like pyrroles are known to undergo extensive dehalogenation if the N-H is unprotected.[10] This highlights the sensitivity of N-heterocycles to this side reaction.
Actionable Solutions:
-
Use Anhydrous Conditions: Meticulously dry your solvents and reagents. While some water is often beneficial, excess water can promote this side reaction.
-
Employ Bulky Ligands: Using bulky ligands like SPhos or XPhos can sterically shield the palladium center, disfavoring the pathways that lead to dehalogenation and stabilizing the molecular catalyst against precipitation into nanoparticles.[9]
-
Change the Base: Avoid bases that can act as hydride donors. K₃PO₄ is often a good choice as it is less prone to causing this side reaction compared to some alkoxides or hydroxides.
-
Protect the Boronic Acid: If you suspect the boronic acid itself is a source of instability, consider converting it to a more stable boronate ester, such as a pinacol ester (Bpin).[4] This can lead to a cleaner reaction profile.
Q3: My main byproduct is the homocoupling of my boronic acid. What should I change?
A3: Homocoupling of the boronic acid to form a symmetrical biaryl is a frequent issue, often indicating a problem with the reaction atmosphere or the relative rates of the catalytic steps.[11]
Root Cause Analysis:
-
Presence of Oxygen: Oxygen is a primary culprit in promoting the homocoupling of boronic acids.[4][11][12] It can re-oxidize Pd(0) to Pd(II) outside of the main catalytic cycle, which then catalyzes the homocoupling reaction.
-
Slow Transmetalation/Reductive Elimination: If the oxidative addition of the bromopyridine occurs but the subsequent steps are slow, the Ar-Pd(II)-Br intermediate has more time to react with a second molecule of the boronic acid, leading to homocoupling.
Actionable Solutions:
-
Rigorous Degassing: This is non-negotiable. Ensure your solvent and reaction mixture are thoroughly degassed to remove all traces of oxygen. Standard methods include:
-
Freeze-Pump-Thaw: Perform at least three cycles for maximum oxygen removal.
-
Inert Gas Sparging: Bubble argon or nitrogen through the solvent for at least 20-30 minutes before adding reagents.[13]
-
-
Use a Pre-catalyst: Pd(II) pre-catalysts that are designed for clean and efficient in-situ generation of the active Pd(0) species can sometimes reduce homocoupling compared to using simple Pd(II) salts like Pd(OAc)₂.[4]
-
Optimize Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) but avoid a large excess, which can favor side reactions.[6]
-
Check Boronic Acid Quality: Impure or partially decomposed boronic acid can be more prone to homocoupling. Using a high-purity reagent or converting it to a more stable boronate ester can help.[4]
Frequently Asked Questions (FAQs)
Q4: What is the best "go-to" catalyst system for the Suzuki coupling of this compound?
A4: There is no single "best" system for all coupling partners, but a highly reliable starting point for this challenging substrate involves a modern, bulky, electron-rich phosphine ligand.[3][6]
| Component | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Readily available and effective precursors for generating the active Pd(0) catalyst in situ.[1][5] |
| Ligand | SPhos (4-10 mol%) | SPhos is a highly effective Buchwald ligand known for its ability to couple electron-deficient heteroaryl halides with high efficiency and stability.[6][14] |
| Base | K₃PO₄ (2-3 equivalents) | A strong, non-nucleophilic base that effectively promotes transmetalation while minimizing side reactions like dehalogenation.[1][5] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) | A robust solvent system that dissolves both organic and inorganic components well. The water aids base dissolution and boronate formation.[8] |
| Temperature | 90-100 °C | Provides sufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition step.[8] |
Q5: How does the nitro group specifically impact this reaction compared to a non-nitrated bromopyridine?
A5: The strongly electron-withdrawing nitro group has a profound electronic effect on the pyridine ring, which creates a double-edged sword for the Suzuki coupling:
-
Activation towards Oxidative Addition: The nitro group makes the carbon of the C-Br bond more electrophilic, which generally facilitates the rate-limiting oxidative addition step.[15] This is, in principle, beneficial.
-
Increased Catalyst Inhibition: By withdrawing electron density, the nitro group makes the lone pair on the pyridine nitrogen less available but also increases the overall Lewis acidity of the aromatic system. The primary issue remains the direct coordination of the pyridine nitrogen to the palladium, which can be a significant deactivating pathway.[1][2]
-
Potential for Side Reactions: Highly electron-deficient aromatic systems can sometimes be susceptible to nucleophilic aromatic substitution (SNAᵣ) or other undesired pathways if reaction conditions are not well-controlled.
In essence, while the C-Br bond is "activated," the overall success hinges on using a catalyst system (like Pd/SPhos) that is powerful enough to overcome the strong catalyst inhibition by the pyridine nitrogen.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps of the reaction. Failures often occur at the oxidative addition or transmetalation stages, or due to off-cycle catalyst deactivation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
how to minimize homocoupling in Suzuki reactions of bromopyridines
A Senior Application Scientist's Guide to Minimizing Homocoupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. As a Senior Application Scientist, I understand the unique challenges researchers face when working with these electron-deficient heteroaryl halides. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and minimize one of the most common and frustrating side reactions: the homocoupling of your boronic acid partner.
We will move beyond simple protocol recitation to explore the underlying mechanistic principles that govern both the desired cross-coupling and the undesired homocoupling pathways. By understanding the "why" behind each experimental parameter, you will be empowered to rationally design and optimize your reaction conditions for a successful outcome.
Frequently Asked Questions (FAQs)
Here, we address the most pressing questions our team receives from researchers in the field.
Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions with bromopyridines?
A1: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][3] These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the formation of a symmetrical biaryl byproduct and regenerating Pd(0).[1][4] This parasitic cycle consumes your valuable boronic acid, reduces the yield of your target molecule, and complicates purification.
Q2: I suspect significant homocoupling in my reaction. How can I confirm this?
A2: Homocoupling can be identified by observing a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture using techniques like TLC, GC, or LC-MS.[1] This byproduct will have a molecular weight corresponding to the dimer of the organic group from your boronic acid.
Q3: Why are bromopyridines particularly challenging substrates for Suzuki reactions?
A3: Bromopyridines present a unique challenge due to the nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][5] This can slow down the desired cross-coupling reaction, sometimes indirectly favoring side reactions like homocoupling.[1]
Q4: Can my choice of palladium precatalyst influence the extent of homocoupling?
A4: Absolutely. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) catalyst. Homocoupling of the boronic acid can occur during this activation step, as it can act as a reducing agent for Pd(II).[1][4] Using a pre-formed Pd(0) source, like Pd₂(dba)₃ or Pd(PPh₃)₄, can often mitigate this issue as it bypasses the need for this initial reduction step.[1][2]
Q5: My reaction isn't going to completion. What are the likely causes?
A5: Incomplete conversion with bromopyridine substrates can stem from several factors. As mentioned, catalyst inhibition by the pyridine nitrogen is a common problem.[1] Other potential causes include an inactive catalyst, suboptimal reaction conditions (base, solvent, temperature), or instability of the boronic acid, which can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom).[1][6]
Troubleshooting Guide: A Mechanistic Approach to Minimizing Homocoupling
A successful Suzuki reaction is a competition between the desired catalytic cycle and off-cycle side reactions. The key to minimizing homocoupling is to accelerate the rate-limiting steps of the productive cycle while suppressing the pathways that lead to byproducts.
The Critical Role of an Inert Atmosphere
The most crucial step in preventing homocoupling is to rigorously exclude oxygen from your reaction.[2]
-
Degassing Solvents: Thoroughly degas all solvents (including water, if used) prior to use. Common and effective methods include sparging with an inert gas (argon or nitrogen) for 30-60 minutes or performing a series of three freeze-pump-thaw cycles.[2][3]
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of a high-purity inert gas. The use of Schlenk lines or a glovebox is highly recommended for optimal results.[2]
Strategic Selection of Reaction Components
The choice of catalyst, ligand, base, and solvent can dramatically influence the outcome of your reaction.
As discussed in the FAQs, starting with a Pd(0) precatalyst such as Pd₂(dba)₃ can be advantageous.[1][2] If you must use a Pd(II) source, ensure its reduction to Pd(0) is efficient. This is often facilitated by the phosphine ligand, but the addition of a mild reducing agent like potassium formate can also be beneficial.[7]
For challenging substrates like bromopyridines, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to promote the key steps of the catalytic cycle—oxidative addition and reductive elimination—which can help the desired reaction outcompete the homocoupling pathway.[2] These ligands also stabilize the Pd(0) species, preventing its oxidation.[2]
| Ligand | Key Features | Recommended for... |
| SPhos | Bulky, electron-rich biaryl phosphine. | A go-to ligand for many challenging Suzuki couplings, including those with heteroaryl halides.[2][8] |
| XPhos | Similar to SPhos, often used interchangeably. | Another excellent choice for difficult couplings.[2] |
| P(t-Bu)₃ | A highly electron-rich and sterically demanding ligand. | Can be very effective but is also air-sensitive. |
The base plays a crucial role in activating the boronic acid for transmetalation.[2] However, a base that is too strong or too weak can be detrimental. For bromopyridines, inorganic bases are generally preferred.
-
Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often effective in Suzuki couplings of heteroaryl halides.[1]
-
Potassium Carbonate (K₂CO₃): A milder base that can also be effective, particularly in aqueous solvent mixtures.[1][9]
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can sometimes improve yields in difficult reactions.
The choice of solvent affects the solubility of your reagents and the overall reaction kinetics.
-
Aprotic Solvents: Anhydrous, degassed solvents like 1,4-dioxane or toluene are commonly used and are good choices for minimizing side reactions like protodeboronation.[1][3]
-
Protic Co-solvents: While water can sometimes accelerate the reaction, it can also be a source of protons for protodeboronation. If using a co-solvent, ensure it is thoroughly degassed.
Reaction Temperature: Finding the Sweet Spot
Higher temperatures can increase the rate of the desired reaction, but excessive heat can lead to catalyst decomposition and an increase in side products.[10] The optimal temperature is typically between 80-110 °C.[1] It is often beneficial to start at a lower temperature and gradually increase it if the reaction is sluggish.
Visualizing the Reaction Pathways
To better understand the chemistry at play, let's visualize the desired Suzuki catalytic cycle and the competing homocoupling pathway.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
Experimental Protocols
This section provides a general, robust protocol for the Suzuki coupling of a bromopyridine, incorporating best practices to suppress homocoupling.
Protocol 1: General Procedure for Minimizing Homocoupling in the Suzuki Coupling of a Bromopyridine
Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
K₃PO₄ (finely ground, dried, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard air-sensitive technique glassware
Procedure:
-
Degassing: Degas the 1,4-dioxane by sparging with argon for 30-60 minutes or by performing three freeze-pump-thaw cycles. [3]2. Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add K₃PO₄ (2.0 equiv), the bromopyridine (1.0 equiv), and the arylboronic acid (1.2 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times. [1]4. Catalyst Addition: Under a positive flow of argon, add Pd₂(dba)₃ (1.5 mol%) and SPhos (3.5 mol%).
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography.
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis - ACS Publications.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
- minimizing homocoupling in Suzuki reactions with bromopyridines - Benchchem. Benchchem.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchGate.
- Protodeboron
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- preventing homocoupling in Suzuki reactions of 4-Bromo-2,6-difluoroaniline - Benchchem. Benchchem.
- How to avoid homocoupling in Suzuki reactions of pyridines - Benchchem. Benchchem.
- Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone - Benchchem. Benchchem.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preventing Catalyst Deactivation in Pyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving pyridine moieties. Pyridine rings are a cornerstone of modern pharmaceuticals and functional materials, but their inclusion in common coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira presents unique challenges. The lone pair of electrons on the pyridine nitrogen can act as a potent ligand, leading to catalyst inhibition and deactivation.[1][2][3][4] This guide provides in-depth, experience-driven answers to common problems, helping you troubleshoot failed reactions and proactively design more robust catalytic systems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during pyridine coupling reactions.
Q1: My Suzuki-Miyaura reaction with a pyridine boronic acid is giving low or no yield. What's the most likely cause?
A1: The primary culprits for low yield are typically catalyst deactivation by the pyridine nitrogen and/or decomposition of the boronic acid (protodeboronation).[2][3] The pyridine nitrogen's lone pair can coordinate strongly to the palladium center, forming inactive complexes and halting the catalytic cycle.[1][2] Simultaneously, electron-deficient pyridine boronic acids are prone to protodeboronation, where the C-B bond is cleaved by water or other proton sources.[2][3]
Key Indicators:
-
Catalyst Deactivation: The reaction mixture turns black, indicating the formation of palladium black (aggregated, inactive Pd(0)).[5]
-
Protodeboronation: You observe the corresponding deborylated pyridine as a major byproduct in your reaction analysis (e.g., by GC-MS or LC-MS).[3]
Q2: My reaction starts, but then stalls after a few hours. Why?
A2: This is a classic sign of either product inhibition or gradual catalyst decomposition.
-
Product Inhibition: The bipyridyl product, which contains two nitrogen atoms, can be a stronger ligand for the palladium center than the starting materials or even the phosphine ligand. As the product concentration increases, it can sequester the catalyst, effectively shutting down the reaction.[6][7]
-
Ligand Degradation: Under thermal stress, phosphine ligands, especially electron-rich ones, can degrade.[8] This loss of the protective ligand exposes the palladium center, leading to aggregation (palladium black) or other deactivation pathways.[9]
-
Slow Precatalyst Activation: If you are using a stable Pd(II) precatalyst (like Pd(OAc)₂), its reduction to the active Pd(0) species might be slow or incomplete under your conditions.[10][11] This can result in a low concentration of the active catalyst, leading to a sluggish reaction that never reaches completion.
Q3: How do I choose the right ligand to prevent deactivation?
A3: The ligand is your primary tool for protecting the catalyst. For pyridine couplings, the most successful ligands are typically bulky and electron-rich.[1]
-
Steric Bulk: Large, sterically demanding ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes - NHCs) create a crowded coordination sphere around the palladium atom.[1] This bulk physically hinders the pyridine nitrogen from coordinating to the metal center.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium, which can facilitate the rate-limiting oxidative addition step and promote the final reductive elimination step of the catalytic cycle.[1]
| Ligand Type | Key Feature | Common Examples | Best For... |
| Biaryl Phosphines | High steric bulk, strong electron donors | SPhos, XPhos, RuPhos, BrettPhos | General-purpose, highly robust for challenging pyridine couplings. |
| N-Heterocyclic Carbenes (NHCs) | Very strong electron donors, thermally stable | IPr, IMes, PEPPSI™ precatalysts | High-temperature reactions, coupling of less reactive chlorides. |
| Dialkylphosphines | Strong electron donors | P(t-Bu)₃, PCy₃ | Can be effective but are often highly air-sensitive. |
Q4: Can impurities in my reagents kill the reaction?
A4: Absolutely. Palladium catalysts are sensitive to a range of common impurities.
-
Water: While some Suzuki reactions tolerate water, excess water can promote protodeboronation of the boronic acid and can lead to catalyst deactivation.[1] Solvents should be anhydrous.
-
Oxygen: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen.[1] Rigorous degassing of solvents and maintaining an inert atmosphere are critical.[12][13]
-
Halides/Sulfur/Cyanides: Impurities from starting materials (e.g., residual iodide from a synthesis) or solvents can act as irreversible catalyst poisons by strongly binding to the palladium.[1]
-
Pyridine Starting Material Purity: Commercial pyridines can contain impurities like picolines or other nitrogen-containing heterocycles that can interfere with the reaction. Distillation from a drying agent like KOH or CaH₂ is often recommended.[6]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Yield
This guide provides a logical workflow for troubleshooting a failing pyridine coupling reaction.
Caption: A decision-making workflow for troubleshooting low yields.
Guide 2: Mitigating Pyridine-Induced Deactivation
This section focuses on the core problem: the inhibitory effect of the pyridine nitrogen.
The lone pair on the pyridine nitrogen can coordinate to the coordinatively unsaturated, 14-electron LPd(0) active species. This forms a stable, off-cycle complex that is unable to undergo oxidative addition, effectively pausing the catalytic cycle.
Caption: Pyridine coordination deactivates the Pd(0) catalyst.
Solutions:
-
Use Bulky Ligands: As detailed in the FAQ, ligands like SPhos or XPhos sterically shield the palladium, making it difficult for the pyridine to coordinate.[1]
-
Optimize Ligand-to-Palladium Ratio: A common starting point is a 2:1 ligand-to-palladium ratio. This helps ensure that the palladium center is saturated with the desired phosphine ligand, making it less likely to be displaced by pyridine. However, excess ligand can sometimes inhibit the reaction, so this may require optimization.
-
Use a More Stable Boron Source: Instead of using a pyridine boronic acid, which is prone to degradation, consider using a more stable derivative like a pinacol boronate ester (B(pin)) or an N-methyliminodiacetic acid (MIDA) boronate ester.[3] These release the active boronic acid slowly into the reaction, keeping its concentration low and minimizing side reactions.[3]
-
Change the Catalyst Precursor: Modern, well-defined precatalysts (e.g., Buchwald G3 or G4 Palladacycles) are designed for rapid and clean generation of the active LPd(0) species. This can be more reliable than in situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent.[10][11]
Part 3: Key Experimental Protocols
Adherence to strict, well-executed protocols is non-negotiable for success in these sensitive reactions.
Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
This is the gold standard for removing dissolved oxygen from reaction solvents. Sparging with an inert gas is less effective.[14]
Materials:
-
Schlenk flask appropriately sized for the solvent volume.
-
Schlenk line with a vacuum pump and inert gas (Argon or Nitrogen) supply.
-
Cold bath (Liquid nitrogen or dry ice/acetone).
Procedure:
-
Freeze: Place the solvent in the Schlenk flask. Close the stopcock to isolate the flask from the manifold. Immerse the flask in the cold bath (e.g., liquid nitrogen) until the solvent is completely frozen solid.[14][15]
-
Pump: Once frozen, open the flask's stopcock to the vacuum manifold. The vacuum will remove the gases from the headspace above the frozen solvent. Allow it to pump for 3-5 minutes.[15][16]
-
Thaw: Close the flask's stopcock to the vacuum. Remove the cold bath and allow the solvent to thaw completely. As it thaws, dissolved gases will bubble out into the headspace.[14][15]
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles).[15][16] After the final cycle, backfill the flask with inert gas.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results - Kintek Furnace [kintekfurnace.com]
- 13. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 16. scribd.com [scribd.com]
Technical Support Hub: Troubleshooting Poor Separation in Column Chromatography of Pyridine Derivatives
Welcome to the technical support center for the chromatographic purification of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common separation challenges. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the principles governing your separations.
Issue 1: Severe Peak Tailing and Asymmetry
Q: My pyridine derivative is producing a broad, tailing peak on a standard silica C18 column. What is causing this, and how can I achieve a sharp, symmetrical peak?
A: This is the most common issue encountered when purifying basic compounds like pyridine derivatives. The root cause is a strong, undesirable secondary interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] This interaction creates a mixed-mode retention mechanism (reversed-phase and ion-exchange), causing some analyte molecules to be retained longer than others, resulting in a "tail."[1][4]
Other factors can contribute to or mimic this issue, including column overload (injecting too much sample), a mismatch between the sample solvent and the mobile phase, or physical problems like a void in the column packing bed.[1][5]
Core Cause: Silanol Interactions
The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, readily interacting with the acidic protons of surface silanol groups. This is especially problematic with older "Type A" silica, which has a higher concentration of these active sites and trace metal contaminants.[1][3]
Caption: Mitigation of pyridine-silanol interaction for improved peak shape.
Troubleshooting & Optimization Strategies
A systematic approach is crucial. Start by modifying the mobile phase, as it is often the simplest and most effective solution.
1. Mobile Phase Modification
The goal is to minimize the pyridine-silanol interaction by either neutralizing the silanols or "masking" them.
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2.5 and 3.0 with an acid like formic acid or a phosphate buffer protonates the silanol groups, rendering them neutral.[1][4] This eliminates the strong ionic interaction with the basic pyridine. Most pyridine derivatives have a pKa between 5 and 6, so at a low pH, the pyridine itself will be protonated (positively charged), but this interaction is less detrimental than the one with active silanols.[1]
-
Use a Competing Base: Add a small amount of a "sacrificial" or competing base, such as triethylamine (TEA), to the mobile phase.[1] TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively shielding the pyridine analyte from them.[1][6]
| Additive | Typical Concentration | Mechanism of Action | Pros & Cons |
| Formic Acid / Acetic Acid | 0.1% (v/v) | Adjusts mobile phase pH to protonate silanol groups.[1] | Pro: MS-compatible, effective.[1] Con: May not be sufficient for highly basic compounds. |
| Triethylamine (TEA) | 5-10 mM (approx. 0.05-0.1%) | Acts as a competing base, blocking active silanol sites.[1][7] | Pro: Very effective for reducing tailing.[1] Con: Not ideal for MS detection, can shorten column lifetime.[1] |
| Ammonium Formate/Acetate Buffer | 10-20 mM | Controls pH and can improve peak shape. | Pro: MS-compatible, provides pH stability. Con: Phosphate buffers can precipitate in high concentrations of acetonitrile (ACN).[1] |
2. Stationary Phase Selection
If mobile phase adjustments are insufficient, the column itself is the next target.
-
Use a Modern, End-Capped Column: Switch to a high-purity "Type B" silica column. These columns have a much lower concentration of active silanol sites and are often "end-capped," a process where residual silanols are chemically bonded with a small, non-polar group to make them inert.[1][4]
-
Consider Alternative Chemistries: For particularly challenging separations, a different stationary phase can provide a new mechanism of interaction. Phases with polar-embedded groups or phenyl phases can offer different selectivity and reduce silanol interactions.[1][8] For very polar pyridines, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a better option.[1]
Issue 2: Poor Resolution and Co-elution
Q: My target pyridine derivative is co-eluting with a closely related impurity. How can I improve the separation (resolution)?
A: Achieving separation, or resolution, between two peaks depends on a combination of three factors: efficiency (N) , selectivity (α) , and retention factor (k') .[1] To improve resolution, you must optimize at least one of these parameters. Selectivity is almost always the most powerful and impactful factor to adjust.[1]
Caption: A logical workflow for troubleshooting and improving chromatographic resolution.
Strategies for Improving Resolution
1. Optimize Selectivity (α)
Selectivity is a measure of the relative retention of two compounds. Changing it can alter the spacing and even the elution order of your peaks.
-
Change the Organic Modifier: Switching between acetonitrile (ACN) and methanol (MeOH) is a powerful tool. These solvents have different chemical properties and interact differently with both the analyte and the stationary phase, which can dramatically alter selectivity.[1]
-
Adjust Mobile Phase pH: The ionization state of your pyridine derivative and any ionizable impurities is highly dependent on pH.[9][10] A small change in pH can significantly alter their relative retention times.[1][11] This is a critical parameter to screen during method development.
-
Change the Stationary Phase: If a C18 column isn't providing the desired separation, switching to a phase with a different retention mechanism is the next logical step.[1] A phenyl phase offers π-π interactions, while a cyano or polar-embedded phase provides different dipole-dipole interactions, which can be highly effective for separating structurally similar isomers or analogues.[6]
2. Increase Efficiency (N)
Efficiency relates to the narrowness of the peaks; narrower (sharper) peaks are easier to resolve from one another.
-
Use a Longer Column: Doubling the column length can increase resolution by approximately 40%, but this comes at the cost of longer run times and higher backpressure.[1][12]
-
Decrease Particle Size: Columns packed with smaller particles (e.g., sub-2 µm) are significantly more efficient and provide much sharper peaks.[1] However, they generate very high backpressure and require a UHPLC system to operate correctly.
Issue 3: Low Recovery and Sample Degradation
Q: I am consistently getting low recovery of my pyridine derivative after column chromatography. Could my compound be degrading on the column?
A: Yes, this is a distinct possibility. Beyond strong adsorption (as discussed in Issue 1), the inherent acidity of silica gel can catalyze the degradation of sensitive compounds.[6] Pyridine derivatives with certain functional groups may be particularly susceptible to hydrolysis, rearrangement, or decomposition during the purification process.[1]
Experimental Protocol: Diagnosing On-Column Degradation
A two-dimensional thin-layer chromatography (2D TLC) experiment is an excellent way to quickly determine if your compound is unstable on the stationary phase.[13]
-
Spot the Plate: Dissolve your crude sample in a suitable solvent and spot it onto the bottom-left corner of a silica gel TLC plate.
-
First Elution: Develop the plate in a chosen solvent system as you normally would.
-
Dry and Rotate: Remove the plate and allow the solvent to evaporate completely. Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now on the bottom.
-
Second Elution: Develop the plate again in the same solvent system.
-
Analyze: Visualize the plate.
-
Stable Compounds: If your compounds are stable, they will appear on a 45-degree diagonal line from the origin.
-
Unstable Compounds: If any spots appear off this diagonal, it indicates that degradation occurred on the silica plate between the first and second elution. This is a strong indicator that the same process is happening on your column.
-
Solutions for Unstable Compounds
-
Deactivate the Stationary Phase: Before running your column, you can neutralize the most acidic sites. Prepare a slurry of your silica gel in the mobile phase containing a small amount (0.1-1%) of a base like triethylamine or pyridine.[6] This will "cap" the active sites.
-
Switch to a Less Acidic Stationary Phase: Consider using neutral or basic alumina instead of silica gel.[6] Alternatively, polymer-based or other bonded-phase columns can provide a more inert surface.
-
Minimize Contact Time: Use a shorter column and a slightly faster flow rate to reduce the amount of time the compound spends in contact with the stationary phase.
-
Optimize Loading: Use a dry-loading technique.[14] Pre-adsorbing your sample onto a small amount of silica or Celite and carefully adding it to the top of the column can sometimes improve recovery for sensitive compounds.[14]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose stationary phase for pyridine derivatives? A: For reversed-phase chromatography, a modern, high-purity, end-capped C18 column is the best starting point.[1] These columns are designed to produce symmetrical peaks for basic compounds.[1] For compounds that are highly polar, a mixed-mode or HILIC column may provide better retention and selectivity.[1]
Q2: How critical is mobile phase pH for pyridines? A: It is arguably the most critical parameter. Most pyridine derivatives have a pKa between 5 and 6.[1] Operating at a pH two units below the pKa (i.e., pH < 3-4) ensures the pyridine is fully protonated and the silica silanols are also protonated (neutral), minimizing the strong interactions that cause tailing.[1][15] Operating in the mid-pH range (4-7) should generally be avoided with standard silica columns as both the analyte and silanol groups can be partially ionized, leading to poor peak shapes and reproducibility.[1]
Q3: My peaks are broad but not tailing. What could be the cause? A: This can be caused by an issue known as counter-ion exchange, especially if your sample is a salt (e.g., a hydrochloride salt). If the mobile phase does not contain the same counter-ion (chloride), the analyte can transiently exchange counter-ions on the column, leading to a continuum of species with slightly different retention times, resulting in a broad peak. The solution is to ensure your mobile phase contains the same counter-ion as your sample or a high concentration of another salt (like ammonium acetate) to promote rapid exchange to a single counter-ion form.
Q4: Can I use normal-phase chromatography for pyridine derivatives? A: Yes, but with caution. The interaction with acidic silica gel is even more pronounced in normal-phase (using non-polar solvents). It is almost always necessary to add a basic modifier like triethylamine or pyridine (0.1-1%) to the mobile phase (e.g., ethyl acetate/hexanes) to achieve good elution and peak shape.[6]
References
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Technical Support Center: Purifying Pyridine Sulfones by Column Chrom
- HPLC Methods for analysis of Pyridine - HELIX Chrom
- Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column - PubMed. (URL: [Link])
- Overcoming challenges in the purification of pyridine compounds - Benchchem. (URL: )
- Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chrom
- Common Causes Of Peak Tailing in Chrom
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- Method for pyridine amine derivative - Chrom
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Control pH During Method Development for Better Chrom
- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
- How can I prevent peak tailing in HPLC?
- Troubleshooting Flash Column Chromatography - University of Rochester. (URL: [Link])
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC Intern
- The Importance of Mobile Phase pH in Chromatographic Separ
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (URL: [Link])
- Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry | LCGC Intern
- How To Improve Column Chromatography Separation? - Chemistry For Everyone. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. acdlabs.com [acdlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. youtube.com [youtube.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate Protodeboronation in Suzuki-Miyaura Coupling
Welcome to the Technical Support Center for Suzuki-Miyaura Coupling. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with protodeboronation, a common and often frustrating side reaction. Here, we provide in-depth, field-proven insights and actionable troubleshooting strategies to help you maximize the yield and purity of your desired cross-coupled products.
Understanding the Challenge: The Basics of Protodeboronation
Protodeboronation is a chemical reaction in which the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] In the context of Suzuki-Miyaura coupling, this undesired side reaction consumes the organoboron nucleophile, leading to reduced product yields and the formation of a byproduct that can complicate purification.[2][3]
The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on factors such as the electronic nature of the organic substituent and the specific reaction conditions employed.[1]
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions we receive regarding protodeboronation.
Q1: What is protodeboronation and why is it problematic?
A1: Protodeboronation is the undesired cleavage of the carbon-boron bond, which is then replaced by a proton, typically from a source like water in the reaction medium.[1][4] This side reaction consumes your boronic acid starting material, directly reducing the yield of your target molecule.[4] It is especially prevalent with electron-deficient, electron-rich, and certain heteroaryl boronic acids.[5]
Q2: What are the primary drivers of protodeboronation?
A2: Several key factors can accelerate this unwanted reaction:
-
High pH (Strong Bases): Basic conditions, especially with strong bases like NaOH or KOH, promote the formation of a boronate species ([ArB(OH)₃]⁻), which is more susceptible to protonolysis.[6][7][8]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[4][6][9]
-
Aqueous Media: Water can act as the proton source for the reaction.[9][10]
-
Inefficient Catalyst System: A slow catalytic cycle gives the boronic acid more time to decompose before it can participate in the desired cross-coupling.[4]
Q3: Are boronic esters more stable than boronic acids?
A3: Yes, in general. Converting a boronic acid to an ester, such as a pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy to increase stability.[6][11] These derivatives are often crystalline, easier to handle, and can act as "slow-release" sources of the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1][6][12] However, it is important to note that esterification does not guarantee complete suppression of protodeboronation, as the ester can still hydrolyze back to the more reactive boronic acid under the reaction conditions.[8][13]
Q4: How does the choice of base influence protodeboronation?
A4: The base is a critical parameter. Milder inorganic bases are generally preferred to suppress protodeboronation.[6] Strong bases can accelerate the decomposition of the boronic acid.[6] Good alternatives to strong bases like NaOH or KOH include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or cesium fluoride (CsF).[2][6][9]
In-Depth Troubleshooting Guides
When simple fixes are not enough, a more systematic approach is required. The following guides address specific experimental observations and provide detailed, step-by-step solutions.
Issue 1: Low yield of desired product with significant formation of the arene/heteroarene byproduct.
This is the classic signature of protodeboronation outcompeting the Suzuki coupling.[4] The primary goal is to accelerate the rate of the desired cross-coupling relative to the rate of C-B bond cleavage.
Causality Analysis:
The balance between the productive catalytic cycle and the protodeboronation pathway is kinetically controlled. If the transmetalation step of the Suzuki cycle is slow, the boronic acid (or its activated boronate form) has a longer residence time in the reaction medium, increasing the probability of it being intercepted by a proton source.
Diagram: The Competing Pathways
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Troubleshooting & Optimization Protocol:
-
Re-evaluate the Base:
-
Action: Switch from strong bases (NaOH, KOH) to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent starting points.[4] In some systems, potassium fluoride (KF) can also suppress this side reaction.[4]
-
Rationale: Weaker bases lower the pH of the reaction medium, reducing the rate of the base-catalyzed protodeboronation pathway.[1][7]
-
-
Lower the Reaction Temperature:
-
Action: Decrease the reaction temperature. If you are running the reaction at 100 °C or higher, try lowering it to the 60-80 °C range.[4]
-
Rationale: While both the desired and undesired reactions are slower at lower temperatures, protodeboronation often has a higher activation energy, meaning its rate decreases more significantly with a drop in temperature.[4][9]
-
-
Enhance the Catalyst Activity:
-
Action: Employ a more active and modern catalyst system. Switch from older catalysts like Pd(PPh₃)₄ to palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).[4][9]
-
Rationale: A highly active catalyst accelerates the rate-limiting transmetalation and reductive elimination steps of the Suzuki cycle.[14] This ensures the boronic acid is consumed productively before it has time to decompose.[1][4] It's worth noting, however, that some bulky ligands can paradoxically promote Pd-catalyzed protodeboronation, so optimization is key.[15][16][17]
-
-
Consider Anhydrous Conditions:
-
Action: For extremely sensitive substrates, switch to strictly anhydrous conditions. This involves using anhydrous solvents (e.g., dioxane, toluene) and a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK).[3][10][18]
-
Rationale: Removing water, the primary proton source, directly inhibits the protodeboronation pathway.[10] Anhydrous methods have proven effective for coupling many labile heteroaromatic nucleophiles.[10]
-
Issue 2: Boronic acid/ester appears unstable and degrades even before the reaction is complete or during storage.
Some boronic acids, particularly certain heteroaryl boronic acids like 2-thiopheneboronic acid and 2-pyridineboronic acid, are notoriously unstable under typical Suzuki conditions or even during storage.[2][4]
Causality Analysis:
The instability can be intrinsic to the molecule's structure. For example, 2-pyridineboronic acid can form a reactive zwitterionic species at neutral pH, which rapidly undergoes unimolecular fragmentation.[1][2] For other boronic acids, decomposition upon storage can occur, especially if they are not stored properly.[6][19]
Troubleshooting & Optimization Protocol:
-
Use a Stabilized Boronic Acid Surrogate:
-
Action: Instead of the free boronic acid, use a more stable derivative.
-
Pinacol Esters (BPin): Generally more stable and easier to handle than the corresponding boronic acids.[6][20]
-
MIDA Boronates: Exceptionally stable, often crystalline solids that can be purified by chromatography and are well-suited for slow-release strategies.[1][6]
-
Organotrifluoroborates (BF₃K): These tetracoordinate boron species are bench-stable and less prone to protodeboronation than their boronic acid counterparts.[1][21]
-
-
Rationale: These surrogates protect the vulnerable C-B bond.[12] Under the reaction conditions, they slowly release the active boronic acid, keeping its concentration low and minimizing the rate of decomposition relative to the rate of cross-coupling.[1][12][22]
-
-
Implement Slow Addition:
-
Action: If you must use the free boronic acid, add it to the reaction mixture slowly over several hours using a syringe pump.[6]
-
Rationale: Similar to the slow-release strategy, this technique maintains a low instantaneous concentration of the unstable boronic acid, favoring the desired coupling reaction.
-
-
Ensure Proper Storage and Handling:
-
Action: Always use fresh or recently purchased boronic acid. Store reagents in a cool, dry, and dark place, preferably under an inert atmosphere in a desiccator.[6]
-
Rationale: Boronic acids can degrade over time, especially when exposed to moisture and air.[12][19] Storing them as more stable ester derivatives is a prudent long-term strategy.[6]
-
Summary of Key Parameter Adjustments
| Parameter | Standard Conditions (High Protodeboronation Risk) | Optimized Conditions (Low Protodeboronation Risk) | Rationale for Change |
| Boron Reagent | Free Boronic Acid | MIDA Boronate, Pinacol Ester, or Organotrifluoroborate | Increases stability and allows for "slow-release" of the active nucleophile.[1][2][12] |
| Base | Strong Base (e.g., NaOH, KOH) | Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF) | Reduces the rate of base-catalyzed decomposition pathways.[2][6] |
| Temperature | High (e.g., 80-110 °C) | Moderate (e.g., Room Temp - 60 °C) | Slows the rate of decomposition, which is often more temperature-sensitive than the coupling.[4][9] |
| Catalyst Ligand | Standard Ligand (e.g., PPh₃) | Bulky Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) | Accelerates the desired C-C coupling to outcompete protodeboronation.[2][4] |
| Solvent | Aqueous mixtures (e.g., Dioxane/H₂O) | Anhydrous Solvent (e.g., Dioxane, Toluene) | Removes the primary proton source for the side reaction.[3][10] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with a Mild Base to Minimize Protodeboronation
This protocol is a robust starting point for couplings involving sensitive boronic acids.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or its pinacol/MIDA ester (1.2–1.5 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).[4]
-
Degassing: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[3]
-
Catalyst Addition: Under a positive pressure of inert gas (or in a glovebox), add the palladium precatalyst (e.g., XPhos G3, 1-2 mol%).[4]
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of ~0.1 M) via syringe.[9]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 40–80 °C). The use of a highly active precatalyst often allows for lower temperatures.[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of starting materials and the formation of both the desired product and the deborylated byproduct.[4][6]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3][6]
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow Diagram
Caption: A decision-tree workflow for troubleshooting protodeboronation.
References
- Protodeboronation. Wikipedia.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
- The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
- Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis.
- Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Protodeboronation. Organic Chemistry Portal.
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses.
- Bulky ligands promote palladium-catalyzed protodeboronation. American Chemical Society.
- Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- A general protodeboronation reaction. ResearchGate.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Anhydrous, Homogeneous, Suzuki‐Miyaura Cross‐Coupling of Boronic Esters Using Potassium Trimethylsilanolate. ResearchGate.
- “Slow release” Suzuki‐Miyaura coupling strategy. ResearchGate.
- For the pro's (Suzuki). Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
- General room-temperature Suzuki–Miyaura polymerization for organic electronics. Nature Communications.
- Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. Reddit.
- Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. Angewandte Chemie International Edition.
- Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
- The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol.
- Protodeboronation product. Reddit.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Managing Byproduct Formation in 2-Bromo-4-methyl-5-nitropyridine Synthesis
Prepared by the Office of Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Bromo-4-methyl-5-nitropyridine (CAS 23056-47-5). This document is intended for researchers, scientists, and drug development professionals. Here, we address common challenges encountered during its synthesis, with a focus on identifying, managing, and preventing the formation of critical byproducts. Our guidance is structured in a practical question-and-answer format to directly resolve issues you may face in the lab.
Overview of Core Synthesis
The most common and practical route to this compound is a two-step synthesis starting from 2-Amino-4-methylpyridine.[1] This pathway is favored for its reliable regioselectivity and the availability of the starting material.[2]
-
Nitration: Electrophilic nitration of 2-Amino-4-methylpyridine using a mixture of concentrated nitric and sulfuric acids selectively installs a nitro group at the C5 position, yielding 4-methyl-5-nitro-2-aminopyridine.
-
Diazotization-Bromination (Sandmeyer-type reaction): The resulting amino-intermediate undergoes a Sandmeyer-type reaction. The amino group is converted into a diazonium salt using a nitrite source (e.g., tert-butyl nitrite), which is subsequently displaced by a bromide ion from a copper(I) bromide source to yield the final product.[1]
While this route is effective, precise control over reaction conditions is paramount to minimize byproduct formation and ensure high purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems observed during the synthesis, their underlying causes, and actionable solutions.
Question 1: My final yield is significantly lower than expected. What are the likely causes?
Answer:
Low yield is a common issue that can originate in either the nitration or the diazotization step. The most frequent causes are:
-
Decomposition of the Diazonium Intermediate: The diazonium salt formed in Step 2 is inherently unstable, especially at elevated temperatures. If the temperature is not strictly controlled or if there is a delay in introducing the bromide source, the salt can decompose, often leading to nitrogen gas evolution and the formation of undesired side products.[3]
-
Incomplete Nitration: Insufficient reaction time, inadequate mixing, or temperatures that are too low during the nitration step can result in unreacted 2-Amino-4-methylpyridine, which will not carry through to the final product.
-
Formation of Hydroxylated Byproducts: The diazonium salt is susceptible to nucleophilic attack by water. If water is present in the reaction, it can displace the diazonium group to form 4-methyl-5-nitro-2-hydroxypyridine (a pyridone), which reduces the yield of the desired bromo-derivative.[3]
Recommended Solutions:
-
Strict Temperature Control: For the diazotization step, maintain a low temperature (typically 0-5 °C, but follow protocol-specific guidelines like the 60-65°C mentioned for the tert-butyl nitrite/CuBr method) throughout the addition of the nitrite source.[1][3] Use an appropriate cooling bath (ice-salt or cryocooler) to manage any exotherms.
-
Immediate Use of Diazonium Salt: The diazonium intermediate should be used in situ immediately after its formation. Avoid isolating it.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material in both steps. Ensure the reaction has gone to completion before proceeding with workup.[4]
-
Anhydrous Conditions: While some protocols use aqueous media, minimizing excess water in the diazotization step can help suppress the formation of phenolic byproducts. Using reagents like tert-butyl nitrite in an organic solvent like acetonitrile is a common strategy.[1]
Question 2: My NMR analysis shows multiple isomers. How do I identify them and prevent their formation?
Answer:
The presence of isomers typically points to a lack of regioselectivity during the nitration step. While the amino group at C2 and the methyl group at C4 strongly direct the incoming nitro group to the C5 position, suboptimal conditions can lead to other products.
-
Primary Byproduct: The most likely isomeric byproduct is 4-methyl-3-nitro-2-aminopyridine .
-
Identification: ¹H NMR spectroscopy is the most effective tool for identification. The coupling patterns and chemical shifts of the aromatic protons are distinct for each isomer. For the desired 5-nitro isomer, you will observe two singlets in the aromatic region. For the 3-nitro isomer, you would expect to see two doublets. GC-MS can also be used to confirm that the byproduct has the same mass as your desired intermediate.[3][5]
Recommended Solutions:
-
Control Nitration Temperature: The regioselectivity of electrophilic aromatic substitution is highly temperature-dependent. Slowly add the nitrating agent mixture while maintaining a low and stable temperature (e.g., 5-20°C as per the literature protocol) to favor the thermodynamically preferred 5-nitro product.[1]
-
Slow Reagent Addition: Add the mixed acid dropwise to the solution of 2-Amino-4-methylpyridine. This maintains a low concentration of the electrophile and helps control the reaction's exotherm, preventing side reactions.
Question 3: I have a persistent impurity with a higher molecular weight than my product. What could it be?
Answer:
A higher molecular weight impurity often suggests an over-reaction, such as di-nitration or di-bromination.
-
Potential Byproducts:
-
Di-nitrated species: Formed if the initial nitration is too aggressive.
-
Di-brominated species (e.g., 2,X-dibromo-4-methyl-5-nitropyridine): Less common in the Sandmeyer-type reaction but possible if reaction conditions are not well-controlled.
-
-
Identification: GC-MS is the ideal technique to identify these byproducts. The mass spectrum will show a molecular ion peak significantly higher than that of the desired product.[3][5] For example, the monobrominated product has an m/z of ~217/219, while a dibrominated analog would be ~296/298/300.
Recommended Solutions:
-
Stoichiometric Control: Use the correct stoichiometry of the nitrating and brominating agents as specified in the protocol. An excess of the reagents, particularly under harsh conditions, can lead to multiple substitutions.
-
Purification: These byproducts usually have different polarities from the desired product and can be effectively removed using flash column chromatography.[5][6]
Question 4: How do I effectively purify the crude this compound?
Answer:
Purification is critical for obtaining a high-purity final product. A multi-step approach is typically required.
Step-by-Step Purification Protocol:
-
Aqueous Workup: After the reaction is complete, the first step is an aqueous workup to remove inorganic salts, acids, and other water-soluble impurities.
-
Quench the reaction mixture by carefully pouring it into ice water.[1]
-
Neutralize the mixture. For nitration, this is often done with an ammonia solution to a pH of 9.[1]
-
Extract the product into a suitable organic solvent like ethyl acetate (3x).[1][6]
-
Wash the combined organic layers sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water.[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6]
-
-
Flash Column Chromatography: This is the most effective method for separating the desired product from isomeric byproducts and other organic impurities.[1][5]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/polar solvent system, typically a gradient of ethyl acetate in hexane or petroleum ether. A common starting point is a 10:1 petroleum ether:ethyl acetate mixture.[1]
-
Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Load the solution onto a pre-packed silica gel column. c. Begin elution with the low-polarity solvent mixture. d. Gradually increase the polarity (increase the percentage of ethyl acetate) to elute your product. Monitor the fractions by TLC. e. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[5]
-
Frequently Asked Questions (FAQs)
Q1: Why is the 2-amino-4-methylpyridine route preferred over direct nitration of 2-bromo-4-methylpyridine?
A1: The amino group in 2-amino-4-methylpyridine is a powerful activating and ortho-, para-directing group. In this case, it strongly directs the incoming electrophile (NO₂⁺) to the C5 position, leading to high regioselectivity. Direct nitration of 2-bromo-4-methylpyridine would be less selective and could lead to a more complex mixture of isomers that are difficult to separate.
Q2: What is the role of Copper(I) Bromide (CuBr) in the Sandmeyer reaction?
A2: In the Sandmeyer reaction, CuBr acts as a catalyst. It facilitates the transfer of a bromide ion to the diazonium salt and the reduction of the diazonium species, leading to the formation of the C-Br bond and the release of nitrogen gas. This catalytic pathway is generally more efficient and provides higher yields than uncatalyzed substitution.
Q3: Can I use a different nitrite source for the diazotization step?
A3: Yes, while the cited protocol uses tert-butyl nitrite (t-BuONO) in an organic solvent,[1] the classic Sandmeyer reaction often uses sodium nitrite (NaNO₂) in an aqueous acidic medium (like HBr).[3][7] The choice depends on the specific substrate and desired reaction conditions. The t-BuONO/acetonitrile system is often favored for its milder, non-aqueous conditions, which can help suppress the formation of phenolic byproducts.
Q4: What analytical techniques are essential for quality control?
A4: A combination of techniques is crucial:
-
¹H and ¹³C NMR: For unambiguous structural confirmation of the final product and identification of isomeric impurities.[5] The product should show two aromatic singlets and a methyl singlet in the ¹H NMR spectrum.[1]
-
GC-MS: To determine the overall purity of the sample and identify byproducts by their molecular weight, such as unreacted starting materials or over-reacted species.[3][5]
-
TLC: For rapid, qualitative monitoring of reaction progress and for identifying the correct fractions during column chromatography.[4]
Visualized Workflows and Pathways
Reaction Pathway Diagram
This diagram illustrates the primary synthesis route and the formation of key byproducts.
Caption: Main synthesis pathway and common byproduct formation routes.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting synthesis and purification.
Summary Data Tables
Table 1: Troubleshooting Summary
| Observed Problem | Probable Cause(s) | Primary Recommended Solution(s) |
| Low final yield | Decomposition of diazonium salt; Incomplete reaction; Formation of hydroxylated byproduct. | Strict temperature control; Monitor reaction to completion (TLC/GC); Minimize water. |
| Isomeric impurities | Poor regioselectivity during nitration. | Maintain low temperature (5-20°C) and slow addition of nitrating agent.[1] |
| High MW impurities | Over-nitration or other multiple substitution reactions. | Use correct stoichiometry of reagents; Avoid excessive reaction times/temperatures. |
| Persistent impurities after workup | Byproducts with similar polarity to the main product. | Purify using flash column chromatography with a suitable solvent gradient.[1][5] |
Table 2: Recommended Reaction Conditions
| Step | Reagents | Typical Temperature | Key Considerations |
| 1. Nitration | 2-Amino-4-methylpyridine, Conc. H₂SO₄, Conc. HNO₃ | 5-20°C | Slow, dropwise addition of mixed acid to control exotherm and ensure regioselectivity.[1] |
| 2. Diazotization-Bromination | 4-methyl-5-nitro-2-aminopyridine, t-BuONO, CuBr, Acetonitrile | 60-70°C | Maintain temperature strictly; Ensure efficient stirring.[1] |
References
- BenchChem. (2025). The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. BenchChem.
- BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives. BenchChem.
- Guidechem. (n.d.). How to Prepare 2-Bromo-5-nitro-4-picoline? Guidechem.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine. BenchChem.
- ResearchGate. (2025). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. Request PDF.
- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
Sources
Technical Support Center: Synthesis of Substituted Nitropyridines
Welcome to the Technical Support Center for the synthesis of substituted nitropyridines. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of nitropyridine synthesis. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to support your experimental success.
Introduction: The Challenge of Nitrating Pyridine
The synthesis of substituted nitropyridines is a frequent challenge in medicinal and materials chemistry. The pyridine ring, being electron-deficient due to the electronegativity of the nitrogen atom, is inherently resistant to electrophilic aromatic substitution.[1][2] Under the strongly acidic conditions required for nitration, the pyridine nitrogen is protonated, forming the pyridinium ion, which further deactivates the ring.[1][3] This necessitates harsh reaction conditions, often leading to low yields, poor regioselectivity, and the formation of unwanted byproducts.[2][4] This guide will provide practical solutions to these common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Conversion During Direct Nitration
Q: I am attempting to nitrate pyridine directly using standard nitrating mixtures (HNO₃/H₂SO₄), but I am observing very low to no conversion. What is happening and how can I resolve this?
A: This is a classic and expected challenge. The deactivation of the pyridine ring, especially after protonation in strong acid, makes it a very poor nucleophile for the nitronium ion (NO₂⁺).[1][3] Conditions that are effective for nitrating benzene are often completely ineffective for pyridine.
Troubleshooting Steps:
-
Increase Reaction Severity: Direct nitration of unsubstituted pyridine often requires extremely high temperatures (e.g., 300-330 °C) and the use of fuming nitric acid and sulfuric acid (oleum).[1] However, be aware that these conditions can decrease yield and increase side product formation.[2]
-
Alternative Nitrating Agents: Consider using more reactive nitrating agents or different methodologies:
-
Dinitrogen Pentoxide (N₂O₅): Bakke's synthesis, which utilizes N₂O₅, can provide good yields of 3-nitropyridine under milder conditions.[1][5][6][7][8] This method proceeds through an N-nitropyridinium ion intermediate, which rearranges to 3-nitropyridine upon treatment with SO₂/HSO₃⁻.[5][7]
-
Nitric Acid in Trifluoroacetic Anhydride (TFAA): This system can also be effective for the nitration of pyridines, yielding 3-nitropyridines.[9][10]
-
-
Activate the Ring: If your synthetic route allows, starting with a pyridine derivative that contains an electron-donating group (e.g., alkyl, amino) will activate the ring towards electrophilic substitution, making nitration easier.[2][8]
Issue 2: Poor Regioselectivity - Obtaining the Wrong Isomer
Q: My goal is to synthesize 4-nitropyridine, but direct nitration of pyridine consistently yields the 3-nitro isomer. How can I control the regioselectivity?
A: Direct electrophilic nitration of pyridine overwhelmingly favors substitution at the 3-position (meta-position).[1] This is because the intermediates for attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the already electron-deficient nitrogen atom.[11] To obtain 2- or 4-nitropyridines, an indirect approach is necessary, most commonly through the use of pyridine N-oxide.[1][12]
Troubleshooting Workflow for Regioselectivity:
The following diagram illustrates the decision-making process for achieving the desired nitropyridine isomer.
Caption: Synthetic strategy based on the desired nitropyridine isomer.
Issue 3: Over-Nitration and Byproduct Formation
Q: I am working with an activated pyridine derivative and observing significant amounts of dinitrated products. How can I favor mono-nitration?
A: Over-nitration is a common issue when the pyridine ring is substituted with electron-donating groups, which activate it for a second nitration.[2] To promote mono-nitration, precise control over reaction parameters is crucial.
Strategies to Control Mono-nitration:
| Strategy | Rationale |
| Control Reaction Temperature | Lowering the temperature reduces the rate of the second nitration, which typically has a higher activation energy.[2] |
| Stoichiometry of Nitrating Agent | Use a minimal excess of the nitrating agent. A large excess drives the reaction towards di- and poly-nitration.[2] |
| Slow Addition of Nitrating Agent | Dropwise addition maintains a low instantaneous concentration of the nitronium ion, favoring reaction with the more abundant, un-nitrated starting material.[2] |
| Monitor Reaction Progress | Use techniques like TLC or GC-MS to halt the reaction at the point of maximum mono-nitrated product formation.[2] |
Issue 4: Purification Challenges
Q: I have successfully synthesized my crude nitropyridine, but I am struggling to separate the isomers and remove impurities. What are the best purification strategies?
A: The separation of nitropyridine isomers can be challenging due to their similar polarities. A systematic approach is required.
Purification Troubleshooting Workflow:
Caption: Troubleshooting workflow for the purification of substituted nitropyridines.[13]
Key Purification Techniques:
-
Column Chromatography: This is often the primary method. Optimization of the solvent system (e.g., using a gradient of hexane and ethyl acetate) is critical for separating isomers with close Rf values.[13]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.
-
Fractional Distillation: For liquid isomers with sufficiently different boiling points, fractional distillation can be employed for separation.[14]
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine via the N-Oxide Route
This two-step protocol is the most reliable method for synthesizing 4-nitropyridine.[12][15]
Step A: Synthesis of 4-Nitropyridine-N-oxide from Pyridine-N-oxide [1][16]
-
Preparation of Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 12 mL (0.29 mol) of fuming HNO₃. While stirring and cooling in an ice bath, slowly add 30 mL (0.56 mol) of concentrated H₂SO₄ in portions. Allow the mixture to reach 20 °C.
-
Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g (100 mmol) of pyridine-N-oxide. Heat the flask to 60 °C.
-
Addition of Nitrating Acid: Transfer the nitrating acid to the addition funnel and add it dropwise to the reaction flask over 30 minutes with stirring. The internal temperature will drop to around 40 °C.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.[1][16]
-
Work-up: Cool the reaction mixture to room temperature and pour it into a 1 L beaker containing 150 g of crushed ice. Carefully add approximately 170 mL of a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. Be cautious of strong foaming. A yellow crystalline solid will precipitate.
-
Isolation: Collect the solid by suction filtration. To the crude product, add acetone to dissolve the 4-nitropyridine-N-oxide, leaving insoluble sodium sulfate behind. Separate the salt by filtration and evaporate the acetone from the filtrate to yield the product.
Step B: Deoxygenation of 4-Nitropyridine-N-oxide to 4-Nitropyridine [12][15]
-
Reaction Setup: In a dry round-bottom flask, dissolve 1.0 equivalent of 4-nitropyridine-N-oxide in an appropriate solvent such as chloroform or acetonitrile.
-
Reagent Addition: Cool the solution in an ice bath and add 1.1-1.5 equivalents of phosphorus trichloride (PCl₃) dropwise.
-
Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 1-3 hours.
-
Work-up: The reaction mixture is then carefully quenched with water or an ice-water mixture. The product is extracted into an organic solvent (e.g., dichloromethane), washed, dried, and the solvent is evaporated to yield 4-nitropyridine.
Note on Safety: The nitration of pyridine N-oxide is highly exothermic and can be dangerous. Continuous flow synthesis has been shown to be a safer and higher-yielding alternative for this reaction, minimizing the accumulation of hazardous intermediates.[12][15]
References
- Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1999). The Synthesis of β-nitropyridine compounds. Acta Chemica Scandinavica, 53, 141.
- ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
- ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]
- ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). [Link]
- Unknown Source. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
- Unknown Source. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
- Brown, E. V. (1957). Preparation and Reactions of 2-Nitropyridine-l-oxides. Journal of the American Chemical Society.
- PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. [Link]
- Bakke, J. M. (2005). Nitropyridines, their Synthesis and Reactions. ElectronicsAndBooks.
- ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. [Link]
- Chempanda. (n.d.).
- RSC Publishing. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. [Link]
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Google Patents. (n.d.).
- Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
- ACS Publications. (n.d.). Preparation and Reactions of 2-Nitropyridine-1-oxides. [Link]
- MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
- Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. [Link]
- RSC Publishing. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. [Link]
- Unknown Source. (2013).
- Reddit. (2019).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. [Link]
- Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. [Link]
- Pearson. (2024).
- Quora. (2013).
- NIH. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]
- Unknown Source. (2024). Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines.
- ResearchGate. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]
- YouTube. (2022).
- ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]
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- 16. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Improving the Solubility of 2-Bromo-4-methyl-5-nitropyridine in Organic Solvents
Welcome to the Technical Support Center for 2-Bromo-4-methyl-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for challenges related to the solubility of this compound in organic solvents. Our goal is to empower you with the knowledge to overcome experimental hurdles and ensure the success of your research endeavors.
Introduction: Understanding the Solubility Challenge
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, characterized by a substituted pyridine ring, presents a moderate polarity that can lead to solubility challenges in a range of common organic solvents.[2] Low solubility can impede reaction kinetics, complicate purification processes, and hinder formulation development. This guide provides a systematic approach to understanding and improving the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing very low solubility of this compound in my chosen solvent. What is the first step I should take?
A1: The initial and most critical step is to perform a systematic solvent screening to identify an optimal solvent or solvent system.[3] The principle of "like dissolves like" is a good starting point.[4] Given the structure of this compound, a range of polar aprotic and polar protic solvents should be evaluated. A qualitative assessment can be performed in small-scale vials to observe which solvents show the most promise before proceeding to quantitative analysis.
Q2: Are there any general predictions for the solubility of this compound in common organic solvents?
A2: While specific quantitative data is not extensively published, we can make informed predictions based on its chemical structure and the known solubility of similar bromo-nitro-aromatic compounds.[2][5] The presence of the nitro group and the bromine atom on the pyridine ring suggests moderate polarity.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone | High | Good balance of polarity to interact with the nitro and bromo groups. |
| Acetonitrile | Moderate to High | Polarity is suitable for dissolving moderately polar compounds. | |
| Dimethylformamide (DMF) | High | Strong polar aprotic solvent capable of dissolving a wide range of compounds. | |
| Dimethyl Sulfoxide (DMSO) | Very High | Highly polar aprotic solvent, often used as a solvent of last resort.[3] | |
| Polar Protic | Methanol | Moderate | The hydroxyl group can interact with the nitro group. |
| Ethanol | Moderate | Similar to methanol, but slightly less polar. | |
| Isopropanol | Low to Moderate | Increased hydrocarbon character reduces its ability to dissolve the polar solute. | |
| Nonpolar | Toluene | Low | The polarity mismatch will likely result in poor solubility. |
| Hexane | Very Low | Significant polarity difference will lead to very limited solubility. | |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | Can be an effective solvent for moderately polar compounds. |
| Chloroform | Moderate to High | Similar to DCM in its solvent properties. |
Note: This table provides educated predictions. Experimental verification is essential for accurate solubility determination.
Q3: My compound is still not soluble enough, even after screening various pure solvents. What is the next logical step?
A3: If a single solvent is insufficient, the use of a co-solvent system is a powerful technique to enhance solubility.[6][7] A co-solvent is a mixture of two or more miscible solvents, where the combination often exhibits significantly greater dissolving power than the individual components.[8] For this compound, a mixture of a highly polar solvent (like DMSO or DMF) with a less polar but good "wetting" solvent (like dichloromethane or acetone) could be effective.
Q4: Can temperature be used to improve the solubility of this compound?
A4: Yes, for most solid organic compounds, solubility increases with temperature.[9][10] The dissolution process is often endothermic, meaning that applying heat provides the energy needed to break the crystal lattice of the solid.[10] Gentle warming of the solvent while dissolving the compound can significantly increase the amount that goes into solution. However, it is crucial to be aware of the compound's thermal stability to avoid degradation.[3]
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This section provides a structured workflow for systematically addressing solubility issues with this compound.
Caption: Troubleshooting workflow for improving solubility.
Experimental Protocols
Protocol 1: Quantitative Determination of Solubility via the Isothermal Shake-Flask Method
This protocol details a reliable method for determining the equilibrium solubility of this compound in a given solvent at a specific temperature.[11]
Materials:
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. An excess of solid should be visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker and agitate for 24-48 hours to ensure equilibrium is reached. The temperature should be precisely controlled.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).
-
Analyze the diluted solution to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL, mol/L).
-
Caption: Experimental workflow for solubility determination.
Protocol 2: Developing an Effective Co-Solvent System
This protocol outlines a systematic approach to identifying an optimal co-solvent mixture.
Materials:
-
This compound
-
A primary solvent in which the compound has some, albeit low, solubility.
-
A co-solvent in which the compound is highly soluble (e.g., DMSO, DMF).
-
Glass vials and micropipettes.
Procedure:
-
Initial Screening:
-
Prepare a series of vials with a fixed amount of this compound.
-
To each vial, add the primary solvent.
-
-
Titration with Co-solvent:
-
While stirring, incrementally add small, known volumes of the co-solvent to each vial.
-
Observe the point at which the compound completely dissolves.
-
-
Optimization:
-
Prepare a range of co-solvent mixtures with varying ratios of the two solvents (e.g., 90:10, 80:20, 70:30 of primary solvent to co-solvent).
-
Determine the solubility of this compound in each mixture using Protocol 1.
-
-
Selection:
-
Choose the co-solvent system that provides the desired solubility with the minimum amount of the stronger (and potentially more reactive or difficult to remove) co-solvent.
-
Safety and Handling
This compound should be handled with care. Always consult the Safety Data Sheet (SDS) before use.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5] Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- Cosolvent - Wikipedia.
- Techniques to improve the solubility of poorly soluble drugs - ResearchGate.
- MSDS of 2-bromo-5-methyl-4-nitropyridine.
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands.
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- 1-Bromo-2-nitrobenzene - Solubility of Things.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Cosolvent.
- Cosolvent – Knowledge and References - Taylor & Francis.
- The importance of solubility and how to collect it using dynamic methods.
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube.
- This compound | C6H5BrN2O2 | CID 345873 - PubChem.
- 13.4: Effects of Temperature and Pressure on Solubility - Chemistry LibreTexts.
- Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development - ACS Publications.
- Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd.
- SPECIFICATION OF M – BROMO NITROBENZENE - Sheetal Chemicals.
- On the Effect of Temperature on Aqueous Solubility of Organic Solids - ResearchGate.
- Why does solubility of solids sometimes decrease with temperature increase?.
- Temperature Effects on Solubility - Chemistry LibreTexts.
- CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents.
- How will you increase the solubility of organic compounds in water? - Quora.
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Technical Support Center: Scaling Up the Laboratory Synthesis of 2-Bromo-4-methyl-5-nitropyridine
Introduction
2-Bromo-4-methyl-5-nitropyridine is a critical intermediate in the pharmaceutical and agrochemical industries. Its unique structure, featuring a reactive bromine atom and a nitro group on a pyridine ring, makes it a versatile building block for the synthesis of complex, biologically active molecules.[1] As demand for this intermediate grows, researchers and process chemists are increasingly faced with the challenge of scaling up its synthesis from the laboratory bench to pilot plant or full-scale production. This technical support guide provides a comprehensive resource for scientists and drug development professionals, addressing common issues encountered during the scale-up process. We will delve into the underlying chemistry of the synthetic route, offer troubleshooting advice for common problems, and provide a detailed, optimized laboratory protocol.
Core Synthetic Strategy: A Two-Step Approach
The most common and well-documented laboratory synthesis of this compound is a two-step process starting from 2-amino-4-methylpyridine.[2]
-
Nitration: The first step involves the electrophilic nitration of 2-amino-4-methylpyridine to form the key intermediate, 2-amino-4-methyl-5-nitropyridine.[2][3] This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid. The amino group at the 2-position directs the incoming nitro group to the 5-position.[3]
-
Sandmeyer Reaction: The second step is a Sandmeyer reaction, which converts the amino group of 2-amino-4-methyl-5-nitropyridine into a bromine atom.[2][4] This involves diazotization of the primary amine with a nitrite source, followed by the introduction of a copper(I) bromide catalyst to facilitate the substitution.[2][4][5]
Visualizing the Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to consider when scaling up this synthesis?
A1: Both the nitration and diazotization steps have significant safety implications that are magnified at a larger scale.
-
Nitration: This reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[6] The use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[7][8][9] The reaction should be conducted in a well-ventilated fume hood to avoid inhalation of toxic nitrogen dioxide fumes.[7] When scaling up, ensure the reactor has adequate cooling capacity and a reliable temperature monitoring system.
-
Diazotization: Aryl diazonium salts can be explosive, especially when isolated in a dry state.[10] Therefore, they are almost always generated and used in situ. The reaction should be performed at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium intermediate.[11]
Q2: I'm observing a low yield in the nitration step. What are the likely causes?
A2: A low yield in the nitration of 2-amino-4-methylpyridine can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are optimized. One reported procedure suggests stirring at room temperature for 30 minutes, followed by heating to 50°C for 7 hours.[2]
-
Improper Work-up: The work-up procedure is critical for isolating the product. The reaction mixture is typically poured onto crushed ice and then neutralized with a base, such as concentrated ammonia solution, to a pH of 9 to precipitate the product.[2] Inefficient neutralization or product precipitation will lead to lower yields.
-
Formation of Isomers: While the 2-amino group strongly directs nitration to the 5-position, some formation of the 3-nitro isomer can occur.[3] Purification by column chromatography may be necessary to isolate the desired 5-nitro isomer.[2]
Q3: The Sandmeyer reaction is not proceeding as expected, and I'm isolating unreacted starting material. What should I investigate?
A3: Incomplete conversion in the Sandmeyer reaction often points to issues with the diazotization step:
-
Inefficient Diazotization: The formation of the diazonium salt is crucial. Ensure that the stoichiometry of the diazotizing agent (e.g., tert-butyl nitrite or sodium nitrite) is correct.[2][12] The reaction temperature must be kept low (0-5 °C) to prevent decomposition of the diazonium salt.[11]
-
Purity of Starting Material: The 2-amino-4-methyl-5-nitropyridine intermediate should be of high purity. Impurities can interfere with the diazotization process.
-
Catalyst Activity: The copper(I) bromide catalyst should be of good quality. If the catalyst has been exposed to air for an extended period, it may have oxidized to copper(II), which is less effective.
Q4: I am observing the formation of a phenolic byproduct (2-hydroxy-4-methyl-5-nitropyridine) during the Sandmeyer reaction. How can this be minimized?
A4: The formation of phenolic impurities is a common side reaction in Sandmeyer reactions where the diazonium salt reacts with water.[12] To minimize this:
-
Temperature Control: Maintain a low reaction temperature throughout the diazotization and bromination steps. This reduces the rate of the competing hydrolysis reaction.[12]
-
Anhydrous Conditions: While the reaction is often performed in an aqueous acidic medium, minimizing excess water can be beneficial. Using a non-aqueous solvent like acetonitrile with a diazotizing agent such as tert-butyl nitrite can be an effective alternative.[2]
Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low Yield in Nitration | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient product isolation during work-up. | - Monitor the reaction progress using TLC or LC-MS. - Optimize the reaction temperature and duration based on small-scale experiments. - Ensure complete precipitation of the product by carefully adjusting the pH during neutralization. |
| TSG-002 | Formation of 3-Nitro Isomer | - The directing effect of the amino group is not completely regioselective. | - While difficult to completely avoid, careful control of reaction conditions (temperature, rate of addition of nitrating agent) can influence the isomer ratio. - Isolate the desired 5-nitro isomer using column chromatography.[2] |
| TSG-003 | Low Yield in Sandmeyer Reaction | - Incomplete diazotization. - Decomposition of the diazonium salt. - Inactive Cu(I)Br catalyst. | - Ensure the correct stoichiometry of the diazotizing agent. - Maintain a low reaction temperature (0-5 °C) throughout the addition and reaction.[11] - Use fresh, high-quality Cu(I)Br. |
| TSG-004 | Formation of Phenolic Byproducts | - The diazonium salt intermediate is reacting with water.[12] | - Maintain strict low-temperature control.[12] - Consider using a non-aqueous solvent system (e.g., acetonitrile) with an appropriate diazotizing agent (e.g., tert-butyl nitrite).[2] |
| TSG-005 | Difficulty with Product Purification | - Presence of colored impurities. - Similar polarity of product and byproducts. | - For the nitrated intermediate, column chromatography is often effective.[2] - For the final product, purification by washing the crude solid with a suitable solvent like acetonitrile can remove colored impurities.[13] Recrystallization or column chromatography are also options.[2] |
Detailed Laboratory Protocol
This protocol is an optimized procedure for the laboratory-scale synthesis of this compound.
Step 1: Synthesis of 2-amino-4-methyl-5-nitropyridine
Caption: Step-by-step workflow for the nitration of 2-amino-4-methylpyridine.
Materials and Reagents:
-
2-amino-4-methylpyridine
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Concentrated ammonia solution
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine in concentrated sulfuric acid, maintaining the temperature between 5-20°C with an ice bath.[2]
-
Slowly add a pre-mixed and cooled solution of concentrated sulfuric acid and concentrated nitric acid to the reaction mixture, ensuring the temperature remains between 5-20°C.[2]
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.[2]
-
Heat the mixture to 50°C and continue stirring for 7 hours.[2]
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice.[2]
-
Neutralize the acidic solution by the slow addition of concentrated ammonia solution until the pH reaches 9, which will cause the product to precipitate.[2]
-
Collect the solid product by filtration and wash with cold water.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (3:1) to obtain pure 2-amino-4-methyl-5-nitropyridine.[2]
Step 2: Synthesis of this compound
Caption: Step-by-step workflow for the Sandmeyer reaction.
Materials and Reagents:
-
2-amino-4-methyl-5-nitropyridine
-
tert-Butyl nitrite
-
Cuprous bromide (CuBr)
-
Acetonitrile
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add tert-butyl nitrite, cuprous bromide, and acetonitrile.[2]
-
Heat the mixture to 60-65°C with stirring.[2]
-
Add the 2-amino-4-methyl-5-nitropyridine in portions to the heated mixture.[2]
-
After the addition is complete, increase the temperature to 70°C and continue stirring for 2 hours.[2]
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[2]
-
To the residue, add ethyl acetate and water, and transfer the mixture to a separatory funnel.[2]
-
Collect the organic phase, wash it with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.[2]
-
Filter off the drying agent and concentrate the filtrate under vacuum. Purify the resulting crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (10:1) as the eluent to yield this compound.[2]
References
- Vertex AI Search. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs.
- YouTube. (2024, June 7). Nitration reaction safety.
- National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry.
- ResearchGate. (n.d.). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH....
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions.
- Guidechem. (n.d.). How to Prepare 2-Bromo-5-nitro-4-picoline?.
- University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- BenchChem. (n.d.). Application Notes and Protocols: Diazotization Reactions of 4-Aminopyridine-3-sulfonic Acid.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine.
- Vertex AI Search. (n.d.). Boosting Your Synthesis: The Role of this compound.
- VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
- World Journal of Experimental Biosciences. (2016, July 8). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect.
- University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
- ChemicalBook. (n.d.). 2-Amino-5-nitropyridine synthesis.
- Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine.
- ResearchGate. (n.d.). Sandmeyer Reaction.
- ChemicalBook. (n.d.). 2-Bromo-5-nitro-4-picoline synthesis.
- ACS Publications. (n.d.). Diazotization of heterocyclic primary amines.
- Guidechem. (n.d.). How is 2-Chloro-4-methyl-5-nitropyridine synthesized?.
- Wikipedia. (n.d.). Sandmeyer reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
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- 10. researchgate.net [researchgate.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions During Nitration of Pyridines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitropyridines. The nitration of pyridine and its derivatives is a notoriously challenging transformation, primarily due to the electron-deficient nature of the aromatic ring, which necessitates harsh reaction conditions.[1][2] These conditions, in turn, create a significant risk of highly exothermic events. This document provides in-depth troubleshooting advice and frequently asked questions to help you safely and effectively manage these thermal hazards.
Troubleshooting Guide: Real-Time Event Management
This section addresses specific issues you may encounter during an experiment. The format is designed to help you quickly diagnose a problem and take appropriate action.
Issue 1: Uncontrolled Temperature Spike (Potential Runaway Reaction)
Question: My reaction temperature is rising rapidly and is no longer responding to the cooling bath. What should I do, and what caused this?
Answer: An uncontrolled temperature increase is a critical safety event. Immediate and calm action is required.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.
-
Enhance Cooling: If possible, add more coolant to your bath (e.g., add more dry ice to an acetone bath or salt to an ice-water bath).
-
Alert Personnel: Inform your supervisor and any nearby colleagues of the situation.
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, execute your lab's established emergency quench procedure. This typically involves cautiously pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.[3] Caution: The dilution of concentrated sulfuric acid is itself highly exothermic. This step is a last resort and must be performed with extreme care in a fume hood with the sash lowered.[3]
Root Cause Analysis & Preventative Measures:
A runaway reaction occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[4][5] This accelerates the reaction, which in turn generates even more heat, creating a dangerous feedback loop. The following are common causes and how to prevent them:
| Potential Cause | Scientific Explanation | Preventative Measure |
| Rapid Reagent Addition | Adding the nitrating agent too quickly generates heat faster than the cooling system can dissipate it, leading to a rapid increase in reaction rate.[3][6] | Employ a dropping funnel for slow, dropwise addition. Monitor the internal temperature continuously and adjust the addition rate to maintain the target temperature. |
| Inadequate Cooling | The cooling bath lacks the capacity to absorb the heat produced. An ice-water bath may be insufficient for highly exothermic nitrations. | Use a more robust cooling bath, such as a dry ice/acetone slush (-78°C) or an ice-salt mixture (-10 to -20°C).[3] Ensure the flask is adequately immersed. |
| Poor Agitation | Inefficient stirring creates localized "hot spots" with high concentrations of reactants, where a runaway can initiate and propagate through the mixture.[3] | Use an overhead mechanical stirrer for viscous mixtures or a properly sized magnetic stir bar for less viscous solutions. Ensure a vortex is visible, indicating efficient mixing. |
| Accumulation of Unreacted Reagent | If the initial reaction temperature is too low, the nitrating agent may accumulate without reacting. A small, subsequent temperature increase can then trigger a sudden, violent reaction of all the accumulated reagent.[3] | Ensure the reaction temperature is sufficient to initiate the reaction as the nitrating agent is added. Do not set the bath temperature so low that the reaction effectively freezes. |
Troubleshooting Workflow: Temperature Excursion
The following diagram outlines a decision-making process for managing a temperature excursion.
Caption: Decision workflow for managing a temperature excursion.
Issue 2: Low or No Product Yield After Quenching
Question: I maintained the temperature perfectly, but after work-up, I have a very low yield of my desired nitropyridine. What went wrong?
Answer: Low yields in pyridine nitration are common and can be attributed to the inherent lack of reactivity of the pyridine ring.[2]
Potential Causes & Solutions:
-
Insufficiently Forcing Conditions: Pyridine is highly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[1] In strongly acidic media, the nitrogen is protonated, further deactivating the ring.[7]
-
Solution: The reaction may require higher temperatures or longer reaction times. For example, the nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide often requires heating to 125-130°C for several hours.[8] Always perform such modifications on a small scale first to assess the thermal risk.
-
-
Incorrect Nitrating Agent: Standard mixed acid (HNO₃/H₂SO₄) is often ineffective for pyridines, leading to low yields.[9]
-
Work-up Issues: The nitropyridine product may be partially soluble in the acidic aqueous phase or lost during neutralization.
-
Solution: Ensure the pH is carefully adjusted during neutralization. After quenching on ice, use a saturated sodium carbonate solution in portions to reach a pH of 7-8.[2][8] Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize product recovery.
-
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of pyridine inherently dangerous and difficult?
A1: The difficulty arises from the electronic properties of the pyridine ring. The electronegative nitrogen atom withdraws electron density, deactivating the ring to attack by electrophiles like the nitronium ion (NO₂⁺).[1] To overcome this deactivation, harsh conditions are required, such as high concentrations of strong acids (fuming H₂SO₄, fuming HNO₃) and elevated temperatures.[1][2] These conditions generate the highly reactive nitronium ion in high concentrations, and the reaction itself is highly exothermic. The combination of a sluggish reaction requiring forceful, energy-intensive conditions creates a narrow operational window and a high risk of thermal runaway.[4]
Q2: How do substituents on the pyridine ring affect the exothermic hazard?
A2: Substituents dramatically influence both reactivity and risk.
-
Electron-Donating Groups (EDGs) like amino (-NH₂) or alkyl groups activate the ring, making nitration easier and often allowing for milder conditions.[2][14] However, they also increase the risk of over-nitration (dinitration), which is also exothermic.[2]
-
Electron-Withdrawing Groups (EWGs) like halogens or an existing nitro group further deactivate the ring, making nitration even more difficult and requiring more extreme conditions, thereby increasing the potential hazard.[12][15]
Q3: What are the key safety considerations before starting a pyridine nitration?
A3: A thorough safety assessment is paramount.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile or neoprene).[16]
-
Ventilation: All work must be conducted in a certified chemical fume hood to manage toxic nitrous fumes and protect from potential splashes.[16]
-
Scale: Never perform a new or modified nitration procedure on a large scale for the first time. Start with a small-scale reaction to characterize its thermal behavior.
-
Emergency Preparedness: Ensure an appropriate fire extinguisher (e.g., CO₂ or dry chemical), a safety shower, and an eyewash station are accessible. Have a quench bath (a large container of ice/water) ready before starting the reaction.[3]
Q4: Can you provide a general protocol for a controlled, cooled-addition nitration?
A4: Yes. This protocol outlines a standard laboratory setup for performing a nitration reaction where controlling the exotherm is the primary concern.
Experimental Protocol: Cooled-Addition Nitration of a Pyridine Derivative
Objective: To perform a nitration while maintaining strict temperature control.
Materials & Equipment:
-
Three-neck round-bottom flask
-
Overhead stirrer or magnetic stirrer with a suitable stir bar
-
Internal thermometer (do not rely on bath temperature)
-
Pressure-equalizing dropping funnel
-
Cooling bath (e.g., ice-salt or dry ice/acetone)
-
Nitrogen/argon inlet (optional, for moisture-sensitive reactions)
-
Large beaker with crushed ice for quenching
Methodology:
-
Setup: Assemble the three-neck flask with the stirrer, internal thermometer, and dropping funnel in a fume hood. Place the flask in the cooling bath.
-
Substrate Preparation: Charge the flask with the pyridine substrate and the primary acid (typically concentrated H₂SO₄). Begin stirring and allow the mixture to cool to the target starting temperature (e.g., 0°C).
-
Nitrating Mixture: Prepare the nitrating mixture (e.g., concentrated HNO₃ and H₂SO₄) in a separate flask, also cooled in an ice bath.[3] Transfer this cold mixture to the dropping funnel.
-
Slow Addition: Begin adding the nitrating mixture dropwise from the funnel to the stirred substrate solution.[2]
-
Temperature Monitoring: Crucially, monitor the internal reaction temperature. Adjust the addition rate to ensure the temperature does not exceed the predetermined limit (e.g., maintain below 5°C).[12]
-
Reaction Period: After the addition is complete, allow the mixture to stir at the controlled temperature for the required reaction time. Monitor the reaction's progress via TLC or LC-MS if possible.[2]
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.[12]
-
Work-up: Neutralize the cold aqueous solution with a base (e.g., Na₂CO₃ solution) and extract the product with an organic solvent.[2]
Diagram of a Cooled-Addition Nitration Setup
Sources
- 1. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fcad.com [fcad.com]
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- 7. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Making sure you're not a bot! [oc-praktikum.de]
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- 10. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Technical Support Center: Purification Strategies for Removing Isomeric Byproducts
From the desk of the Senior Application Scientist
Welcome to the technical support center. As researchers, scientists, and professionals in drug development, we understand that the synthesis of a target molecule is often just the beginning. The subsequent purification, particularly the removal of closely related isomeric byproducts, presents a significant and frequently underestimated challenge.[1] Isomers, molecules sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different biological, chemical, and pharmacological properties.[2][3] Consequently, their effective separation is not merely a matter of purity but a critical requirement for safety, efficacy, and regulatory compliance.[4][5]
This guide is structured to provide practical, actionable solutions to common issues encountered during the purification of isomeric mixtures. We will move beyond simple protocols to explore the underlying principles, helping you make informed decisions to resolve your specific separation challenges.
Part 1: Troubleshooting Guides
This section addresses specific experimental roadblocks in a question-and-answer format.
Issue 1: "My enantiomers co-elute or show poor resolution on my HPLC/SFC system."
This is a classic challenge because enantiomers have identical physical properties (e.g., solubility, boiling point) and can only be separated in a chiral environment.[6][7]
Probable Cause: The chromatographic system lacks the necessary enantioselective recognition. This can be due to an inappropriate column choice or suboptimal mobile phase conditions.
Solutions & Methodologies:
-
Solution A: Employ a Chiral Stationary Phase (CSP). This is the most direct method for enantiomer resolution.[8] CSPs create a chiral environment where one enantiomer interacts more strongly than the other, leading to different retention times.[2][9]
-
Actionable Step: Screen a set of diverse CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and a good starting point.[2][8] For acidic or basic compounds, consider protein-based, macrocyclic antibiotic, or Pirkle-type CSPs.[5][8]
-
Causality: The separation mechanism relies on transient diastereomeric complex formation between the analyte enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs, causing differential retention.[2]
-
-
Solution B: Optimize the Mobile Phase. For chiral separations, the mobile phase composition is critical.
-
Actionable Step (Normal Phase/SFC): In normal phase or SFC, the mobile phase is typically a non-polar solvent (like hexane or supercritical CO₂) with a polar modifier (like an alcohol).[5][] Systematically vary the alcohol modifier (e.g., methanol, ethanol, isopropanol) and its concentration. Small amounts of acidic or basic additives can also dramatically influence selectivity.
-
Actionable Step (Reversed-Phase): While less common, some CSPs are designed for reversed-phase conditions.[5] Here, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. Adjusting the organic modifier percentage and the pH of the aqueous component is key.
-
Causality: The mobile phase influences how the analyte interacts with the stationary phase. Modifiers can alter the conformation of the CSP or compete for interaction sites, thereby modulating enantioselective recognition.
-
-
Solution C: Indirect Separation via Chiral Derivatization.
-
Actionable Step: React the racemic mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[9][] These newly formed diastereomers have different physical properties and can now be separated on a standard achiral column (e.g., C18 or silica).[][11]
-
Causality: By converting enantiomers into diastereomers, you create molecules with distinct physical properties, bypassing the need for a chiral stationary phase for the separation step.[11] However, this adds reaction and cleavage steps to your workflow.
-
Issue 2: "I'm struggling to resolve my diastereomers, even though they have different physical properties."
Diastereomers (stereoisomers that are not mirror images) have different physical properties, which should make them separable by standard chromatographic techniques like HPLC or Flash Chromatography.[12][13] However, if the structural differences are subtle, separation can still be challenging.
Probable Cause: Insufficient selectivity of the chromatographic system (stationary and/or mobile phase).
Solutions & Methodologies:
-
Solution A: Optimize Achiral Chromatography.
-
Actionable Step (Reversed-Phase): Start with a standard C18 column and a water/acetonitrile or water/methanol gradient.[14] If resolution is poor, screen other stationary phases with different selectivities, such as a Phenyl-Hexyl or a Polar-RP column. Varying the organic modifier and adjusting the mobile phase pH (for ionizable compounds) can also significantly impact selectivity.[15]
-
Actionable Step (Normal Phase): For less polar compounds, normal phase chromatography on a silica or cyano-bonded column can offer excellent selectivity for diastereomers.[16][17] Experiment with different solvent systems (e.g., Hexane/Ethyl Acetate vs. Hexane/Isopropanol).
-
Causality: Diastereomers have different 3D shapes and dipole moments. Different stationary phases will interact with these subtle structural variations in unique ways (e.g., through hydrophobic interactions, π-π stacking, or hydrogen bonding), leading to separation.[18]
-
-
Solution B: Utilize Supercritical Fluid Chromatography (SFC). SFC is a powerful tool for separating diastereomers and other closely related isomers.
-
Actionable Step: Screen a set of achiral columns under SFC conditions. Common phases include 2-ethylpyridine, PFP (pentafluorophenyl), and Diol.[19] The low viscosity of supercritical CO₂ allows for high flow rates and fast separations.[19][20]
-
Causality: SFC operates in a mode that is largely considered normal phase. The unique properties of the supercritical CO₂/modifier mobile phase often provide selectivities that are orthogonal (different) to both reversed-phase and normal-phase HPLC.
-
-
Solution C: Try a Chiral Column. Sometimes, a chiral stationary phase can provide excellent resolution for diastereomers, even though the separation is not based on enantiorecognition.
-
Actionable Step: If achiral methods fail, screen your mixture on a small set of broad-spectrum chiral columns (e.g., polysaccharide-based).
-
Causality: The complex, three-dimensional environment of a CSP can recognize the subtle differences in the overall shape of diastereomers, leading to differential retention.
-
Issue 3: "My chromatographic purification is not scalable or cost-effective for the quantity I need."
For multi-gram to kilogram scale, preparative chromatography can become prohibitively expensive due to solvent consumption and throughput limitations.[21]
Probable Cause: The purification method is not suited for large-scale production.
Solutions & Methodologies:
-
Solution A: Diastereomeric Salt Resolution by Crystallization. This is a classical, robust, and highly scalable method for resolving racemic mixtures of acids or bases.[21][22]
-
Actionable Step: React your racemic acid (or base) with an enantiomerically pure chiral base (or acid), known as the resolving agent. This forms a pair of diastereomeric salts. Screen various solvents to find one in which the two diastereomeric salts have a significant solubility difference. The less soluble salt will crystallize out selectively.[22][23]
-
Causality: Diastereomeric salts have different crystal lattice energies and solubilities, allowing for their separation by fractional crystallization.[22][24] This method leverages differences in physical properties, making it a powerful alternative to chromatography.[13]
-
-
Solution B: Preferential Crystallization. This technique is applicable to a smaller subset of compounds known as conglomerates, where the racemic mixture crystallizes as a physical mixture of separate R- and S-enantiomer crystals.[9][25]
-
Actionable Step: Create a supersaturated solution of the racemic mixture. Add seed crystals of the desired pure enantiomer. Under carefully controlled conditions, only the desired enantiomer will crystallize out of the solution.[26]
-
Causality: The seed crystals provide a template for crystal growth, directing the crystallization of only the matching enantiomer from the racemic solution.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between HPLC, SFC, and crystallization for my isomer separation? A1: The choice depends on the nature of the isomers, the required scale, and available resources. Use the following decision tree as a guide.
Q2: What is the difference between kinetic resolution and chromatographic resolution? A2:
-
Chromatographic Resolution is a physical separation process. A mixture of enantiomers is passed through a chiral environment (like a CSP), and they are separated based on their differential interaction strength, but both enantiomers are recovered unchanged.[2][23]
-
Kinetic Resolution is a chemical process. A racemic mixture is reacted with a chiral catalyst or reagent that reacts much faster with one enantiomer than the other.[27][28] This results in the conversion of the more reactive enantiomer into a new product, leaving the unreacted starting material enriched in the less reactive enantiomer.[27] The maximum theoretical yield for the recovered, unreacted enantiomer is 50%.[28]
Q3: When should I use a chiral stationary phase (CSP) versus a chiral derivatizing agent (CDA)? A3:
-
Use a CSP (Direct Method) for most analytical and preparative applications. It is faster, involves fewer steps, and avoids potential side reactions or racemization that can occur during derivatization.[] Modern CSPs are robust and offer a high success rate.[4]
-
Use a CDA (Indirect Method) when a suitable direct method cannot be found, or when you need to enhance the detection of the analytes (e.g., by adding a UV-active group).[9][] It is also useful for determining the absolute configuration of an enantiomer using techniques like NMR spectroscopy.[9] However, it requires that your analyte has a suitable functional group for derivatization and adds extra synthesis and purification steps.[]
Q4: How can I scale up my analytical separation to a preparative method? A4: Scaling up requires careful consideration of column loading, flow rate, and instrumentation.
-
Develop an Optimized Analytical Method: Achieve a good resolution (Rs > 1.5) between the peaks of interest.
-
Perform a Loading Study: On the analytical column, inject increasing amounts of your sample to determine the maximum load before resolution is lost. This helps predict the loading capacity on a larger column.
-
Scale Geometrically: Increase the column diameter and adjust the flow rate proportionally to the square of the change in column radii. The sample load can be increased proportionally to the change in the column's cross-sectional area.
-
Consider SFC for Prep: For preparative chiral separations, SFC is often preferred over HPLC. The lower viscosity of the mobile phase allows for higher flow rates without excessive pressure, and the evaporation of CO₂ simplifies product recovery, reducing solvent waste and drying time.[][20][29]
Part 3: Key Methodologies & Protocols
Protocol 1: Systematic Approach to Chiral Method Development (HPLC/SFC)
This protocol outlines a screening approach to efficiently find a suitable separation method for a racemic mixture.
-
Analyte Characterization: Determine the solubility and functional groups of your analyte. This will guide the initial choice of mobile phase (Normal Phase, Reversed-Phase, Polar Organic) and potential CSPs.
-
Primary Column Screening:
-
Select 4-6 chiral columns with diverse selectivities (e.g., 2-3 polysaccharide-based, 1 Pirkle-type, 1 macrocyclic antibiotic).
-
Run a generic gradient on each column. For SFC, a typical screen might use methanol with a small amount of a basic or acidic additive as the co-solvent with CO₂.
-
-
Evaluate Screening Results: Identify any column that shows baseline or partial separation. The best "hit" is the one that provides the highest resolution.
-
Mobile Phase Optimization:
-
Take the best column from the primary screen and optimize the mobile phase.
-
Isocratic vs. Gradient: Convert the gradient method to an isocratic one for simplicity and scalability if possible.
-
Modifier/Co-solvent: Systematically vary the type (e.g., Methanol, Ethanol, Acetonitrile) and percentage of the organic modifier.
-
Additives: Screen different acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additives at low concentrations (0.1-0.5%), as they can dramatically affect peak shape and selectivity, especially for ionizable compounds.
-
-
Final Parameter Optimization: Fine-tune the flow rate and temperature to maximize resolution and minimize run time.
Protocol 2: Diastereomeric Salt Resolution via Crystallization
This protocol provides a workflow for separating a racemic acid using a chiral base.
-
Select Resolving Agent: Choose a commercially available, inexpensive, and enantiomerically pure resolving agent that is complementary to your target (e.g., a chiral base like (+)-α-phenethylamine for a racemic acid).[23]
-
Salt Formation & Solvent Screening:
-
In small-scale test tubes, dissolve your racemic compound in various solvents.
-
Add an equimolar amount of the resolving agent.
-
Observe which solvent systems yield crystalline material upon heating and slow cooling. The ideal solvent is one where one diastereomeric salt is sparingly soluble while the other remains in solution.[22]
-
-
Preparative Crystallization:
-
On a larger scale, dissolve the racemate in the chosen optimal solvent at an elevated temperature.
-
Add the resolving agent (typically 0.5 to 1.0 equivalents).
-
Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals of the less soluble diastereomeric salt. Seeding with a small amount of pure crystal can be beneficial.[30]
-
-
Isolation and Purity Check:
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual mother liquor.
-
Check the diastereomeric and enantiomeric purity of the crystals (e.g., by chiral HPLC).
-
-
Liberation of the Enantiomer:
-
Treat the purified diastereomeric salt with an acid (if you used a basic resolving agent) or a base (if you used an acidic resolving agent) to break the salt.
-
Extract your now enantiomerically pure compound into an organic solvent.
-
The resolving agent can often be recovered from the aqueous layer for reuse.[22]
-
Data Summary
Table 1: Comparison of Primary Purification Techniques for Isomers
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Crystallization |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[2] | Differential partitioning between a supercritical fluid mobile phase (CO₂) and a solid stationary phase.[][20] | Selective solidification of one isomer from a solution based on differences in solubility.[22][25] |
| Best For | Analytical quantification; Purification of polar compounds; Diastereomer separations.[11][15] | Chiral separations (analytical to preparative scale); Diastereomer separations; "Green" chemistry.[29] | Large-scale (>10g to kg) separation of enantiomers (as diastereomeric salts) or conglomerates.[21] |
| Advantages | Highly versatile and widely available; Robust and reproducible; Excellent for analytical work.[14] | High speed; Lower solvent consumption; Simplified product recovery; Orthogonal selectivity to HPLC.[20][31] | Highly scalable and cost-effective; Can yield very high purity material.[21][22] |
| Limitations | High solvent consumption for preparative scale; Slower than SFC; Product recovery can be time-consuming. | Higher initial instrument cost; Less effective for very polar, non-ionic compounds. | Compound must be crystalline; Method development can be empirical; Not universally applicable.[22] |
References
- Kinetic resolution - Wikipedia. (n.d.).
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
- Part 6: Resolution of Enantiomers - Chiralpedia. (2025).
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). National Institutes of Health.
- Kinetic resolution – Knowledge and References. (n.d.). Taylor & Francis.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018).
- Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs.
- A Comparative Analysis of Diastereomeric Salt Resolution Techniques for Chiral Compounds. (n.d.). Benchchem.
- Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025).
- Enantiomeric Purification (HPLC/SFC). (n.d.). BOC Sciences.
- Chiral Chromatography: Separating Twins | Stereochemistry. (2018). Blogs@NTU.
- Chiral Chromatography. (2020). Chemistry LibreTexts.
- Column Technology for Achiral SFC Separations. (n.d.). Chromatography Today.
- Population Balance Modeling of Diastereomeric Salt Resolution. (2023). Crystal Growth & Design.
- Advances in Chiral Technology for Enantiomer Separation. (2022). LCGC International.
- Chiral HPLC Column. (n.d.). Phenomenex.
- Steps for HPLC Method Development. (n.d.). Pharmaguideline.
- The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.).
- Separation of achiral analytes using supercritical fluid chromatography with chiral stationary phases. (n.d.).
- Separation of diastereomers. (2008). Chromatography Forum.
- CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). (n.d.). Journal of Chemical Technology and Metallurgy.
- How can diastereomers be separated class 11 chemistry CBSE. (n.d.). Vedantu.
- The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). Omics.
- Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. (n.d.).
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
- Resolving the Isomer Problem: Tackling Characterization Challenges. (2021). Biocompare.
- Separation of isomers by selective seeding and crystallisation? (2019). Sciencemadness.org.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita.
- Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. (2017).
- A review on method development by hplc. (n.d.). SciSpace.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
- Technical Support Center: Refinement of Crystallization Methods for Isomer Separation. (n.d.). Benchchem.
- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024). Rotachrom Technologies.
- Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. (2018).
- Separation of Enantiomers: Needs, Challenges, Perspectives. (2025). Request PDF.
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Technical Support Center: Selecting the Right Solvent for Recrystallization of Bromopyridines
For researchers, scientists, and drug development professionals, the purification of synthetic intermediates is a critical step that directly impacts the quality and reliability of downstream applications. Bromopyridines, a versatile class of heterocyclic compounds, are fundamental building blocks in the synthesis of numerous pharmaceutical and agrochemical agents.[1][2][3] Recrystallization stands as a powerful and widely used technique for the purification of these solid compounds.[4][5]
The success of recrystallization hinges on the judicious selection of a solvent or solvent system.[4] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the nuances of selecting the optimal solvent for the recrystallization of bromopyridines.
Core Principles of Solvent Selection
The ideal recrystallization solvent should exhibit a steep solubility curve for the compound of interest; it should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[4][6] Conversely, impurities should either be highly soluble at all temperatures or completely insoluble.[7]
Key characteristics of a suitable recrystallization solvent include:
-
High solvency for the target compound at elevated temperatures. [7][8]
-
Low solvency for the target compound at low temperatures. [7][8]
-
High solubility for impurities at all temperatures, or insolubility for impurities at all temperatures. [7]
-
Chemical inertness towards the compound being purified.[8]
-
Volatility for easy removal from the purified crystals.[8]
-
A boiling point lower than the melting point of the compound to prevent "oiling out."[9]
Understanding Bromopyridine Properties
Bromopyridines are heterocyclic aromatic compounds. The presence of the nitrogen atom and the bromine substituent imparts a degree of polarity to the molecule.[1] This polarity is a key determinant of their solubility in various organic solvents. Generally, pyridine and its derivatives, like bromopyridines, can be more challenging to crystallize than their non-heteroaromatic counterparts.[10][11]
Troubleshooting Guide: Common Issues in Bromopyridine Recrystallization
This section addresses specific challenges that researchers may encounter during the recrystallization of bromopyridines and provides actionable solutions.
Issue 1: The Bromopyridine Fails to Dissolve in the Hot Solvent.
Possible Causes:
-
Incorrect Solvent Choice: The solvent may be too nonpolar for the bromopyridine.
-
Insufficient Solvent Volume: Not enough solvent has been added to dissolve the compound, even at elevated temperatures.
Solutions:
-
Verify Solvent Polarity: Based on the "like dissolves like" principle, a solvent with a polarity similar to that of the bromopyridine should be chosen.[5] For instance, polar aprotic solvents like acetone or ethyl acetate are often good starting points.[1]
-
Incremental Solvent Addition: Add the hot solvent in small portions to the crude bromopyridine with continuous heating and stirring until the solid just dissolves.[12] This ensures the use of a minimum amount of solvent, which is crucial for maximizing yield.[5][13]
-
Consider a More Polar Solvent: If the compound remains insoluble even with a significant volume of the initial solvent, a more polar solvent should be tested.
Issue 2: The Bromopyridine "Oils Out" Instead of Forming Crystals.
"Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid.[14][15] This is a common problem, especially with compounds that have low melting points or when the solution is highly concentrated.[9]
Possible Causes:
-
Supersaturation at a Temperature Above the Melting Point: The solution becomes saturated at a temperature that is higher than the melting point of the bromopyridine.
-
Presence of Impurities: Impurities can lower the melting point of the compound, making it more prone to oiling out.[16]
-
Inappropriate Solvent System: The use of certain mixed solvent systems can sometimes promote oiling out.[15]
Solutions:
-
Reheat and Add More Solvent: If oiling occurs, reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation point and allow the solution to cool slowly again.[9][12]
-
Slow Cooling: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[4][15]
-
Use a Lower-Boiling Solvent: If possible, choose a solvent with a boiling point lower than the melting point of your bromopyridine.
-
Modify the Solvent System: If using a mixed solvent system, adjusting the ratio of the "good" solvent to the "poor" solvent can sometimes resolve the issue.[16]
Issue 3: No Crystals Form Upon Cooling.
Possible Causes:
-
Excess Solvent: This is the most frequent reason for crystallization failure.[17] If too much solvent is used, the solution may not become saturated upon cooling.[13]
-
Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.[17]
Solutions:
-
Reduce Solvent Volume: If an excess of solvent is suspected, carefully evaporate some of it by gently heating the solution and then attempt to cool it again.[14][17]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites for crystal growth.[12][17]
-
Seeding: Add a tiny crystal of the pure bromopyridine (a "seed crystal") to the solution to initiate crystallization.[13]
-
Extreme Cooling: If scratching and seeding are unsuccessful, cooling the flask in a dry ice/acetone bath might induce crystallization.[15]
-
Issue 4: Poor Recovery of the Purified Bromopyridine.
Possible Causes:
-
Excessive Solvent Use: As mentioned, using too much solvent will result in a significant portion of the product remaining in the mother liquor.[13][16]
-
Premature Crystallization During Hot Filtration: If an initial hot filtration step is performed to remove insoluble impurities, the desired compound may crystallize in the filter funnel.[9]
-
Washing with a Large Volume of Cold Solvent: Washing the collected crystals with too much cold solvent can redissolve some of the product.[13]
Solutions:
-
Use the Minimum Amount of Hot Solvent: Ensure that only the minimum volume of boiling solvent required to dissolve the crude product is used.[5]
-
Prevent Premature Crystallization: During hot filtration, use an excess of solvent to keep the product dissolved and then evaporate the excess before cooling.[9] It is also helpful to pre-heat the filtration apparatus.[15]
-
Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[5][13]
Frequently Asked Questions (FAQs)
Q1: How do I perform a preliminary solvent screen for my bromopyridine?
A1: A small-scale solubility test is the most effective way to screen potential solvents.[7]
-
Place a small amount of your crude bromopyridine (e.g., 20-30 mg) into several test tubes.
-
To each tube, add a small volume (e.g., 0.5 mL) of a different solvent.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[18]
-
Gently heat the test tubes that showed poor solubility at room temperature to the boiling point of the solvent. A good solvent will dissolve the compound completely when hot.[18]
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a large quantity of crystals upon cooling.
Q2: What is a mixed-solvent recrystallization, and when should I use it?
A2: A mixed-solvent recrystallization is employed when no single solvent has the ideal solubility characteristics for your compound.[7] This technique uses a pair of miscible solvents: one in which the bromopyridine is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").[12][19]
You should consider this method if your bromopyridine is either too soluble or not soluble enough in a range of single solvents. A common solvent pair for pyridine derivatives is ethyl acetate and hexanes.[12]
Q3: Can I use water as a solvent for recrystallizing bromopyridines?
A3: While 2-bromopyridine is slightly miscible with water, water is generally not an ideal single solvent for many organic compounds due to their limited solubility.[3][10] However, water can be an effective "anti-solvent" in a mixed-solvent system with a water-miscible organic solvent like ethanol or acetone.[20]
Q4: My bromopyridine is an HCl salt. How does this affect solvent selection?
A4: The hydrochloride salt of a bromopyridine is significantly more polar than its freebase form. Consequently, it will have very different solubility properties. These salts are often insoluble in many common organic solvents.[21] To recrystallize the freebase, you would first need to neutralize the salt with a mild base (e.g., sodium bicarbonate solution) and extract the freebase into an organic solvent.[21] The recrystallization would then be performed on the isolated freebase.
Q5: The purified bromopyridine crystals are colored. How can I remove the color?
A5: Colored impurities can sometimes co-crystallize with your product. To remove them, you can add a small amount of activated charcoal to the hot solution before the filtration step.[22] The charcoal will adsorb the colored impurities. It is crucial to use a minimal amount of charcoal, as it can also adsorb your desired product, leading to a lower yield.[14] After a brief heating period with the charcoal, perform a hot filtration to remove it before allowing the solution to cool and crystallize.[22]
Data Presentation: Solvent Properties for Bromopyridine Recrystallization
The following table summarizes the properties of common solvents that can be considered for the recrystallization of bromopyridines. The choice of solvent will depend on the specific isomer and any other functional groups present on the pyridine ring.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Hexane | 69 | Nonpolar | Often used as an anti-solvent in mixed-solvent systems.[12] Good for washing nonpolar impurities. |
| Toluene | 111 | Nonpolar | Can be a good solvent for compounds that are prone to sublimation.[10][11] |
| Diethyl Ether | 35 | Slightly Polar | Its low boiling point can be advantageous, but it is highly flammable. |
| Ethyl Acetate | 77 | Polar Aprotic | A good starting point for many pyridine derivatives.[12] Often used with hexanes in a mixed-solvent system. |
| Acetone | 56 | Polar Aprotic | A versatile and relatively polar solvent. Its low boiling point makes it easy to remove. |
| Isopropanol | 82 | Polar Protic | A common and effective recrystallization solvent. |
| Ethanol | 78 | Polar Protic | Similar to isopropanol and often used with water in a mixed-solvent system.[10] |
| Methanol | 65 | Polar Protic | A highly polar solvent. May be too polar for some bromopyridines, leading to high solubility at room temperature. |
| Water | 100 | Highly Polar | Generally used as an anti-solvent with polar, water-miscible organic solvents.[20] |
Experimental Protocols & Workflows
Workflow for Single-Solvent Recrystallization
Caption: Single-solvent recrystallization workflow.
Detailed Steps:
-
Dissolution: Place the crude bromopyridine in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.[12]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[12]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal.[12]
-
Maximize Yield: Further cooling in an ice bath can maximize the yield of crystals.[12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[12]
-
Drying: Dry the crystals to remove any residual solvent.
Workflow for Mixed-Solvent Recrystallization
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Technical Support Center: Optimizing Reaction Temperature for Nucleophilic Aromatic Substitution (SNAr) on Pyridines
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) on pyridines. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments and links them to potential temperature-related causes and solutions.
Question 1: My reaction shows low or no product yield. How can temperature be the cause?
Answer: Achieving a successful SNAr reaction is a balancing act. Temperature is arguably the most critical lever you can pull when a reaction is sluggish. Low yield is often traced back to two opposing temperature-related issues: insufficient energy input or thermal degradation.
Scenario A: The Reaction Temperature is Too Low
-
Causality: Every chemical reaction must overcome an energy barrier, known as the Gibbs free energy of activation (ΔG‡), to proceed. The reaction temperature provides the necessary thermal energy for molecules to surmount this barrier. According to the Eyring equation, the rate constant (k) is directly dependent on temperature (T).[1][2][3] If the temperature is too low, only a small fraction of molecules will have sufficient energy to form the critical Meisenheimer intermediate, resulting in a slow or stalled reaction.[4] This is particularly common when using substrates with poor leaving groups or weak nucleophiles.[4]
-
Troubleshooting Steps:
-
Confirm Reagent Viability: First, ensure your starting materials and reagents are pure and that the nucleophile is sufficiently reactive (e.g., for alcohol or amine nucleophiles, ensure the base is strong enough for deprotonation).[4]
-
Systematic Temperature Increase: If reagent quality is confirmed, gradually increase the reaction temperature. A good approach is to run small-scale parallel experiments at intervals, for example, room temperature (RT), 50 °C, 80 °C, and 110 °C.
-
Monitor Closely: Track the reaction progress at each temperature point using a suitable analytical method like TLC or LC-MS. This will help you identify the temperature at which the reaction begins to proceed at a reasonable rate. Many SNAr reactions on pyridines require elevated temperatures, often in the 80-150 °C range, to achieve good conversion.[4][5]
-
Consider Microwave Irradiation: For reactions requiring very high temperatures or that are still slow even at reflux, microwave-assisted synthesis can be highly effective. The rapid and efficient heating provided by microwaves can overcome high activation barriers and dramatically shorten reaction times.[6]
-
Scenario B: The Reaction Temperature is Too High
-
Causality: While heat accelerates most reactions, excessive temperature can be detrimental. Substituted pyridines, nucleophiles, or even the desired product can have limited thermal stability and may decompose at elevated temperatures.[7] This is especially true for molecules with sensitive functional groups. Furthermore, some common SNAr solvents, like DMF, can decompose at high temperatures to generate nucleophilic byproducts (e.g., dimethylamine), leading to unwanted side reactions.[4]
-
Troubleshooting Steps:
-
Assess Thermal Stability: If you suspect decomposition, search for stability data on your specific compounds or structurally similar ones. As a general guideline, many substituted pyridines may begin to show significant decomposition in the 150-250 °C range, but this can be much lower depending on the substituents.[7]
-
Reduce Temperature and Extend Time: If decomposition is observed (e.g., by the appearance of baseline material on TLC or unexpected masses in LC-MS), lower the reaction temperature and allow the reaction to run for a longer period.
-
Solvent Selection: If you are running the reaction near the boiling point of a solvent like DMF, consider switching to a more thermally stable alternative, such as DMSO or sulfolane.
-
Question 2: I'm getting my desired product, but it's contaminated with significant side products. How can I optimize the temperature for better selectivity?
Answer: The formation of multiple products is often a sign that the reaction conditions, particularly temperature, are favoring undesired pathways.
Scenario A: Formation of Di-substituted Products
-
Causality: If your pyridine substrate has more than one leaving group, or if the product of the initial substitution can react further, high temperatures can accelerate these subsequent reactions, leading to a loss of selectivity.[8] This is a classic example of kinetic versus thermodynamic control. A lower temperature may favor the kinetically preferred mono-substituted product, while higher temperatures provide enough energy to overcome the activation barrier for the second, thermodynamically driven substitution.
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most effective first step. Reducing the temperature will decrease the rate of all reactions, but it will disproportionately slow down the undesired secondary reaction if it has a higher activation energy.[8]
-
Control Stoichiometry and Addition Rate: Ensure you are using only a slight excess (e.g., 1.05-1.2 equivalents) of the nucleophile. Adding the nucleophile slowly (dropwise) at a reduced temperature (e.g., 0-10 °C) can help maintain a low instantaneous concentration, further suppressing di-substitution.[8]
-
Scenario B: Regioisomer Formation (Kinetic vs. Thermodynamic Control)
-
Causality: For pyridines with leaving groups at both the 2- (ortho) and 4- (para) positions, nucleophilic attack is highly favored at both sites.[5][9] While C4 substitution is often thermodynamically more stable, C2 substitution can sometimes be the kinetically favored pathway. The reaction temperature can influence the ratio of these products. Higher temperatures and longer reaction times tend to favor the formation of the more stable thermodynamic product.
-
Troubleshooting Steps:
-
Adjust Temperature and Time: To favor the kinetic product, run the reaction at the lowest possible temperature that allows for a reasonable conversion rate and for a shorter duration. To favor the thermodynamic product, a higher temperature and longer reaction time may be necessary.
-
Analyze at Intermediates: Take aliquots of the reaction over time to determine how the product ratio evolves. This will reveal whether one isomer is forming initially and then converting to the other.
-
FAQs: Optimizing Reaction Temperature
Q1: What is a good starting temperature for my SNAr reaction on a pyridine?
A good starting point depends on the reactivity of your specific substrate and nucleophile. A general approach is to begin at room temperature. If no reaction is observed after a few hours, incrementally increase the temperature.
| Nucleophile/Substrate Reactivity | Leaving Group | Typical Starting Temperature Range |
| High (e.g., Thiolates, activated amines) | F, Cl | 0 °C to Room Temperature |
| Moderate (e.g., Alcohols, secondary amines) | F, Cl | Room Temperature to 80 °C |
| Low (e.g., Sterically hindered amines) | Cl, Br, I | 80 °C to 150 °C (or higher) |
| Poorly activated pyridine ring | Any | 100 °C to 180 °C (Microwave often preferred) |
Note: These are general guidelines. The presence of strong electron-withdrawing groups on the pyridine ring will lower the required temperature, while electron-donating groups may increase it.[10][11]
Q2: How does the choice of solvent affect the optimal reaction temperature?
The solvent plays a crucial role. Polar aprotic solvents like DMSO, DMF, and NMP are standard for SNAr reactions because they effectively solvate the cationic counter-ion of the nucleophile and stabilize the charged Meisenheimer intermediate without hydrogen-bonding to and deactivating the nucleophile.[4][12] However, they have different boiling points and thermal stabilities, which dictates the accessible temperature range. Protic solvents can solvate the nucleophile, reducing its reactivity and often requiring higher temperatures to compensate.[4]
Q3: How can I systematically determine the optimal temperature for a novel reaction?
A systematic temperature screening is the most reliable method.
Protocol: Small-Scale Parallel Temperature Screening
-
Setup: In parallel vials, set up identical small-scale reactions (e.g., 0.1 mmol scale). Ensure each vial is equipped with a stir bar and sealed under an inert atmosphere (N₂ or Ar).
-
Temperature Gradient: Place each vial in a separate well of a temperature-controlled heating block. Set the temperatures at intervals, for example: 25 °C (RT), 50 °C, 75 °C, 100 °C, and 125 °C.
-
Monitoring: After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction. Quench the aliquot and analyze it by LC-MS and/or TLC.
-
Analysis: For each time point and temperature, assess the following:
-
Consumption of starting material.
-
Formation of the desired product.
-
Formation of any byproducts.
-
-
Optimization: Identify the temperature that provides the best balance of reaction rate and cleanliness (minimal side products) within a practical timeframe. This is your optimal temperature for scale-up.
Visualizing Temperature Effects
The following diagrams illustrate the decision-making process for troubleshooting temperature-related issues and the conceptual relationship between temperature and reaction outcomes.
Caption: Troubleshooting workflow for low yield in pyridine SNAr reactions.
Caption: Relationship between temperature and reaction rate vs. product purity.
References
- Eyring equation - Grokipedia. Grokipedia.
- Eyring Equation Definition - Physical Chemistry I Key Term. Fiveable.
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem.
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
- Eyring equation. Chemistry LibreTexts.
- Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide. BenchChem.
- Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine. BenchChem.
- Eyring equation. Oxford Reference.
- Directed nucleophilic aromatic substitution reaction. RSC Publishing.
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. National Institutes of Health (NIH).
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (NIH).
- Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH).
- Thermal stability investigation of pyridine substituted tosyl oximes. ElectronicsAndBooks.com.
- Thermal Stability of Substituted Pyridine Adducts of... Amanote Research.
- Thermal stability investigation of pyridine substituted tosyl oximes. ResearchGate.
- SNAr reactions of substituted pyridines with secondary amines in aqueous solution... ResearchGate.
- Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Royal Society of Chemistry.
- Room temperature nucleophilic aromatic substitution... ChemRxiv.
- Temperature Dependence of Rate Processes Beyond Arrhenius and Eyring... National Institutes of Health (NIH).
- Troubleshooting low yields in nucleophilic substitution on pyrimidine rings. BenchChem.
- Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative... Canadian Science Publishing.
- SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.
- (L-450) Nucleophilic aromatic substitution on Pyridine... YouTube.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate.
- Haloselectivity of Heterocycles. Baran Lab Group, Scripps Research.
- Lewis Acids for the Activation of Pyridines for Further Functionalisation. University of Bath.
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine... National Institutes of Health (NIH).
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Chemistry Stack Exchange.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? National Institutes of Health (NIH).
- Nucleophilic substitution reactions in pyridine. Química Orgánica.
- Solvent effects on aromatic nucleophilic substitutions... Scilit.
- Why is β substitution in Nucleophilic reactions of pyridines not preferred? Quora.
- SNAr reactions of pi-deficient aromatic rings. YouTube.
- Why isn't pyridine a good solvent for an Sn2 reaction? Reddit.
- Nucleophilic Substitutions of Nitroarenes and Pyridines... ResearchGate.
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Technical Support Center: Effective Solvent Degassing for Cross-Coupling Reactions
Welcome to the Technical Support Center for solvent degassing in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision and reliability of their synthetic chemistry. In the world of cross-coupling, where catalysts are sensitive and reaction outcomes are paramount, the removal of dissolved oxygen from solvents is not just a preparatory step—it's a critical determinant of success.[1]
This resource provides in-depth, experience-driven answers to common challenges and questions related to solvent degassing. We will explore the "why" behind the methods, troubleshoot common issues, and provide detailed protocols to ensure your reactions are set up for optimal performance.
Troubleshooting Guide
Issue 1: My cross-coupling reaction is sluggish or fails, even with a reliable catalyst and fresh reagents. Could residual oxygen be the culprit?
Answer: Absolutely. The presence of oxygen, even in trace amounts, can be more detrimental to many organic reactions than small amounts of water.[1] For palladium-catalyzed cross-coupling reactions, dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species, effectively halting the catalytic cycle. This is often observed as a reaction that fails to initiate or stalls before completion. Furthermore, oxygen can promote the formation of unwanted side products through homocoupling of organometallic reagents.[2] High-temperature reactions are particularly susceptible to the detrimental effects of oxygen.[1]
Self-Validation Check:
-
Visual Cue: A yellowish or brown coloration in the reaction mixture, especially in high-temperature reactions, can be an indicator of oxygen presence.[1]
-
Control Experiment: Run a small-scale control reaction where you intentionally do not degas the solvent and compare it to a reaction with rigorously degassed solvent. A significant difference in yield or reaction rate will confirm oxygen sensitivity.
Issue 2: I sparged my solvent with argon for an hour, but my reaction still shows signs of catalyst deactivation. Why isn't sparging working?
Answer: While sparging (bubbling an inert gas through the solvent) is a common and convenient degassing method, it is generally considered the least effective technique.[1][3][4] Several factors could be limiting its efficiency in your setup:
-
Inefficient Gas Dispersion: The effectiveness of sparging depends on maximizing the surface area of contact between the inert gas and the solvent.[5] If you are using a wide-bore needle or the gas flow is too gentle, you may be creating large bubbles that rise quickly to the surface with minimal gas exchange.
-
Insufficient Sparging Time: For larger volumes of solvent, the recommended sparging time is often underestimated. A general guideline is to sparge for at least 30-60 minutes, but this can vary depending on the solvent and the scale.[3][4]
-
Solvent Re-oxygenation: If your system is not properly sealed after sparging, oxygen can quickly redissolve into the solvent. Ensure you are maintaining a positive pressure of inert gas over the solvent after the sparging is complete.
-
Volatile Solvents: For low-boiling point solvents like diethyl ether or pentane, aggressive sparging can lead to significant solvent loss through evaporation.[6] This can be mitigated by cooling the solvent in an ice bath during the process.[6]
Troubleshooting Steps:
-
Optimize Gas Delivery: Use a long needle that reaches the bottom of the flask and has a fine tip to create smaller bubbles. For larger volumes, consider using a fritted gas dispersion tube.
-
Increase Sparging Time: For sensitive reactions, consider extending the sparging time. Some sources suggest that sparging for a couple of hours can be more effective than freeze-pump-thaw.[7]
-
Ensure a Closed System: After sparging, immediately switch to a positive pressure of inert gas delivered to the headspace of the flask. Use well-sealed septa and glassware.
Issue 3: I'm using the freeze-pump-thaw method, but I'm concerned about safety and efficiency. Am I doing it correctly?
Answer: The freeze-pump-thaw (FPT) method is widely regarded as the most effective technique for degassing solvents, especially for highly air-sensitive reactions.[1][3] However, it requires careful execution to be both safe and effective.
Common Pitfalls and Solutions:
-
Flask Cracking: A common mistake is filling the Schlenk flask more than halfway.[8] When the solvent freezes, it expands, and if there isn't enough headspace, the flask can shatter. Always fill the flask to no more than 50% of its volume. [8]
-
Condensation of Liquid Oxygen: Using liquid nitrogen to freeze the solvent while the flask is open to a vacuum source with a potential leak can be extremely dangerous, as it can condense liquid oxygen.[9] Always ensure the flask is sealed from the vacuum line before immersing it in liquid nitrogen. [9]
-
Incomplete Freezing: The solvent must be completely frozen before applying a vacuum to the headspace.[1] If not, the solvent will boil vigorously under vacuum, potentially contaminating your Schlenk line and vacuum pump.
-
Insufficient Cycles: For most applications, three to four FPT cycles are sufficient.[6] You can visually confirm the effectiveness by observing the absence of gas bubbles during the final thaw cycle.[8] For extremely sensitive catalysts, up to 10 cycles may be prescribed.[1]
Workflow Diagram: Freeze-Pump-Thaw Cycle
Caption: Workflow for the Freeze-Pump-Thaw degassing method.
Frequently Asked Questions (FAQs)
Q1: Which degassing method is best for my specific cross-coupling reaction?
A1: The choice of degassing method depends on the sensitivity of your reaction to oxygen and practical considerations like the volume of solvent and available equipment.
| Degassing Method | Effectiveness | Best For | Considerations |
| Freeze-Pump-Thaw | Most Effective | Highly air-sensitive reactions, small to moderate solvent volumes, volatile or expensive solvents.[1][4][6] | Time-consuming, requires a Schlenk line and liquid nitrogen or a dry ice bath.[1][9] |
| Inert Gas Sparging | Moderately Effective | Less sensitive reactions, large solvent volumes.[4] | Least effective method, potential for solvent loss with volatile solvents.[1][3][4] |
| Sonication under Vacuum | Moderately Effective | Rapid degassing for some applications, often used for HPLC solvents.[1][3][4] | May not be as thorough as FPT, some studies question its efficiency.[10] |
Q2: How long can I store a degassed solvent?
A2: A properly degassed solvent stored in a sealed Schlenk flask or a Young's flask with a Teflon tap can typically be kept for 1-2 days.[1][3] For longer-term storage, it is best to degas the solvent immediately before use. Storing over molecular sieves can help maintain dryness.[4]
Q3: Can I use sonication alone to degas my solvents?
A3: Sonication can aid in degassing by promoting the formation and release of dissolved gas bubbles.[11][12] The most effective approach is to sonicate the solvent while applying a vacuum.[1][2][3] This is often done in repeated cycles of sonication under vacuum followed by backfilling with an inert gas.[1][3] However, some studies have found ultrasonic degassing to be relatively inefficient compared to other methods.[10] For highly sensitive cross-coupling reactions, freeze-pump-thaw or rigorous sparging are generally preferred.
Q4: Are there any chemical alternatives to physical degassing methods?
A4: Yes, the use of "oxygen scavengers" is a chemical approach to remove dissolved oxygen.[13][14][15][16] These are chemical compounds that react with and consume dissolved oxygen.[14][15] While commonly used in applications like water treatment and food packaging, their application in organic synthesis for cross-coupling reactions is less common and must be approached with caution.[14][17] The scavenger and its byproducts must not interfere with the catalytic cycle or the desired reaction. This approach is highly context-specific and requires careful consideration of potential incompatibilities.
Logical Relationship: Degassing Method Selection
Caption: Decision tree for selecting an appropriate degassing method.
Detailed Experimental Protocols
Protocol 1: Freeze-Pump-Thaw Degassing
This protocol describes the rigorous removal of dissolved gases from a solvent using a Schlenk line.
Materials:
-
Schlenk flask (do not fill more than 50%)[8]
-
Schlenk line with a high-vacuum pump and inert gas (Argon or Nitrogen) supply
-
Dewar flask
-
Cooling bath (Liquid nitrogen or dry ice/acetone)
-
Water bath (for thawing)
Procedure:
-
Place the solvent to be degassed into the Schlenk flask. Ensure the flask is no more than half full.[8]
-
Seal the flask with a greased ground-glass stopper or a Teflon stopcock and connect it to the Schlenk line.
-
Ensure the stopcock on the flask is closed to the line.
-
Immerse the bottom of the Schlenk flask in the cooling bath (e.g., liquid nitrogen) until the solvent is completely frozen solid.[4]
-
Once the solvent is frozen, open the stopcock to the vacuum manifold of the Schlenk line. Evacuate the headspace for 3-5 minutes.[1][9]
-
Close the stopcock on the flask to isolate it from the vacuum.[4]
-
Remove the cooling bath and allow the solvent to thaw completely. A warm water bath can be used to speed up this process.[4] You will likely see bubbles evolving from the liquid as it thaws; this is the dissolved gas escaping into the evacuated headspace.[8]
-
Repeat steps 4-7 at least two more times for a total of three cycles.[1][3] For highly sensitive applications, more cycles may be necessary. The process is considered complete when no bubbling is observed during the final thaw.[8]
-
After the final thaw, backfill the flask with inert gas from the Schlenk line.[1][3] The solvent is now degassed and ready for use under an inert atmosphere.
Protocol 2: Inert Gas Sparging
This protocol outlines the procedure for degassing a solvent by bubbling an inert gas through it.
Materials:
-
Flask containing the solvent
-
Rubber septum
-
Long needle or gas dispersion tube
-
Vent needle
-
Inert gas (Argon or Nitrogen) source with tubing
Procedure:
-
Seal the flask containing the solvent with a rubber septum.
-
Insert a long needle connected to the inert gas supply through the septum, ensuring the tip of the needle is submerged deep into the solvent, near the bottom of the flask.[4]
-
Insert a second, shorter "vent" needle through the septum that does not extend into the liquid. This will serve as an outlet for the displaced gases.[4][18]
-
Begin a steady but gentle flow of inert gas through the long needle. You should observe a consistent stream of bubbles rising through the solvent. A flow rate of 2-3 bubbles per second is often sufficient.[4] Avoid an overly vigorous flow, which can cause solvent evaporation.[4]
-
Continue sparging for at least 30-60 minutes. The required time will depend on the solvent volume and the sensitivity of the reaction.[3][4]
-
Once degassing is complete, raise the long needle above the solvent surface while maintaining the inert gas flow to flush the headspace.
-
Remove the vent needle first, and then the gas inlet needle to maintain a positive pressure of inert gas within the flask.
References
- Freeze-Pump-Thaw - The Schlenk Line Survival Guide. (n.d.).
- How To: Degas Solvents. (n.d.). Department of Chemistry: University of Rochester.
- Berry Group. (2019, November 1). Section 5.4 Title: Degassing Solvents.
- Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (2). (2013, June 4). ChemistryViews.
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Degassing. (n.d.). In Wikipedia.
- Schlenk Lines Transfer of Solvents. (n.d.). Moodle@Units.
- Berry Group. (2019, November 1). Section 5.2 Title: Schlenk Techniques.
- Sparging (chemistry). (n.d.). Grokipedia.
- Chiu, H.-C., & Morin, T. J. (2015, March 4). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. JoVE.
- Solvent degassing. (2023, March 19). r/Chempros - Reddit.
- Standard Operating Procedure for: Degassing liquids. (n.d.).
- Handling air-sensitive reagents AL-134. (n.d.). MIT.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022, June 15).
- Freeze-Pump-Thaw Degassing of Liquids. (n.d.).
- What is degassing? How to degas ultrasonic cleaning tanks. (n.d.). Best Technology.
- Offline vs. Online Degassing of HPLC Solvents. (2025, October 15). Chrom Tech, Inc.
- Effects of Molecular Oxygen, Solvent, and Light on Iridium-Photoredox/Nickel Dual-Catalyzed Cross-Coupling Reactions. (n.d.).
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.).
- Ultrasonic Degassing and Defoaming of Liquids. (n.d.).
- How to Degas a Solution Using an Ultrasonic Bath | Blog. (2021, May 9).
- What is the most efficient batch degassing?. (n.d.). Biotech Fluidics.
- Schlenk tube Freeze, pump, thaw cycle for air sensitive reaction and palladium catalyzed reaction. (2022, August 22). YouTube.
- Air-Sensitive Chemistry: Practical and Safety Consider
- Degassing in Ultrasonic Cleaning. (n.d.). Moroni Ultrasuoni.
- Organic Oxygen Scavengers. (n.d.).
- How to find right flow and setup for degassing solvents. (2021, August 18). r/chemistry - Reddit.
- Degassing solvents. (n.d.). Chemistry Teaching Labs - University of York.
- Degassing solvent on the Schlenk line. (2015, May 14). YouTube.
- Comparing and combining methods that enhance liquid–gas mass transfer in a batch reactor: Ultrasonic degassing, aeration by gas bubbling, and liquid agit
- Degassing solvents for Suzuki reactions. (2023, February 13). r/Chempros - Reddit.
- Oxygen scavengers with reduced oxidation products for use in plastic films and beverage and food containers. (n.d.).
- Oxidative Coupling Mechanisms: Current State of Understanding. (2017, December 22).
- Oxygen Scavengers. (n.d.).
- Types Of Oxygen Scavengers. (2021, December 23). Bulk Chemical Suppliers - Ecolink, Inc.
- Oxygen Scavengers | Water Treatment Ingredients. (2014, November 28). Bell Chem.
- An Adventure in Sustainable Cross-Coupling of Phenols and Derivatives via Carbon–Oxygen Bond Cleavage | Request PDF. (n.d.).
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- 16. Oxygen Scavengers | Water Treatment Ingredients | — Bell Chem [bellchem.com]
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- 18. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
Technical Support Center: A Troubleshooting Guide for Low-Yielding Suzuki Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki-Miyaura cross-coupling reactions. As a cornerstone of modern synthetic chemistry, the Suzuki coupling is prized for its versatility in forming carbon-carbon bonds.[1] However, its successful execution is contingent on a nuanced interplay of various factors. This guide provides a structured, question-and-answer-based approach to systematically diagnose and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction has a very low yield or is not working at all. Where should I start my investigation?
A1: When faced with a low-yielding or failed Suzuki coupling, a systematic evaluation of your reagents and reaction conditions is the crucial first step.
-
Integrity of Reagents and Setup: Begin by confirming the purity and integrity of your starting materials. Impurities in the aryl halide or the organoboron species can inhibit the catalyst or lead to unwanted side reactions.[2]
-
Atmosphere Control: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Inadequate degassing of solvents and the reaction vessel can lead to catalyst oxidation and the promotion of side reactions like the homocoupling of boronic acids.[2][3] Ensure a robustly inert atmosphere (argon or nitrogen) is maintained throughout the reaction.[2]
-
Quality of Base: The base is a critical component, playing a key role in the transmetalation step.[4][5] If the base has absorbed moisture, its efficacy can be significantly diminished.[2]
-
Temperature Accuracy: Verify your reaction temperature with an external thermometer. Inconsistent or incorrect temperatures can negatively affect reaction kinetics and the stability of the catalytic species.[2]
Q2: I'm observing a significant amount of homocoupling product from my boronic acid. What is the cause and how can I minimize it?
A2: The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction known as homocoupling.
-
Underlying Cause: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then facilitate the homocoupling of the boronic acid, which in turn regenerates the active Pd(0) catalyst.[3]
-
Mitigation Strategies:
-
Rigorous Degassing: The most effective way to prevent homocoupling is to meticulously remove dissolved oxygen from your solvents and reaction mixture.[6]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help to minimize the initial concentration of any Pd(II) species that could initiate homocoupling.[6]
-
Controlled Addition: In some instances, the slow addition of the boronic acid to the reaction can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[6]
-
Q3: My boronic acid seems to be decomposing during the reaction. What is happening and what are my options?
A3: The instability of boronic acids, particularly leading to protodeboronation, is a frequent culprit for low yields.[2][3]
-
Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, effectively destroying your nucleophilic coupling partner.[2][3] This side reaction can be particularly problematic for heteroaryl boronic acids.[3]
-
Solutions:
-
Use More Stable Boron Reagents: Consider using more robust organoboron reagents such as boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are generally more stable towards protodeboronation.[2][7]
-
Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excessive water can promote protodeboronation. Employing anhydrous solvents and ensuring the base is dry can be advantageous.[2]
-
Q4: My aryl halide is being converted to the corresponding arene (dehalogenation) instead of the desired cross-coupling product. How can I address this?
A4: Dehalogenation is a competitive side reaction where the aryl halide is reduced.[2]
-
Mechanism: After the initial oxidative addition of the aryl halide to the Pd(0) center, the resulting Pd(II) complex can react with a hydride source in the reaction mixture (this could be the solvent, base, or impurities) leading to the formation of a palladium-hydride species. Reductive elimination then furnishes the dehalogenated arene.[3]
-
Preventative Measures:
-
Choice of Base and Solvent: Switching to a non-hydroxide base and a non-protic solvent can minimize potential hydride sources.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can often favor the desired reductive elimination to form the cross-coupled product over the dehalogenation pathway.[2]
-
Troubleshooting Workflow
When initial checks do not resolve the issue of low yield, a more systematic approach to optimizing the reaction components is necessary. The following workflow provides a logical progression for troubleshooting.
Caption: A decision-making workflow for troubleshooting low-yielding Suzuki coupling reactions.
The Catalytic Cycle: Understanding the Core Mechanism
A fundamental understanding of the Suzuki coupling catalytic cycle is paramount for effective troubleshooting. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][8]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Bromo-4-methyl-5-nitropyridine: A Predictive and Comparative Study
This guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-4-methyl-5-nitropyridine. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy, substituent effect analysis, and comparative data from structurally similar analogs to offer a robust predictive framework. This resource is intended for researchers, scientists, and professionals in drug development who rely on spectroscopic techniques for the unambiguous structural elucidation of novel chemical entities.
Introduction to NMR-Based Structural Elucidation of Substituted Pyridines
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds. For substituted pyridines, a class of heterocycles prevalent in pharmaceuticals and agrochemicals, ¹H and ¹³C NMR are critical for confirming identity, purity, and regiochemistry. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of each nucleus are exquisitely sensitive to its local electronic environment, which is modulated by the interplay of inductive and resonance effects of the substituents on the aromatic ring.
This guide will deconstruct the anticipated NMR spectral features of this compound by examining the individual and combined electronic contributions of the bromo, methyl, and nitro groups. A comparative analysis with known spectra of simpler analogs, namely 2-Bromo-4-methylpyridine and 2-Bromo-5-nitropyridine, will serve to validate our predictions and illustrate the incremental effects of substitution on the pyridine scaffold.
Molecular Structure and Predicted Spectral Features
The structure of this compound dictates the number and nature of the signals in its NMR spectra. Due to the lack of symmetry, all six carbon atoms and the three distinct types of protons will be chemically non-equivalent, leading to the expectation of six unique signals in the ¹³C NMR spectrum and three signals (two aromatic, one methyl) in the ¹H NMR spectrum.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show two signals in the aromatic region and one signal in the aliphatic region. The electron-withdrawing nature of the pyridine nitrogen, the bromine atom, and the potent nitro group will significantly deshield the aromatic protons, shifting them downfield.
-
H-3 and H-6 Protons: The protons at the C-3 and C-6 positions are expected to be the most downfield. The H-6 proton is ortho to the electron-withdrawing nitro group and the ring nitrogen, leading to a predicted chemical shift in the range of δ 8.5 - 9.0 ppm. The H-3 proton is ortho to the bromine atom and will likely appear in the range of δ 8.0 - 8.5 ppm. Both protons are expected to be singlets, as they lack adjacent proton neighbors for spin-spin coupling.
-
-CH₃ Protons: The methyl group at C-4 is attached to an sp² hybridized carbon and will appear as a sharp singlet in the aliphatic region, likely around δ 2.4 - 2.6 ppm.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.7 - 8.9 | Singlet (s) | N/A |
| H-3 | ~8.2 - 8.4 | Singlet (s) | N/A |
| -CH₃ | ~2.5 - 2.7 | Singlet (s) | N/A |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display six distinct signals. The chemical shifts are influenced by the electronegativity of the attached or nearby substituents and the overall electron density at each carbon atom.
-
C-2, C-4, and C-5: The carbons directly attached to the bromo (C-2), methyl (C-4), and nitro (C-5) groups will have their chemical shifts significantly influenced by these substituents. The C-2 carbon, bonded to the electronegative bromine, is expected to be found around δ 140 - 145 ppm. The C-5 carbon, attached to the strongly electron-withdrawing nitro group, will also be significantly downfield. The C-4 carbon, bearing the methyl group, will be influenced by both the methyl and adjacent nitro group.
-
C-3 and C-6: These carbons will be influenced by the neighboring substituents and the ring nitrogen. C-6, being adjacent to the nitro group and the nitrogen, is expected to be highly deshielded.
-
-CH₃ Carbon: The methyl carbon will appear in the aliphatic region of the spectrum, typically around δ 18 - 22 ppm.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-6 | ~150 - 155 |
| C-5 | ~145 - 150 |
| C-2 | ~140 - 145 |
| C-4 | ~135 - 140 |
| C-3 | ~125 - 130 |
| -CH₃ | ~18 - 22 |
Comparative Analysis with Structural Analogs
To refine our predictions, we can compare the expected spectra of our target molecule with the known data of its structural precursors. This comparison allows us to observe the specific influence of adding a nitro or a methyl group to the pyridine ring.
Table 3: Comparative ¹H NMR Data (δ, ppm) of this compound and its Analogs
| Proton | 2-Bromo-4-methylpyridine[1][2] | 2-Bromo-5-nitropyridine[3][4] | This compound (Predicted) |
| H-6 | ~8.2 - 8.4 (d) | ~9.2 (d) | ~8.7 - 8.9 (s) |
| H-3 | ~7.2 - 7.4 (s) | ~8.4 (dd) | ~8.2 - 8.4 (s) |
| H-5 / H-4 | ~7.0 - 7.2 (d) | ~7.8 (d) | N/A |
| -CH₃ | ~2.3 - 2.5 (s) | N/A | ~2.5 - 2.7 (s) |
-
Effect of the Nitro Group: Comparing 2-Bromo-4-methylpyridine with our target molecule, the introduction of the strongly electron-withdrawing nitro group at the 5-position is expected to cause a significant downfield shift for the adjacent H-6 proton.
-
Effect of the Methyl Group: Comparing 2-Bromo-5-nitropyridine with our target, the addition of an electron-donating methyl group at the 4-position is predicted to have a minor shielding effect on the adjacent protons, though this is counteracted by the overall electron-deficient nature of the ring. The most notable change is the appearance of the methyl singlet.
This comparative approach provides a logical and evidence-based foundation for the predicted chemical shifts in this compound.
Experimental Protocol for NMR Data Acquisition
To obtain high-resolution ¹H and ¹³C NMR spectra, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data quality and reproducibility.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, with 0.03% v/v TMS)
-
High-quality 5 mm NMR tubes and caps
-
Pipettes or syringes
-
Vortex mixer
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Ensure the sample is fully dissolved. Use a vortex mixer if necessary.
-
Using a pipette or syringe, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks for the TMS and residual solvent signals.
-
-
¹H NMR Spectrum Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters:
-
Pulse angle: 30 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more (as ¹³C has low natural abundance)
-
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale using the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Visualizing the Structure and Workflow
To further clarify the relationships between the molecular structure and the expected NMR data, as well as the experimental process, the following diagrams are provided.
Caption: Labeled atoms of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of this compound. By integrating fundamental NMR principles with a comparative analysis of structurally related compounds, we have established a reliable set of expected spectral data. The detailed experimental protocol provided herein offers a clear pathway for researchers to acquire high-quality data for this compound. This predictive framework serves as a valuable tool for spectral assignment and structural verification in synthetic and medicinal chemistry applications.
References
- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
- PubChem. (n.d.). 2-Bromo-4-methylpyridine. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Bromo-5-nitropyridine. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
Sources
A Senior Application Scientist's Guide to Interpreting the NMR Spectra of Substituted Nitropyridines
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of successful research. Substituted nitropyridines are a class of molecules with significant importance in pharmaceuticals and agrochemicals, often serving as key intermediates in complex synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the detailed structural analysis of these compounds. However, the interplay of the electron-withdrawing nitro group and the inherent electronic properties of the pyridine ring, along with the influence of other substituents, can lead to complex and sometimes non-intuitive NMR spectra.
This comprehensive guide provides an in-depth analysis of the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectral features of substituted nitropyridines. We will delve into the underlying principles that govern the observed chemical shifts and coupling constants, offering a framework for confident spectral interpretation. This guide is designed to move beyond a simple recitation of data, providing insights into the "why" behind the spectral patterns, grounded in established principles of organic chemistry and spectroscopy.
The Foundational Principles: Understanding Electronic Effects in Nitropyridines
The key to interpreting the NMR spectra of substituted nitropyridines lies in understanding the electronic influence of the nitro group (-NO₂) and its interplay with the pyridine nitrogen and other substituents. The nitro group is a potent electron-withdrawing group, exerting its influence through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma bonds. This effect is strongest at the position of substitution (ipso-carbon) and diminishes with distance.
-
Resonance Effect (-M or -R): The nitro group can withdraw electron density from the ring through resonance, particularly when it is in conjugation with the ring's π-system. This effect is most pronounced at the ortho and para positions relative to the nitro group.
The pyridine ring itself has a non-uniform electron distribution due to the electronegative nitrogen atom, which leads to a general deshielding of the ring protons and carbons compared to benzene. The combination of these effects results in a complex pattern of shielding and deshielding that is highly dependent on the substitution pattern.
¹H NMR Spectroscopy: Deciphering Proton Environments
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For substituted nitropyridines, the chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly informative.
Chemical Shifts (δ)
The protons on the pyridine ring in nitropyridines are typically found in the downfield region of the spectrum (δ 7.0-9.5 ppm), a consequence of the combined electron-withdrawing effects of the ring nitrogen and the nitro group. The precise chemical shift of each proton is determined by its position relative to these groups and any other substituents.
General Trends:
-
Protons ortho and para to the Nitro Group: These protons are significantly deshielded (shifted to higher ppm values) due to the strong -I and -R effects of the nitro group. Protons ortho to the nitro group often experience the largest downfield shift.
-
Protons meta to the Nitro Group: These protons are less affected by the resonance effect and are therefore found at a relatively more upfield position compared to the ortho and para protons.
-
Protons alpha to the Pyridine Nitrogen: The protons at the C2 and C6 positions are inherently deshielded due to the electronegativity of the nitrogen atom. When a nitro group is also present, the combined deshielding can lead to very large chemical shifts, often above 9.0 ppm.
Comparative Data for Isomeric Nitropyridines:
| Compound | H-2 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) |
| Pyridine | 8.61 | 7.28 | 7.68 | 7.28 | 8.61 |
| 2-Nitropyridine | - | 8.25 | 7.80 | 7.40 | 8.65 |
| 3-Nitropyridine | 9.10 | - | 8.40 | 7.50 | 8.80 |
| 4-Nitropyridine | 8.75 | 7.80 | - | 7.80 | 8.75 |
| 2-Chloro-3-nitropyridine | - | - | 8.35 | 7.60 | 8.60 |
| 2-Chloro-5-nitropyridine | - | 8.20 | 7.55 | - | 9.10 |
Note: The chemical shift values are approximate and can vary with solvent and concentration. Data compiled from various sources.[1][2][3][4]
Coupling Constants (J)
The through-bond coupling between adjacent protons (³JHH) in the pyridine ring provides crucial information about their connectivity. The magnitude of these coupling constants is influenced by the bond angles and the electronic nature of the substituents.
Typical ³JHH Coupling Constants in Pyridines:
-
³J2,3 ≈ 4.5 - 5.5 Hz
-
³J3,4 ≈ 7.5 - 8.5 Hz
-
³J4,5 ≈ 7.5 - 8.5 Hz
-
³J5,6 ≈ 4.5 - 5.5 Hz
Longer-range couplings (⁴J and ⁵J) are also observed, though they are typically smaller (0.5 - 3 Hz). For instance, a ⁴J coupling between H-2 and H-6 is common in symmetrically substituted pyridines. The presence of the electron-withdrawing nitro group can subtly alter these values, but the general patterns remain a powerful tool for assignment.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The chemical shifts of the pyridine ring carbons in nitropyridines are highly sensitive to the substitution pattern.
Chemical Shifts (δ)
The carbons of the pyridine ring in nitropyridines typically resonate in the range of δ 120-160 ppm.
General Trends:
-
Ipso-Carbon (Carbon bearing the -NO₂ group): This carbon is generally deshielded, although the effect is not as pronounced as for some other substituents. Its chemical shift is often in the range of δ 145-155 ppm.
-
Carbons ortho and para to the Nitro Group: These carbons are significantly deshielded due to the strong electron-withdrawing nature of the nitro group.
-
Carbons alpha to the Pyridine Nitrogen (C2 and C6): These carbons are inherently deshielded and typically appear at the downfield end of the aromatic region.
-
Carbons gamma to the Pyridine Nitrogen (C4): The C4 carbon is also deshielded compared to the C3 and C5 positions.
Comparative Data for Isomeric Nitropyridines:
| Compound | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) |
| Pyridine | 150.0 | 124.0 | 136.0 | 124.0 | 150.0 |
| 3-Nitropyridine | 153.5 | 145.0 | 133.0 | 124.0 | 148.0 |
| 4-Nitropyridine | 151.0 | 124.0 | 145.0 | 124.0 | 151.0 |
| 2-Chloro-5-nitropyridine | 152.0 | 134.0 | 122.0 | 145.0 | 144.0 |
Note: The chemical shift values are approximate and can vary with solvent and concentration. Data compiled from various sources.[3][5]
It is important to note that the chemical shifts in vicinally substituted nitropyridines are often non-additive.[5] This means that simple substituent additivity rules may not accurately predict the chemical shifts, highlighting the complex electronic interactions in these systems.
Advanced NMR Techniques for Unambiguous Assignments
For complex substitution patterns, 1D NMR spectra can be challenging to interpret due to signal overlap and complex coupling patterns. In such cases, 2D NMR spectroscopy is an indispensable tool.
2D NMR Workflow for Substituted Nitropyridines
Caption: A typical workflow for the complete assignment of ¹H and ¹³C NMR spectra of a substituted nitropyridine using 2D NMR techniques.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, allowing for the tracing of proton networks within the molecule.[6]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, providing a definitive link between the ¹H and ¹³C spectra for protonated carbons.[6]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for assigning quaternary (non-protonated) carbons and for piecing together the overall molecular framework by observing long-range connectivities.[6]
¹⁵N NMR Spectroscopy: A Direct Probe of the Nitrogen Environment
¹⁵N NMR spectroscopy, while less common than ¹H and ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, provides invaluable information about the electronic environment of the nitrogen atoms. For nitropyridines, this means we can directly probe both the pyridine ring nitrogen and the nitro group nitrogen.
Chemical Shift Trends:
-
Pyridine Nitrogen: The chemical shift of the pyridine nitrogen is highly sensitive to the electronic effects of substituents. Electron-withdrawing groups, such as the nitro group, generally cause a downfield shift (to higher ppm values). The position of the nitro group has a significant impact on the magnitude of this shift.
-
Nitro Group Nitrogen: The ¹⁵N chemical shift of the nitro group in aromatic compounds typically falls within a well-defined range.[7][8] This can be a useful diagnostic tool for confirming the presence of the nitro functionality. For many nitroaromatic compounds, the ¹⁵N chemical shifts of the nitro groups can be correlated with other molecular properties.[7]
Due to the low sensitivity of ¹⁵N NMR, ¹H-¹⁵N HMBC experiments are often employed to detect the ¹⁵N chemical shifts indirectly through their coupling to nearby protons.[9]
¹⁹F NMR Spectroscopy: For Fluorinated Nitropyridines
The introduction of a fluorine atom into a nitropyridine molecule adds another powerful diagnostic tool: ¹⁹F NMR spectroscopy. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift range, making it highly sensitive to its local electronic environment.[4][10]
Key Features of ¹⁹F NMR:
-
Large Chemical Shift Dispersion: The chemical shifts of ¹⁹F can span a very wide range, which minimizes signal overlap and makes it easier to resolve signals from different fluorine atoms in a molecule.
-
Sensitivity to Electronic Effects: The ¹⁹F chemical shift is extremely sensitive to the electronic effects of other substituents on the ring. This makes it a powerful probe for studying substituent effects.
-
Coupling to other Nuclei: Fluorine couples to both protons (¹H-¹⁹F) and carbons (¹³C-¹⁹F), providing additional structural information. These coupling constants can be observed over several bonds.
For fluoronitropyridines, the ¹⁹F NMR spectrum will be highly informative about the position of the fluorine atom relative to the nitro group and the pyridine nitrogen.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
A well-prepared sample is critical for obtaining high-quality NMR spectra.
Methodology:
-
Sample Purity: Ensure the substituted nitropyridine sample is as pure as possible to avoid interfering signals from impurities.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[7]
-
Concentration:
-
Filtration: Filter the solution through a pipette with a small plug of glass wool or cotton to remove any particulate matter.[6]
-
Transfer to NMR Tube: Transfer the filtered solution into a clean, dry 5 mm NMR tube. Ensure the solution height is at least 4 cm.[11]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is the most common internal standard for referencing ¹H and ¹³C chemical shifts to δ = 0.00 ppm. A small amount can be added directly to the sample, or a solvent containing TMS can be used.[7]
Protocol 2: Acquisition of Standard ¹H and ¹³C NMR Spectra
The following are general parameters for acquiring standard 1D NMR spectra. Instrument-specific optimization may be necessary.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 for moderately concentrated samples.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to several thousand, depending on the sample concentration.
Caption: A simplified workflow for NMR sample preparation and data acquisition.
Conclusion
The interpretation of NMR spectra of substituted nitropyridines is a nuanced task that requires a solid understanding of fundamental electronic principles and the application of a systematic analytical approach. By carefully considering the interplay of the nitro group, the pyridine nitrogen, and other substituents, and by leveraging the power of 2D NMR techniques, researchers can confidently elucidate the structures of these important molecules. This guide provides a framework and the necessary comparative data to navigate the complexities of these spectra, ultimately facilitating the advancement of research and development in fields where these compounds play a crucial role.
References
- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
- NMR Sample Preparation. (n.d.). University College London Faculty of Mathematical & Physical Sciences.
- Sheehy, K., Bateman, L., Flosbach, N. T., & Byrne, P. (2020). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy. The Journal of Organic Chemistry, 85(11), 7209–7217.
- Katritzky, A. R., et al. (1993). Effect of the ortho‐nitro group on the 13C NMR chemical shifts of substituted pyridines. Magnetic Resonance in Chemistry, 31(1), 38-42.
- Thorn, K. A., & Cox, L. G. (2016). Nitrogen-15 NMR chemical shift ranges for oxime, nitro, and nitroso groups in nitrosated and nitrated lignins and soil organic matter. Environmental Science & Technology, 50(17), 9295–9304.
- 3-Nitropyridine. (n.d.). SpectraBase.
- Katritzky, A. R., Akhmedov, N. G., Güven, A., Doskocz, J., Akhmedova, R. G., Majumder, S., & Hall, C. D. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Magnetic Resonance in Chemistry, 44(12), 1143–1150.
- N-oxidation of Pyridine Derivatives. (n.d.).
- Supporting Information for deoxygenation of amine N-oxides. (n.d.). The Royal Society of Chemistry.
- Supporting information for Synthesis of the pyrene deriv
- 1H NMR spectrum for compound 3 in pyridine-d5. (n.d.). ResearchGate.
- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.
- Nitrogen NMR. (n.d.). University of Ottawa.
- 1H and 13C NMR of compound 4 (in pyridine-d5, δ in ppm and J in Hz). (n.d.). ResearchGate.
- 13C and 1H-NMR data of 7 in pyridine-d5 (500 MHz for H, 125 MHz for C). (n.d.). ResearchGate.
- 2-Methylpyridine. (n.d.). Human Metabolome Database.
- Key 2D NMR correlations of 9. (n.d.). ResearchGate.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). The Royal Society of Chemistry.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). [Video]. YouTube. [Link]
- Gerig, J. T. (2001). Fluorine NMR. eMagRes, 1-10.
- 2D NMR. (n.d.). EPFL.
- 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. (n.d.). ResearchGate.
- Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra.
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). (n.d.). Human Metabolome Database.
- 4-Nitro-pyridine 1-oxide. (n.d.). SpectraBase.
- differences & similarities of 1H & 13C NMR spectroscopy. (2022, October 7). [Video]. YouTube. [Link]
- A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- 19Flourine NMR. (n.d.). NMR Facility, University of California, Santa Barbara.
- Fluorine NMR. (n.d.).
- NMR spectra of fluorinated carbohydrates. (2000).
- A Complete Proton and carbon-13 NMR Analysis of Fluocinonide, a Fluorinated Corticosteroid. (1986).
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A Comparative Guide to Purity Analysis of 2-Bromo-4-methyl-5-nitropyridine: A Validated GC-MS Protocol and Orthogonal Methods
Introduction: 2-Bromo-4-methyl-5-nitropyridine is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its purity is a critical quality attribute, directly influencing reaction yields, impurity profiles, and the ultimate safety and efficacy of downstream active pharmaceutical ingredients (APIs). This guide presents a detailed, robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the comprehensive purity analysis of this compound. Furthermore, it provides a comparative analysis with orthogonal analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), to construct a self-validating and holistic purity assessment strategy.
Method Selection Rationale: Why GC-MS?
Gas chromatography is a premier technique for analyzing compounds that are volatile or can be made volatile without decomposition.[1] For this compound, its molecular structure—a substituted pyridine ring—suggests sufficient volatility and thermal stability for GC analysis. The coupling of GC with a mass spectrometer provides unparalleled identification capabilities, offering both high-resolution separation and definitive mass-based confirmation of the main component and any volatile impurities.[2]
Key Advantages of GC-MS for this Application:
-
High Resolving Power: Capillary GC columns can efficiently separate closely related structural isomers and process-related impurities.
-
High Sensitivity: MS detectors, especially when operated in Selected Ion Monitoring (SIM) mode, can detect trace-level impurities.[3]
-
Definitive Identification: Electron Ionization (EI) at 70 eV generates reproducible fragmentation patterns, allowing for confident peak identification via library matching or spectral interpretation.
However, no single method is absolute. A key principle in analytical validation is the use of orthogonal methods—techniques that measure the same attribute based on different physicochemical principles.[4][5] This guide will compare the primary GC-MS method with HPLC, which separates based on polarity, and qNMR, which provides an absolute purity value based on nuclear properties.[4][6]
Primary Method: High-Resolution GC-MS Protocol
This protocol is designed to provide robust separation and sensitive detection of this compound and its potential volatile impurities.
Instrumentation and Consumables
-
GC-MS System: Agilent 8890 GC coupled to a 5977B MS Detector, or equivalent.
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column. This phase is chosen for its versatility and stability in analyzing a wide range of semi-polar compounds.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps. Glass is essential to prevent potential leaching from plastic consumables.[7]
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade.
Detailed Experimental Protocol
Step 1: Sample Preparation
-
Accurately weigh approximately 20 mg of the this compound sample into a 20 mL volumetric flask.
-
Dissolve and dilute to the mark with Dichloromethane to achieve a final concentration of ~1.0 mg/mL.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer an aliquot of the solution into a 2 mL GC vial for analysis.
Step 2: GC-MS Method Parameters The following table summarizes the optimized instrumental parameters. The rationale behind these choices is to ensure efficient volatilization without thermal degradation.[8]
| Parameter | Value | Rationale |
| GC Inlet | ||
| Injector Type | Split/Splitless | Allows for high sensitivity (splitless) while protecting the column from overload. |
| Inlet Temperature | 260 °C | High enough to ensure rapid volatilization of the analyte but low enough to minimize potential degradation of the nitro group. |
| Injection Volume | 1 µL | Standard volume for capillary columns to avoid peak distortion. |
| Split Ratio | 20:1 | A split injection is used to avoid overloading the column with the main component, allowing for better resolution of trace impurities. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column to balance resolution and analysis time. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 2 min | Allows for focusing of the analytes at the head of the column. |
| Ramp Rate | 15 °C/min to 280 °C | A moderate ramp rate to ensure separation of early-eluting impurities from the main peak. |
| Final Temperature | 280 °C, hold for 5 min | Ensures that any less volatile, late-eluting impurities are eluted from the column. |
| MS Detector | ||
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp | 230 °C | Standard temperature for EI, balancing ionization efficiency and minimizing thermal degradation within the source.[9] |
| Ionization Mode | Electron Ionization (EI) | 70 eV |
| Mass Scan Range | 40 - 450 amu | A wide scan range to capture the molecular ion and key fragments of the main peak and potential impurities. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from saturating the detector. |
Data Analysis & Purity Calculation
Purity is determined using the area percent normalization method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 This calculation assumes that all compounds have a similar response factor in the MS detector, which is a reasonable starting point for purity profiling of related substances. For validation, the method's accuracy, precision, linearity, and robustness should be established according to ICH Q2(R1) guidelines.[10][11][12]
Experimental Workflow Diagram
The following diagram illustrates the complete GC-MS workflow from sample preparation to final data analysis.
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Reactivity Face-Off: A Comparative Guide to 2-Bromo- vs. 2-Chloro-4-methylpyridine in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl scaffolds that are prevalent in pharmaceuticals.[1] The 4-methylpyridine moiety is a valuable structural motif, and its functionalization via Suzuki coupling is a common strategy in drug discovery. The choice of the halide on the pyridine ring, specifically between a bromo or chloro substituent at the 2-position, is a critical decision that significantly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 2-bromo-4-methylpyridine and 2-chloro-4-methylpyridine in the Suzuki coupling reaction, supported by established chemical principles and illustrative experimental data.
The Decisive Factor: The Carbon-Halogen Bond and the Rate-Determining Step
The fundamental difference in reactivity between 2-bromo-4-methylpyridine and 2-chloro-4-methylpyridine in palladium-catalyzed Suzuki coupling lies in the strength of the carbon-halogen (C-X) bond.[2] The catalytic cycle of the Suzuki reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the C-X bond.[4][5]
The C-Br bond (bond dissociation energy ~285 kJ/mol) is inherently weaker than the C-Cl bond (bond dissociation energy ~327 kJ/mol).[6][7] Consequently, the C-Br bond in 2-bromo-4-methylpyridine undergoes oxidative addition to the palladium(0) catalyst more readily and at a faster rate than the more robust C-Cl bond in 2-chloro-4-methylpyridine.[8][9] This translates to milder reaction conditions, shorter reaction times, and often lower catalyst loadings for the bromo-derivative.[8]
At a Glance: Performance Comparison in Suzuki Coupling
While a direct, side-by-side experimental comparison under identical conditions is not extensively documented in a single source, a compilation of data from various studies on analogous systems provides a clear trend in reactivity. The following table summarizes the expected performance differences between 2-bromo- and 2-chloro-4-methylpyridine in Suzuki coupling.
| Feature | 2-Bromo-4-methylpyridine | 2-Chloro-4-methylpyridine | Rationale |
| Relative Reactivity | High | Moderate to Low | The weaker C-Br bond leads to a faster oxidative addition step.[4][8] |
| Typical Temperature | 80-100 °C | 100-120 °C or higher | Higher energy is required to cleave the stronger C-Cl bond.[8] |
| Typical Reaction Time | 2-12 hours | 12-24 hours or longer | The catalytic cycle is generally faster for the bromo-substrate.[8] |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often effective.[3] | Requires more active catalyst systems with bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands.[10][11] | Challenging substrates like chloropyridines necessitate highly active catalysts to facilitate the difficult oxidative addition.[10] |
| Catalyst Loading | Typically lower (e.g., 1-3 mol%) | Often higher (e.g., 2-5 mol%) | Less reactive substrates may require a higher concentration of the catalyst to achieve reasonable conversion.[8] |
| Illustrative Yield | Generally high (e.g., 80-95%) | Variable, can be high with optimized catalyst systems (e.g., 70-90%) | Higher reactivity often correlates with higher and more reproducible yields under standard conditions.[8] |
The Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The key difference in reactivity between the bromo- and chloro-substrates is manifested in the initial oxidative addition step.
Experimental Protocols
The following are representative, yet general, starting protocols for the Suzuki coupling of 2-bromo- and 2-chloro-4-methylpyridine. Optimization of specific parameters such as the boronic acid, base, solvent, temperature, and reaction time is often necessary for achieving optimal results.
Protocol 1: Suzuki Coupling of 2-Bromo-4-methylpyridine (Standard Conditions)
This protocol utilizes a commonly employed palladium catalyst and base combination suitable for the more reactive bromo-substrate.
Materials:
-
2-Bromo-4-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-3 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
Procedure:
-
To a dry Schlenk flask or reaction vial, add 2-bromo-4-methylpyridine, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 2-Chloro-4-methylpyridine (For Challenging Substrates)
This protocol employs a more active catalyst system necessary to overcome the higher activation barrier of the C-Cl bond.
Materials:
-
2-Chloro-4-methylpyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)
-
SPhos (2-sphos) (4-8 mol%) or another bulky, electron-rich phosphine ligand
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry Schlenk flask or reaction vial, add 2-chloro-4-methylpyridine, the arylboronic acid, the base, the palladium precursor (Pd(OAc)₂), and the ligand (SPhos).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Strategic Recommendations
The choice between 2-bromo-4-methylpyridine and 2-chloro-4-methylpyridine for Suzuki coupling is a strategic one, balancing reactivity with substrate availability and cost.
-
2-Bromo-4-methylpyridine is the substrate of choice when higher reactivity, milder reaction conditions, and the use of more common and less expensive palladium catalysts are desired. Its faster reaction kinetics generally lead to more efficient and predictable outcomes.[8][9]
-
2-Chloro-4-methylpyridine , while less reactive, is often more economical and readily available. Significant advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine and N-heterocyclic carbene ligands, have made the coupling of chloropyridines highly efficient.[1][10] The key to success with this substrate lies in the judicious selection of a highly active catalytic system and a careful optimization of reaction parameters.
For drug development professionals, where process robustness and scalability are paramount, the higher reactivity of the bromo-derivative might be advantageous in early-stage discovery for rapid analogue synthesis. However, for large-scale manufacturing, the cost-effectiveness of the chloro-analogue may warrant the initial investment in process development to identify a robust and efficient catalytic system.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,5-Dibromo-4-methylpyridine and 2,5-dichloro-4.
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
- G-Chem. (n.d.). Covalent Bond Energies. [Link]
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
- Chemistry LibreTexts. (2023). 10.9: Bond Energies. [Link]
- BenchChem. (2025). Reactivity Face-Off: 2-Bromo-6-methylpyridine vs. 2-Chloro-6-methylpyridine in Cross-Coupling Reactions.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]
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A Comparative Guide to Boronic Acids in the Suzuki Coupling with 2-Bromo-4-methylpyridine
Introduction: The Strategic Importance of 2-Substituted 4-Methylpyridines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] Within the vast landscape of molecules synthesized via this method, 2-substituted 4-methylpyridines hold a place of particular significance. This structural motif is a common feature in a multitude of pharmaceutical agents and functional materials, making its efficient synthesis a critical objective for researchers in drug development and materials science.[2]
This guide offers a comparative analysis of various boronic acids in the Suzuki coupling with 2-Bromo-4-methylpyridine. We will delve into the nuanced interplay of reaction parameters, providing field-proven insights and experimental data to empower researchers to make informed decisions for their synthetic strategies.
The "2-Pyridyl Problem": A Unique Challenge
The coupling of 2-halopyridines, such as 2-Bromo-4-methylpyridine, presents a well-documented challenge often referred to as the "2-pyridyl problem." The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species and effectively "poisoning" the catalyst.[3] This inhibition can significantly slow down or even halt the reaction, making the careful selection of catalyst, ligand, and reaction conditions paramount to achieving high yields.[3][4]
Comparative Performance of Boronic Acids
The nature of the boronic acid coupling partner significantly influences the outcome of the Suzuki reaction with 2-Bromo-4-methylpyridine. The electronic properties and stability of the boronic acid are key determinants of reactivity.
| Boronic Acid Type | Example | Expected Reactivity | Key Considerations |
| Arylboronic Acids | Phenylboronic Acid | Generally high | Electron-donating groups on the phenyl ring can accelerate the reaction, while electron-withdrawing groups may slow it down. |
| 4-Methoxyphenylboronic Acid | High | The electron-donating methoxy group enhances the nucleophilicity of the boronic acid. | |
| 4-Chlorophenylboronic Acid | Moderate to High | The electron-withdrawing chlorine atom can decrease the reactivity compared to unsubstituted phenylboronic acid. | |
| Heteroarylboronic Acids | 2-Thiopheneboronic Acid | Variable | π-Rich heterocycles are generally more reactive but can be prone to decomposition (protodeboronation).[5] |
| 2-Furanboronic Acid | Variable | Similar to thiopheneboronic acids, these are reactive but can be unstable under basic conditions.[6] | |
| Pyridine-3-boronic Acid | Moderate | The electron-deficient nature of the pyridine ring can make transmetalation more challenging.[5] |
This table provides a generalized overview. Actual yields are highly dependent on the specific reaction conditions.
Dissecting the Experimental Parameters: A Causal Approach
Achieving a successful Suzuki coupling with 2-Bromo-4-methylpyridine requires a holistic understanding of how each reaction component contributes to the catalytic cycle.
The Catalyst-Ligand System: The Heart of the Reaction
The choice of the palladium catalyst and its associated ligand is arguably the most critical factor. For challenging substrates like 2-bromopyridines, bulky and electron-rich phosphine ligands are often necessary to shield the palladium center from the inhibiting pyridine nitrogen.[3]
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant, these can be less effective for 2-bromopyridine couplings due to susceptibility to catalyst poisoning.[7][8]
-
Modern Buchwald Ligands (e.g., SPhos, XPhos): These bulky, electron-rich ligands are highly effective at promoting the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions.[7]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-IPr): NHC-based catalysts exhibit strong σ-donating properties, which enhances catalytic activity and stability, often allowing for lower catalyst loadings.[7][9]
The Role of the Base: Activating the Boronic Acid
The base is not a mere spectator; it plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[10] The choice of base can significantly impact the reaction rate and yield.
-
Carbonates (K₂CO₃, Cs₂CO₃): These are common and often effective choices. Cesium carbonate is a stronger base and can be beneficial for less reactive coupling partners.[10]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often used with modern catalyst systems and can lead to high yields.[10]
Solvent Systems: Creating the Optimal Reaction Environment
The solvent system must solubilize the reactants, catalyst, and base to facilitate the reaction. For Suzuki couplings involving inorganic bases, biphasic solvent systems are often employed.
-
Ethereal Solvents/Water (e.g., 1,4-Dioxane/H₂O, THF/H₂O): These mixtures are common, with the aqueous phase dissolving the base and the organic phase dissolving the substrate and catalyst.[11]
-
Toluene/Water: A less polar option that can be effective, particularly with bulky phosphine ligands.[11]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
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- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-4-methyl-5-nitropyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 2-Bromo-4-methyl-5-nitropyridine
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to form crucial hydrogen bonds make it an ideal framework for designing molecules that interact with biological targets. Within the vast landscape of pyridine derivatives, this compound stands out as a particularly versatile starting point for the synthesis of novel therapeutics, especially in the realm of kinase inhibition.[2][3]
This technical guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogs based on the this compound core. While direct, comprehensive comparative studies on a wide range of these specific analogs are not extensively documented in publicly available literature, this guide synthesizes findings from various studies on structurally related nitropyridine and aminopyridine derivatives. By examining the impact of substitutions at key positions, we can infer the principles that govern the biological activity of this promising class of compounds. This guide is intended to provide a rational framework for the design of next-generation inhibitors for various therapeutic targets.
Comparative Analysis of Substituent Effects: Decoding the SAR
The biological activity of this compound analogs is profoundly influenced by the nature and position of its functional groups. The interplay between the bromine atom, the methyl group, the nitro group, and the pyridine nitrogen itself creates a nuanced chemical space for optimization.
The Role of the 2-Bromo Substituent: A Handle for Diversity
The bromine atom at the 2-position is a key synthetic handle, primarily utilized for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] This allows for the introduction of a wide variety of aryl and heteroaryl moieties, enabling a systematic exploration of the chemical space to enhance potency and selectivity.
Inferred SAR Insights:
-
Exploration of Hydrophobic Pockets: Introduction of various cyclic and acyclic groups can probe hydrophobic pockets within the target's active site. For kinase inhibitors, this can lead to increased potency.
-
Modulation of Physicochemical Properties: The nature of the coupled group can significantly alter the solubility, lipophilicity, and metabolic stability of the analog.
-
Introduction of Additional Interaction Points: The coupled moiety can introduce new hydrogen bond donors or acceptors, or other functionalities that can form specific interactions with the target protein, thereby improving affinity and selectivity.
The 4-Methyl Group: A Modulator of Potency and Selectivity
The methyl group at the 4-position, while seemingly simple, can play a significant role in the molecule's interaction with its target.
Inferred SAR Insights:
-
Steric Influence: The methyl group can provide a steric constraint that favors a specific binding conformation. In some cases, replacing it with larger or smaller groups can either enhance or diminish activity depending on the topology of the binding site.
-
Hydrophobic Interactions: This group can engage in favorable hydrophobic interactions within the active site, contributing to the overall binding affinity.
-
Electronic Effects: The electron-donating nature of the methyl group can subtly influence the electronic distribution of the pyridine ring, which may impact binding.
The 5-Nitro Group: A Key Player in Biological Activity
The nitro group at the 5-position is a strong electron-withdrawing group that significantly influences the electronic character of the pyridine ring. Its presence is often crucial for the observed biological activity.
Inferred SAR Insights:
-
Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming critical interactions with amino acid residues in the target's active site.
-
Modulation of Reactivity: The electron-withdrawing nature of the nitro group can activate the pyridine ring for nucleophilic aromatic substitution, a common strategy in the synthesis of derivatives.
-
Bio-reduction and Mechanism of Action: In some contexts, particularly in antimicrobial and some anticancer applications, the nitro group can be bioreduced to reactive intermediates that exert a cytotoxic effect.[3]
Data Presentation: Comparative Biological Activity
While a direct comparative dataset for a series of this compound analogs is not available, the following table summarizes the biological activity of structurally related nitropyridine and aminopyridine derivatives to illustrate the potential of this scaffold. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the target's activity.
| Compound Scaffold | Derivative/Modification | Target/Cell Line | IC50 (µM) | Reference |
| 2-Amino-5-nitropyridine | 4-Methoxyphenyl derivative | MCF-7 (Breast Cancer) | 6.41 | [4] |
| 2-Amino-5-nitropyridine | Piperidine derivative | HepG2 (Liver Cancer) | 7.63 | [4] |
| 3-Nitropyridine | Analog 4AZA2891 | HT-29 (Colon Cancer) | 0.0054 | [4] |
| 3-Nitropyridine | Analog 4AZA2996 | HT-29 (Colon Cancer) | 0.0040 | [4] |
| Pyridothienopyrimidine | Derivative 3a | EGFR | 0.00727 | [5] |
| Pyridothienopyrimidine | Derivative 5a | EGFR | 0.01729 | [5] |
| Nicotinonitrile | Derivative 14a | NCIH 460 (Lung Cancer) | 0.025 | [6] |
| Nicotinonitrile | Derivative 14a | RKOP 27 (Colon Cancer) | 0.016 | [6] |
Note: This table presents data for related but not identical structures to provide a conceptual framework for the potential activity of this compound analogs.
Experimental Protocols: A Guide to Evaluation
The accurate evaluation of novel compounds is critical for establishing a reliable SAR. The following are detailed, step-by-step methodologies for key in vitro assays commonly used in the study of kinase inhibitors and cytotoxic agents.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound analog against a specific protein kinase.
Materials:
-
Recombinant human kinase of interest
-
Specific peptide or protein substrate
-
Test compound (this compound analog)
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the bottom of a 384-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase Reaction:
-
Add the kinase, substrate, and ATP solution to the wells to initiate the reaction.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Luminescence Measurement: Measure the luminescent signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[3]
Objective: To determine the cytotoxic potential of a this compound analog against a specific cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Visualizations: Pathways and Workflows
To provide a clearer understanding of the experimental processes and biological context, the following diagrams are provided.
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Caption: Simplified signaling pathway of a receptor tyrosine kinase and the point of inhibition.
Conclusion: A Promising Scaffold for Future Drug Discovery
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The strategic placement of the bromo, methyl, and nitro groups provides a rich platform for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. While a comprehensive SAR study on a dedicated series of these analogs is warranted, the insights gleaned from related structures provide a strong foundation for rational drug design. The experimental protocols detailed in this guide offer a robust framework for the evaluation of new chemical entities based on this versatile scaffold. As our understanding of the intricate signaling pathways that drive disease continues to grow, the strategic application of medicinal chemistry principles to privileged scaffolds like this compound will undoubtedly pave the way for the discovery of innovative and effective medicines.
References
- ResearchGate. (n.d.). In vitro cytotoxic activity of the newly designed derivatives against the HepG-2 and Caco-2 cell lines.
- PubMed. (n.d.). In vitro cytotoxic activity of an N-hydroxypyridine-2-thione derivative.
- ResearchGate. (n.d.). Cytotoxicity of various nitroxides.
- CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
- National Center for Biotechnology Information. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
- National Center for Biotechnology Information. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon.
- National Center for Biotechnology Information. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
- National Center for Biotechnology Information. (n.d.). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536.
- National Center for Biotechnology Information. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents.
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A Senior Application Scientist's Guide to Palladium Catalysts for the Cross-Coupling of Bromopyridines
The pyridine scaffold is a cornerstone of modern medicine and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. Consequently, the efficient synthesis and functionalization of pyridine derivatives are of paramount importance. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the direct connection of pyridine moieties to other molecular fragments.
However, bromopyridines present unique challenges. The electron-deficient nature of the pyridine ring and the propensity of the nitrogen lone pair to coordinate with the palladium center can hinder the catalytic cycle, leading to low yields, catalyst deactivation, or undesired side reactions like hydrodebromination. The choice of the palladium catalyst system—comprising the palladium precursor, ligand, base, and solvent—is therefore critical to overcoming these hurdles.
This guide provides an in-depth comparison of common palladium catalyst systems for the cross-coupling of bromopyridines, drawing upon field-proven insights and experimental data to aid researchers in catalyst selection and reaction optimization. We will delve into the mechanistic nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering practical protocols and troubleshooting advice.
Pillar 1: The Anatomy of a High-Performance Catalytic System
A successful cross-coupling reaction hinges on the synergistic interplay of its components. The active catalyst is typically a low-valent Pd(0) species, which is generated in situ from a more stable Pd(II) or Pd(0) precatalyst. The ligand's role is not merely to stabilize this active species but to critically modulate its reactivity.
-
Palladium Precursors : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. While Pd(PPh₃)₄ is a Pd(0) source, Pd(II) salts are often preferred for their stability and require an in situ reduction step, which can sometimes be facilitated by phosphine ligands, amines, or solvents.[1][2]
-
Ligands : This is the most critical variable. Ligands tune the steric and electronic properties of the palladium center, directly influencing the rates of oxidative addition and reductive elimination—the key steps of the catalytic cycle.[3]
-
Classical Phosphines (e.g., PPh₃) : Triphenylphosphine is a workhorse ligand, but its relatively low electron-donating ability may lead to slower reaction rates with challenging substrates like bromopyridines.[4]
-
Bulky, Electron-Rich Phosphines (Buchwald Ligands) : Ligands like SPhos, XPhos, and RuPhos have revolutionized cross-coupling.[4] Their steric bulk promotes the formation of highly active, low-coordinate palladium complexes, while their electron-rich nature facilitates the often rate-limiting oxidative addition step, especially with electron-deficient aryl halides.[3]
-
N-Heterocyclic Carbenes (NHCs) : NHCs are powerful σ-donating ligands that form highly stable bonds with palladium.[5][6] This stability makes Pd-NHC catalysts, such as the commercially available PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, exceptionally active and robust, even at high temperatures.[7][8]
-
Below is a diagram illustrating the general workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling.
Pillar 2: Comparative Performance in Key Transformations
The optimal catalyst system is highly dependent on the specific transformation. We will now compare catalyst performance for the three most common cross-coupling reactions involving bromopyridines.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most widely used C-C bond-forming reaction.[9][10] Its tolerance for a wide range of functional groups makes it invaluable in drug development.
Performance Data:
| Catalyst System | Bromopyridine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | Good | [11] |
| Pd(dppf)Cl₂ | 2-Bromo-6-methylpyridine | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.25-0.5 | High | [12] |
| Pd(OAc)₂ / SPhos | 3-Bromopyridine | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [10] |
| PEPPSI-IPr | 3-Bromopyridine | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [10] |
| Pd(OAc)₂ (ligand-free) | 2-Bromopyridine | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.08 | 70 | [9] |
Expertise & Causality:
-
Pd(PPh₃)₄ is a classic, reliable choice for many substrates. However, as seen with the dichloropyrimidine derivative, it can require longer reaction times.[11]
-
Pd(dppf)Cl₂ is particularly effective, often used in microwave-assisted protocols for rapid synthesis.[12] The ferrocene backbone of the dppf ligand imparts excellent stability and activity.
-
Buchwald systems (e.g., Pd(OAc)₂/SPhos) demonstrate superior performance for challenging substrates like 3-bromopyridine, achieving high yields in shorter times compared to classical catalysts.[10] The bulky SPhos ligand accelerates the reductive elimination step.
-
NHC catalysts (e.g., PEPPSI-IPr) are often the most active, requiring lower catalyst loadings and reaction times.[10] Their robustness is a significant advantage, though cost can be a consideration.
-
Ligand-free systems offer a simpler, more economical option, but often require higher temperatures (frequently with microwave heating) and may not be as broadly applicable, sometimes resulting in lower yields.[9]
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
B. Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is the premier method for constructing aryl-amine bonds.[13][14] This reaction is crucial for synthesizing countless pharmaceutical agents. For bromopyridines, the choice of a highly active catalyst is essential to outcompete catalyst inhibition by the substrate or product.
Performance Data:
| Catalyst System | Bromopyridine Substrate | Amine | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| Pd(OAc)₂ / dppp | 2-Bromopyridines | Volatile primary & secondary amines | NaOtBu | Toluene | 80 | 55-98 | [15] |
| Pd₂(dba)₃ / XPhos | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | ~40 | [16] |
| RuPhos Precatalyst | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | THF | 65 | 83 | [16] |
| BrettPhos Precatalyst | 3-Halo-2-aminopyridines | Primary amines | LiHMDS | THF | 65 | High | [16] |
Expertise & Causality:
-
The amination of pyridines almost exclusively relies on bulky, electron-rich phosphine ligands. The data clearly shows that ligands like RuPhos and BrettPhos, available as stable precatalysts, provide outstanding yields for the particularly challenging amination of 3-bromo-2-aminopyridine.[16]
-
The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine and facilitate the catalytic cycle.[13][15]
-
For substrates like 3-bromo-2-aminopyridine, where the substrate itself contains an amino group, catalyst design is paramount to prevent unproductive binding. The high performance of the RuPhos precatalyst highlights how specialized ligands are tailored to overcome these specific challenges, leading to significantly improved yields over other systems.[16]
C. Sonogashira Coupling: Assembling Alkynylpyridines
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to alkynyl-substituted pyridines, which are important intermediates and structural motifs.[17][18] The classic protocol involves a dual palladium and copper(I) catalytic system.
Performance Data:
| Catalyst System | Bromopyridine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridines | Et₃N | DMF | 100 | 3 | up to 96 | [17] |
| PdCl₂(PPh₃)₂ / CuI | 3-Bromopyridine | Et₃N | THF | rt | 6 | 95 | [18] |
| Pd-NHC Complex / CuI | Aryl Bromides | - | - | - | - | Good | [19] |
Expertise & Causality:
-
The combination of a palladium catalyst with a copper(I) co-catalyst is highly effective, enabling reactions under relatively mild conditions.[17][18] The proposed mechanism involves a palladium cycle for the aryl halide activation and a copper cycle for the alkyne activation.
-
As shown with 2-amino-3-bromopyridines, the system can be optimized (catalyst, ligand, base) to achieve excellent yields even with substituted substrates.[17]
-
While copper is beneficial, copper-free Sonogashira variants have been developed to avoid issues related to the homocoupling of alkynes (Glaser coupling). These often require different ligands or reaction conditions.
Pillar 3: Field-Proven Experimental Protocols
The following protocols are representative examples for each coupling type, designed to be self-validating and reproducible.
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol uses a robust Pd(dppf)Cl₂ catalyst, suitable for a range of arylboronic acids.
-
Materials :
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (5:1 v/v, 6 mL)
-
Schlenk flask or microwave reaction vessel, magnetic stir bar
-
-
Procedure :
-
To a dry Schlenk flask, add 2-bromopyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring. For faster reactions, a microwave reactor can be used.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-arylpyridine.[12]
-
Protocol 2: Buchwald-Hartwig Amination of 3-Bromopyridine
This protocol employs a highly active RuPhos precatalyst for coupling with a secondary amine.
-
Materials :
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
RuPhos Precatalyst (Gen 3) (0.02 mmol, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 mmol, 2.0 equiv, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Glovebox or Schlenk line for handling air-sensitive reagents
-
-
Procedure :
-
Inside a glovebox or under a positive pressure of Argon, add the RuPhos Precatalyst and 3-bromopyridine to a dry Schlenk flask.
-
Add anhydrous THF, followed by morpholine.
-
Slowly add the LiHMDS solution at room temperature. The use of a strong, non-nucleophilic base is essential for efficient deprotonation of the amine without competing side reactions.
-
Seal the flask and heat the mixture to 65-70 °C.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, and carefully quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.[16]
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized); Poorly soluble base; Insufficient temperature. | Ensure proper degassing of solvents. Use a freshly opened bottle of catalyst or ligand. Grind the base (e.g., K₂CO₃, K₃PO₄) to a fine powder. Screen higher temperatures. |
| Hydrodebromination | Catalyst system promotes protonolysis over cross-coupling; Presence of water/protons. | This is a common side reaction with electron-deficient heteroaryl halides.[4] Switch to a less electron-rich ligand (e.g., PPh₃). Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). Ensure strictly anhydrous conditions.[4] |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading. | Rigorously degas the reaction mixture. Reduce the catalyst loading after initial optimization. |
| Poor Reproducibility | Variable catalyst/ligand quality; Inconsistent degassing; Hygroscopic reagents. | Use high-purity, well-characterized precatalysts. Standardize the degassing procedure (e.g., number of pump/purge cycles). Dry hygroscopic bases (like Cs₂CO₃) in an oven before use. |
Conclusion
The successful cross-coupling of bromopyridines is a nuanced task that demands a careful and rational approach to catalyst selection. While classical catalysts like Pd(PPh₃)₄ have their place, the modern synthetic chemist's toolbox is now equipped with highly sophisticated systems that can overcome the inherent challenges of these substrates.
-
For Suzuki-Miyaura couplings , Pd(dppf)Cl₂ offers a robust and reliable starting point, while advanced Buchwald and NHC-based systems provide superior activity for more demanding transformations.
-
For Buchwald-Hartwig aminations , the use of bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos), often as stable precatalysts, is non-negotiable for achieving high yields.
-
For Sonogashira couplings , the classic Pd/CuI system remains highly effective and broadly applicable.
Ultimately, the data and protocols presented here serve as a guide. The optimal conditions for any specific substrate pairing will always require empirical validation and optimization. By understanding the causal relationships between catalyst structure and reactivity, researchers can navigate the complexities of these reactions and efficiently construct the valuable pyridyl-containing molecules that drive innovation in science.
References
- Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Compar
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. BenchChem.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Buchwald-Hartwig Amin
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. [Link]
- Application Notes and Protocols for Suzuki Coupling of 2-Bromo-6-methylpyridine. BenchChem.
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Sonogashira coupling. Wikipedia. [Link]
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Royal Society of Chemistry. [Link]
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
- Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. Royal Society of Chemistry. [Link]
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. [Link]
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective.
- Buchwald–Hartwig amin
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. BenchChem.
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
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A Comparative Guide to the Synthetic Validation of 2-Bromo-4-methyl-5-nitropyridine
Introduction: The Strategic Importance of 2-Bromo-4-methyl-5-nitropyridine
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. This compound (CAS No. 23056-47-5) has emerged as a highly valued intermediate, prized for its uniquely functionalized heterocyclic core. The presence of a nitro group, a methyl group, and a reactive bromine atom on the pyridine scaffold makes it a versatile precursor for a multitude of chemical transformations.[1] Its application is prominent in the synthesis of complex molecules with targeted biological activities, including potent kinase inhibitors for oncological therapies.[1]
Given its significance, the efficient and reliable synthesis of this intermediate is a critical concern for researchers. This guide provides an in-depth, objective comparison of two distinct synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective yields and practical considerations.
Route 1: The Aminopyridine Pathway via Sandmeyer Reaction
This well-documented, two-step approach begins with the commercially available starting material, 2-amino-4-methylpyridine. The strategy involves the sequential introduction of the nitro group via electrophilic aromatic substitution, followed by the conversion of the amino group to a bromine via a Sandmeyer-type diazotization reaction.
Mechanistic Rationale
The logic of this pathway is dictated by the directing effects of the substituents. The amino group (-NH₂) is a powerful activating, ortho-para director. Nitration of 2-amino-4-methylpyridine is therefore directed to the 5-position, which is para to the amino group and activated by it. The subsequent Sandmeyer reaction is a classic and robust method for converting an aromatic amino group into a halide by generating a diazonium salt intermediate, which is then displaced by a bromide ion, often catalyzed by a copper(I) salt.[2]
Experimental Protocol: Route 1
Step 1a: Synthesis of 4-methyl-5-nitro-2-aminopyridine [2]
-
In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine (5.80 g, 53.6 mmol) in 8 mL of concentrated sulfuric acid.
-
Prepare a nitrating mixture by slowly adding 4.05 mL of concentrated nitric acid (91 mmol) to 8 mL of concentrated sulfuric acid, maintaining the temperature between 5-20°C.
-
Slowly add the nitrating mixture to the solution of 2-amino-4-methylpyridine, keeping the reaction temperature between 5-20°C.
-
Stir the resulting mixture at room temperature for 30 minutes, then heat to 50°C and maintain stirring for 7 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Basify the mixture to pH 9 using concentrated ammonia solution. A precipitate will form.
-
Filter the solid and purify by column chromatography (petroleum ether: ethyl acetate = 3:1) to yield 4-methyl-5-nitro-2-aminopyridine.
-
Reported Yield: 1.5 g (18%) [2]
-
Step 1b: Synthesis of this compound [2]
-
In a reaction flask, prepare a mixture of tert-butyl nitrite (202 mg, 1.96 mmol) and cuprous bromide (CuBr) (225 mg, 1.57 mmol) in acetonitrile.
-
Heat the mixture to 60-65°C.
-
Add 4-methyl-5-nitro-2-aminopyridine (202 mg, 1.96 mmol) in portions to the heated mixture.
-
Increase the temperature to 70°C and stir for 2 hours.
-
Cool the reaction to room temperature and concentrate under vacuum to remove the solvent.
-
Perform a liquid-liquid extraction with ethyl acetate and water. Collect the organic phase.
-
Wash the organic layer sequentially with water and saturated brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under vacuum and purify the residue by column chromatography (petroleum ether: ethyl acetate = 10:1) to yield the final product.
-
Reported Yield: 50 mg (17%) [2]
-
Route 2: The Pyridone Pathway via Deoxybromination
An alternative strategy involves starting from 4-methyl-2-pyridone (which exists in tautomeric equilibrium with 4-methyl-pyridin-2-ol). This pathway also consists of two main transformations: nitration of the pyridone ring, followed by a deoxybromination reaction to convert the hydroxyl group into the target bromine atom.
Mechanistic Rationale
The 2-pyridone tautomer behaves like an activated aromatic system. The hydroxyl group is an activating, ortho-para director, guiding the incoming nitro group to the 5-position. The subsequent critical step is the conversion of the stable 2-pyridone C=O (or enolic C-OH) to a C-Br bond. This is achieved using a powerful halogenating agent like phosphorus oxybromide (POBr₃). The mechanism involves the activation of the pyridone oxygen by phosphorus, converting it into an excellent leaving group, which is then displaced by a bromide ion in a nucleophilic substitution reaction.[3][4]
Experimental Protocol: Route 2
Step 2a: Synthesis of 4-methyl-5-nitro-2-pyridone Rationale: This protocol is based on the standard and well-established conditions for the nitration of N-methyl-2-pyridone, a closely related substrate.[5]
-
In a flask, add 4-methyl-2-pyridone to concentrated sulfuric acid and cool the mixture in an ice bath.
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Slowly add the nitrating mixture to the pyridone solution, maintaining a low temperature (e.g., 5-15°C) throughout the addition.
-
After the addition is complete, allow the reaction to stir for a short period before pouring it onto crushed ice to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry to yield 4-methyl-5-nitro-2-pyridone.
-
Expected Yield: High. (Nitration of pyridones is generally efficient; specific yield data for this substrate requires experimental validation).
-
Step 2b: Synthesis of this compound Rationale: This protocol is adapted from a highly analogous procedure for the conversion of 2-hydroxy-3-nitro-5-methylpyridine to its 2-bromo derivative, demonstrating the effectiveness of POBr₃ for this transformation.[4]
-
In a flask under a nitrogen atmosphere, suspend 4-methyl-5-nitro-2-pyridone (1.0 eq) in N,N-dimethylformamide (DMF).
-
Cool the mixture to 0-10°C in an ice bath.
-
Add phosphorus oxybromide (POBr₃) (approx. 1.2 eq) portion-wise, maintaining the low temperature.
-
After the addition, warm the reaction mixture to 80°C and stir for approximately 12 hours.
-
Cool the mixture to room temperature and quench the reaction by slowly pouring it onto a large volume of crushed ice.
-
Collect the precipitated solid product by filtration.
-
Wash the solid thoroughly with ice-cold water to remove any remaining DMF and inorganic impurities.
-
Dry the product under high vacuum to yield this compound.
-
Reference Yield for Analogous Reaction: 86% [4]
-
Comparative Analysis
| Parameter | Route 1: Aminopyridine Pathway | Route 2: Pyridone Pathway | Analysis |
| Starting Material | 2-Amino-4-methylpyridine | 4-Methyl-2-pyridone | Both are commercially available, though pricing and availability may vary. |
| Number of Steps | 2 | 2 | Both routes are two-step syntheses. |
| Step 1 Yield | 18%[2] | Expected to be high (>80%) | The nitration of the aminopyridine is significantly lower yielding than typical pyridone nitrations. |
| Step 2 Yield | 17%[2] | ~86% (based on analogue)[4] | The Sandmeyer reaction yield is very low, whereas the deoxybromination is highly efficient. |
| Overall Yield | ~3% | Potentially >70% | Route 2 offers a dramatically higher theoretical overall yield, making it superior for material throughput. |
| Key Reagents | Conc. H₂SO₄/HNO₃, t-BuONO, CuBr | Conc. H₂SO₄/fuming HNO₃, POBr₃, DMF | Route 1 involves a copper salt and a nitrite reagent. Route 2 requires phosphorus oxybromide, a moisture-sensitive and corrosive reagent. |
| Safety & Handling | Involves the formation of a potentially unstable diazonium salt intermediate. Requires careful temperature control. | Uses fuming nitric acid and POBr₃, which are highly corrosive and moisture-sensitive, requiring careful handling in an inert atmosphere. | Both routes have significant safety considerations, but the instability of diazonium salts in Route 1 may pose a greater risk if not handled by experienced personnel. |
| Purification | Requires column chromatography in both steps. | May yield a solid product that can be purified by precipitation/filtration and washing, potentially avoiding chromatography. | Route 2 may offer a simpler purification workflow, which is advantageous for scalability. |
Workflow Visualization
The logical flow of each synthetic route is depicted below.
Sources
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A Comparative Guide to Halogenated 4-Methyl-5-nitropyridines as Synthetic Intermediates
Introduction
For researchers and process chemists in pharmaceutical and agrochemical development, the 2-halo-4-methyl-5-nitropyridine scaffold is a cornerstone building block. Its unique electronic properties—an electron-deficient pyridine ring further activated by a nitro group—make it a versatile precursor for a variety of functionalized heterocyclic compounds. The workhorse of this class has traditionally been 2-Bromo-4-methyl-5-nitropyridine, prized for its balanced reactivity in a range of transformations.
However, reliance on a single intermediate can be limiting. Factors such as cost, specific reactivity requirements, catalyst compatibility, and downstream processing considerations often necessitate a broader toolkit. This guide provides an in-depth comparison of this compound with its fluoro, chloro, and iodo analogs. We will move beyond a simple catalog of alternatives to explore the fundamental chemical principles that govern their reactivity, providing the experimental data and protocols necessary for you to make informed decisions in your synthetic strategy.
Core Principles: A Dichotomy in Reactivity
The choice of halogen on the pyridine ring is not arbitrary; it dictates the reagent's utility in the two most common classes of transformations: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). Understanding this dichotomy is critical for strategic synthetic planning.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The rate-determining step in these reactions is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1] The reactivity is governed by bond strength, with weaker bonds reacting more readily. This results in a reactivity trend of I > Br > Cl >> F .[1][2] Consequently, iodo- and bromo-pyridines are preferred for these transformations, often requiring milder conditions and lower catalyst loadings than their chloro counterparts.[2]
-
Nucleophilic Aromatic Substitution (SNAr): In contrast, SNAr reactions proceed via the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[3] The reaction rate is influenced by two factors: the ability of the ring to stabilize this negative charge and the ability of the halogen to act as a leaving group. The electron-withdrawing nitro group and the ring nitrogen are crucial for stabilizing the intermediate, particularly when the halogen is at the 2- or 4-position.[4][5] The reactivity of the leaving group is determined by the electronegativity of the halogen, leading to a trend of F > Cl > Br > I .[1] The highly electronegative fluorine atom is particularly effective at stabilizing the transition state, making fluoro-pyridines exceptionally reactive in SNAr.
The following workflow provides a high-level decision-making framework for selecting the appropriate reagent.
Caption: Reagent selection workflow based on reaction type.
Comparative Analysis of 2-Halo-4-methyl-5-nitropyridines
This section details the synthesis and comparative performance of each halogenated analog.
2-Fluoro-4-methyl-5-nitropyridine (CAS: 19346-47-5)
-
Synthesis: Typically prepared via the nitration of 2-fluoro-4-methylpyridine using standard nitrating agents like a mixture of nitric and sulfuric acid, with careful temperature control to ensure regioselectivity.[6]
-
Performance:
-
SNAr: As the most reactive analog for SNAr, it allows for substitutions with a wide range of nucleophiles (alkoxides, thiolates, amines) under significantly milder conditions (often room temperature) than other halo-pyridines. This high reactivity can be crucial when dealing with sensitive functional groups in the nucleophile.
-
Cross-Coupling: It is generally considered a poor substrate for palladium-catalyzed cross-coupling reactions due to the strength of the C-F bond, making oxidative addition extremely difficult.
-
2-Chloro-4-methyl-5-nitropyridine (CAS: 23056-33-9)
-
Synthesis: A common and cost-effective route starts from 2-amino-4-methylpyridine, which undergoes nitration to form 2-amino-4-methyl-5-nitropyridine. Subsequent hydrolysis to 2-hydroxy-4-methyl-5-nitropyridine followed by chlorination with agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) yields the final product.[7][8]
-
Performance:
-
SNAr: It offers a good balance between reactivity and stability, undergoing substitution with strong nucleophiles at elevated temperatures.[3] It is less reactive than the fluoro analog but more reactive than the bromo derivative.
-
Cross-Coupling: It is a viable, cost-effective alternative to the bromo analog, but its increased C-Cl bond strength necessitates more forcing reaction conditions.[2] This often requires higher temperatures, higher catalyst loadings, and the use of specialized, highly active phosphine ligands (e.g., Buchwald-type ligands) to achieve good yields.[1][2]
-
This compound (CAS: 34360-91-9)
-
Synthesis: The standard synthesis mirrors that of the chloro analog, starting from 2-amino-4-methyl-5-nitropyridine. A Sandmeyer-type reaction, where the amine is converted to a diazonium salt and subsequently displaced by bromide using a copper(I) bromide (CuBr) catalyst, is highly effective.
-
Performance:
-
SNAr: Less reactive than its fluoro and chloro counterparts. Reactions typically require higher temperatures and stronger nucleophiles.
-
Cross-Coupling: This is the "gold standard" for many applications, offering excellent reactivity in Suzuki, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions.[2] The C-Br bond is weak enough for efficient oxidative addition under relatively mild conditions with a wide range of standard palladium catalysts.[1]
-
2-Iodo-4-methyl-5-nitropyridine (CAS: 633328-46-8)
-
Synthesis: Prepared similarly to the bromo analog via a Sandmeyer reaction on 2-amino-4-methyl-5-nitropyridine, using potassium iodide (KI) as the iodide source.
-
Performance:
-
SNAr: It is the least reactive of the series for nucleophilic aromatic substitution.
-
Cross-Coupling: As the most reactive analog for palladium-catalyzed cross-coupling, it can be invaluable for particularly challenging substrates, such as those that are sterically hindered or electronically deactivated.[9] It often allows for reactions at the lowest temperatures and with the lowest catalyst loadings. However, its higher cost and potential for side reactions (e.g., homocoupling) must be considered.
-
Quantitative Data Summary
The following tables provide illustrative, comparative data for typical cross-coupling and SNAr reactions. Conditions are representative and may require optimization for specific substrates.
Table 1: Comparison in Suzuki-Miyaura Cross-Coupling (Reaction: 2-Halo-4-methyl-5-nitropyridine + Phenylboronic Acid)
| Halogen (X) | Catalyst System (mol%) | Base | Temp (°C) | Time (h) | Approx. Yield (%) | Reference Principle |
| Iodo | Pd(PPh₃)₄ (2%) | K₂CO₃ | 80 | 2 | >95 | [9] |
| Bromo | Pd(PPh₃)₄ (3%) | K₂CO₃ | 90 | 4 | 90-95 | [1][2] |
| Chloro | Pd₂(dba)₃ (2%) + SPhos (4%) | K₃PO₄ | 110 | 12 | 75-85 | [1][2] |
| Fluoro | - | - | - | - | No Reaction | [1] |
Table 2: Comparison in Nucleophilic Aromatic Substitution (SNAr) (Reaction: 2-Halo-4-methyl-5-nitropyridine + Sodium Methoxide)
| Halogen (X) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference Principle |
| Fluoro | Methanol | 25 | 0.5 | >98 | [1][3] |
| Chloro | Methanol | 65 | 2 | 90-95 | [1][3] |
| Bromo | Methanol | 65 | 6 | 70-80 | [1] |
| Iodo | Methanol | 65 | 18 | <50 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-methyl-5-nitropyridine
This three-step protocol is adapted from established methodologies.[7]
Caption: Workflow for the synthesis of 2-Chloro-4-methyl-5-nitropyridine.
Step A: Nitration of 2-Amino-4-methylpyridine
-
In a flask equipped with a stirrer and thermometer, add concentrated sulfuric acid and cool to 5-10 °C in an ice bath.
-
Slowly add 2-amino-4-methylpyridine while maintaining the temperature.
-
Once dissolved, slowly add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid dropwise, keeping the temperature below 10 °C.
-
After addition, allow the mixture to warm to room temperature and then heat to ~60 °C for 15 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize carefully with aqueous ammonia until the pH is between 5.0 and 5.5 to precipitate the yellow product, 2-amino-5-nitro-4-methylpyridine.
-
Filter, wash with cold water, and dry the solid.[7]
Step B: Hydrolysis to 2-Hydroxy-5-nitro-4-methylpyridine
-
Dissolve the nitrated product from Step A in dilute sulfuric acid and cool to 0-2 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir for an additional 30 minutes at 5 °C. The diazonium salt intermediate will hydrolyze in situ.
-
The product, 2-hydroxy-5-nitro-4-methylpyridine, will precipitate. Filter, wash, and dry.[7]
Step C: Chlorination to 2-Chloro-4-methyl-5-nitropyridine
-
Combine the hydroxy-pyridine from Step B with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) (which can act as both reagent and solvent).
-
Heat the mixture to 110 °C for 3 hours.
-
Cool the mixture and carefully pour it into water to precipitate the light-yellow product.
-
Filter the solid, wash thoroughly with water, and dry to obtain 2-Chloro-4-methyl-5-nitropyridine.[7]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is representative for coupling a 2-bromo or 2-iodo pyridine.
-
To an oven-dried flask, add the 2-halo-4-methyl-5-nitropyridine (1.0 eq), the boronic acid partner (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the degassed solvent (e.g., Dioxane/Water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Strategic Outlook
The selection of a 2-halo-4-methyl-5-nitropyridine is a strategic decision that should be dictated by the specific chemical transformation required. While This compound remains an excellent all-around intermediate, a nuanced approach offers significant advantages in efficiency, cost, and scope.
-
For Nucleophilic Aromatic Substitution , the 2-fluoro derivative is unparalleled in reactivity, enabling reactions under the mildest conditions. The 2-chloro analog serves as a cost-effective and capable substitute when slightly more forcing conditions are acceptable.
-
For Palladium-Catalyzed Cross-Coupling , reactivity is paramount. The 2-iodo analog provides the highest reactivity for challenging couplings, while the 2-bromo version offers a robust and reliable option for most standard transformations. The 2-chloro intermediate is a viable economic choice, provided the synthetic route can accommodate the necessary specialized catalysts and higher temperatures.
By understanding the underlying principles and leveraging the distinct properties of each halogenated analog, researchers can optimize their synthetic routes, improve yields, and expand the horizons of what is achievable in the synthesis of complex nitrogen-containing heterocycles.
References
As a Senior Application Scientist, I am committed to providing accurate and verifiable information. The following sources were consulted to prepare this guide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-4-methyl-5-nitropyridine: Properties, Synthesis, and Applications as a Chemical Intermediate.
- Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
- PubChem. (n.d.). 2-Iodo-4-methyl-5-nitropyridine.
- Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4.
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A Cost-Effectiveness Analysis of Synthetic Routes to Nitropyridines: A Guide for Researchers and Process Chemists
Introduction
Nitropyridines are indispensable building blocks in modern organic and medicinal chemistry. As privileged structural motifs in drug design and crucial intermediates in the synthesis of agrochemicals and functional materials, the demand for their efficient and economical production is ever-present.[1][2][3] However, the synthesis of nitropyridines is not trivial. The inherent electron-deficient nature of the pyridine ring, which is exacerbated by protonation under typical acidic nitrating conditions, renders it resistant to classical electrophilic aromatic substitution.[4][5]
This guide provides a comprehensive cost-effectiveness analysis of the primary synthetic strategies for accessing nitropyridines. We will move beyond simple yield comparisons to dissect the nuanced interplay of raw material costs, operational efficiency, safety considerations, environmental impact, and scalability. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal synthetic route for their specific target isomer, scale, and resource constraints.
Chapter 1: The Futility of Direct Nitration
The most intuitive approach to synthesizing nitropyridines is the direct electrophilic nitration of pyridine. However, this route is a classic example of theoretical simplicity translating to practical infeasibility for most applications. The nitrogen heteroatom strongly deactivates the ring towards electrophilic attack. Under the strong acidic conditions required for nitration, the pyridine nitrogen is protonated to form the pyridinium ion, which is even more profoundly deactivated.[5]
Consequently, forcing this reaction requires exceptionally harsh conditions, such as using potassium nitrate in fuming sulfuric acid at temperatures exceeding 300°C.[4] The result is a meager yield of 3-nitropyridine, often below 10%, making the process economically unviable and difficult to scale safely.[4]
Caption: Deactivation of pyridine towards electrophilic nitration.
Cost-Effectiveness Analysis: Direct Nitration
-
Raw Materials: While pyridine and basic nitrating agents are inexpensive, their cost is rendered irrelevant by the inefficiency of the conversion.
-
Operational Costs: Extremely high energy expenditure is required to maintain temperatures of ~300°C. The prolonged reaction times and low throughput lead to prohibitive facility and labor costs.
-
Safety & Environmental: The use of fuming acids at extreme temperatures poses significant safety risks. The process generates substantial acidic waste.
-
Yield & Purity: Very low yields make this route unsuitable for anything beyond academic curiosity.
Chapter 2: The Pyridine N-Oxide Strategy: The Workhorse for 4-Nitropyridines
A far more effective and widely adopted strategy involves the activation of the pyridine ring via N-oxidation. The N-oxide functionality is an activating group that directs electrophilic substitution primarily to the 4-position. The resulting 4-nitropyridine N-oxide can then be efficiently deoxygenated to yield the target 4-nitropyridine. This two-step sequence is the most reliable method for producing this important isomer.[6]
The primary decision point for this strategy lies in the choice of reactor technology: traditional batch processing versus modern continuous flow chemistry.
Caption: Two-step synthesis of 4-nitropyridine via the N-oxide.
Comparison: Batch vs. Continuous Flow Synthesis
The nitration of pyridine N-oxide is highly exothermic, and the 4-nitropyridine N-oxide intermediate can be energetic and potentially explosive.[7] These characteristics make scaling in batch reactors challenging due to inefficient heat transfer and the potential for thermal runaway. Continuous flow technology offers a superior solution by virtue of its small reactor volumes and high surface-area-to-volume ratio, which provides excellent control over reaction parameters and significantly enhances safety.[7][8]
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Overall Yield | ~42-57%[6][7] | 83% [6][7][9] |
| Reaction Time | Nitration: ~3.5 hours; Deoxygenation: 1-3 hours[6] | Nitration: minutes; Deoxygenation: ~5 minutes [6][9] |
| Safety | Risk of thermal runaway; accumulation of hazardous intermediates.[6] | Enhanced safety ; minimal intermediate accumulation; superior heat transfer.[7][8] |
| Scalability | Challenging and risky.[8] | Readily scalable ; throughput of >0.7 kg/day reported.[6][7] |
| Byproducts | Higher potential for byproducts due to prolonged heating.[6] | High selectivity , minimal byproduct formation.[7] |
| Cost-Effectiveness | Moderate for lab scale, poor for large scale. | Superior for both process development and large-scale production. |
Experimental Protocols
Protocol 2.1: Batch Synthesis of 4-Nitropyridine [6]
-
Step 1: Nitration of Pyridine N-oxide.
-
In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with stirring. Bring the mixture to 20°C.
-
To this nitrating mixture, add 9.51 g (100 mmol) of pyridine N-oxide in portions, ensuring the temperature does not exceed 30°C.
-
Heat the reaction mixture to 125-130°C for 3.5 hours.
-
Cool the mixture and pour it onto crushed ice. Neutralize carefully with a saturated sodium carbonate solution until the pH is ~8.
-
The precipitated 4-nitropyridine N-oxide is collected by filtration, washed with cold water, and dried. Yield is approximately 42%.
-
-
Step 2: Deoxygenation of 4-Nitropyridine N-oxide.
-
Dissolve the 4-nitropyridine N-oxide in a suitable solvent like chloroform or acetonitrile.
-
Add a deoxygenating agent, such as phosphorus trichloride (PCl₃), dropwise at room temperature.
-
Stir the reaction for 1-3 hours until completion (monitored by TLC).
-
Carefully quench the reaction with water, neutralize, and extract the product with an organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain 4-nitropyridine.
-
Protocol 2.2: Two-Step Continuous Flow Synthesis of 4-Nitropyridine [7][8][9]
-
Reagent Preparation:
-
Solution A: Dissolve pyridine N-oxide in concentrated sulfuric acid.
-
Solution B (Nitrating Mix): Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Solution C (Deoxygenating Agent): Prepare a solution of PCl₃ in acetonitrile.
-
-
System Setup & Execution:
-
Step 1 (Nitration): Pump Solutions A and B using separate syringe pumps into a T-mixer. The combined stream flows through a heated PTFE tube coil reactor (e.g., 130°C, 15-minute residence time). The output is quenched and undergoes continuous liquid-liquid extraction.
-
Step 2 (Deoxygenation): The extracted organic phase containing 4-nitropyridine N-oxide is pumped into a second T-mixer where it combines with Solution C. This mixture flows through a second heated coil reactor (e.g., 50°C, 5-minute residence time).
-
Work-up: The final output stream is collected, neutralized with sodium carbonate solution, and extracted with dichloromethane. The organic layer is dried and the solvent evaporated to yield pure 4-nitropyridine. An overall yield of 83% with high throughput is achievable.[7][9]
-
Chapter 3: Synthesis from Aminopyridines: Accessing Diverse Isomers
When the target is not 4-nitropyridine, or when starting from readily available aminopyridines, alternative routes are required. The two primary methods are the direct oxidation of the amino group or its conversion to a diazonium salt followed by substitution.
Route 3A: Oxidation of Aminopyridines
The direct oxidation of an amino group to a nitro group offers a conceptually straightforward route. Various oxidizing agents can be employed, though yields can be modest. For instance, zirconium-catalyzed oxidation with tert-butyl hydroperoxide (TBHP) can convert aminopyridines to nitropyridines, albeit in lower yields compared to aniline substrates.[10] A more common laboratory method involves nitration of the aminopyridine itself.
Protocol 3.1: Synthesis of 2-Amino-5-nitropyridine
-
Dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane in a reaction vessel.
-
Cool the solution to below 10°C and slowly add 45.17 g of a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid.
-
After the addition is complete, allow the reaction to proceed for 12 hours, during which the color will change from light yellow to red-wine.
-
Cool the reaction to room temperature and wash with water until the pH is ~5.
-
Recover the organic layer and remove the dichloroethane under reduced pressure.
-
Pour the residue into ice water to precipitate a dark yellow solid.
-
Filter, wash with water, and dry to obtain 2-amino-5-nitropyridine. The reported yield is 91.67% with >98% purity.
Cost-Effectiveness Analysis: This method can be very effective for specific isomers like 2-amino-5-nitropyridine, achieving high yields. The cost is dependent on the price of the starting aminopyridine. The use of mixed acid requires careful handling and generates significant acidic waste, which adds to the overall cost.
Route 3B: Diazotization and Subsequent Reactions
The conversion of an aminopyridine to a diazonium salt, which is then trapped or hydrolyzed, provides another versatile pathway.[11][12] This is particularly useful for producing hydroxynitropyridines. A "one-pot" procedure that combines nitration and diazotization demonstrates excellent process intensification, reducing waste and operational costs.[13]
Protocol 3.2: One-Pot Synthesis of 2-Hydroxy-5-nitropyridine [13]
-
Nitration: Add 2-aminopyridine (100.0 kg) in batches to concentrated sulfuric acid (1 ton) in a suitable reactor, controlling the temperature at 10-20°C.
-
Add concentrated nitric acid (92.8 kg) and heat the mixture to 45-50°C for 4-5 hours.
-
Diazotization: Cool the reaction solution and slowly add it to 1 ton of ice water, maintaining a temperature of 0-10°C.
-
Add a solution of sodium nitrite (110.1 kg) in water dropwise to perform the diazotization.
-
After the reaction is complete, add aqueous ammonia to adjust the acid concentration to 25-30%, which causes the product to precipitate.
-
Filter the solid and dry to obtain 2-hydroxy-5-nitropyridine. The reported yield is 56.7%.[13]
Cost-Effectiveness Analysis: This one-pot method significantly improves cost-effectiveness by eliminating the isolation of the intermediate 2-amino-5-nitropyridine. It greatly reduces wastewater generation compared to a two-step process, which is a major cost-saving and environmental benefit.[13] While the yield is moderate, the operational simplicity and reduced waste make it an attractive option for industrial production.
Chapter 4: Ring-Forming Strategies: A Greener Approach
An advanced and often more elegant strategy is to construct the nitropyridine ring from acyclic precursors. This "scrap and build" approach avoids the direct nitration of a deactivated pyridine ring, circumventing the associated hazards and waste streams.[14]
One such method involves the condensation of a 2-halogenated acrylate with nitromethane, followed by cyclization with an ammonia source to form 2-hydroxy-5-nitropyridine, a precursor to the valuable 2-chloro-5-nitropyridine.[15]
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- 14. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Chemical Landscape: A Comparative Guide to the Stability of 2-Bromo-4-methyl-5-nitropyridine
For the forward-thinking researcher, scientist, and drug development professional, understanding the stability of key chemical intermediates is not just a matter of protocol, but a cornerstone of successful and reproducible synthesis. This guide provides an in-depth assessment of the stability of 2-Bromo-4-methyl-5-nitropyridine, a versatile building block in medicinal chemistry. In the absence of extensive, publicly available quantitative stability data for this specific compound, this guide synthesizes information from closely related analogues and established principles of organic chemistry to offer a robust framework for its handling, application, and the design of validating experiments.
The Chemical Profile of a Versatile Intermediate
This compound is a substituted pyridine derivative that holds significant value in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its utility is derived from the specific arrangement of its functional groups: a bromine atom at the 2-position, a methyl group at the 4-position, and a nitro group at the 5-position. This configuration makes the molecule highly amenable to a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[1][2]
The electron-deficient nature of the pyridine ring, intensified by the potent electron-withdrawing nitro group, activates the C-Br bond for nucleophilic attack.[3] This inherent reactivity, however, also raises critical questions about the compound's stability under various reaction conditions. Understanding these stability parameters is paramount to prevent degradation, ensure reaction efficiency, and maintain the integrity of synthetic pathways.
Comparative Stability Analysis: An Evidence-Based Approach
Factors Influencing the Stability of this compound
The stability of this compound is primarily influenced by its susceptibility to nucleophilic attack, hydrolysis, and photodegradation. The key structural features dictating its reactivity are:
-
The Pyridine Ring: The inherent electron-deficient character of the pyridine nitrogen makes the ring susceptible to nucleophilic attack, particularly at the α (2- and 6-) and γ (4-) positions.[2]
-
The Nitro Group: As a strong electron-withdrawing group, the nitro group further deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic substitution. Its position meta to the bromine atom in this compound has a pronounced activating effect on the leaving group.
-
The Bromo Group: Located at the activated 2-position, the bromine atom serves as a good leaving group in nucleophilic aromatic substitution reactions.[2]
-
The Methyl Group: As an electron-donating group, the methyl group has a slight deactivating effect on nucleophilic substitution compared to an unsubstituted analogue.
The interplay of these electronic effects governs the overall stability of the molecule.
Predicted Stability Profile
Based on the analysis of related brominated and nitrated pyridines, the following stability profile for this compound can be predicted:
| Stability Parameter | Predicted Stability | Rationale and Comparison with Analogues |
| Thermal Stability | Moderate | Nitropyridines are known to be energetic materials, and their thermal stability is a key safety consideration. While specific data for the title compound is unavailable, related compounds like 2-amino-5-bromo-4-methyl-3-nitropyridine have a reported melting point of 168-172 °C, suggesting a degree of thermal stability at lower temperatures.[4] However, decomposition upon strong heating is expected, likely involving the nitro group.[5] |
| pH Stability (Hydrolysis) | Low to Moderate | The C-Br bond at the 2-position is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, to form the corresponding 2-hydroxypyridine derivative. This is a known degradation pathway for similar halogenated pyridines. The rate of hydrolysis is expected to be influenced by the pH of the medium. |
| Photostability | Low | Aromatic nitro compounds and carbon-halogen bonds are known to be sensitive to UV light. Exposure to light can induce cleavage of the C-Br bond, leading to the formation of radical species and subsequent degradation products. Therefore, protection from light is crucial during storage and handling. |
| Compatibility with Common Reagents | Variable | The compound is expected to be incompatible with strong oxidizing agents, strong bases, and potent nucleophiles under conditions that do not favor the desired substitution reaction. Unintended side reactions can occur, leading to degradation of the starting material. |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of forced degradation studies should be performed. These experiments are designed to identify potential degradation products and establish the intrinsic stability of the molecule under various stress conditions.[6]
Workflow for Forced Degradation Studies
Detailed Methodologies
3.2.1. Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its potential degradation products.[7]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is recommended to achieve optimal separation.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape for the pyridine compound.[8]
-
Mobile Phase B: Acetonitrile or methanol.
-
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance.
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9]
3.2.2. Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a sample as a function of temperature and is used to determine its thermal stability and decomposition profile.[10]
-
Instrument: TGA instrument capable of operating in a controlled atmosphere (e.g., nitrogen).
-
Sample Preparation: A small, accurately weighed amount of this compound is placed in the TGA pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 500 °C).
-
Data Analysis: The resulting thermogram plots mass loss versus temperature. The onset of decomposition is a key indicator of thermal stability.
3.2.3. Characterization of Degradation Products
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of degradation products by providing both retention time and mass-to-charge ratio information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for the definitive structural elucidation of isolated degradation products.[11]
Reactivity Under Common Synthetic Conditions
The stability of this compound is intrinsically linked to its reactivity in synthetic transformations. Understanding the conditions that favor desired reactions over degradation is crucial for synthetic success.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is SNAr, where the bromide is displaced by a nucleophile.[2] The reaction proceeds via a Meisenheimer intermediate, and the stability of this intermediate dictates the reaction rate.
The electron-withdrawing nitro group and the pyridine nitrogen effectively stabilize the negative charge in the Meisenheimer complex, facilitating the reaction.[1]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is also an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions offer powerful methods for forming new carbon-carbon and carbon-nitrogen bonds.[12]
The stability of the starting material under the basic conditions and elevated temperatures often required for these reactions is a key consideration. Careful optimization of the base, ligand, and solvent system is necessary to maximize the yield of the desired product and minimize degradation.
Safe Handling and Storage
Given the predicted sensitivity of this compound, the following handling and storage procedures are recommended to ensure its integrity:
-
Storage Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable to minimize the rate of potential degradation.[13]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen.
-
Container: Keep the container tightly sealed.
-
Light Exposure: Protect from light to prevent photodegradation.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[13]
Conclusion and Future Perspectives
This compound is a valuable and reactive intermediate in organic synthesis. While direct quantitative data on its stability is limited, a comprehensive understanding of its reactivity can be inferred from the behavior of analogous compounds and the fundamental principles of organic chemistry. This guide provides a framework for assessing its stability, including detailed experimental protocols for forced degradation studies.
For researchers utilizing this compound, it is imperative to conduct appropriate stability assessments within the context of their specific reaction conditions. The insights and methodologies presented herein are intended to facilitate this process, ultimately leading to more robust and reproducible synthetic outcomes. The generation of public-domain stability data for this and other key intermediates would be a valuable contribution to the scientific community.
References
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- ResearchGate. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. (n.d.).
- Benchchem. A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines. (2025).
- National Center for Biotechnology Information. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.).
- ResearchGate. ELECTRONIC SPECTRA AND SOLVENT EFFECT OF SUBSTITUTED NITRO PYRIDINE. (2017).
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Deconstructing the Certificate of Analysis: A Framework for Quality Assessment
An In-Depth Technical Guide to the Certificate of Analysis for 2-Bromo-4-methyl-5-nitropyridine: Ensuring Quality for Research and Development
For researchers, medicinal chemists, and process development scientists, the integrity of a starting material is the bedrock of successful synthesis and reproducible results. This compound (CAS No. 23056-47-5) is a versatile heterocyclic building block crucial in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its unique substitution pattern makes it a highly reactive intermediate, but also susceptible to impurities that can derail subsequent synthetic steps. The Certificate of Analysis (CoA) is the primary document that qualifies a batch of this reagent for use.
This guide provides a senior application scientist's perspective on how to critically evaluate the CoA of this compound. We will dissect its key quality attributes, compare typical specifications against less optimal alternatives, and provide detailed, validated protocols for in-house verification of its purity and identity.
A CoA is more than a list of specifications; it is a declaration of quality. For a critical reagent like this compound, every entry on the CoA warrants scrutiny. A failure to meet these specifications can introduce unknown variables into an experiment, leading to failed reactions, difficult purification, and misleading biological data. Reputable suppliers will provide a detailed, lot-specific CoA that confirms the material's quality.[1]
Comparative Analysis of Quality Tiers
The impact of reagent quality is profound. A high-purity material (≥98%) ensures predictable stoichiometry and minimizes side reactions. In contrast, a lower-purity reagent can introduce isomeric impurities or residual starting materials that complicate downstream processes. The following table compares typical specifications for a high-quality batch of this compound with a hypothetical, lower-quality alternative to illustrate the practical differences.
| Parameter | High-Purity Grade Specification | Lower-Quality Alternative Example | Significance & Impact on Research |
| Appearance | White to Light Yellow Crystalline Solid | Brown or Dark Yellow Powder | Color deviation often indicates the presence of oxidized impurities or degradation products, which can act as catalysts for unwanted side reactions. |
| Identification (¹H NMR) | Conforms to Structure | Does not fully conform; extra peaks | The definitive test for structural integrity. Extraneous peaks indicate impurities that may be difficult to remove later.[2] |
| Assay (by GC or HPLC) | ≥ 98.0% | 90-95% | A lower assay means a higher percentage of unknown substances. This directly impacts reaction stoichiometry, yield calculations, and the potential for introducing contaminants.[1] |
| Melting Point | 64 - 66 °C | Wide range, e.g., 58 - 65 °C | A sharp, narrow melting point range is a classic indicator of high purity. A broad or depressed range signifies the presence of impurities. |
| Individual Impurity (by HPLC) | Not More Than 0.5% | Could be > 1.0% | Specific impurity limits are critical. Isomeric impurities, such as 2-Bromo-6-methyl-5-nitropyridine, can be particularly problematic as they may have similar reactivity and physical properties, making them difficult to separate from the desired product. |
| Residual Solvents (by GC-HS) | ≤ 5000 ppm (e.g., Ethyl Acetate) | Not specified or high levels | Residual solvents can be reactive in subsequent steps (e.g., with strong bases or organometallics) or toxic to cell cultures in biological assays. |
Experimental Verification: Self-Validating Protocols for In-House Quality Control
Trust, but verify. While a supplier's CoA is essential, in-house verification provides the ultimate assurance of quality, especially for pivotal experiments or large-scale synthesis. Below are detailed protocols for the key analytical methods used to validate the specifications of this compound.
Protocol 1: Purity and Assay Determination by Gas Chromatography (GC)
Gas chromatography is an ideal technique for assessing the purity of volatile and thermally stable compounds like this compound.[3][4] It effectively separates the main component from volatile impurities and residual solvents.
Causality Behind Method Choices:
-
Column Selection: A low-to-mid polarity column (e.g., DB-5 or equivalent 5% phenyl-methylpolysiloxane) is chosen for its versatility and excellent resolving power for a wide range of aromatic compounds.
-
Detector: A Flame Ionization Detector (FID) is used for its high sensitivity to organic compounds and a wide linear range, making it ideal for calculating area percentage purity.
-
Injector and Oven Program: A split injection prevents column overloading, ensuring sharp peaks. The temperature ramp is designed to elute the target analyte in a reasonable time while separating it from both more volatile and less volatile impurities.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve it in 20.0 mL of a suitable solvent like ethyl acetate or acetone to create a 1 mg/mL solution.
-
Instrument Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 15 °C/min.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Detector (FID) Temperature: 280 °C.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the assay by area percentage: (Area of Main Peak / Total Area of All Peaks) * 100.
Diagram: GC Purity Analysis Workflow
Caption: Workflow for GC purity verification.
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation.[2] The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
Causality Behind Method Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice as it dissolves the compound well and its residual solvent peak does not interfere with the analyte signals.
-
Frequency: A 400 MHz or higher spectrometer is preferred for better signal dispersion and resolution, which is crucial for distinguishing closely spaced peaks in aromatic systems.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃.
-
Instrument Acquisition:
-
Spectrometer: 400 MHz NMR.
-
Nucleus: ¹H.
-
Number of Scans: 16.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Analysis: Process the spectrum and compare the chemical shifts, integration values, and coupling patterns to the expected structure.
-
Expected Signals:
-
A singlet for the aromatic proton on the pyridine ring.
-
Another singlet for the second aromatic proton.
-
A singlet for the methyl (CH₃) group protons.
-
-
The integration ratio should correspond to the number of protons for each signal (e.g., 1H:1H:3H). The ¹H NMR spectrum for a related compound is described in the literature.[5]
-
Diagram: NMR Identity Verification Workflow
Caption: Workflow for NMR identity confirmation.
Protocol 3: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
While GC is excellent for volatile compounds, HPLC is superior for analyzing non-volatile or thermally labile impurities that might be present.[2][4] A well-developed HPLC method can separate the main component from related substances, such as positional isomers or precursors from the synthesis.[5]
Causality Behind Method Choices:
-
Column Selection: A reversed-phase C18 column is the workhorse for separating compounds of moderate polarity. It separates analytes based on their hydrophobicity.[6]
-
Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. An acidic modifier (e.g., formic or phosphoric acid) is added to protonate the pyridine nitrogen, which prevents peak tailing and ensures sharp, symmetrical peaks.[6][7]
-
Detector: A UV detector is selected because the pyridine ring and nitro group contain strong chromophores, making the molecule highly detectable at wavelengths around 254 nm.
Step-by-Step Methodology:
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution: Prepare a solution of this compound in the diluent at a concentration of approximately 0.5 mg/mL.
-
-
Instrument Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Identify the main peak corresponding to this compound. Quantify any impurity peaks based on their area relative to the total peak area.
Diagram: HPLC Impurity Profiling Workflow
Caption: Workflow for HPLC impurity analysis.
Conclusion
The Certificate of Analysis for this compound is the first line of defense in ensuring experimental integrity. By understanding the significance of each parameter and having the capability to perform orthogonal in-house verification, researchers can proceed with confidence. A high-quality starting material, validated by a robust CoA and confirmed by sound analytical practice, minimizes variables and paves the way for reliable and scalable chemical innovation. Investing time in qualifying this critical reagent is an investment in the success of the entire research and development program.
References
- Sourcing High-Quality this compound: A Buyer's Guide. AI Product Assistant.
- Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column. SIELC Technologies.
- 2-Bromo-5-nitropyridine(4487-59-6) 1H NMR spectrum. ChemicalBook.
- This compound | 23056-47-5. Sigma-Aldrich.
- A Comparative Guide to the Analytical Validation of 2-Bromo-4-methylpyridine. Benchchem.
- HPLC vs. GC-MS for Purity Analysis of Substituted Pyridines: A Comparative Guide. Benchchem.
- A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine. Benchchem.
- Supporting Information. The Royal Society of Chemistry.
- Certificate of Analysis. MedchemExpress.com.
- How to Prepare 2-Bromo-5-nitro-4-picoline?. Guidechem.
- Technical Support Center: Analysis of 5-Bromo-2-methylpyridine and its Impurities by HPLC. Benchchem.
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A Senior Application Scientist's Guide to Brominated Aminopyridine Isomers in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, brominated aminopyridines stand out as exceptionally versatile building blocks. Their utility in the construction of complex molecular architectures, particularly within medicinal chemistry and materials science, is well-documented. The strategic placement of a bromine atom and an amino group on the pyridine scaffold provides two orthogonal points for diversification, enabling access to a vast chemical space. However, the isomeric relationship between these substituents dramatically influences the reactivity and synthetic utility of the molecule. This guide provides an in-depth comparative analysis of key brominated aminopyridine isomers, offering insights into their synthesis, reactivity in cornerstone cross-coupling reactions, and practical applications, supported by experimental data and established chemical principles.
The Strategic Importance of Brominated Aminopyridines
The pyridine ring is a privileged scaffold in numerous FDA-approved drugs. The introduction of an amino group provides a handle for further functionalization and can modulate the physicochemical properties of the final compound. The bromine atom, in turn, is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This dual functionality makes brominated aminopyridines highly sought-after starting materials in drug discovery programs.
Synthesis of Key Brominated Aminopyridine Isomers
The regioselective synthesis of brominated aminopyridines is a critical first step in their application. The directing effects of the amino group and the inherent electronic properties of the pyridine ring govern the outcome of bromination reactions.
Synthesis of 2-Amino-5-bromopyridine
The synthesis of 2-amino-5-bromopyridine is typically achieved by the direct bromination of 2-aminopyridine. The amino group at the 2-position strongly activates the pyridine ring towards electrophilic substitution, primarily at the 5-position.
A common procedure involves the reaction of 2-aminopyridine with bromine in acetic acid.[1] To mitigate the formation of the dibrominated byproduct (2-amino-3,5-dibromopyridine), milder brominating agents such as N-bromosuccinimide (NBS) or phenyltrimethylammonium tribromide can be employed.[2][3]
Synthesis of 2-Amino-3-bromopyridine
The synthesis of 2-amino-3-bromopyridine is more challenging due to the directing effect of the 2-amino group, which favors substitution at the 5-position. Direct bromination of 2-aminopyridine often yields a mixture of isomers with 2-amino-5-bromopyridine being the major product.
A patented method for the preparation of 2-amino-3-bromopyridine involves a carefully controlled dropwise addition of liquid bromine to a solution of 2-aminopyridine in an organic solvent at low temperatures, followed by the addition of acetic acid and a period of heating.[4] This procedure allows for the kinetic formation of the 3-bromo isomer.
Comparative Physicochemical and Spectroscopic Properties
The isomeric placement of the bromo and amino groups significantly impacts the physical and spectroscopic properties of the molecules.
| Property | 2-Amino-3-bromopyridine | 2-Amino-5-bromopyridine | 3-Amino-2-bromopyridine |
| Molecular Weight | 173.01 g/mol [5] | 173.01 g/mol [6] | 173.01 g/mol |
| Melting Point | 63-67 °C | 133-138 °C[7] | 76-80 °C |
| Appearance | Off-white to light yellow crystalline powder[8] | Light yellow crystals[7] | Solid |
| Solubility | Soluble in many organic solvents. | Slightly soluble in water; soluble in methanol, chloroform, ethyl acetate.[7] | Data not readily available. |
| 1H NMR (DMSO-d6) | δ ~5.9 (s, 2H, NH2), ~6.7 (dd, 1H), ~7.6 (dd, 1H), ~7.9 (dd, 1H)[9] | δ ~6.1 (s, 2H, NH2), ~6.5 (d, 1H), ~7.5 (dd, 1H), ~8.0 (d, 1H)[10][11] | Data not readily available. |
| IR (KBr, cm-1) | Key peaks for N-H and C-Br stretches.[5] | Key peaks for N-H and C-Br stretches.[6][12] | Data not readily available. |
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic divergence of brominated aminopyridine isomers is most evident in their reactivity in palladium-catalyzed cross-coupling reactions. The electronic environment of the carbon-bromine bond, influenced by the position of the electron-donating amino group and the electron-withdrawing pyridine nitrogen, dictates the ease of oxidative addition to the palladium catalyst, which is often the rate-determining step.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The reactivity of brominated aminopyridines in this reaction is highly dependent on the isomer.
Comparative Yields in Suzuki-Miyaura Coupling:
While direct comparative studies under identical conditions are scarce, the following table provides representative yields for different isomers from various sources to illustrate the general trends in reactivity.
| Brominated Aminopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 / 3 | 90 | [13] |
| 2,3-Diamino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 / 12 | ~80-90 (estimated) | [14] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 / 12-18 | High |
Discussion of Reactivity:
-
2-Amino-5-bromopyridine and its analogs are generally highly reactive in Suzuki couplings. The para-relationship between the electron-donating amino group and the bromine atom increases the electron density at the C-Br bond, facilitating oxidative addition.[15]
-
2-Amino-3-bromopyridine is also a viable substrate, often providing high yields. However, the ortho-relationship of the substituents can lead to potential chelation of the palladium catalyst by the bidentate N-C-NH2 framework, which might necessitate the use of specific ligands to avoid catalyst inhibition.[14]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for C-N bond formation. The choice of ligand is often critical for achieving high yields, especially with potentially chelating aminopyridine substrates.
Comparative Yields in Buchwald-Hartwig Amination:
| Brominated Aminopyridine Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | Toluene | 100 / 2 | 78 | [13] |
| 2-Amino-6-bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 / 3 | 85 | [13] |
| 6-Bromopyridin-3-amine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 / 3 | 88 | [13] |
Discussion of Reactivity:
-
The presence of a 2-amino group, as in 2-amino-3-bromopyridine and 2-amino-6-bromopyridine, can present challenges due to potential catalyst inhibition through chelation. The use of bulky, electron-rich phosphine ligands like BrettPhos or BINAP is often necessary to achieve high yields.[13][14]
-
Isomers where the amino group is not adjacent to the bromine, such as 6-bromopyridin-3-amine (an isomer of 2-amino-5-bromopyridine), often exhibit more straightforward reactivity in Buchwald-Hartwig aminations.
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-5-bromopyridine[3][4]
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid.
-
Cool the solution to below 20 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise with vigorous stirring over 1 hour.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Pour the reaction mixture onto ice and neutralize with a concentrated sodium hydroxide solution.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like benzene to yield 2-amino-5-bromopyridine.[1]
General Protocol for Suzuki-Miyaura Coupling of a Brominated Aminopyridine[2]
-
To a Schlenk flask, add the brominated aminopyridine isomer (1.0 eq), the arylboronic acid (1.2 eq), and a base such as potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice of a brominated aminopyridine isomer is a critical decision in the design of a synthetic route. While isomers like 2-amino-5-bromopyridine often exhibit higher and more predictable reactivity in palladium-catalyzed cross-coupling reactions due to favorable electronic effects, other isomers such as 2-amino-3-bromopyridine are also valuable synthons, providing access to different substitution patterns. Understanding the interplay of electronic and steric effects, as well as the potential for catalyst inhibition, is paramount for successful reaction optimization. This guide provides a foundation for researchers to make informed decisions in the selection and application of these versatile building blocks, ultimately accelerating the discovery and development of novel chemical entities.
References
- Organic Syntheses. (n.d.). 2,3-diaminopyridine. Org. Synth. Coll. Vol. 4, p.277.
- Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Eureka.
- ResearchGate. (2025-08-06). Synthesis of 2-Amino-5-bromopyridine.
- ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- Google Patents. (n.d.). CN103664765A - Preparation method of 2-amino-3-bromopyridine.
- Patsnap. (n.d.). Preparation method of 2-amino-3-bromopyridine. Eureka.
- Pipzine Chemicals. (n.d.). 2-Amino-3-Bromopyridine Manufacturer & Supplier in China.
- PubChem. (n.d.). 2-Amino-5-bromopyridine.
- SpectraBase. (n.d.). 2-Amino-5-bromopyridine - Optional[1H NMR] - Spectrum.
- SpectraBase. (n.d.). 2-Amino-5-bromopyridine - Optional[Vapor Phase IR] - Spectrum.
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Safety Operating Guide
Proper Disposal of 2-Bromo-4-methyl-5-nitropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-bromo-4-methyl-5-nitropyridine. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact.
Hazard Profile and Core Safety Data
Key Safety and Handling Data Summary
| Property | Value/Information | Source |
| CAS Number | 23056-47-5 | |
| Molecular Formula | C₆H₅BrN₂O₂ | |
| Molecular Weight | 217.02 g/mol | |
| Hazard Statements (Anticipated) | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [3][4] |
| GHS Pictogram (Anticipated) | Irritant | [1] |
| Signal Word (Anticipated) | Warning | [1] |
It is imperative to handle this compound with the assumption that it carries these hazards. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE) Protocol
Prior to handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:
-
Gloves: Chemical-resistant gloves, such as butyl rubber, are essential to prevent skin contact.[5] Nitrile gloves may not offer sufficient protection.[5]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are required to protect the eyes from potential splashes.[4]
-
Lab Coat: A standard, fully-buttoned laboratory coat should be worn to protect clothing and skin.[4]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills: For minor spills that can be cleaned up in under 10 minutes by trained personnel, use an inert, non-combustible absorbent material like vermiculite or sand.[2][5] The absorbed material should then be collected and placed in a designated hazardous waste container.[5]
-
Large Spills: In the case of a large spill, evacuate the area immediately and alert your institution's EHS department.[2][5]
For any accidental exposure, follow these first-aid measures and seek immediate medical attention:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[6][7]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[6][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[6][7]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[7]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with federal, state, and local regulations.[8][9]
Step 1: Waste Identification and Segregation All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing paper), must be classified as hazardous waste.[2] This waste stream should not be mixed with other incompatible waste types.[5]
Step 2: Containerization Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][10] The container must be made of a compatible material, such as polyethylene, and be in good condition with a secure lid.[1]
Step 3: Labeling The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[2][5]
Step 4: Storage Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][5] This area should be away from incompatible materials such as strong oxidizing agents and acids.[5]
Step 5: Final Disposal Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.[1][6] These companies typically use high-temperature incineration for the disposal of such chemical waste.[6] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Chem-Supply. (n.d.). MSDS of 2-bromo-5-methyl-4-nitropyridine.
- BenchChem. (2025). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.
- BenchChem. (2025). Proper Disposal of 2-Bromo-4-methylpyridine: A Comprehensive Guide.
- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations.
- University of Groningen. (n.d.). Hazardous waste acceptance conditions.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
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Mastering the Bench: A Senior Scientist's Guide to Handling 2-Bromo-4-methyl-5-nitropyridine
For the discerning researcher navigating the complexities of pharmaceutical intermediate synthesis, the introduction of novel reagents is a constant dance between innovation and safety. 2-Bromo-4-methyl-5-nitropyridine, a key building block, is one such compound that demands meticulous handling and respect for its chemical properties. This guide moves beyond a simple checklist, offering a holistic operational plan grounded in the principles of causality and self-validating safety protocols. Our objective is to empower you with the knowledge to not only handle this compound safely but to understand the scientific rationale behind each procedural step, thereby fostering a deeply ingrained culture of laboratory safety.
Hazard Analysis: Understanding the Reactivity and Toxicity Profile
This compound is a halogenated nitroaromatic compound. This classification immediately signals the need for heightened precautions. The electron-withdrawing nature of the nitro group and the presence of a bromine atom on the pyridine ring contribute to its reactivity and potential biological activity. While comprehensive toxicological data for this specific compound is not extensively documented, the known hazards of structurally similar chemicals provide a strong basis for a conservative approach to handling.
The primary hazards associated with this and similar compounds include:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2][3][4][6]
It is crucial to consult the Safety Data Sheet (SDS) for 2-bromo-5-methyl-4-nitropyridine as a primary source of information.[7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a matter of compliance but a critical, risk-mitigated decision. Each component of your protective ensemble serves a specific purpose, and understanding this is key to ensuring its correct use.
| PPE Category | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields | Must conform to EN 166 (EU) or NIOSH (US) standards. Protects against splashes and dust.[6] |
| Face shield | To be worn over goggles during procedures with a high risk of splashing or vigorous reaction.[1][8] | |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene) | Provides a barrier against skin contact. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[6][8] |
| Laboratory coat | A flame-resistant lab coat is recommended to protect against splashes and fire hazards. | |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when handling the solid compound outside of a certified chemical fume hood or if dust generation is likely.[8] A particle filter is recommended.[8] |
| Footwear | Closed-toe shoes | Chemical-resistant boots are advisable for spill response.[6] |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential for minimizing exposure and ensuring procedural consistency. The following step-by-step guide is designed to be a self-validating system, with checks and balances integrated at each stage.
Pre-Handling Preparations
-
Documentation Review: Before the compound enters the laboratory, thoroughly review the Safety Data Sheet (SDS).
-
Engineering Control Verification:
-
Area Preparation: The designated workspace within the fume hood should be clean and uncluttered. Remove any unnecessary equipment or reagents.
Handling and Experimental Workflow
The following diagram illustrates the logical flow for the safe handling of this compound.
Specific Handling Procedures
-
Weighing and Transferring:
-
During the Reaction:
-
Continuously monitor the reaction for any signs of an uncontrolled exothermic event.
-
Keep the fume hood sash at the lowest practical height.
-
Spill and Exposure Management
Preparedness is paramount for effectively managing unexpected events.
Spill Response
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[8]
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[8]
-
Clean the spill area with a suitable solvent, followed by soap and water.[8]
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert the appropriate emergency response personnel.[8]
-
First Aid Measures
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[7]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any associated contaminated materials is a critical final step in the experimental workflow.
Waste Segregation
All waste containing this compound must be treated as hazardous waste.[8] As a halogenated organic compound, it should be segregated into a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[9] Do not mix with non-halogenated waste streams to prevent costly and complex disposal procedures.[10]
Disposal Procedure
-
Solid Waste: Collect all contaminated solid waste, such as weighing paper, pipette tips, and gloves, in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and labeled container for halogenated organic liquid waste.
-
Container Rinsing: The first rinse of any container that held the compound must be collected and disposed of as hazardous waste.[11]
-
Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
The following diagram outlines the decision-making process for proper waste disposal.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- BenchChem. (2025). Personal protective equipment for handling 4-Nitropyridine.
- BenchChem. (2025). Personal protective equipment for handling 5-Ethynyl-2-nitropyridine.
- BenchChem. (2025). Personal protective equipment for handling 3-Amino-4-nitropyridine.
- Capot Chemical Co., Ltd. (2019). MSDS of 2-bromo-5-methyl-4-nitropyridine.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-5-METHYL-4-NITROPYRIDINE.
- Fisher Scientific. (2024).
- TCI Chemicals. (n.d.). 2-Amino-5-bromo-4-methyl-3-nitropyridine.
- Fisher Scientific. (2023).
- Jubilant Ingrevia. (n.d.).
- TCI America. (2018).
- Unknown. (n.d.).
- Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide.
- Temple University. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
